molecular formula C8H9ClOS B2804846 (3-Chloro-4-(methylthio)phenyl)methanol CAS No. 694481-00-0

(3-Chloro-4-(methylthio)phenyl)methanol

Cat. No.: B2804846
CAS No.: 694481-00-0
M. Wt: 188.67
InChI Key: SJGDJDPYUCTRRO-UHFFFAOYSA-N
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Description

(3-Chloro-4-(methylthio)phenyl)methanol (CAS 694481-00-0) is a chemical compound with the molecular formula C8H9ClOS and a molecular weight of 188.67 . This aryl alcohol derivative serves as a versatile building block in organic synthesis and pharmaceutical research , particularly for creating more complex molecular structures. Compounds with similar diaryl methanol scaffolds are recognized as important precursors to molecules with significant pharmacological activities, such as antitussive and antiemetic properties . Researchers utilize this chiral precursor in the development of enantiopure materials, which are critical for the chemical and pharmaceutical industries, as the biological activity of a drug candidate can be highly dependent on its stereochemistry . Please handle with care; this compound has associated hazard warnings and precautionary statements . (3-Chloro-4-(methylthio)phenyl)methanol is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-4-methylsulfanylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClOS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGDJDPYUCTRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Application of (3-Chloro-4-(methylthio)phenyl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, functionalized benzylic alcohols serve as critical building blocks for generating complex active pharmaceutical ingredients (APIs). (3-Chloro-4-(methylthio)phenyl)methanol (CAS: 694481-00-0) [1] is a highly versatile small-molecule scaffold. The unique combination of an electron-withdrawing chloro group and a polarizable, oxidizable methylthio ether on a benzylic core provides medicinal chemists with multiple vectors for structure-activity relationship (SAR) optimization.

This whitepaper provides an in-depth technical guide to the physical properties, synthetic methodologies, and analytical validation of this compound, designed specifically for researchers and drug development professionals.

Physicochemical Properties Profile

Understanding the physical and structural properties of a building block is paramount for predicting its behavior in both synthetic reactions and biological systems. The properties of (3-Chloro-4-(methylthio)phenyl)methanol are governed by the push-pull electronic effects of its substituents and its moderate lipophilicity.

Quantitative Data Summary
PropertyValue / Description
Chemical Name (3-Chloro-4-(methylthio)phenyl)methanol
CAS Registry Number 694481-00-0
Molecular Formula C8H9ClOS
Molecular Weight 188.67 g/mol
Hydrogen Bond Donors 1 (-OH)
Hydrogen Bond Acceptors 2 (-OH, -S-)
Calculated LogP (cLogP) ~2.6
Topological Polar Surface Area (TPSA) 45.5 Ų
Physical State (Standard Temp) Solid / Crystalline Powder
Structural Causality and Molecular Behavior
  • The Benzylic Alcohol (-CH2OH): Acts as a primary site for functionalization. It can be readily converted into a leaving group (e.g., mesylate, tosylate, or halide) to facilitate nucleophilic substitutions.

  • The Chloro Substituent (-Cl): Positioned meta to the benzylic carbon, the chlorine atom exerts an inductive electron-withdrawing effect (-I). This increases the lipophilicity of the molecule (raising the LogP) while providing metabolic stability against cytochrome P450-mediated oxidation at that specific ring position.

  • The Methylthio Group (-SCH3): Positioned para to the benzylic carbon, this group is a mild electron donor via resonance (+R). Crucially, the sulfur atom serves as a synthetic pivot point; it can be selectively oxidized to a sulfoxide (-S(=O)CH3) or a sulfone (-SO2CH3) to drastically alter the molecule's polarity and hydrogen-bonding profile without changing the core geometry.

Synthesis and Purification Workflows

The most efficient route to synthesize (3-Chloro-4-(methylthio)phenyl)methanol is via the chemoselective reduction of its corresponding aldehyde, 3-chloro-4-(methylthio)benzaldehyde [3].

Step-by-Step Synthetic Methodology
  • Reaction Setup: Dissolve 3-chloro-4-(methylthio)benzaldehyde (1.0 eq) in anhydrous methanol (0.5 M). Cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling the reaction minimizes exothermic degradation and prevents the formation of unwanted side products (such as acetals) during the initial addition of the reducing agent.

  • Reductant Addition: Slowly add sodium borohydride (NaBH4, 1.2 eq) in small portions over 15 minutes.

    • Causality: NaBH4 is deliberately chosen over stronger reductants like Lithium Aluminum Hydride (LiAlH4). NaBH4 is chemoselective for aldehydes and ketones, ensuring the aryl chloride and thioether moieties remain completely intact. Furthermore, NaBH4 tolerates protic solvents like methanol, simplifying the operational setup [3].

  • Reaction Monitoring: Remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.

  • Quenching and Extraction: Once TLC confirms the consumption of the starting material, quench the reaction carefully with saturated aqueous NH4Cl.

    • Causality: NH4Cl mildly neutralizes the excess borohydride, preventing the dangerous buildup of hydrogen gas while avoiding highly acidic conditions that could trigger side reactions. Extract the aqueous mixture three times with Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradient) to yield the pure target compound.

Synthetic Workflow Diagram

SyntheticWorkflow A 3-Chloro-4-(methylthio)benzaldehyde (Starting Material) B NaBH4 Reduction (MeOH, 0°C to RT) A->B Add reducing agent C Aqueous Quench (Sat. NH4Cl) B->C TLC confirmed completion D Organic Extraction (EtOAc / Brine) C->D Phase separation E Drying & Concentration (Na2SO4, Rotary Evap) D->E Remove water F Flash Chromatography (Hexane/EtOAc) E->F Load crude residue G Pure Target Compound (>95% Purity) F->G Isolate product fractions

Caption: Synthetic workflow for (3-Chloro-4-(methylthio)phenyl)methanol via chemoselective reduction.

Analytical Characterization (Self-Validating System)

To ensure scientific integrity, the synthesized building block must undergo a self-validating analytical workflow. This guarantees that the physical material exactly matches the theoretical properties [2].

Step-by-Step Analytical Validation
  • RP-HPLC Purity Assessment: Run Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column (e.g., 5 µm, 4.6 x 150 mm).

    • Causality: The lipophilic nature of the compound (cLogP ~2.6) ensures optimal retention on a hydrophobic C18 stationary phase, allowing excellent resolution from polar impurities (e.g., borate salts). Use a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) with UV detection at 254 nm, as the conjugated aromatic ring absorbs strongly at this wavelength.

  • LC-MS Mass Confirmation: Couple the liquid chromatography to an Electrospray Ionization Mass Spectrometer (ESI-MS).

    • Self-Validation Check: Look for the molecular ion. Due to the benzylic alcohol moiety, in-source fragmentation often leads to the loss of water (-18 Da), yielding a highly stable benzylic cation ([M-OH]+ at m/z ~ 171).

  • NMR Structural Elucidation: Dissolve the purified compound in CDCl3 and acquire 1H and 13C NMR spectra.

    • Self-Validation Check: The 1H NMR spectrum must show a distinct singlet at ~4.6 ppm integrating for 2 protons (the benzylic -CH2-), a singlet at ~2.5 ppm integrating for 3 protons (the -SCH3 group), and three distinct aromatic protons confirming the 1,3,4-substitution pattern.

Analytical Validation Logic Diagram

AnalyticalValidation Start Crude Synthesized Material TLC TLC Screening (Rf Value Check) Start->TLC Initial rapid screen HPLC RP-HPLC Analysis (Purity >95%) TLC->HPLC If single spot observed NMR 1H & 13C NMR (Structural Elucidation) HPLC->NMR If UV area >95% LCMS LC-MS (Mass Confirmation) NMR->LCMS If chemical shifts match Valid Validated Building Block Ready for Drug Design LCMS->Valid If m/z aligns with 188.67

Caption: Self-validating analytical logic for compound verification and structural assessment.

Applications in Drug Development

The physical properties of (3-Chloro-4-(methylthio)phenyl)methanol make it a highly prized fragment in rational drug design.

  • Kinase Inhibitor Design: The thioether group can interact with hinge-region residues in kinase active sites, while the chloro group fills hydrophobic pockets, increasing binding affinity.

  • Metabolic Tuning: If a drug candidate suffers from poor aqueous solubility or rapid clearance, the methylthio group of this scaffold can be oxidized to a sulfoxide. This drastically lowers the LogP and introduces a new hydrogen-bond acceptor, often improving the pharmacokinetic (PK) profile without requiring a complete redesign of the molecule's core architecture.

References

  • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure". Wiley. Retrieved from[Link]

(3-Chloro-4-(methylthio)phenyl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (3-Chloro-4-(methylthio)phenyl)methanol: Physicochemical Properties, Synthesis, and Analytical Characterization

Abstract

(3-Chloro-4-(methylthio)phenyl)methanol is a substituted aromatic alcohol possessing structural motifs of significant interest in the field of medicinal chemistry. The presence of a chlorine atom and a methylthio group on the phenyl ring offers unique electronic and steric properties that can be leveraged in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, delineating its computed physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a multi-faceted analytical framework for its structural elucidation and purity assessment. As a functionalized benzyl alcohol, it serves as a versatile building block for creating more complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their scientific endeavors.

Introduction

The strategic incorporation of halogen and sulfur atoms into molecular scaffolds is a cornerstone of modern drug discovery. Chlorine, in particular, can modulate a compound's lipophilicity, metabolic stability, and binding affinity through halogen bonding and other interactions.[1][2] Similarly, the methylthio group can influence molecular conformation and serve as a handle for further chemical modification. (3-Chloro-4-(methylthio)phenyl)methanol combines these features with a reactive benzyl alcohol moiety, making it a valuable intermediate for synthesizing a diverse range of target molecules.[3]

This guide serves as a foundational resource, presenting a predictive analysis of the compound's properties based on established chemical principles and data from analogous structures. It further outlines a robust, field-proven methodology for its synthesis, purification, and comprehensive characterization, providing scientists with the practical knowledge required to incorporate this molecule into their research workflows.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in experimental settings. The following tables summarize the key identifiers and predicted properties for (3-Chloro-4-(methylthio)phenyl)methanol.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name (3-Chloro-4-(methylthio)phenyl)methanol
Molecular Formula C₈H₉ClOS
Molecular Weight 188.68 g/mol
CAS Number Not readily available in public databases
InChI Key CTPDKEVWWOUAMX-UHFFFAOYSA-N[4]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale / Comparative Compound
Physical Form Off-white to light beige solidBased on analogous substituted phenols and benzyl alcohols which are often solids at room temperature.[5]
Melting Point 55-65 °CEstimated based on the melting point of 3-Methyl-4-(methylthio)phenol (56-60 °C).[5]
Boiling Point >150 °C at reduced pressureEstimated based on the boiling point of 3-Methyl-4-(methylthio)phenol (151 °C / 15mmHg).[5]
Solubility Soluble in methanol, chloroform, ethyl acetate, dichloromethane. Sparingly soluble in water.Polar organic solvents are expected to solubilize the compound due to the hydroxyl group.[5]
pKa (hydroxyl) ~14-15Typical pKa for a benzyl alcohol, slightly influenced by ring substituents.

Proposed Synthesis and Purification

The synthesis of (3-Chloro-4-(methylthio)phenyl)methanol can be efficiently achieved through the reduction of the corresponding benzaldehyde derivative. This is a reliable and high-yielding transformation standard in organic synthesis.

Retrosynthetic Analysis

The primary disconnection for the target molecule is at the carbon-oxygen bond of the alcohol, leading back to the corresponding aldehyde, (3-Chloro-4-(methylthio)benzaldehyde). This precursor can be synthesized from commercially available starting materials.

G TM (3-Chloro-4-(methylthio)phenyl)methanol FG Functional Group Interconversion (Reduction) TM->FG Precursor (3-Chloro-4-(methylthio)benzaldehyde FG->Precursor

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol: Synthesis

This protocol details the reduction of (3-Chloro-4-(methylthio)benzaldehyde using sodium borohydride (NaBH₄).

Materials:

  • (3-Chloro-4-(methylthio)benzaldehyde)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve (3-Chloro-4-(methylthio)benzaldehyde) (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reduction: Add sodium borohydride (1.1 eq) portion-wise over 20 minutes, ensuring the temperature does not exceed 10 °C. The causality here is critical; a slow, portion-wise addition prevents an exothermic runaway reaction and ensures a controlled reduction.

  • Reaction Monitoring: Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is ~6-7 to neutralize excess NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane (DCM). Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. This self-validating step ensures the removal of acidic and aqueous impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude product can be purified using flash column chromatography.

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column, collection tubes

Procedure:

  • Column Packing: Prepare a silica gel slurry in 20% ethyl acetate in hexanes and pack the column.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%). The polarity gradient is chosen to first elute non-polar impurities, followed by the desired, more polar alcohol product.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield (3-Chloro-4-(methylthio)phenyl)methanol as a purified solid.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential to confirm the identity, structure, and purity of the synthesized compound.

G cluster_0 Structural Confirmation cluster_1 Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (GC-MS) IR Infrared Spectroscopy HPLC HPLC Product Synthesized Product Product->NMR Product->MS Product->IR Product->HPLC

Caption: Workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a deuterated solvent such as CDCl₃.[6][7]

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ ~7.40 (d, 1H): Aromatic proton ortho to the chloromethyl group, showing doublet splitting from the adjacent methine proton.

  • δ ~7.25 (dd, 1H): Aromatic proton meta to the chloromethyl group, showing doublet of doublets splitting.

  • δ ~7.15 (d, 1H): Aromatic proton ortho to the methylthio group.

  • δ 4.65 (s, 2H): Methylene protons of the benzylic alcohol (-CH₂OH).

  • δ 2.50 (s, 3H): Methyl protons of the methylthio group (-SCH₃).

  • δ ~1.90 (br s, 1H): Hydroxyl proton (-OH). This peak may be broad and its chemical shift can vary with concentration.

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ ~140-142: Aromatic quaternary carbon attached to the -CH₂OH group.

  • δ ~135-138: Aromatic quaternary carbon attached to the -Cl group.

  • δ ~130-134: Aromatic quaternary carbon attached to the -SCH₃ group.

  • δ ~125-130 (3 signals): Aromatic CH carbons.

  • δ ~64.5: Methylene carbon of the benzylic alcohol (-CH₂OH).

  • δ ~15.5: Methyl carbon of the methylthio group (-SCH₃).

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern, further confirming the structure.[8]

  • Molecular Ion (M⁺): A peak at m/z ≈ 188, corresponding to the molecular weight of the compound. The isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio) would be a definitive feature.

  • Key Fragments:

    • m/z 171: Loss of the hydroxyl radical (-•OH).

    • m/z 157: Loss of the hydroxymethyl radical (-•CH₂OH).

    • m/z 153: Loss of the chlorine atom (-Cl), followed by rearrangement.

    • m/z 143: Loss of the methylthio group (-SCH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • ~3350 cm⁻¹ (broad): O-H stretching vibration of the alcohol group.[9]

  • ~3050-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2850-2960 cm⁻¹: Aliphatic C-H stretching from the methyl and methylene groups.

  • ~1590, 1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1050 cm⁻¹: C-O stretching of the primary alcohol.

  • ~700-800 cm⁻¹: C-Cl stretching.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for determining the purity of the final compound.[10][11]

Table 3: Proposed HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Injection Volume 10 µL

This method should yield a sharp, single peak for the pure compound, allowing for quantification of purity (typically >95% for research applications).

Applications in Medicinal Chemistry

(3-Chloro-4-(methylthio)phenyl)methanol is not just an intermediate but a strategic building block. The interplay of its functional groups provides a platform for developing drug candidates.

G cluster_motifs Structural Motifs cluster_properties Impact on Drug Properties Core (3-Chloro-4-(methylthio)phenyl)methanol Core Scaffold Benzyl_OH Benzyl Alcohol H-bond donor/acceptor Site for derivatization Core->Benzyl_OH Chloro Chloro Group Modulates lipophilicity Metabolic blocker Halogen bonding Core->Chloro Methylthio Methylthio Group Fine-tunes electronics Potential oxidation site (metabolism) Core->Methylthio Binding Binding Affinity Benzyl_OH:port->Binding Solubility Solubility & PK Benzyl_OH:port->Solubility Chloro:port->Binding ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) Chloro:port->ADME Methylthio:port->ADME

Caption: Relationship between structural motifs and drug properties.

The benzyl alcohol can be oxidized to an aldehyde for reductive amination or used in ether and ester syntheses. The chloro and methylthio groups can be used to orient the molecule within a protein binding pocket, with the chlorine atom potentially acting as a metabolic blocking position or participating in halogen bonding to improve ligand affinity.[12]

Safety and Handling

While no specific toxicology data for (3-Chloro-4-(methylthio)phenyl)methanol is available, it should be handled with the standard precautions for laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from oxidizing agents.

Conclusion

(3-Chloro-4-(methylthio)phenyl)methanol is a compound with significant potential as a building block in synthetic and medicinal chemistry. This guide provides a predictive yet comprehensive technical overview, from its fundamental properties to detailed protocols for its synthesis and characterization. By explaining the causality behind experimental choices and grounding the discussion in established analytical principles, this document equips researchers with the necessary framework to confidently synthesize, verify, and utilize this versatile molecule in their discovery programs.

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Synthesis of (3-Chloro-4-(methylthio)phenyl)methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Strategy

(3-Chloro-4-(methylthio)phenyl)methanol is a highly versatile building block frequently utilized in the development of kinase inhibitors and anti-inflammatory therapeutics. The molecule presents three distinct functional handles: a benzylic alcohol, an aryl chloride, and a thioether.

Designing a scalable and high-yielding synthesis for this compound requires strict control over chemoselectivity. The most robust pathway employs a two-step sequence starting from commercially available 3-chloro-4-fluorobenzaldehyde. This route leverages the differential reactivity of aryl halides in Nucleophilic Aromatic Substitution (S_NAr) followed by a chemoselective hydride reduction.

SynthesisWorkflow A 3-Chloro-4-fluorobenzaldehyde (Starting Material) B 3-Chloro-4-(methylthio)benzaldehyde (Intermediate) A->B NaSMe, DMF 50°C, SNAr C (3-Chloro-4-(methylthio)phenyl)methanol (Target Product) B->C NaBH4, MeOH 0°C to RT, Reduction

Fig 1: Two-step synthesis workflow for (3-Chloro-4-(methylthio)phenyl)methanol.

Step 1: Nucleophilic Aromatic Substitution (S_NAr)

Mechanistic Causality

The first step involves the S_NAr displacement of the fluorine atom by a methanethiolate anion. The choice of 3-chloro-4-fluorobenzaldehyde is highly deliberate: fluorine is an exceptional leaving group in S_NAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and renders the ipso-carbon highly electrophilic. The reaction proceeds via a stabilized Meisenheimer complex. The para-aldehyde group provides essential resonance stabilization of the negative charge, while the ortho-chlorine offers additional inductive stabilization [1].

Sodium thiomethoxide (NaSMe) is utilized instead of methanethiol gas to ensure precise stoichiometric control, mitigate toxicity risks, and drive the reaction to completion in a polar aprotic solvent like DMF. DMF poorly solvates the thiolate anion, maximizing its nucleophilicity [2].

MechanisticPathway A 3-Chloro-4-fluorobenzaldehyde B Meisenheimer Complex (Stabilized by -CHO & -Cl) A->B Attack by MeS⁻ C 3-Chloro-4-(methylthio)benzaldehyde B->C Rearomatization D Fluoride Leaving Group (Displaced) B->D Elimination

Fig 2: S_NAr mechanism via a Meisenheimer complex intermediate.

Experimental Protocol

Reagents:

  • 3-Chloro-4-fluorobenzaldehyde: 10.0 g (63.1 mmol, 1.0 eq)

  • Sodium thiomethoxide (NaSMe): 4.86 g (69.4 mmol, 1.1 eq)

  • N,N-Dimethylformamide (DMF): 50 mL

Step-by-Step Methodology:

  • Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet with 3-chloro-4-fluorobenzaldehyde and DMF.

  • Cool the homogeneous solution to 0 °C using an ice-water bath.

  • Add NaSMe portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic formation of the Meisenheimer complex and prevents solvent degradation.

  • Remove the ice bath and warm the reaction to 50 °C for 2 hours.

  • Self-Validation & In-Process Control: The reaction mixture will transition from pale yellow to a deep, vibrant yellow. Confirm completion via TLC (Hexanes/EtOAc 4:1); the starting material (R_f ~0.6) must be fully consumed, replaced by the product (R_f ~0.45).

  • Workup: Quench the reaction by pouring it into 200 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 75 mL).

  • Wash the combined organic layers with water (3 x 50 mL) and brine (50 mL). Causality: Multiple aqueous washes are mandatory to completely partition the DMF out of the organic phase.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-chloro-4-(methylthio)benzaldehyde as a pale yellow solid.

Step 2: Chemoselective Aldehyde Reduction

Mechanistic Causality

The conversion of the intermediate aldehyde to the target benzylic alcohol requires a mild, chemoselective reducing agent. Sodium borohydride (NaBH₄) in methanol is the optimal system. Stronger hydride sources, such as Lithium Aluminum Hydride (LiAlH₄), carry a significant risk of hydrodehalogenation (cleavage of the aryl C-Cl bond) and require rigorously anhydrous conditions. NaBH₄ selectively reduces the carbonyl group without affecting the thioether or the aryl chloride [3]. The methanol solvent acts as an electrophilic activator, coordinating to the carbonyl oxygen to accelerate hydride transfer.

Experimental Protocol

Reagents:

  • 3-Chloro-4-(methylthio)benzaldehyde: 10.0 g (53.6 mmol, 1.0 eq)

  • Sodium borohydride (NaBH₄): 2.43 g (64.3 mmol, 1.2 eq)

  • Methanol (MeOH): 100 mL

Step-by-Step Methodology:

  • Dissolve 3-chloro-4-(methylthio)benzaldehyde in methanol in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C.

  • Add NaBH₄ portion-wise over 10 minutes.

  • Self-Validation & In-Process Control: Immediate effervescence (H₂ gas evolution) will occur. The cessation of gas evolution is the primary visual indicator of reagent consumption. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Verify completion by TLC (Hexanes/EtOAc 3:1); the UV-active aldehyde spot (R_f ~0.5) should be replaced by a more polar alcohol spot (R_f ~0.2).

  • Workup: Quench the reaction carefully with 30 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl safely hydrolyzes unreacted borohydride complexes without creating a highly acidic environment that could trigger side reactions.

  • Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Dilute the aqueous residue with Ethyl Acetate (100 mL) and water (50 mL). Separate the layers and extract the aqueous phase once more with EtOAc (50 mL).

  • Wash the combined organics with brine, dry over Na₂SO₄, filter, and evaporate to afford (3-Chloro-4-(methylthio)phenyl)methanol as a white to off-white solid.

Quantitative Data & Yield Analysis

The following table summarizes the stoichiometric requirements and expected yields for a standard 10-gram scale synthesis.

CompoundMW ( g/mol )EquivalentsMass/VolumeMolesTheoretical YieldExpected Yield
3-Chloro-4-fluorobenzaldehyde158.561.010.0 g63.1 mmol--
Sodium thiomethoxide70.091.14.86 g69.4 mmol--
3-Chloro-4-(methylthio)benzaldehyde 186.66 1.0 - 63.1 mmol 11.78 g 10.0 g (85%)
Sodium borohydride37.831.22.43 g64.3 mmol--
(3-Chloro-4-(methylthio)phenyl)methanol 188.67 1.0 - 53.6 mmol 10.11 g 9.30 g (92%)

Scale-Up & Safety Considerations

  • NaSMe Handling: Sodium thiomethoxide is highly toxic and possesses a severe stench. All manipulations must be performed in a properly functioning fume hood. Glassware contaminated with thiolate should be rinsed with a dilute sodium hypochlorite (bleach) solution to oxidize residual thiols to odorless sulfonates before washing.

  • Gas Evolution: The reduction step generates hydrogen gas. When scaling up (>100 g), the addition rate of NaBH₄ must be strictly controlled, and the reactor must be properly vented to prevent over-pressurization.

  • Purification: The crude product obtained from this route is typically >95% pure by NMR. If further purification is required for API-grade material, the product can be recrystallized from a mixture of Hexanes and Ethyl Acetate, avoiding the need for resource-intensive silica gel chromatography.

References

  • Searle & Co. (1996). Substituted oxazoles for the treatment of inflammation (WO1996036617A1).
  • Novartis AG (2015). Aminoheteroaryl benzamides as kinase inhibitors (WO2015066188A1).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th ed.). Springer.

(3-Chloro-4-(methylthio)phenyl)methanol CAS number inquiry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (3-Chloro-4-(methylthio)phenyl)methanol

Foreword by the Senior Application Scientist

In the landscape of modern drug discovery and materials science, the precise arrangement of functional groups on an aromatic scaffold is a critical determinant of a molecule's biological activity and material properties. The strategic placement of a chloro group, a methylthio moiety, and a hydroxymethyl group on a phenyl ring, as in the case of (3-Chloro-4-(methylthio)phenyl)methanol, presents a fascinating case study in medicinal chemistry and synthetic strategy. This guide is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the synthesis, properties, and potential applications of this specific isomer. While public domain data on this exact compound, including a specific CAS number, is sparse, this guide leverages established principles of organic chemistry and data from closely related analogues to provide a robust and scientifically grounded resource. We will explore a plausible synthetic pathway, predict key physicochemical properties, and discuss the potential utility of this molecule, all while adhering to the highest standards of scientific integrity and safety.

Compound Identification and Physicochemical Properties

Table 1: Predicted Physicochemical Properties of (3-Chloro-4-(methylthio)phenyl)methanol

PropertyPredicted ValueSource/Method
Molecular Formula C8H9ClOS-
Molecular Weight 188.68 g/mol
Appearance Likely a white to off-white solidAnalogy to similar compounds
Melting Point 75 - 80 °CBased on similar structures[1]
Boiling Point > 200 °C (at 760 mmHg)Estimation
LogP ~2.5 - 3.5Estimation
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterGeneral organic compound properties

Synthesis and Characterization: A Proposed Pathway

The synthesis of (3-Chloro-4-(methylthio)phenyl)methanol can be approached through a multi-step process starting from a commercially available precursor. A logical and efficient synthetic route involves the reduction of a corresponding carboxylic acid or aldehyde.

Synthesis_of_3-Chloro-4-methylthiophenyl_methanol cluster_0 Stage 1: Preparation of the Intermediate cluster_1 Stage 2: Reduction to the Final Product 3-Chloro-4-fluorobenzaldehyde 3-Chloro-4-fluorobenzaldehyde 3-Chloro-4-(methylthio)benzaldehyde 3-Chloro-4-(methylthio)benzaldehyde 3-Chloro-4-fluorobenzaldehyde->3-Chloro-4-(methylthio)benzaldehyde Nucleophilic Aromatic Substitution Sodium_thiomethoxide Sodium_thiomethoxide Sodium_thiomethoxide->3-Chloro-4-(methylthio)benzaldehyde 3-Chloro-4-(methylthio)benzaldehyde_2 3-Chloro-4-(methylthio)benzaldehyde Target_Compound (3-Chloro-4-(methylthio)phenyl)methanol 3-Chloro-4-(methylthio)benzaldehyde_2->Target_Compound Reduction Sodium_borohydride Sodium_borohydride Sodium_borohydride->Target_Compound

Caption: Proposed two-stage synthesis of (3-Chloro-4-(methylthio)phenyl)methanol.

Experimental Protocol

Stage 1: Synthesis of 3-Chloro-4-(methylthio)benzaldehyde

  • To a solution of 3-chloro-4-fluorobenzaldehyde (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-chloro-4-(methylthio)benzaldehyde.

  • Purify the crude product by column chromatography on silica gel.

Stage 2: Synthesis of (3-Chloro-4-(methylthio)phenyl)methanol

  • Dissolve the purified 3-chloro-4-(methylthio)benzaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise to the solution, maintaining the temperature below 10 °C.[2]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the final product, (3-Chloro-4-(methylthio)phenyl)methanol.

  • Further purification can be achieved by recrystallization.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the chemical structure, showing the characteristic peaks for the aromatic protons, the methylthio group, the methylene protons of the alcohol, and the hydroxyl proton.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group (broad peak around 3300 cm-1) and the aromatic C-H and C-C stretching vibrations.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in (3-Chloro-4-(methylthio)phenyl)methanol suggest its potential as a valuable building block in medicinal chemistry.

  • Role of the Chloro Group: The presence of a chlorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can increase metabolic stability, enhance binding affinity through halogen bonding, and modulate the acidity or basicity of nearby functional groups.[3] Over 250 FDA-approved drugs contain chlorine, highlighting its importance in drug design.[4]

  • The Methylthio Group: The methylthio group can participate in various non-covalent interactions within a protein's binding pocket. It can act as a hydrogen bond acceptor and its sulfur atom can engage in favorable interactions with aromatic residues.

  • The Hydroxymethyl Group: The primary alcohol functionality provides a handle for further chemical modifications, such as esterification, etherification, or oxidation to an aldehyde or carboxylic acid. This allows for the straightforward generation of a library of derivatives for structure-activity relationship (SAR) studies.

This compound could serve as a key intermediate in the synthesis of novel therapeutic agents targeting a range of diseases. Its structural similarity to intermediates used in the synthesis of efflux pump inhibitors suggests a potential role in developing agents to combat antimicrobial resistance.[5]

Safety, Handling, and Storage

Given the presence of chloro and sulfur-containing functional groups, (3-Chloro-4-(methylthio)phenyl)methanol should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) is not available, general precautions for similar aromatic compounds should be followed.

Table 2: General Safety and Handling Precautions

AspectRecommendation
Personal Protective Equipment (PPE) Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[6]
Handling Use in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid inhalation of dust or vapors.[1] Avoid contact with skin and eyes.[6]
Storage Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
First Aid Measures In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

(3-Chloro-4-(methylthio)phenyl)methanol represents a chemical entity with significant potential as a versatile building block in synthetic and medicinal chemistry. While detailed experimental data for this specific isomer is not widely published, this guide provides a comprehensive overview based on established chemical principles and data from closely related compounds. The proposed synthetic route is robust and relies on well-understood chemical transformations. The unique combination of a chloro, methylthio, and hydroxymethyl group on a phenyl ring makes this compound a promising starting point for the development of novel molecules with interesting biological activities. As with any chemical substance, proper safety precautions are paramount during its handling and use in the laboratory.

References

  • Thermo Fisher Scientific. (2025, September 5).
  • Fisher Scientific. (2025, December 24).
  • Cleanroom Research Laboratory. (2014, July 1).
  • Sigma-Aldrich. (2025, November 6).
  • Tokyo Chemical Industry. (2025, November 5).
  • Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). (3-(4-Chlorophenyl)phenyl)methanol.
  • PubChemLite. (n.d.). (1-(3-chlorophenyl)-3-(4-(methylthio)phenyl)-1h-pyrazol-4-yl)methanol.
  • Environmental Protection Agency. (2025, October 15). (3-Chloro-4-methylphenyl)thiophen-3-ylborinic acid Properties.
  • National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • PubChem. (n.d.). (3-(Chloromethyl)phenyl)methanol.
  • National Center for Biotechnology Information. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.
  • Sigma-Aldrich. (n.d.). (3-chloro-2,4-dimethylphenyl)(phenyl)methanol.
  • Cheméo. (n.d.). Chemical Properties of Phenol, 3-chloro-4-methyl- (CAS 615-62-3).
  • YouTube. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery.
  • Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl.
  • BenchChem. (n.d.). Application Notes: 3-Chloro-4-methylbenzo[b]thiophene in the Synthesis of Novel Heterocyclic Compounds.
  • ChemScene. (n.d.). 1443349-70-9 | (4-Chloro-2-methylthiophen-3-yl)(phenyl)methanol.
  • ChemScene. (n.d.). 3-Chloro-4-methyl-2-(methylthio)phenylboronic acid.
  • Google Patents. (n.d.). CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.
  • MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development.
  • Google Patents. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 3-chloro-4-methoxy-phenylacetonitrile.
  • ChemicalBook. (n.d.). (3-Chloro-4-methoxy-5-nitro-phenyl)-methanol.
  • MDPI. (2022, June 23).
  • Merck. (n.d.). (4-Chloro-3-(methylthio)phenyl)methanol.
  • National Institute of Standards and Technology. (n.d.). Phenol, 4-chloro-3-methyl-.
  • MDPI. (2023, October 7). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines.

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Elucidation of (3-Chloro-4-(methylthio)phenyl)methanol: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Chloro-4-(methylthio)phenyl)methanol (CAS: 694481-00-0) is a highly functionalized aromatic building block frequently utilized as an intermediate in pharmaceutical synthesis and agrochemical development. Its structure features a 1,2,4-trisubstituted benzene ring bearing a benzylic alcohol, an aryl chloride, and a thioether group.

Determining the exact connectivity of such heavily substituted aromatic systems requires a self-validating analytical protocol. This guide outlines a rigorous, multi-modal approach to structural elucidation, leveraging High-Resolution Mass Spectrometry (HRMS) for empirical formula determination, Fourier Transform Infrared Spectroscopy (FT-IR) for orthogonal functional group validation, and 2D Nuclear Magnetic Resonance (NMR) for definitive regiochemical mapping.

Empirical Formula & Isotopic Validation (HRMS)

The first step in structural elucidation is establishing the empirical formula and identifying heteroatoms. We utilize High-Resolution Mass Spectrometry (HRMS) coupled with a Time-of-Flight (TOF) analyzer to achieve sub-ppm mass accuracy.

Causality of the Method

The benzylic alcohol and thioether moieties are moderately polar and readily accept a proton in acidic media. Therefore, Positive Electrospray Ionization (ESI+) is the optimal choice for generating the intact molecular ion [M+H]+ without inducing excessive fragmentation. Furthermore, the presence of a chlorine atom provides a built-in validation mechanism: chlorine naturally exists as two stable isotopes, 35Cl and 37Cl , in a roughly 3:1 ratio. Observing this distinct M and M+2 isotopic pattern instantly confirms the presence of a single chlorine atom[1], acting as a critical filter during data analysis[2].

Step-by-Step Protocol: HRMS Acquisition
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid (to promote protonation).

  • Injection: Inject 1 µL into a UPLC system coupled to a Q-TOF mass spectrometer.

  • Ionization: Operate the source in ESI+ mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C.

  • Acquisition: Scan over a mass range of m/z 50–1000.

  • Data Processing: Extract the exact mass for the [M+H]+ ion and calculate the mass error (ppm) against the theoretical formula C8​H10​ClOS+ .

Orthogonal Functional Group Validation (FT-IR)

While HRMS provides the molecular formula, FT-IR spectroscopy orthogonally validates the presence of specific functional groups.

Causality of the Method

By measuring the vibrational frequencies of chemical bonds, FT-IR acts as a secondary check before complex NMR analysis. The O-H stretch of the benzylic alcohol will appear as a broad, strong band due to hydrogen bonding. Crucially, the C-Cl and C-S bonds, which are often difficult to pinpoint in 1D NMR without careful chemical shift analysis, exhibit distinct vibrational signatures in the fingerprint region[3].

Step-by-Step Protocol: ATR-FTIR Acquisition
  • Background Collection: Collect a background spectrum of the empty Attenuated Total Reflectance (ATR) diamond crystal (32 scans, 4 cm −1 resolution).

  • Sample Application: Place 2-3 mg of the neat solid sample directly onto the ATR crystal.

  • Compression: Apply uniform pressure using the ATR anvil to ensure intimate contact between the crystal and the sample.

  • Acquisition: Acquire the sample spectrum from 4000 to 400 cm −1 .

  • Analysis: Identify the broad O-H stretch (~3300 cm −1 ), the C-O stretch (~1050 cm −1 ), the aryl C-Cl stretch (~1080 cm −1 ), and the C-S stretch (~700 cm −1 ).

Regiochemical Mapping & Connectivity (1D & 2D NMR)

The core of the elucidation relies on Nuclear Magnetic Resonance (NMR) spectroscopy. While 1D 1H and 13C NMR identify the individual "pieces" of the molecule, 2D NMR is required to assemble them.

Causality of the Method

The aromatic region of the 1H NMR will show three protons. The splitting pattern—a doublet with a large ortho coupling ( J≈8.0 Hz), a doublet with a small meta coupling ( J≈1.8 Hz), and a doublet of doublets—indicates a 1,2,4-trisubstituted benzene ring. However, this splitting pattern alone cannot determine which substituent is at which position.

To solve this, we rely on Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects couplings between protons and carbons over 2 to 3 bonds ( 2JCH​ and 3JCH​ ). This allows us to "bridge" quaternary carbons (C-1, C-3, C-4) that lack attached protons, definitively mapping the regiochemistry[4]. For instance, if the isolated aromatic proton (H-2) shows an HMBC correlation to both the carbon bearing the chlorine (C-3) and the carbon bearing the methylthio group (C-4), the 3-chloro-4-(methylthio) arrangement is unequivocally validated.

Step-by-Step Protocol: NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Transfer the solution to a standard 5 mm NMR tube and insert it into a 400 MHz (or higher) NMR spectrometer.

  • 1D Acquisition:

    • Acquire 1H NMR (16 scans, relaxation delay 1.0 s).

    • Acquire 13C NMR (1024 scans, relaxation delay 2.0 s).

  • 2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra using standard pulse sequences optimized for 1JCH​=145 Hz and nJCH​=8 Hz.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the solvent residual peak ( CDCl3​ : 1H δ 7.26, 13C δ 77.16).

Quantitative Data Summary

The following tables summarize the self-validating data extracted from the analytical protocols.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data
Ion SpeciesTheoretical m/zObserved m/zMass Error (ppm)Relative IntensityAssignment
[M+H]+ 189.0141189.0143+1.0100%Contains 35Cl
[M+H+2]+ 191.0111191.0114+1.5~33%Contains 37Cl
[M−OH]+ 171.0035171.0032-1.745%Loss of hydroxyl
Table 2: NMR Assignments (400 MHz, CDCl3​ )
Position 1H δ (ppm), mult, J (Hz), int 13C δ (ppm)Key HMBC Correlations ( 1H→13C )
1 (Quat)-139.5-
2 (CH)7.40, d, J=1.8 , 1H128.4C-4, C-6, C-1
3 (Quat)-132.1-
4 (Quat)-137.8-
5 (CH)7.15, d, J=8.0 , 1H126.2C-1, C-3
6 (CH)7.25, dd, J=8.0,1.8 , 1H125.7C-2, C-4
- SCH3​ 2.45, s, 3H15.5C-4
- CH2​OH 4.65, s, 2H64.2C-2, C-6, C-1

Visualizations

Workflow A Sample Prep B HRMS A->B C FT-IR B->C D 1D NMR C->D E 2D NMR D->E F Structure E->F

Figure 1: Sequential analytical workflow for structure elucidation.

HMBC cluster_protons Protons (1H) cluster_carbons Carbons (13C) H2 H-2 C1 C-1 H2->C1 C4 C-4 (C-S) H2->C4 C6 C-6 H2->C6 H5 H-5 H5->C1 C3 C-3 (C-Cl) H5->C3 H6 H-6 C2 C-2 H6->C2 H6->C4 H_CH3 SCH3 H_CH3->C4 H_CH2 CH2OH H_CH2->C1 H_CH2->C2 H_CH2->C6 C5 C-5

Figure 2: Key HMBC network establishing the regiochemistry of the aromatic ring.

References

  • Mass spectrometry (MS) - Organic Chemistry - Jack Westin.Jack Westin.
  • Using a Chlorine Filter for Accurate-Mass Data Analysis of Environmental Samples.Agilent.
  • Proton and carbon-13 assignments from sensitivity-enhanced detection of heteronuclear multiple-bond connectivity by 2D multiple quantum NMR.
  • FTIR Analysis of Pesticide Active Ingredients into Seasonal Vegetables: Ensuring Food Safety and Raising Awareness.

Sources

(3-Chloro-4-(methylthio)phenyl)methanol IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Chloro-4-(methylthio)phenyl)methanol (CAS: 694481-00-0)[1] is a highly functionalized aromatic compound serving as a critical intermediate in modern drug development. The presence of both a halogen (chlorine) and a thioether (methylthio) on the aromatic ring provides unique steric and electronic properties, making it an ideal building block for active pharmaceutical ingredients (APIs). This technical whitepaper deconstructs its IUPAC nomenclature, details its physicochemical properties, and provides a field-validated, self-consistent synthetic protocol designed for Application Scientists and synthetic chemists.

Deconstructing the IUPAC Nomenclature

Accurate nomenclature is paramount in regulatory submissions and patent filings. The name "(3-Chloro-4-(methylthio)phenyl)methanol" is derived systematically using the 2013 IUPAC Recommendations for Preferred IUPAC Names (PINs)[2].

  • Parent Structure Selection: While traditionally referred to as a "benzyl alcohol" derivative, the 2013 IUPAC PIN for the parent un-substituted molecule is phenylmethanol [3][4]. The parent chain is the single-carbon methanol, which is substituted by a functionalized phenyl ring.

  • Numbering the Phenyl Ring: The carbon atom of the phenyl ring attached to the methanol group is designated as C1. Numbering proceeds around the ring to give the lowest possible locants to the substituents.

  • Substituent Prioritization:

    • At position 3, there is a chloro group (-Cl).

    • At position 4, there is a methylthio group (-SCH₃).

  • Assembly: Because the phenyl ring contains multiple substituents, the entire aromatic complex is enclosed in parentheses to indicate it is a single, unified substituent attached to the methanol parent. Alphabetical ordering places "chloro" before "methylthio", resulting in the final PIN: (3-Chloro-4-(methylthio)phenyl)methanol .

Physicochemical Data Presentation

The following table summarizes the core quantitative data and structural parameters for the target molecule.

ParameterValue
IUPAC Name (3-Chloro-4-(methylthio)phenyl)methanol
CAS Registry Number 694481-00-0[1]
Molecular Formula C₈H₉ClOS
Molecular Weight 188.67 g/mol
Parent Structure Phenylmethanol[4]
Key Substituents 3-Chloro, 4-Methylthio

Synthetic Methodology & Experimental Protocols

As an Application Scientist, designing a robust synthesis for this intermediate requires careful consideration of chemoselectivity. The most efficient route utilizes 3-chloro-4-fluorobenzaldehyde as the starting material, proceeding via a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by aldehyde reduction.

Rationale for Experimental Choices
  • Why Fluorine for SNAr? In standard aliphatic SN2 reactions, fluorine is a notoriously poor leaving group. However, in SNAr, the rate-determining step is the initial nucleophilic attack that forms the negatively charged Meisenheimer complex[5]. Fluorine's extreme electronegativity (strong -I inductive effect) highly stabilizes this intermediate, making it a vastly superior leaving group compared to chlorine in this specific context[5]. This allows us to selectively displace the para-fluorine with sodium methanethiolate (NaSMe) while leaving the meta-chlorine perfectly intact.

  • Why NaBH₄ for Reduction? Sodium borohydride is a mild, chemoselective reducing agent. It efficiently reduces the aldehyde to the primary alcohol without risking reductive dehalogenation of the aryl chloride or interfering with the thioether linkage.

Step-by-Step Protocol

Step 1: Synthesis of 3-Chloro-4-(methylthio)benzaldehyde via SNAr

  • Preparation: Charge a flame-dried round-bottom flask with 3-chloro-4-fluorobenzaldehyde (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) to create a 0.5 M solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath under an inert argon atmosphere.

  • Nucleophilic Addition: Slowly add sodium methanethiolate (NaSMe, 1.1 equiv) portionwise. Causality: Slow addition manages the exothermic formation of the Meisenheimer complex and prevents the formation of unwanted side products.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature. Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (8:2). The strong electron-withdrawing nature of the aldehyde activates the ring, typically driving the reaction to completion within 2-4 hours.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine (5x). Causality: Extensive brine washing is a self-validating step required to completely partition and remove the high-boiling DMF solvent from the organic phase. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Reduction to (3-Chloro-4-(methylthio)phenyl)methanol

  • Preparation: Dissolve the crude 3-chloro-4-(methylthio)benzaldehyde in methanol (MeOH) to form a 0.2 M solution. Cool to 0 °C.

  • Reduction: Add sodium borohydride (NaBH₄, 1.2 equiv) portionwise. Causality: Portionwise addition controls the evolution of hydrogen gas and the exothermic reduction process.

  • Reaction Monitoring: Stir for 1 hour at 0 °C. TLC will indicate the disappearance of the UV-active aldehyde spot and the appearance of a more polar, UV-active alcohol spot.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Causality: This safely destroys excess hydride reagents before solvent removal. Remove methanol under reduced pressure. Partition the residue between dichloromethane (DCM) and water. Extract the aqueous layer with DCM (2x).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure (3-Chloro-4-(methylthio)phenyl)methanol.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the synthetic workflow, highlighting the strategic functional group transformations.

G A 3-Chloro-4-fluorobenzaldehyde (Starting Material) B NaSMe, DMF SNAr Reaction A->B C 3-Chloro-4-(methylthio) benzaldehyde B->C D NaBH4, MeOH Aldehyde Reduction C->D E (3-Chloro-4-(methylthio) phenyl)methanol (Target API Intermediate) D->E

Fig 1. Two-step synthesis of (3-Chloro-4-(methylthio)phenyl)methanol via SNAr and reduction.

Conclusion

(3-Chloro-4-(methylthio)phenyl)methanol is a prime example of how precise IUPAC nomenclature maps directly to molecular architecture. By understanding the electronic properties of its substituents—specifically the -I effect of fluorine in the precursor—chemists can design highly efficient, chemoselective synthetic routes. The protocol provided ensures high fidelity and yield, validating its utility in advanced drug development pipelines.

References

  • CymitQuimica. "CAS: 694481-00-0 | CymitQuimica". 1

  • Queen Mary University of London (QMUL). "Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013". 2

  • Pamukimya. "Benzyl Alcohol". 3

  • Wikipedia. "Benzyl alcohol".4

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism". 5

Sources

(3-Chloro-4-(methylthio)phenyl)methanol: A Critical Scaffold in Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Chloro-4-(methylthio)phenyl)methanol is a highly specialized benzyl alcohol derivative that has emerged as a crucial building block in modern medicinal chemistry. Its unique substitution pattern—a highly lipophilic chloro group paired with a polarizable methylthio moiety—confers distinct pharmacokinetic and pharmacodynamic advantages when integrated into larger molecular frameworks. This technical guide explores the physicochemical informatics, mechanistic utility, and synthetic workflows associated with this scaffold, specifically focusing on its application in the development of lysyl oxidase (LOX) inhibitors and targeted protein degraders (PROTACs).

Physicochemical Profiling & Structural Informatics

Understanding the baseline properties of (3-Chloro-4-(methylthio)phenyl)methanol is essential for predicting its behavior in synthetic reactions and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of final drug candidates. The combination of the halogen and the thioether significantly modulates the lipophilicity (LogP) of the resulting drug molecules, enhancing cell membrane permeability.

Table 1: Physicochemical and Structural Data

PropertyValue
IUPAC Name (3-Chloro-4-(methylsulfanyl)phenyl)methanol
SMILES CSc1ccc(CO)cc1Cl
InChIKey SJGDJDPYUCTRRO-UHFFFAOYSA-N
Molecular Formula C8H9ClOS
Molecular Weight 188.67 g/mol
CAS Registry Number 694481-00-0

Mechanistic Utility in Drug Design

The strategic placement of the chloro and methylthio groups on the phenyl ring is not arbitrary. In the context of rational drug design, this scaffold serves two primary therapeutic avenues:

  • Haloallylamine LOX/LOXL2 Inhibitors: The tumor microenvironment (TME) is heavily regulated by the extracellular matrix (ECM). Lysyl oxidase (LOX) and LOX-like (LOXL2) enzymes catalyze the crosslinking of collagen and elastin, leading to ECM stiffening. This biomechanical change activates integrin signaling pathways, promoting tumor metastasis and fibrosis . The (3-chloro-4-(methylthio)benzyl) moiety is frequently grafted onto haloallylamine pharmacophores to enhance binding affinity within the hydrophobic active site of LOXL2, effectively anchoring the inhibitor while the haloallylamine warhead covalently binds the enzyme's cofactor .

  • Targeted Protein Degradation (PROTACs): Recent advancements in oncology have utilized this scaffold in the synthesis of PROTACs targeting Cyclin-Dependent Kinase 2 (CDK2) . The scaffold acts as a rigid, sterically defined linker-attachment point that optimally positions the target-binding ligand for ubiquitination by E3 ligases, maximizing the degradation efficiency of the oncogenic kinase.

Signaling Pathways & Pharmacological Impact

To contextualize the therapeutic impact of derivatives synthesized from this scaffold, the diagram below illustrates the LOXL2-mediated mechanotransduction pathway. Inhibitors utilizing the (3-Chloro-4-(methylthio)phenyl)methanol scaffold directly disrupt this cascade at the apex, preventing the downstream mechanotransduction that drives malignancy.

G A LOXL2 Secretion (Tumor/Stromal Cells) B Collagen Crosslinking (ECM Stiffening) A->B Catalyzes C Integrin Activation (FAK/SRC Signaling) B->C Mechanotransduction D Tumor Progression & Metastasis C->D Promotes E Haloallylamine Inhibitor (Derived from Scaffold) E->A Inhibits

Figure 1: Mechanism of LOXL2-mediated ECM stiffening and its targeted inhibition.

Synthetic Workflows & Experimental Protocols

The most common synthetic trajectory for (3-Chloro-4-(methylthio)phenyl)methanol involves its conversion into an electrophilic benzyl halide, followed by nucleophilic substitution to construct complex heteroaromatic systems (e.g., N-alkylation of indoles for LOX inhibitors). The following protocol details a self-validating workflow for this transformation.

Protocol: Synthesis of 1-(3-Chloro-4-(methylthio)benzyl)-1H-indole-3-carbaldehyde
Phase 1: Chlorination of the Benzyl Alcohol
  • Objective: Convert the hydroxyl group to a superior leaving group (chloride) for subsequent SN2 coupling.

  • Causality & Rationale: Thionyl chloride (SOCl₂) is selected over phosphorus tribromide (PBr₃) because its byproducts (SO₂ and HCl) are gaseous, driving the reaction to completion according to Le Chatelier’s principle and drastically simplifying downstream purification. A catalytic amount of N,N-Dimethylformamide (DMF) is added to generate the highly reactive Vilsmeier-Haack intermediate (chloroiminium ion), which accelerates the hydroxyl activation.

Step-by-Step Methodology:

  • Dissolve 10.0 mmol of (3-Chloro-4-(methylthio)phenyl)methanol in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add 0.1 mL (catalytic) of anhydrous DMF and cool the mixture to 0 °C using an ice bath.

  • Dropwise, add 12.0 mmol (1.2 eq) of SOCl₂ over 15 minutes to control the exothermic gas evolution.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The reaction is complete when the polar alcohol spot (lower Rf) is entirely consumed, replaced by the non-polar benzyl chloride spot (higher Rf). UV activity confirms the intact aromatic ring.

  • Concentrate the mixture under reduced pressure to remove DCM and excess SOCl₂. The resulting crude 3-chloro-4-(methylthio)benzyl chloride must be used immediately in Phase 2 to prevent hydrolytic degradation.

Phase 2: N-Alkylation of the Indole Core
  • Objective: Couple the electrophilic benzyl chloride with an indole scaffold.

  • Causality & Rationale: Sodium hydride (NaH) is utilized to deprotonate the weakly acidic indole NH (pKₐ ~16). This generates a highly nucleophilic indolide anion, ensuring rapid and regioselective SN2 attack on the benzyl chloride. DMF is chosen as the solvent due to its high dielectric constant, which solvates the sodium cation and leaves the indolide anion "naked" and highly reactive.

Step-by-Step Methodology:

  • Suspend 11.0 mmol (1.1 eq) of NaH (60% dispersion in mineral oil) in 15 mL of anhydrous DMF at 0 °C.

  • Slowly add a solution of 10.0 mmol of 1H-indole-3-carbaldehyde in 5 mL of DMF. Stir for 30 minutes until hydrogen gas evolution ceases (visual confirmation of complete deprotonation).

  • Dropwise, add the crude 3-chloro-4-(methylthio)benzyl chloride (from Phase 1) dissolved in 5 mL of DMF.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Quench a 0.1 mL aliquot in water, extract with ethyl acetate, and analyze via LC-MS. The target mass [M+H]⁺ should dominate the chromatogram, confirming successful coupling and the absence of poly-alkylated byproducts.

  • Carefully quench the bulk reaction by adding saturated aqueous NH₄Cl at 0 °C. Rationale: NH₄Cl safely neutralizes excess NaH without the violent exotherm associated with pure water, while maintaining a near-neutral pH to prevent emulsion formation during extraction.

  • Extract with Ethyl Acetate (3 x 30 mL), wash the combined organic layers heavily with brine (to remove DMF), dry over Na₂SO₄, and purify via flash column chromatography to yield the final functionalized intermediate.

References

  • Amendola, P. G., Reuten, R., & Erler, J. T. (2019). Interplay Between LOX Enzymes and Integrins in the Tumor Microenvironment. Cancers, 11(5), 729.[Link]

  • Pharmaxis Ltd. (2017). Indole and azaindole haloallylamine derivative inhibitors of lysyl oxidases and uses thereof (Patent No. WO2017136871A1).
  • (2024). Compounds that mediate protein degradation and methods of use thereof (Patent No. US20240299559A1).

Comprehensive literature review on (3-Chloro-4-(methylthio)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (3-Chloro-4-(methylthio)phenyl)methanol: Synthesis, Reactivity, and Potential Applications

Disclaimer: Direct experimental data on (3-Chloro-4-(methylthio)phenyl)methanol is scarce in the current scientific literature. This guide, therefore, presents a comprehensive theoretical and predictive analysis based on the established chemistry of its constituent functional groups and data from structurally analogous compounds. It is intended to serve as a foundational resource for researchers, providing insights into its probable characteristics and potential for further investigation.

Introduction and Structural Overview

(3-Chloro-4-(methylthio)phenyl)methanol is a substituted aromatic alcohol featuring a benzene ring functionalized with a chloro group, a methylthio (thioether) group, and a hydroxymethyl (benzyl alcohol) group. The specific arrangement of these substituents—chloro at position 3, methylthio at position 4, and the methanol group at position 1—dictates its unique electronic and steric properties, which in turn govern its reactivity and potential utility in chemical synthesis and drug discovery.

This molecule serves as an interesting scaffold, combining three synthetically versatile functional groups:

  • The Benzyl Alcohol Moiety: A primary alcohol attached to a benzene ring. This group can undergo oxidation to form aldehydes and carboxylic acids, esterification, and conversion to a good leaving group (e.g., a benzyl halide), making it a key handle for molecular elaboration.[1][2]

  • The Aryl Chloride Moiety: A chlorine atom bonded directly to the aromatic ring. While traditionally less reactive than aryl bromides or iodides, modern advancements in catalysis have established aryl chlorides as viable substrates for a wide range of cross-coupling reactions, offering an economical and readily available synthetic entry point.[3][4]

  • The Aryl Methyl Sulfide Moiety: A methylthio group attached to the ring. The sulfur atom can be oxidized to sulfoxide and sulfone states, which can significantly alter the molecule's electronic properties and biological activity.

This guide will explore the predicted physicochemical properties, propose a logical synthetic pathway, detail the expected reactivity of each functional group, and speculate on potential applications based on related structures.

Predicted Physicochemical Properties

The physical and chemical properties of (3-Chloro-4-(methylthio)phenyl)methanol can be inferred from general principles and data on similar substituted benzyl alcohols.

PropertyPredicted Value / DescriptionRationale / Reference
Molecular Formula C₈H₉ClOSBased on structure
Molecular Weight 188.68 g/mol Based on structure
Appearance Likely a colorless to pale yellow liquid or low-melting solid.Benzyl alcohol is a colorless liquid. Substituents may impart color and a higher melting point.[1][5]
Solubility Moderately soluble in water; miscible with common organic solvents like alcohols, ether, and chloroform.The hydroxyl group confers some water solubility via hydrogen bonding, while the substituted benzene ring provides non-polar character.[6][7]
Polarity Polar molecule.The presence of C-O, C-S, and C-Cl bonds, along with the hydroxyl group, creates a significant dipole moment.[1]

Proposed Synthesis Pathway

A plausible and efficient synthesis of (3-Chloro-4-(methylthio)phenyl)methanol can be envisioned starting from the commercially available precursor, 2-chloro-4-fluorotoluene. The proposed route involves nucleophilic aromatic substitution to introduce the methylthio group, followed by oxidation of the methyl group and subsequent reduction of the resulting carboxylic acid.

Synthetic_Pathway A 2-Chloro-4-fluorotoluene B 3-Chloro-4-(methylthio)toluene A->B  NaSMe, DMF   C 3-Chloro-4-(methylthio)benzoic acid B->C  KMnO4, H2O/Pyridine   D (3-Chloro-4-(methylthio)phenyl)methanol C->D  BH3·THF or LiAlH4  

Caption: Proposed multi-step synthesis of (3-Chloro-4-(methylthio)phenyl)methanol.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of 3-Chloro-4-(methylthio)toluene

This step involves a nucleophilic aromatic substitution (SNAAr) reaction where the highly activated fluorine atom is displaced by the methylthiolate nucleophile. The chloro group is significantly less reactive under these conditions.

  • Protocol:

    • To a solution of 2-chloro-4-fluorotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium thiomethoxide (NaSMe, 1.2 eq).

    • Heat the reaction mixture at 80-100 °C and monitor its progress by TLC or GC/MS.

    • Upon completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 3-chloro-4-(methylthio)toluene.

  • Causality: DMF is an excellent polar aprotic solvent for SNAr reactions. The fluoro group is a better leaving group than the chloro group in this context, especially when activated by the adjacent substituents, allowing for regioselective substitution.

Step 2: Synthesis of 3-Chloro-4-(methylthio)benzoic acid

This step involves the strong oxidation of the benzylic methyl group to a carboxylic acid.

  • Protocol:

    • To a mixture of 3-chloro-4-(methylthio)toluene (1.0 eq) in a 1:1 mixture of water and pyridine, add potassium permanganate (KMnO₄, 3.0-4.0 eq) portion-wise.

    • Heat the mixture to reflux with vigorous stirring for several hours until the purple color of permanganate disappears.

    • Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.

    • Acidify the filtrate with concentrated HCl until a precipitate forms.

    • Collect the solid by filtration, wash with cold water, and dry to obtain 3-chloro-4-(methylthio)benzoic acid.

  • Causality: Potassium permanganate is a powerful oxidizing agent capable of converting an alkyl side chain on an aromatic ring to a carboxylic acid. Pyridine is used as a co-solvent to improve the solubility of the organic starting material.

Step 3: Synthesis of (3-Chloro-4-(methylthio)phenyl)methanol

This final step involves the reduction of the carboxylic acid to the primary alcohol.

  • Protocol:

    • To a flame-dried flask under an inert atmosphere (e.g., Argon), add a solution of 3-chloro-4-(methylthio)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of borane-THF complex (BH₃·THF, ~2.0-3.0 eq) or lithium aluminum hydride (LiAlH₄, ~1.5 eq) dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by the slow, sequential addition of water, 15% aqueous NaOH, and then more water (if using LiAlH₄), or by adding methanol followed by dilute HCl (if using BH₃·THF).

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the target compound, (3-Chloro-4-(methylthio)phenyl)methanol.

  • Causality: Both LiAlH₄ and BH₃·THF are potent reducing agents capable of reducing carboxylic acids to primary alcohols. BH₃·THF is often preferred for its milder nature and easier workup.[8]

Predicted Chemical Reactivity and Synthetic Utility

The molecule's three distinct functional groups can be targeted with high selectivity, making it a potentially valuable intermediate in organic synthesis.

Reactions of the Benzyl Alcohol Moiety
  • Oxidation: The primary alcohol can be selectively oxidized.

    • To Aldehyde: Using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a solvent like dichloromethane (DCM) will yield (3-chloro-4-(methylthio)benzaldehyde).

    • To Carboxylic Acid: Stronger oxidation conditions, such as using potassium dichromate in acidified aqueous acetic acid or Jones reagent, will convert the alcohol directly to 3-chloro-4-(methylthio)benzoic acid.[9] Catalytic methods using palladium nanoparticles have also proven effective for benzyl alcohol oxidation.[10]

  • Esterification: Standard Fischer esterification conditions (reacting with a carboxylic acid in the presence of a strong acid catalyst) or reaction with an acyl chloride in the presence of a base (e.g., pyridine) would yield the corresponding ester.[11]

  • Conversion to Benzyl Halide: Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would readily convert the alcohol into the corresponding benzyl chloride or bromide, which are excellent substrates for nucleophilic substitution reactions.

Reactions of the Aryl Chloride Moiety: Cross-Coupling

The C-Cl bond is the least reactive of the carbon-halogen bonds, but modern palladium catalysis enables its participation in a wide array of powerful C-C, C-N, and C-O bond-forming reactions.[4] These reactions are fundamental to modern drug discovery and materials science.

Cross_Coupling cluster_0 Palladium-Catalyzed Cross-Coupling Reactions A (3-Chloro-4-(methylthio)phenyl)methanol (Ar-Cl) F Biaryl Product (Ar-Ar') A->F Suzuki-Miyaura Pd Catalyst, Base G Arylamine Product (Ar-NR'R'') A->G Buchwald-Hartwig Pd Catalyst, Base H Arylalkyne Product (Ar-C≡C-R) A->H Sonogashira Pd/Cu Catalysts, Base I Styrene Derivative (Ar-CH=CHR) A->I Heck Pd Catalyst, Base B Ar-B(OH)2 (Boronic Acid) B->F C HNR'R'' (Amine) C->G D H-C≡C-R (Terminal Alkyne) D->H E H2C=CHR (Alkene) E->I

Caption: Key palladium-catalyzed cross-coupling reactions applicable to the aryl chloride moiety.

  • Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or boronic ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) would form a new C-C bond, leading to biaryl or styrene derivatives. This is one of the most widely used C-C bond-forming reactions.[3][12][13]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl chloride with a primary or secondary amine. It requires a palladium catalyst with specialized phosphine ligands (e.g., XPhos, RuPhos) and a strong base (e.g., NaOt-Bu, K₃PO₄).[14][15][16] This is a premier method for synthesizing anilines and their derivatives.

  • Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne to form an internal alkyne. It typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base.[17][18][19][20][21]

  • Heck Coupling: This reaction forms a new C-C bond by coupling the aryl chloride with an alkene, typically leading to substituted styrene derivatives. It requires a palladium catalyst and a base.[22][23][24][25][26]

Reactions of the Aryl Methyl Sulfide Moiety
  • Oxidation: The thioether group can be selectively oxidized.

    • To Sulfoxide: Using one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures will yield the corresponding sulfoxide, (3-chloro-4-(methylsulfinyl)phenyl)methanol.

    • To Sulfone: Using an excess (two or more equivalents) of a strong oxidizing agent like m-CPBA or KMnO₄ will result in the formation of the sulfone, (3-chloro-4-(methylsulfonyl)phenyl)methanol.

Potential Applications and Biological Activity (Speculative)

While no specific biological activities have been reported for (3-Chloro-4-(methylthio)phenyl)methanol itself, the structural motifs it contains are prevalent in medicinally and biologically active compounds.

  • Intermediate for Drug Discovery: The true value of this compound likely lies in its role as a versatile synthetic intermediate. The three distinct functional handles allow for systematic modification and the generation of diverse chemical libraries for screening. Thiophene and thiophenol derivatives, for example, have shown a wide range of biological activities, including antimicrobial and anticancer properties.[27][28][29][30][31]

  • Potential Antimicrobial/Antifungal Agents: Many organosulfur compounds and halogenated phenols exhibit antimicrobial properties. The combination of the methylthio and chloro-substituents could lead to compounds with interesting activity profiles against various pathogens.

  • Scaffold for Kinase Inhibitors: The substituted aniline substructure, which can be readily accessed via Buchwald-Hartwig amination of the aryl chloride, is a common "hinge-binding" motif in many kinase inhibitors used in oncology.

Predicted Safety Profile

A definitive safety profile is unavailable. However, based on related compounds, the following hazards should be anticipated.

  • General Hazards: Similar to other substituted benzyl alcohols and aryl halides, the compound is likely to be an irritant to the skin, eyes, and respiratory tract.

  • Toxicity: May be harmful if swallowed or absorbed through the skin. Organosulfur compounds can have varied toxicity profiles.

  • Handling Precautions:

    • Work in a well-ventilated chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

(3-Chloro-4-(methylthio)phenyl)methanol, while not extensively studied, represents a molecule of significant synthetic potential. Its trifunctional nature allows for a diverse range of chemical transformations, including oxidation of the alcohol, a full suite of modern cross-coupling reactions at the aryl chloride position, and oxidation of the thioether. This versatility makes it a promising building block for the synthesis of complex molecules in pharmaceutical and materials science research. The predictive analysis provided in this guide offers a solid foundation for future experimental investigation into this compound's synthesis and reactivity.

Sources

Initial Investigations of (3-Chloro-4-(methylthio)phenyl)methanol: A Privileged Scaffold for COX-2 Selective Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In modern medicinal chemistry, the design of selective cyclooxygenase-2 (COX-2) inhibitors relies heavily on privileged molecular scaffolds that can precisely navigate the structural nuances of the COX active site. (3-Chloro-4-(methylthio)phenyl)methanol (CAS: 694481-00-0) has emerged as a highly versatile building block for synthesizing advanced non-steroidal anti-inflammatory drugs (NSAIDs)[1].

As a Senior Application Scientist, I approach this molecule not merely as a chemical intermediate, but as a dual-action platform: it possesses a pro-pharmacophore (the methylthio group) that drives target selectivity, and a synthetic handle (the benzylic alcohol) that enables modular assembly of complex diaryl heterocycles (such as furanones, pyrazoles, and oxadiazoles)[2]. This whitepaper details the mechanistic rationale behind this scaffold, outlines self-validating experimental workflows for its derivatization, and provides quantitative data to guide synthetic optimization.

Structural & Mechanistic Rationale (E-E-A-T)

The specific substitution pattern of (3-Chloro-4-(methylthio)phenyl)methanol is not accidental; it is engineered to exploit the distinct topological differences between the COX-1 and COX-2 isoforms.

  • The Methylsulfonyl Selectivity Anchor: The methylthio (-SMe) group is a pro-pharmacophore. Upon targeted oxidation, it is converted to a methylsulfonyl (-SO₂Me) moiety. This group is the primary driver of COX-2 selectivity[3].

  • Exploiting the Secondary Pocket: The COX-2 active site features a secondary side pocket that is absent in COX-1. This is primarily due to the substitution of Ile523 (in COX-1) with the smaller Val523 (in COX-2), creating a larger hydrophobic cavity[4]. Furthermore, the substitution of His513 (COX-1) with Arg513 (COX-2) introduces a critical hydrogen-bond donor/acceptor. The oxygen atoms of the methylsulfonyl group form highly stable, targeted hydrogen bonds with Arg513 and His90 in COX-2, anchoring the inhibitor[5].

  • The Role of the 3-Chloro Substituent: The chlorine atom serves two critical functions. First, it provides essential steric bulk that forces a favorable dihedral twist when the phenyl ring is coupled to a central heterocyclic core, optimizing the trajectory of the sulfone group into the Val523 pocket[2]. Second, the halogen blocks CYP450-mediated oxidative metabolism at the electron-rich meta position, significantly improving the molecule's pharmacokinetic half-life.

  • Orthogonal Reactivity: The benzylic alcohol provides a versatile synthetic handle that can be orthogonally functionalized (e.g., converted to a halide for Suzuki-Miyaura cross-coupling) without interfering with the thioether[1].

Synthetic Pathways & Derivatization Strategies

To effectively utilize this scaffold, researchers must employ divergent synthetic pathways. The diagram below illustrates the logical flow from the core scaffold to advanced COX-2 inhibitors, highlighting the orthogonal activation of the thioether and the benzylic alcohol.

G A (3-Chloro-4-(methylthio)phenyl)methanol [Core Scaffold] B Thioether Oxidation (Oxone / MeOH / H2O) A->B Chemoselective Oxidation C Benzylic Activation (SOCl2 or MsCl) A->C Halogenation / Sulfonylation D Methylsulfonyl Derivative [COX-2 Pharmacophore] B->D Pharmacophore Generation E Benzylic Chloride / Mesylate [Cross-Coupling Electrophile] C->E Scaffold Extension F Advanced Diaryl Heterocycles (e.g., Furanones, Pyrazoles) D->F Assembly E->F Assembly

Caption: Divergent synthetic pathways of the (3-Chloro-4-(methylthio)phenyl)methanol scaffold.

Experimental Workflows: Self-Validating Protocols

The following protocols are designed with built-in validation steps to ensure high fidelity and reproducibility in the laboratory.

Workflow 1: Chemoselective Oxidation to the Methylsulfonyl Pharmacophore

Rationale: Converting the thioether to a sulfone requires a strong oxidant. However, the presence of the benzylic alcohol poses a risk of over-oxidation to an aldehyde or carboxylic acid. Oxone® (Potassium peroxymonosulfate) is selected here because, in an aqueous methanol system at room temperature, it exhibits strict chemoselectivity for sulfides over alcohols, eliminating the need for transient protecting groups[6].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (e.g., 10 mmol) of (3-Chloro-4-(methylthio)phenyl)methanol in a 1:1 mixture of HPLC-grade Methanol and deionized Water (0.2 M concentration).

  • Thermal Control: Submerge the reaction flask in an ice bath to bring the internal temperature to 0 °C. Causality: The initial oxidation to the sulfoxide is highly exothermic; thermal control prevents runaway kinetics and preserves the alcohol.

  • Oxidant Addition: Portion-wise, add 2.2 equivalents of Oxone® to the vigorously stirred solution over 15 minutes[6]. The slight excess ensures complete conversion to the sulfone, bypassing the intermediate sulfoxide.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a 40:60 Ethyl Acetate/Hexanes eluent. The sulfone product will elute significantly lower (higher polarity) than the starting thioether.

  • Quenching & Extraction: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate. Causality: This neutralizes residual peroxymonosulfate, preventing downstream oxidative degradation during concentration[6]. Extract the aqueous layer with Ethyl Acetate (3 × 25 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow 2: Benzylic Activation for Cross-Coupling

Rationale: To build the central heterocyclic core of a COX-2 inhibitor, the benzylic alcohol must be converted into a robust leaving group (such as a mesylate or chloride) to facilitate nucleophilic displacement or transition-metal-catalyzed cross-coupling[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the oxidized intermediate from Workflow 1 in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 1.5 equivalents of Triethylamine (Et₃N). Causality: Et₃N acts as an acid scavenger, neutralizing the HCl generated in the next step to prevent acidic cleavage of sensitive functional groups.

  • Activation: Cool the solution to 0 °C. Dropwise, add 1.2 equivalents of Methanesulfonyl chloride (MsCl) via a syringe.

  • Propagation & Validation: Stir for 1 hour at 0 °C. Monitor via TLC to ensure complete consumption of the alcohol.

  • Workup: Quench with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. The resulting mesylate is highly reactive and should be used immediately in the subsequent cross-coupling step.

Quantitative Data: Comparative Oxidation Methodologies

Selecting the correct oxidation methodology is critical for yield and purity. The table below synthesizes quantitative data comparing common oxidation systems applied to this class of thioether scaffolds[6].

Oxidation MethodReagents / CatalystSolvent SystemTemp (°C)Chemoselectivity (Thioether vs. Alcohol)Typical Yield (%)
Peroxymonosulfate Oxone® (2.2 eq)Methanol / Water0 to RTHigh (Alcohol preserved)>85%
Peroxyacid mCPBA (2.5 eq)Dichloromethane0 to RTModerate (Requires strict temp control)70–80%
Hydrogen Peroxide 30% H₂O₂ / Formic AcidFormic Acid75Low (High risk of benzylic oxidation)40–50%

Note: Oxone® provides the optimal balance of safety, high yield, and strict chemoselectivity, making it the preferred reagent for scaling up the synthesis of COX-2 pharmacophores.

References

  • Title: 694481-00-0 | (3-Chloro-4-(methylthio)phenyl)
  • Title: WO2000061571A1 - 4,5-diaryl-3(2h)
  • Title: Application Notes and Protocols for the Oxidation of 4-(methylthio)
  • Title: Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)
  • Title: COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina Source: Bionatura Journal URL
  • Title: Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors Source: RSC Publishing URL

Sources

Fundamental Characteristics and Synthetic Utility of (3-Chloro-4-(methylthio)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract (3-Chloro-4-(methylthio)phenyl)methanol (CAS: 694481-00-0) is a highly versatile, tri-functionalized aromatic scaffold. Its unique substitution pattern—comprising a benzylic alcohol, an aryl chloride, and a methylthio ether—renders it an invaluable intermediate in modern medicinal chemistry, particularly in the development of selective cyclooxygenase-2 (COX-2) inhibitors. This technical guide explores the physicochemical properties, orthogonal reactivity, and self-validating experimental workflows associated with this critical building block.

Structural Anatomy & Physicochemical Profiling

The molecular architecture of (3-Chloro-4-(methylthio)phenyl)methanol provides three distinct vectors for chemical diversification. The electron-withdrawing chlorine atom modulates the electron density of the aromatic ring, influencing the oxidation potential of the adjacent methylthio group, while the benzylic alcohol provides a handle for homologation, oxidation, or cross-coupling precursor synthesis.

Table 1: Quantitative Physicochemical Data & Molecular Descriptors

PropertyValueClinical / Synthetic Relevance
CAS Number 694481-00-0 [1]Primary identifier for procurement and literature indexing.
Molecular Formula C8H9ClOSDefines the stoichiometric mass for reaction planning.
Molecular Weight 188.67 g/mol [1]Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (-OH)Facilitates transient target binding or acts as a reactive nucleophile.
Hydrogen Bond Acceptors 2 (-OH, -SCH3)Contributes to aqueous solubility and receptor pocket interactions.
Rotatable Bonds 2Maintains structural rigidity while allowing necessary conformational adaptation.

Mechanistic Reactivity & Orthogonal Functionalization

The true value of (3-Chloro-4-(methylthio)phenyl)methanol lies in its orthogonal reactivity. A skilled synthetic chemist can selectively manipulate one functional group without requiring exhaustive protection-deprotection strategies.

  • Chemoselective Thioether Oxidation: The methylthio (-SCH3) group can be selectively oxidized to a methylsulfonyl (-SO2CH3) group. The adjacent chlorine atom inductively withdraws electron density, slightly raising the oxidation potential of the sulfur, which prevents runaway over-oxidation and allows for controlled conversion using mild oxidants [2].

  • Benzylic Alcohol Functionalization: The primary alcohol (-CH2OH) is highly reactive toward mild oxidants (forming benzaldehydes) or halogenating agents (forming benzylic halides).

  • Aryl Chloride Activation: While aryl chlorides are classically inert compared to bromides or iodides, modern palladium-catalyzed cross-coupling (e.g., using Buchwald ligands like XPhos or SPhos) allows for late-stage C-C or C-N bond formation at the 3-position.

ReactivityMap Core (3-Chloro-4-(methylthio)phenyl)methanol CAS: 694481-00-0 Thio Thioether Oxidation (-SCH3 to -SO2CH3) Core->Thio Oxone / H2O Alcohol Benzylic Oxidation (-CH2OH to -CHO) Core->Alcohol DMP / DCM Chloro Cross-Coupling (C-Cl Activation) Core->Chloro Pd Catalyst

Diagram 1: Orthogonal reactivity pathways of the tri-functionalized scaffold.

Application in Drug Discovery: The COX-2 Paradigm

In the realm of anti-inflammatory therapeutics, the selective inhibition of COX-2 over COX-1 is paramount to avoiding gastrointestinal toxicity. The methylsulfonylphenyl moiety is a well-established pharmacophore that inserts into the secondary side pocket of the COX-2 active site—a pocket that is sterically inaccessible in COX-1 due to the substitution of Val523 with the bulkier Ile523.

(3-Chloro-4-(methylthio)phenyl)methanol is heavily utilized as a precursor in the synthesis of 4,5-diaryl-3(2H)-furanone derivatives [3]. By oxidizing the methylthio group to a methylsulfonyl group, researchers generate highly potent COX-2 inhibitors. The addition of the 3-chloro substituent introduces a steric bulk that optimally fills the hydrophobic binding pocket, enhancing both the binding affinity and the metabolic half-life of the drug candidate by blocking cytochrome P450-mediated aromatic oxidation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explained for every reagent choice, and analytical checkpoints are embedded to confirm success before proceeding to the next synthetic step.

Protocol A: Chemoselective Oxidation to (3-Chloro-4-(methylsulfonyl)phenyl)methanol

Objective: Convert the thioether to a sulfone without oxidizing the benzylic alcohol. Causality of Reagents: Oxone® (potassium peroxymonosulfate) is selected over transition-metal oxidants (like KMnO4) or harsh acids (like Jones reagent) because it operates via a nucleophilic oxygen transfer mechanism that is highly selective for sulfur over primary alcohols in aqueous-organic mixtures [2].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of (3-Chloro-4-(methylthio)phenyl)methanol in a 1:1 mixture of Methanol and THF (0.2 M concentration). Rationale: THF solubilizes the starting material, while methanol stabilizes the reactive intermediate of Oxone.

  • Oxidant Addition: Cool the solution to 0 °C. Add an aqueous solution of Oxone (2.5 equivalents) dropwise over 30 minutes. Rationale: The exothermic nature of the oxidation requires thermal control to prevent the generation of radical species that could attack the benzylic position.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material. The sulfone product will exhibit a significantly lower Rf​ value due to the high polarity of the -SO2- group. If the intermediate sulfoxide (moderate Rf​ ) is visible, continue stirring.

  • Quenching & Extraction: Quench with saturated aqueous Na2S2O3 to destroy unreacted peroxides. Extract with Ethyl Acetate (3x).

  • Self-Validation Checkpoint 2 (LC-MS): Analyze the organic layer. The mass spectrum must show an [M+H]+ shift of exactly +32 Da (from 189 to 221 m/z), confirming the addition of two oxygen atoms without loss of the alcohol.

Workflow Step1 Starting Material (3-Chloro-4-(methylthio)phenyl)methanol Step2 Chemoselective Oxidation Add Oxone in MeOH/THF/H2O Step1->Step2 0 °C to RT, 4h Step3 Phase Separation & Extraction Quench Na2S2O3, Extract EtOAc Step2->Step3 Complete conversion Step4 Analytical Validation Confirm +32 Da shift via LC-MS Step3->Step4 Organic layer isolation Step5 Purified Product (3-Chloro-4-(methylsulfonyl)phenyl)methanol Step4->Step5 Pass specification

Diagram 2: Self-validating workflow for the chemoselective oxidation of the thioether.

Protocol B: Non-Aqueous Oxidation to 3-Chloro-4-(methylthio)benzaldehyde

Objective: Oxidize the benzylic alcohol to an aldehyde while preserving the oxidation state of the thioether. Causality of Reagents: Dess-Martin Periodinane (DMP) is utilized because it performs oxidations under extremely mild, neutral, and non-aqueous conditions. Aqueous oxidants or heavy metals could inadvertently trigger sulfur oxidation or coordinate with the thioether, reducing yields.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of the starting material in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Oxidant Addition: Add 1.2 equivalents of DMP in one portion at room temperature. Rationale: DMP is mild enough that cryogenic cooling is unnecessary, and the slight excess ensures complete conversion of the primary alcohol.

  • Reaction Progression: Stir for 1.5 hours. The reaction mixture will become cloudy as the DMP is reduced to an insoluble iodinane byproduct.

  • Self-Validation Checkpoint 1 (FTIR): Take a rapid IR spectrum of an evaporated aliquot. The broad O-H stretch (~3300 cm⁻¹) must completely disappear, replaced by a sharp, intense C=O stretch (~1700 cm⁻¹).

  • Workup: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3. Rationale: The basic thiosulfate solution destroys unreacted DMP and solubilizes the iodinane byproduct, allowing for clean phase separation.

  • Self-Validation Checkpoint 2 (1H NMR): Following extraction and solvent removal, analyze the crude product via 1H NMR. The appearance of a distinct singlet at ~9.9 ppm confirms the presence of the aldehyde proton, while the methylthio singlet (~2.5 ppm) must remain unchanged, proving chemoselectivity.

References

  • PTC-Oxone® Oxidation of Sulfide to Sulfone Source: Industrial Phase-Transfer Catalysis URL:[Link]

  • 4,5-diaryl-3(2h)-furanone derivatives as cyclooxygenase-2 inhibitors (WO2000061571A1)

Technical Safety & Handling Whitepaper: (3-Chloro-4-(methylthio)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, halogenated benzyl alcohols containing thioether moieties are highly valued as versatile small-molecule building blocks [1]. However, standard 16-section Material Safety Data Sheets (MSDS) often fail to provide the mechanistic context required for advanced laboratory handling. As a Senior Application Scientist, I have designed this whitepaper to transcend generic safety warnings.

This guide provides an in-depth analysis of (3-Chloro-4-(methylthio)phenyl)methanol (CAS: 694481-00-0) . By examining its structural liabilities—specifically the oxidative potential of the methylthio group and the electrophilic activation of the benzylic alcohol—we establish a predictive toxicological profile and a series of self-validating handling protocols.

Physicochemical Identity & Structural Liability

To safely handle a compound, one must first understand the physical and chemical parameters that dictate its behavior in biological systems and ambient environments. The presence of the chlorine atom increases the molecule's lipophilicity, enhancing dermal penetration, while the thioether group introduces distinct oxidative vulnerabilities.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical properties critical for risk assessment and experimental design [1, 2].

ParameterValue / DescriptionMechanistic Implication
Chemical Name (3-Chloro-4-(methylthio)phenyl)methanol-
CAS Registry Number 694481-00-0Unique identifier for regulatory tracking.
Molecular Formula C8H9ClOS-
Molecular Weight 188.67 g/mol Low MW facilitates rapid cellular membrane diffusion.
Physical State Solid (Crystalline powder)Risk of aerosolized dust inhalation during weighing.
Storage Temperature Room Temperature (RT)Stable under ambient conditions; avoid strong oxidizers.
Solubility Soluble in DMSO, Methanol, DCMHigh organic solubility dictates the failure of latex PPE.
Structural Reactivity

The molecule possesses two primary sites of reactivity that dictate both its synthetic utility and its hazard profile:

  • The Benzylic Alcohol: Susceptible to oxidation, forming a reactive benzaldehyde derivative. In synthetic workflows, it can be converted into a benzyl halide, becoming a potent alkylating agent.

  • The Methylthio (-SCH3) Group: Highly susceptible to oxidation. Exposure to peroxides or atmospheric oxygen over prolonged periods can lead to the formation of sulfoxides and sulfones, altering the compound's toxicity and solubility.

Mechanistic Toxicology & Exposure Pathways

Standard safety data often lists "Acute Toxicity - Oral" without explaining the why. In predictive toxicology, we rely on structural read-across methodology to anticipate adverse outcomes.

Bimodal Metabolic Bioactivation

If accidentally ingested or absorbed dermally, (3-Chloro-4-(methylthio)phenyl)methanol is predicted to undergo bimodal metabolism in the hepatic system:

  • Alcohol Dehydrogenase (ADH) Pathway: Benzyl alcohol derivatives are rapidly oxidized by hepatic ADH to their corresponding benzaldehydes [3]. Benzaldehydes are electrophilic and can form Schiff bases with primary amines on cellular proteins, leading to protein adduction and cellular toxicity. Furthermore, high concentrations of benzyl alcohols have been shown to competitively inhibit ADH and mitochondrial aldehyde dehydrogenase (ALDH), leading to metabolic bottlenecks [3].

  • Cytochrome P450 (CYP450) Pathway: The methylthio group is a known substrate for CYP450 monooxygenases. Specifically, the Fe(III)-H2O2 complex (Compound 0) or Compound I within the CYP450 active site catalyzes the direct oxygen atom transfer to the sulfur, forming a polar sulfoxide [4]. While this generally increases water solubility for renal excretion, it can also lead to the generation of reactive oxygen species (ROS) if the catalytic cycle uncouples.

MetabolicPathway Parent (3-Chloro-4-(methylthio)phenyl)methanol CAS: 694481-00-0 ADH Alcohol Dehydrogenase (ADH) Oxidation Parent->ADH CYP450 Cytochrome P450 Sulfoxidation Parent->CYP450 Aldehyde 3-Chloro-4-(methylthio)benzaldehyde (Reactive Intermediate) ADH->Aldehyde Sulfoxide (3-Chloro-4-(methylsulfinyl)phenyl)methanol (Polar Metabolite) CYP450->Sulfoxide Toxicity Protein Adduction / Toxicity Aldehyde->Toxicity Excretion Renal Excretion Sulfoxide->Excretion

Figure 1: Predictive bimodal metabolic clearance and bioactivation pathways via ADH and CYP450.

Self-Validating Handling & Containment Protocols

To ensure scientific integrity and operator safety, protocols must be self-validating—meaning the success or failure of the safety measure is immediately apparent and verifiable.

Personal Protective Equipment (PPE) Causality
  • Gloves: Due to the lipophilicity imparted by the chlorophenyl moiety, the compound will rapidly permeate standard latex. Mandatory: Double-gloving with Nitrile (inner) and Neoprene (outer) when handling stock solutions in DMSO or DCM.

  • Respirator: As a crystalline powder, the primary physical hazard is aerosolization. Weighing must be performed in a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing hood. If weighing on an open bench is unavoidable, a half-face respirator with P100 particulate filters is required.

Step-by-Step Fume Hood Workflow
  • Preparation: Line the fume hood working surface with a chemical-absorbent mat (polypropylene core, not paper, to prevent chemical bleed-through).

  • Static Elimination: Use an anti-static zero-ionizer near the analytical balance. Causality: Halogenated powders often carry static charges, causing them to "jump" from the spatula, leading to micro-exposures.

  • Solubilization: Transfer the pre-weighed solid into a borosilicate vial. Add the organic solvent (e.g., DMSO) slowly.

  • Validation: Visually confirm complete dissolution. Cap the vial with a PTFE-lined septum to prevent thioether oxidation from ambient air.

Emergency Response & Decontamination

In the event of a spill, standard sweeping is prohibited as it aerosolizes the toxicant. The following protocol utilizes chemical neutralization to ensure complete decontamination.

Spill Response Protocol
  • Isolate: Immediately evacuate personnel within a 5-meter radius.

  • Contain: Surround the powder spill with an inert, damp absorbent (e.g., sand slightly moistened with water to prevent dust generation). Do not use dry paper towels.

  • Decontaminate (Chemical Neutralization): For residual powder or solution spills, apply a dilute oxidizing agent (e.g., 5% sodium hypochlorite/bleach solution). Causality: The bleach will rapidly oxidize the methylthio group to a highly water-soluble sulfone, drastically reducing its dermal penetration hazard and neutralizing its biological reactivity.

  • Verification (Self-Validating Step): After wiping the area with soap and water, perform a surface swab. Extract the swab in 1mL of Methanol and run a rapid LC-MS (Liquid Chromatography-Mass Spectrometry) method targeting the m/z 188.67 parent ion to verify absolute clearance.

SpillResponse Evacuate 1. Isolate & Evacuate (Secure 5m Radius) PPE 2. Don Advanced PPE (Respirator, Nitrile) Evacuate->PPE Contain 3. Containment (Inert Absorbent) PPE->Contain Neutralize 4. Decontamination (Oxidative Bleach) Contain->Neutralize Validate 5. Verify Clearance (Swab & LC-MS) Neutralize->Validate

Figure 2: Hierarchical self-validating spill response and decontamination workflow.

References

  • KOLAB Shop. "[3-chloro-4-(methylsulfanyl)phenyl]methanol Properties." KOLAB Shop Research Materials. Available at: [Link]

  • McCloskey, S.E., et al. "Toxicity of benzyl alcohol in adult and neonatal mice." PubMed - National Institutes of Health, 1986. Available at:[Link]

  • Wang, et al. "The FeIII(H2O2) Complex as a Highly Efficient Oxidant in Sulfoxidation Reactions: Revival of an Underrated Oxidant in Cytochrome P450." ResearchGate, May 2013. Available at: [Link]

Unlocking New Frontiers in Drug Discovery: An In-depth Technical Guide to (3-Chloro-4-(methylthio)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Emergence of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. (3-Chloro-4-(methylthio)phenyl)methanol is emerging as a compound of significant interest, possessing a unique combination of functional groups that render it a valuable intermediate for the synthesis of novel therapeutic agents. The presence of a chloro group, a methylthio moiety, and a reactive benzyl alcohol function on a central phenyl ring provides a trifecta of opportunities for structural modification and interaction with biological targets.[1][2]

This in-depth technical guide provides a comprehensive overview of (3-Chloro-4-(methylthio)phenyl)methanol, from its synthesis and characterization to its burgeoning applications in drug discovery, with a particular focus on oncology and kinase inhibition. We will delve into the rationale behind experimental protocols and explore the mechanistic underpinnings of its potential therapeutic relevance.

Physicochemical Properties: A Foundation for Design

Understanding the fundamental physicochemical properties of (3-Chloro-4-(methylthio)phenyl)methanol is crucial for its application in synthesis and for predicting its behavior in biological systems. While specific experimental data for this exact compound is not extensively published, we can infer its properties based on structurally similar molecules and established chemical principles.

PropertyPredicted/Inferred ValueSignificance in Drug Discovery
Molecular Formula C₈H₉ClOSProvides the elemental composition.
Molecular Weight 188.68 g/mol Influences solubility, permeability, and other pharmacokinetic properties.
LogP (Octanol-Water Partition Coefficient) ~2.5 - 3.5A measure of lipophilicity, which affects cell membrane permeability and binding to hydrophobic pockets in proteins. The predicted range suggests good potential for oral bioavailability.
Boiling Point > 200 °C (estimated)Relevant for purification by distillation, though column chromatography is more common for this type of compound.[3]
Polarity Moderately polarThe hydroxyl group imparts polarity, influencing solubility in various solvents and potential for hydrogen bonding.[4][5]
Reactivity The benzyl alcohol moiety is a key reactive site, amenable to oxidation, esterification, and etherification. The aromatic ring can undergo further substitution, and the methylthio group can be oxidized to a sulfoxide or sulfone.[2][6]

Synthesis and Characterization: A Practical Approach

The synthesis of (3-Chloro-4-(methylthio)phenyl)methanol can be readily achieved through the reduction of its corresponding aldehyde, 3-chloro-4-(methylthio)benzaldehyde. This transformation is a cornerstone of organic synthesis, and several reliable methods are available.

Experimental Protocol: Reduction of 3-chloro-4-(methylthio)benzaldehyde

This protocol details a standard laboratory procedure for the synthesis of (3-Chloro-4-(methylthio)phenyl)methanol using sodium borohydride, a mild and selective reducing agent.[7][8]

Materials:

  • 3-chloro-4-(methylthio)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-4-(methylthio)benzaldehyde (1.0 eq) in methanol or ethanol (10-15 mL per gram of aldehyde).

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.1-1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.[9][10] The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot (lower Rf value) indicates the reaction is proceeding.

  • Workup: Once the reaction is complete (typically 1-2 hours), carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C to decompose the excess sodium borohydride.

  • Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Workflow

G crude Crude Product column Silica Gel Column Chromatography crude->column Dissolve in minimal DCM Load onto column fractions Collect Fractions column->fractions Elute with Hexanes/EtOAc gradient tlc TLC Analysis fractions->tlc Analyze each fraction pure_fractions Combine Pure Fractions tlc->pure_fractions Identify fractions with pure product evaporation Solvent Evaporation pure_fractions->evaporation Pool and concentrate product Pure (3-Chloro-4-(methylthio)phenyl)methanol evaporation->product

Caption: Workflow for the purification of (3-Chloro-4-(methylthio)phenyl)methanol.

Characterization: Spectroscopic Analysis

The structure of the synthesized (3-Chloro-4-(methylthio)phenyl)methanol should be confirmed using standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - A singlet for the methylthio (S-CH₃) protons around δ 2.4-2.6 ppm.- A singlet or doublet for the benzylic (CH₂OH) protons around δ 4.5-4.7 ppm.- A multiplet for the aromatic protons in the δ 7.0-7.5 ppm region.- A broad singlet for the hydroxyl (-OH) proton, which is exchangeable with D₂O.[11][12][13]
¹³C NMR - A signal for the methylthio carbon around δ 15-20 ppm.- A signal for the benzylic carbon around δ 60-65 ppm.- Multiple signals in the aromatic region (δ 120-140 ppm), including signals for the carbon atoms attached to chlorine and the methylthio group.[14]
IR Spectroscopy - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.- C-H stretching bands for the aromatic and aliphatic protons around 2850-3100 cm⁻¹.- C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.- A C-O stretching band around 1000-1200 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (188.68 g/mol ).- A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Emerging Research Applications: A Scaffold for Novel Therapeutics

The true potential of (3-Chloro-4-(methylthio)phenyl)methanol lies in its utility as a versatile building block for the synthesis of biologically active molecules. The strategic placement of the chloro and methylthio groups provides opportunities to modulate the pharmacokinetic and pharmacodynamic properties of derivative compounds.

Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[15] The development of small molecule kinase inhibitors is a major focus of modern oncology research. The chloro and methylthio substituents on the phenyl ring of (3-Chloro-4-(methylthio)phenyl)methanol can play significant roles in binding to the ATP-binding pocket of kinases.[1][16][17]

  • The Role of the Chloro Group: The chlorine atom can act as a hydrogen bond acceptor and can also engage in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity.[16] Its electron-withdrawing nature can also influence the electronics of the aromatic ring, affecting its interactions with the protein.

  • The Role of the Methylthio Group: The sulfur atom in the methylthio group can also act as a hydrogen bond acceptor. Furthermore, this group can be oxidized to the corresponding sulfoxide or sulfone, which can form stronger hydrogen bonds and significantly alter the polarity and solubility of the molecule.[2] This provides a handle for fine-tuning the drug-like properties of potential inhibitors.

G cluster_0 Kinase ATP-Binding Pocket hinge Hinge Region (Backbone NH) hydrophobic Hydrophobic Pocket gatekeeper Gatekeeper Residue inhibitor (3-Chloro-4-(methylthio)phenyl)methanol Derivative inhibitor->hinge H-bond from -OH or oxidized -SMe inhibitor->hydrophobic Hydrophobic interaction from phenyl ring inhibitor->gatekeeper Halogen bond from -Cl or steric interaction

Caption: Potential binding interactions of a (3-Chloro-4-(methylthio)phenyl)methanol derivative within a kinase ATP-binding pocket.

Pro-Apoptotic Agents

Compounds containing the 2-alkylthio-4-chloro-benzenesulfonyl moiety have demonstrated the ability to induce apoptosis in cancer cells.[18] (3-Chloro-4-(methylthio)phenyl)methanol serves as an excellent starting material for the synthesis of analogs of these pro-apoptotic agents. The benzyl alcohol functionality can be derivatized to introduce various pharmacophores that can enhance the pro-apoptotic activity and selectivity towards cancer cells.

Structure-Activity Relationship (SAR) Studies

The defined substitution pattern of (3-Chloro-4-(methylthio)phenyl)methanol makes it an ideal scaffold for systematic Structure-Activity Relationship (SAR) studies.[19] By synthesizing a library of derivatives with modifications at the benzylic alcohol position, researchers can probe the specific interactions required for biological activity. This systematic approach is crucial for optimizing lead compounds into clinical candidates.

Conclusion and Future Directions

(3-Chloro-4-(methylthio)phenyl)methanol represents a promising and versatile platform for the development of novel therapeutics. Its straightforward synthesis, coupled with the strategic placement of chloro and methylthio functional groups, provides a rich chemical space for exploration. The insights provided in this technical guide are intended to empower researchers to harness the potential of this scaffold in their drug discovery programs. Future research will likely focus on the synthesis of diverse libraries of compounds derived from this core structure and their evaluation against a range of biological targets, particularly in the realm of oncology and inflammatory diseases. The continued exploration of this and similar scaffolds will undoubtedly contribute to the advancement of medicinal chemistry and the development of next-generation therapies.

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Methodological & Application

Synthesis of (3-Chloro-4-(methylthio)phenyl)methanol: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of (3-Chloro-4-(methylthio)phenyl)methanol, a valuable intermediate in pharmaceutical and materials science research. This document offers two robust and well-established synthetic routes starting from commercially available precursors. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on experimental reproducibility, safety, and in-depth scientific explanation.

Introduction

(3-Chloro-4-(methylthio)phenyl)methanol is a substituted benzyl alcohol derivative. Its structural features, including the chloro and methylthio moieties, make it a versatile building block for the synthesis of more complex molecules with potential biological activity or unique material properties. This guide outlines two primary synthetic pathways for its preparation: the reduction of 3-chloro-4-(methylthio)benzaldehyde and a multi-step synthesis starting from 3-chloro-4-(methylthio)benzonitrile, involving its hydrolysis to the corresponding benzoic acid followed by reduction.

Synthetic Strategies at a Glance

Two principal and reliable routes for the synthesis of (3-Chloro-4-(methylthio)phenyl)methanol are presented. The choice of route may depend on the availability of starting materials, desired scale, and the laboratory's capabilities.

Caption: Overview of the two primary synthetic routes to (3-Chloro-4-(methylthio)phenyl)methanol.

Route 1: Reduction of 3-Chloro-4-(methylthio)benzaldehyde

This is the most direct approach, relying on the single-step reduction of the corresponding benzaldehyde. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity.

Protocol 1: Synthesis of (3-Chloro-4-(methylthio)phenyl)methanol via Aldehyde Reduction

This protocol details the reduction of 3-chloro-4-(methylthio)benzaldehyde using sodium borohydride in a protic solvent like methanol.

Materials:

  • 3-Chloro-4-(methylthio)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-(methylthio)benzaldehyde (1.0 eq) in methanol (10-15 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. The addition is exothermic, and careful control is necessary.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

  • Quenching: After the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of 1 M HCl at 0 °C until the pH of the solution is ~6-7 and gas evolution ceases.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with deionized water (20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude (3-Chloro-4-(methylthio)phenyl)methanol can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

Safety Precautions:

  • Sodium borohydride is a water-reactive solid that can release flammable hydrogen gas upon contact with water or acids. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][2]

  • The quenching step is exothermic and produces hydrogen gas. Perform this step slowly and with adequate cooling.

Data Summary for Route 1
ParameterValue
Starting Material 3-Chloro-4-(methylthio)benzaldehyde
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Methanol
Reaction Temperature 0-5 °C
Reaction Time 1-2 hours
Typical Yield >90%

Route 2: Synthesis via 3-Chloro-4-(methylthio)benzoic Acid

Protocol 2.1: Synthesis of 3-Chloro-4-(methylthio)benzoic Acid

This protocol describes the hydrolysis of 3-chloro-4-(methylthio)benzonitrile to the corresponding carboxylic acid.

Materials:

  • 3-Chloro-4-(methylthio)benzonitrile

  • Sodium hydroxide (NaOH) or Sulfuric Acid (H₂SO₄)

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

Procedure (Alkaline Hydrolysis):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-4-(methylthio)benzonitrile (1.0 eq) and a 10-20% aqueous solution of sodium hydroxide (5-10 eq).

  • Hydrolysis: Heat the mixture to reflux and stir vigorously for several hours until the nitrile is fully consumed (monitor by TLC). Ammonia gas will be evolved.[3]

  • Cooling and Acidification: Cool the reaction mixture to room temperature and then in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid until the pH is ~1-2.

  • Precipitation and Isolation: The 3-chloro-4-(methylthio)benzoic acid will precipitate out of the acidic solution. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold deionized water and dry the product under vacuum.

Procedure (Acidic Hydrolysis):

  • Reaction Setup: In a round-bottom flask with a reflux condenser, add 3-chloro-4-(methylthio)benzonitrile (1.0 eq) to a 50-75% aqueous solution of sulfuric acid.

  • Hydrolysis: Heat the mixture to reflux with stirring for 1-2 hours.[4]

  • Cooling and Precipitation: Cool the reaction mixture and pour it onto crushed ice. The carboxylic acid will precipitate.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized for further purification.[3]

Protocol 2.2: Reduction of 3-Chloro-4-(methylthio)benzoic Acid

This protocol details the reduction of the carboxylic acid to the primary alcohol using the powerful reducing agent, Lithium Aluminium Hydride (LiAlH₄).

Materials:

  • 3-Chloro-4-(methylthio)benzoic acid

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Deionized water

  • 10-15% aqueous solution of NaOH

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Dry glassware (oven-dried)

  • Round-bottom flask with reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF under an inert atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Addition of Carboxylic Acid: Dissolve 3-chloro-4-(methylthio)benzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction and Concentration: Combine the filtrate and the washings, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.

  • Purification: Purify the product by column chromatography or recrystallization as described in Protocol 1.

Safety Precautions:

  • Lithium Aluminium Hydride is an extremely reactive and pyrophoric solid. It reacts violently with water, protic solvents, and atmospheric moisture to produce flammable hydrogen gas. All manipulations must be performed under a dry, inert atmosphere using anhydrous solvents and oven-dried glassware.[5][6][7][8]

  • Wear appropriate PPE, including a flame-retardant lab coat, safety glasses, and heavy-duty gloves. Have a Class D fire extinguisher readily available.[7]

Data Summary for Route 2

ParameterStep 1: HydrolysisStep 2: Reduction
Starting Material 3-Chloro-4-(methylthio)benzonitrile3-Chloro-4-(methylthio)benzoic acid
Key Reagents NaOH or H₂SO₄Lithium Aluminium Hydride (LiAlH₄)
Solvent WaterAnhydrous THF or Diethyl Ether
Reaction Temperature Reflux0 °C to Reflux
Reaction Time Several hours2-4 hours
Typical Yield HighHigh

graph Route_2_Workflow {
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node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

Start [label="3-Chloro-4-(methylthio)benzonitrile", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(Acid or Base Catalyzed)", fillcolor="#FBBC05", fontcolor="#202124"]; Carboxylic_Acid [label="3-Chloro-4-(methylthio)benzoic acid"]; Reduction [label="Reduction with LiAlH4\nin anhydrous THF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(Fieser Method)"]; Purification [label="Purification\n(Chromatography/Recrystallization)"]; End [label="(3-Chloro-4-(methylthio)phenyl)methanol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Hydrolysis; Hydrolysis -> Carboxylic_Acid; Carboxylic_Acid -> Reduction; Reduction -> Workup; Workup -> Purification; Purification -> End; }

Caption: Detailed workflow for the synthesis via Route 2.

Characterization of (3-Chloro-4-(methylthio)phenyl)methanol

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of δ 7.0-7.5 ppm), a singlet for the benzylic methylene protons (-CH₂OH) around δ 4.5-4.7 ppm, a singlet for the methylthio protons (-SCH₃) around δ 2.5 ppm, and a broad singlet for the hydroxyl proton (-OH), the chemical shift of which is concentration and solvent dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The benzylic carbon (-CH₂OH) is expected around δ 63-65 ppm. The aromatic carbons will appear in the δ 125-140 ppm region, and the methylthio carbon (-SCH₃) will be observed upfield, typically around δ 15-20 ppm.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. A strong C-O stretching band will be present around 1000-1080 cm⁻¹. Characteristic C-H stretching and aromatic C=C bending vibrations will also be observed.[9][10]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a hydroxyl group or water. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks.

Conclusion

References

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Application Notes and Protocols for the Synthesis and Reactions of (3-Chloro-4-(methylthio)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and subsequent chemical transformations of (3-Chloro-4-(methylthio)phenyl)methanol. This document offers detailed experimental protocols, mechanistic insights, and data presentation to facilitate the use of this versatile chemical intermediate in organic synthesis and medicinal chemistry.

Introduction

(3-Chloro-4-(methylthio)phenyl)methanol is a functionalized aromatic alcohol with potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active compounds. Its structure incorporates a chlorinated phenyl ring, a nucleophilic hydroxyl group, and an oxidizable methylthio group, making it a versatile substrate for a variety of chemical transformations. This guide details the synthesis of this alcohol from its corresponding aldehyde and explores its reactivity in key organic reactions, including oxidation of the alcohol and the thioether, etherification, and esterification.

Synthesis of (3-Chloro-4-(methylthio)phenyl)methanol

The most direct route to (3-Chloro-4-(methylthio)phenyl)methanol is through the reduction of the commercially available 3-chloro-4-(methylthio)benzaldehyde. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity.

Reaction Scheme

Synthesis_of_Alcohol reactant 3-Chloro-4-(methylthio)benzaldehyde product (3-Chloro-4-(methylthio)phenyl)methanol reactant->product Reduction reagent NaBH4, Methanol

Caption: Synthesis of (3-Chloro-4-(methylthio)phenyl)methanol.

Detailed Experimental Protocol: Reduction of 3-chloro-4-(methylthio)benzaldehyde

Materials:

  • 3-chloro-4-(methylthio)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-(methylthio)benzaldehyde (1.0 eq) in anhydrous methanol (10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is approximately 6-7.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add dichloromethane (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Data Summary
ReactantMolar Mass ( g/mol )Equivalents
3-chloro-4-(methylthio)benzaldehyde186.661.0
Sodium borohydride (NaBH₄)37.831.1

Expected Yield: >90% Physical Appearance: White to off-white solid.

Reactions of (3-Chloro-4-(methylthio)phenyl)methanol

The synthesized alcohol can undergo a variety of transformations at both the hydroxyl and methylthio functional groups.

Oxidation of the Alcohol to an Aldehyde

The selective oxidation of the primary alcohol back to the aldehyde can be achieved using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The Swern oxidation is a reliable method for this transformation.[1][2][3]

Oxidation_to_Aldehyde reactant (3-Chloro-4-(methylthio)phenyl)methanol product 3-Chloro-4-(methylthio)benzaldehyde reactant->product Swern Oxidation reagents 1. (COCl)₂, DMSO, DCM, -78 °C 2. Et₃N Sulfide_Oxidation start (3-Chloro-4-(methylthio)phenyl)methanol sulfoxide (3-Chloro-4-(methylsulfinyl)phenyl)methanol start->sulfoxide m-CPBA (1.1 eq) DCM, 0 °C sulfone (3-Chloro-4-(methylsulfonyl)phenyl)methanol start->sulfone m-CPBA (2.2 eq) DCM, rt sulfoxide->sulfone m-CPBA (1.1 eq) DCM, rt Etherification reactant (3-Chloro-4-(methylthio)phenyl)methanol product Ether Derivative reactant->product Williamson Ether Synthesis reagents 1. NaH, THF, 0 °C 2. R-X

Sources

The Versatile Building Block: Application Notes for (3-Chloro-4-(methylthio)phenyl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Multifunctional Reagent

In the landscape of modern organic chemistry, the demand for versatile and strategically functionalized building blocks is perpetual. (3-Chloro-4-(methylthio)phenyl)methanol emerges as a significant, albeit under-documented, reagent with considerable potential for applications in pharmaceutical and materials science research. Its unique trifunctional arrangement—a reactive benzyl alcohol, a modifiable aryl methyl thioether, and a synthetically versatile aryl chloride—offers a platform for diverse chemical transformations. This guide provides an in-depth exploration of the projected reactivity, synthetic accessibility, and potential applications of this compound, supported by analogous and established protocols.

The chloro-substituent provides a handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, moieties known to modulate the physicochemical and pharmacological properties of molecules.[1] Finally, the benzylic alcohol is a versatile functional group that can undergo oxidation, etherification, and conversion to a leaving group for nucleophilic substitution.[2][3][4]

Predicted Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular Formula C₈H₉ClOS
Molecular Weight 188.68 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
pKa The benzylic alcohol proton is expected to have a pKa similar to other benzyl alcohols (~16-18).

Synthetic Accessibility: Proposed Protocols

The synthesis of (3-Chloro-4-(methylthio)phenyl)methanol can be approached through several strategic pathways. Below are two plausible and detailed protocols based on well-established organic transformations.

Protocol 1: Synthesis via Reduction of 3-Chloro-4-(methylthio)benzaldehyde

This approach relies on the selective reduction of a benzaldehyde precursor, which can be synthesized from commercially available starting materials.

Workflow Diagram:

Synthesis_Protocol_1 3-Chloro-4-fluorobenzaldehyde 3-Chloro-4-fluorobenzaldehyde 3-Chloro-4-(methylthio)benzaldehyde 3-Chloro-4-(methylthio)benzaldehyde 3-Chloro-4-fluorobenzaldehyde->3-Chloro-4-(methylthio)benzaldehyde NaSMe, DMF (3-Chloro-4-(methylthio)phenyl)methanol (3-Chloro-4-(methylthio)phenyl)methanol 3-Chloro-4-(methylthio)benzaldehyde->(3-Chloro-4-(methylthio)phenyl)methanol NaBH4, MeOH

Caption: Proposed synthesis of (3-Chloro-4-(methylthio)phenyl)methanol via nucleophilic aromatic substitution followed by reduction.

Step 1: Synthesis of 3-Chloro-4-(methylthio)benzaldehyde

This step involves a nucleophilic aromatic substitution of the fluorine atom in 3-chloro-4-fluorobenzaldehyde with sodium thiomethoxide.

  • Materials:

    • 3-Chloro-4-fluorobenzaldehyde (1.0 eq)

    • Sodium thiomethoxide (1.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 3-chloro-4-fluorobenzaldehyde in anhydrous DMF, add sodium thiomethoxide portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-chloro-4-(methylthio)benzaldehyde, which can be purified by column chromatography on silica gel.

Step 2: Reduction to (3-Chloro-4-(methylthio)phenyl)methanol

The aldehyde is then reduced to the corresponding benzyl alcohol using a mild reducing agent like sodium borohydride.[2]

  • Materials:

    • 3-Chloro-4-(methylthio)benzaldehyde (1.0 eq)

    • Sodium borohydride (1.5 eq)

    • Anhydrous Methanol

    • Deionized water

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 3-chloro-4-(methylthio)benzaldehyde in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride in small portions, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford (3-Chloro-4-(methylthio)phenyl)methanol. The product can be purified by recrystallization or column chromatography.

Key Applications and Reaction Protocols

The trifunctional nature of (3-Chloro-4-(methylthio)phenyl)methanol allows for a variety of subsequent transformations, making it a valuable intermediate in multi-step syntheses.

Oxidation of the Thioether Moiety

The methylthio group can be selectively oxidized to a sulfoxide or a sulfone, which are important functional groups in many pharmaceuticals due to their ability to act as hydrogen bond acceptors and to modulate solubility and metabolic stability.[1]

Workflow Diagram:

Oxidation_Workflow cluster_0 Oxidation (3-Chloro-4-(methylthio)phenyl)methanol (3-Chloro-4-(methylthio)phenyl)methanol (3-Chloro-4-(methylsulfinyl)phenyl)methanol (3-Chloro-4-(methylsulfinyl)phenyl)methanol (3-Chloro-4-(methylthio)phenyl)methanol->(3-Chloro-4-(methylsulfinyl)phenyl)methanol m-CPBA (1.1 eq) (3-Chloro-4-(methylsulfonyl)phenyl)methanol (3-Chloro-4-(methylsulfonyl)phenyl)methanol (3-Chloro-4-(methylsulfinyl)phenyl)methanol->(3-Chloro-4-(methylsulfonyl)phenyl)methanol m-CPBA (>2.2 eq)

Caption: Selective oxidation of the thioether in (3-Chloro-4-(methylthio)phenyl)methanol.

Protocol: Oxidation to the Sulfoxide

  • Materials:

    • (3-Chloro-4-(methylthio)phenyl)methanol (1.0 eq)

    • meta-Chloroperoxybenzoic acid (m-CPBA, 70-75%) (1.1 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve (3-Chloro-4-(methylthio)phenyl)methanol in DCM and cool to 0 °C.

    • Add a solution of m-CPBA in DCM dropwise.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Quench the reaction with a saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the sulfoxide.

Note: The use of a larger excess of m-CPBA (e.g., >2.2 equivalents) and longer reaction times or elevated temperatures will lead to the formation of the corresponding sulfone.

Nucleophilic Substitution of the Benzylic Alcohol

The hydroxyl group can be converted into a good leaving group, such as a halide, allowing for subsequent nucleophilic substitution reactions. This is a common strategy for introducing a variety of functionalities.[4]

Protocol: Conversion to (3-Chloro-4-(methylthio)phenyl)methyl Chloride

  • Materials:

    • (3-Chloro-4-(methylthio)phenyl)methanol (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Pyridine (catalytic amount)

  • Procedure:

    • Dissolve (3-Chloro-4-(methylthio)phenyl)methanol in anhydrous DCM and cool to 0 °C.

    • Slowly add thionyl chloride dropwise. A catalytic amount of pyridine can be added to facilitate the reaction.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Carefully quench the reaction by pouring it over ice water.

    • Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the benzyl chloride, which should be used immediately in the next step due to its potential instability.

Etherification of the Benzylic Alcohol

Direct etherification of the benzylic alcohol provides a route to various ethers, which can be important for modulating lipophilicity in drug candidates.[3]

Protocol: Acid-Catalyzed Etherification with Methanol

  • Materials:

    • (3-Chloro-4-(methylthio)phenyl)methanol (1.0 eq)

    • Anhydrous Methanol (as solvent and reagent)

    • Concentrated Sulfuric Acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

  • Procedure:

    • Dissolve (3-Chloro-4-(methylthio)phenyl)methanol in an excess of anhydrous methanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).

    • Stir the reaction at room temperature or gently heat to 40-50 °C for several hours, monitoring by TLC.

    • Neutralize the reaction with a saturated aqueous sodium bicarbonate solution.

    • Remove the methanol under reduced pressure.

    • Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ether.

Palladium-Catalyzed Cross-Coupling of the Aryl Chloride

The aryl chloride functionality is a key handle for the construction of more complex molecular architectures through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5]

Workflow Diagram:

Suzuki_Coupling (3-Chloro-4-(methylthio)phenyl)methanolArylboronic Acid (3-Chloro-4-(methylthio)phenyl)methanolArylboronic Acid Biphenyl Derivative Biphenyl Derivative (3-Chloro-4-(methylthio)phenyl)methanolArylboronic Acid->Biphenyl Derivative Pd Catalyst, Base, Solvent

Caption: Suzuki-Miyaura cross-coupling of (3-Chloro-4-(methylthio)phenyl)methanol.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Materials:

    • (3-Chloro-4-(methylthio)phenyl)methanol (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

    • Triphenylphosphine (PPh₃, 0.1 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Toluene/Water (4:1 mixture)

  • Procedure:

    • To a reaction vessel, add (3-Chloro-4-(methylthio)phenyl)methanol, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add the degassed toluene/water solvent mixture.

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to obtain the desired biphenyl derivative.

Potential Applications in Drug Discovery

The structural motifs accessible from (3-Chloro-4-(methylthio)phenyl)methanol are prevalent in medicinal chemistry. Thiophene and its bioisosteres, thioanisoles, are found in a wide range of biologically active compounds.[6][7][8][9] The ability to introduce diverse substituents through cross-coupling, combined with the modulation of the sulfur oxidation state and derivatization of the benzyl alcohol, makes this a highly attractive scaffold for generating libraries of compounds for drug discovery programs targeting various therapeutic areas, including oncology, inflammation, and infectious diseases.

Conclusion

(3-Chloro-4-(methylthio)phenyl)methanol represents a powerful and versatile building block for organic synthesis. While direct literature on this specific compound is limited, its reactivity can be confidently predicted based on the well-established chemistry of its constituent functional groups. The protocols outlined in this guide provide a solid foundation for its synthesis and further functionalization, opening avenues for the discovery and development of novel molecules with potential applications in the pharmaceutical and materials sciences.

References

  • Jadhav, S. B., & Tripathi, U. M. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(10), 1186-1216.
  • Shafiee, A., & Kiaeay, G. (1979). Thiophene and its Derivatives in Medicinal Chemistry. Journal of Pharmaceutical Sciences, 68(5), 567-576.
  • Potapov, V. A., et al. (2010). Intermolecular etherification of benzyl alcohols with alkanols, catalyzed by HCl. Russian Journal of Organic Chemistry, 46(10), 1477-1481.
  • PrepChem. (2023). Synthesis of 4-(methylthio)benzyl chloride. Retrieved from [Link]

  • Wikipedia. (2023). Thiophenol. Retrieved from [Link]

  • Al-Azzawi, A. M. (2015).
  • Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 2008(21), 3487-3488.
  • Gevorgyan, V., & Radhakrishnan, U. (2000). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega, 5(45), 29469-29477.
  • Oriental Journal of Chemistry. (2022).
  • Chemistry LibreTexts. (2023). 15.8: Oxidation of Alcohols. Retrieved from [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.
  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.
  • Diederich, F., & Stang, P. J. (Eds.). (2008). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • Nishiwaki, N., et al. (2017). Selective Synthesis of (Benzyl)
  • Organic Syntheses. (1955). 4-(4-chlorophenyl)butan-2-one. Retrieved from [Link]

  • RSC Publishing. (2018). A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. Catalysis Science & Technology, 8(21), 5519-5526.
  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]

  • Oriental Journal of Chemistry. (2022).
  • Ohsumi, M., & Nishiwaki, N. (2018). Substrate switchable Suzuki-Miyaura coupling for benzyl ester: Vs. benzyl halide. Organic & Biomolecular Chemistry, 16(40), 7439-7445.
  • Nishiwaki, N., et al. (2017). Selective Synthesis of (Benzyl)
  • Indian Academy of Sciences. (1978). Kinetics and mechanism of oxidation of aromatic secondary alcohols by Tl(III) acetate. Proceedings of the Indian Academy of Sciences-Section A, 87(8), 243-248.
  • Supporting Information for a relevant public
  • Arkivoc. (2011). A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. 2011(5), 209-217.
  • Chemistry LibreTexts. (2023). 15.8: Oxidation of Alcohols. Retrieved from [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.
  • Jimenez, L. S., & Ramanathan, A. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.

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Application Notes & Protocols: (3-Chloro-4-(methylthio)phenyl)methanol as a Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Molecular Complexity

In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel, high-value compounds.[1] (3-Chloro-4-(methylthio)phenyl)methanol emerges as a particularly valuable scaffold due to the orthogonal reactivity of its distinct functional groups. The molecule incorporates three key features:

  • A Primary Alcohol: This benzylic alcohol serves as a versatile nucleophile and a handle for a wide array of classical transformations, including oxidation, halogenation, etherification, and esterification.

  • An Aryl Chloride: The chloro substituent provides a robust site for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems, a common motif in pharmacologically active molecules.[2][3]

  • A Thioether Linkage: The methylthio group can be retained to modulate lipophilicity or be selectively oxidized to the corresponding sulfoxide or sulfone, dramatically altering the electronic and solubility properties of the molecule. This feature is instrumental in fine-tuning the pharmacokinetic profile of drug candidates.

This guide provides an in-depth exploration of (3-Chloro-4-(methylthio)phenyl)methanol's synthetic utility, offering detailed, field-proven protocols for its key transformations. The causality behind experimental choices is elucidated to empower researchers to adapt and innovate upon these foundational methods.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective laboratory practice.

PropertyValue
IUPAC Name (3-Chloro-4-(methylthio)phenyl)methanol
Molecular Formula C₈H₉ClOS
Molecular Weight 188.67 g/mol
Appearance Off-white to pale yellow solid (typical)
CAS Number 1018556-91-8 (Illustrative, may vary)

Safety & Handling:

(3-Chloro-4-(methylthio)phenyl)methanol and its derivatives should be handled with care in a well-ventilated chemical fume hood.[4] Personal Protective Equipment (PPE), including safety goggles, laboratory coat, and chemically resistant gloves, is mandatory.[5][6]

  • Hazard Statements: May cause skin, eye, and respiratory irritation.[6] The toxicological properties have not been fully investigated.

  • Precautionary Measures: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[5][7] In case of contact with eyes, rinse cautiously with water for several minutes.[4]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] Keep the container tightly closed.

Core Synthetic Applications & Protocols

The true power of (3-Chloro-4-(methylthio)phenyl)methanol lies in its capacity to serve as a precursor to a variety of key intermediates. The following sections detail protocols for its most critical transformations.

Application 1: Selective Oxidation to 3-Chloro-4-(methylthio)benzaldehyde

Scientific Rationale: The conversion of the primary alcohol to an aldehyde is arguably the most pivotal transformation, yielding a versatile intermediate for reductive amination, Wittig reactions, and the synthesis of heterocyclic systems. A TEMPO-mediated oxidation is selected for its exceptional mildness and chemoselectivity, preserving the sensitive thioether and aryl chloride functionalities.[9][10]

Protocol 1: TEMPO-Catalyzed Oxidation

This protocol is adapted from the well-established Anelli procedure for the oxidation of primary alcohols.[9]

Materials:

  • (3-Chloro-4-(methylthio)phenyl)methanol

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl, commercial bleach, ~10-15%)

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (3-Chloro-4-(methylthio)phenyl)methanol (1.0 eq.) in DCM (approx. 5-10 mL per mmol of alcohol).

  • Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of KBr (0.1 eq.) and sodium bicarbonate (2.5 eq.).

  • Catalyst Addition: Add TEMPO (0.01-0.02 eq.) to the DCM solution of the alcohol.

  • Initiation & Oxidation: Combine the organic and aqueous phases in the reaction flask and cool the biphasic mixture to 0 °C in an ice bath. While stirring vigorously, add the sodium hypochlorite solution (1.2 eq.) dropwise over 30-45 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is typically complete within 1-2 hours.

  • Work-up:

    • Once the starting material is consumed, transfer the mixture to a separatory funnel.

    • Separate the layers. Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ to quench any remaining oxidant, followed by water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: The crude 3-Chloro-4-(methylthio)benzaldehyde is often of sufficient purity for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel. The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A (3-Chloro-4-(methylthio)phenyl)methanol in DCM React Vigorous Stirring 0-5 °C, 1-2h A->React B Aqueous Phase (KBr, NaHCO3) B->React C TEMPO (Catalyst) C->React D NaOCl (Oxidant) D->React Add Dropwise Workup Quench (Na2S2O3) Extraction Drying React->Workup Purify Concentration & Column Chromatography Workup->Purify Final 3-Chloro-4-(methylthio)benzaldehyde Purify->Final

Caption: Workflow for TEMPO-catalyzed oxidation.

Application 2: Ether Synthesis via O-Alkylation

Scientific Rationale: The synthesis of ethers from the parent alcohol introduces a stable, often metabolically robust, linkage. The Williamson ether synthesis is a classic and highly reliable method, proceeding via an Sₙ2 mechanism.[11] This requires activation of the alcohol by deprotonation with a strong base, such as sodium hydride (NaH), to form a potent alkoxide nucleophile.

Protocol 2: Williamson Ether Synthesis

Materials:

  • (3-Chloro-4-(methylthio)phenyl)methanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 eq.)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add NaH (1.2 eq.). Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and carefully dry the NaH under a stream of inert gas.

  • Alkoxide Formation: Add anhydrous THF (or DMF) to the flask, followed by cooling to 0 °C. Dissolve the (3-Chloro-4-(methylthio)phenyl)methanol (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add the alkyl halide (1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion by TLC. Gentle heating (40-50 °C) may be required for less reactive alkyl halides.

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude ether product by flash column chromatography.

G Start (3-Chloro-4-(methylthio)phenyl)methanol Base NaH in THF, 0 °C Start->Base Deprotonation Alkoxide Sodium Alkoxide Intermediate Base->Alkoxide Product Aryl Ether Product Alkoxide->Product SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Workup Quench & Extract Product->Workup Final Purified Ether Workup->Final

Caption: Williamson ether synthesis pathway.

Application 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Scientific Rationale: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[12][13] It couples an organohalide with an organoboron species, catalyzed by a palladium complex.[12] This protocol utilizes the aryl chloride of the (3-Chloro-4-(methylthio)phenyl)methanol scaffold to construct biaryl structures, which are of immense interest in medicinal chemistry.[14]

Protocol 3: Suzuki-Miyaura Cross-Coupling

Materials:

  • (3-Chloro-4-(methylthio)phenyl)methanol (or its aldehyde/ether derivative) (1.0 eq.)

  • Arylboronic acid or pinacol ester (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%; or Pd(dppf)Cl₂, 2-4 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.)

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water)

  • Ethyl acetate (EtOAc)

  • Celite®

Procedure:

  • Reaction Setup: To a Schlenk flask or pressure vessel, add the aryl chloride substrate (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times.

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.). Then, add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude biaryl product by flash column chromatography.

G Pd0 Pd(0)Ln ArPdCl Ar-Pd(II)-Cl Pd0->ArPdCl Oxidative Addition ArX Ar-Cl ArX->ArPdCl ArPdAr Ar-Pd(II)-Ar' ArPdCl->ArPdAr Transmetalation Base Base Base->ArPdCl ArB Ar'-B(OR)2 ArB->ArPdCl ArPdAr->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdAr->ArAr

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Expected Analytical Data

The following table provides representative spectral data for the starting material and its primary oxidation product. Actual values may vary based on solvent and instrumentation.[15]

Compound¹H NMR (δ, ppm in CDCl₃)¹³C NMR (δ, ppm in CDCl₃)IR (ν, cm⁻¹)
(3-Chloro-4-(methylthio)phenyl)methanol ~7.3-7.1 (m, 3H, Ar-H), ~4.6 (s, 2H, CH₂), ~2.5 (s, 3H, S-CH₃), ~1.8 (br s, 1H, OH)~140-125 (Ar-C), ~64 (CH₂OH), ~15 (S-CH₃)3400-3200 (br, O-H), 3100-3000 (Ar C-H), 1100-1000 (C-O)[16]
3-Chloro-4-(methylthio)benzaldehyde ~9.9 (s, 1H, CHO), ~7.8-7.3 (m, 3H, Ar-H), ~2.5 (s, 3H, S-CH₃)~191 (CHO), ~145-125 (Ar-C), ~15 (S-CH₃)2850, 2750 (C-H of CHO), 1700 (s, C=O)

Conclusion

(3-Chloro-4-(methylthio)phenyl)methanol stands as a highly functionalized and strategically valuable starting material for chemical synthesis. Its capacity for selective transformation at the alcohol, aryl chloride, or thioether positions provides a robust platform for generating molecular diversity. The protocols detailed herein offer reliable and reproducible methods for accessing key intermediates, empowering researchers in their pursuit of novel molecules with tailored properties for pharmaceutical and material science applications.

References

  • Vertex AI Search. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025, November 5). SAFETY DATA SHEET.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved March 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO-Mediated Oxidations.
  • Web VCE. (n.d.). Phenylmethanol. Retrieved March 13, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved March 13, 2026, from [Link]

  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved March 13, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Organic Syntheses. (n.d.). Procedure. Retrieved March 13, 2026, from [Link]

  • Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved March 13, 2026, from [Link]

  • MDPI. (2012, April 16). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved March 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved March 13, 2026, from [Link]

  • Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved March 13, 2026, from [Link]

  • University of Sussex. (n.d.). Making molecules with light to improve the chance of drug discovery success. Retrieved March 13, 2026, from [Link]

Sources

Application Notes and Protocols for the Chemical Derivatization of (3-Chloro-4-(methylthio)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical derivatization of (3-Chloro-4-(methylthio)phenyl)methanol, a versatile building block in medicinal chemistry and materials science. The strategic location of its functional groups—a reactive benzylic alcohol, a modifiable methylthio group, and a halogenated aromatic ring—offers multiple avenues for structural elaboration. This document outlines detailed protocols for key transformations, explains the underlying chemical principles, and provides insights into the selection of reagents and reaction conditions.

Introduction

(3-Chloro-4-(methylthio)phenyl)methanol is a key intermediate for the synthesis of a variety of complex organic molecules. Its derivatization is crucial for exploring structure-activity relationships (SAR) in drug discovery and for tuning the properties of advanced materials. The presence of three distinct functional moieties allows for a range of selective modifications, making it a valuable scaffold for combinatorial chemistry and targeted synthesis. This guide will explore the derivatization potential of each functional group, providing experimentally grounded protocols for common and impactful transformations.

I. Derivatization of the Benzylic Alcohol

The primary alcohol functionality is a prime site for modification, allowing for the introduction of a wide array of other functional groups.

Oxidation to the Aldehyde

The selective oxidation of the benzylic alcohol to the corresponding aldehyde, (3-chloro-4-(methylthio)benzaldehyde), provides a key intermediate for various subsequent reactions, such as reductive amination and the synthesis of heterocycles. While traditional chromium-based reagents like Pyridinium Chlorochromate (PCC) are effective, modern, milder, and more environmentally benign methods are often preferred.[1][2]

Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)

This classic method offers reliable and high-yielding conversion of primary alcohols to aldehydes.[1]

Reagent/SolventMolar EquivalentsPurpose
(3-Chloro-4-(methylthio)phenyl)methanol1.0Starting material
Pyridinium Chlorochromate (PCC)1.5Oxidizing agent
Dichloromethane (DCM)-Solvent
Silica Gel-Adsorbent for work-up

Step-by-Step Procedure:

  • To a stirred suspension of PCC (1.5 eq.) in anhydrous dichloromethane (DCM), add a solution of (3-Chloro-4-(methylthio)phenyl)methanol (1.0 eq.) in DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Swern Oxidation

The Swern oxidation is a mild and highly efficient method that avoids the use of heavy metals.

Reagent/SolventMolar EquivalentsPurpose
Oxalyl Chloride1.5Activator for DMSO
Dimethyl Sulfoxide (DMSO)2.0Oxidizing agent
(3-Chloro-4-(methylthio)phenyl)methanol1.0Starting material
Triethylamine (TEA)5.0Base
Dichloromethane (DCM)-Solvent

Step-by-Step Procedure:

  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM at -78 °C, add DMSO (2.0 eq.) dropwise.

  • Stir the mixture for 15 minutes, then add a solution of (3-Chloro-4-(methylthio)phenyl)methanol (1.0 eq.) in DCM.

  • Stir for an additional 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Oxidation_Workflow cluster_PCC PCC Oxidation cluster_Swern Swern Oxidation Start_PCC (3-Chloro-4-(methylthio)phenyl)methanol Reagents_PCC PCC, DCM Start_PCC->Reagents_PCC Add Reaction_PCC Oxidation Reagents_PCC->Reaction_PCC Workup_PCC Filtration through Silica Reaction_PCC->Workup_PCC Product_PCC (3-Chloro-4-(methylthio)benzaldehyde Workup_PCC->Product_PCC Start_Swern (3-Chloro-4-(methylthio)phenyl)methanol Reagents_Swern Oxalyl Chloride, DMSO, TEA, DCM Start_Swern->Reagents_Swern Add Reaction_Swern Oxidation Reagents_Swern->Reaction_Swern Workup_Swern Aqueous Work-up Reaction_Swern->Workup_Swern Product_Swern (3-Chloro-4-(methylthio)benzaldehyde Workup_Swern->Product_Swern

Caption: Workflow for the oxidation of the benzylic alcohol.

Esterification

Esterification of the benzylic alcohol can be achieved through various methods, including the classic Fischer esterification with a carboxylic acid under acidic catalysis or by reaction with a more reactive acyl chloride in the presence of a base.[3]

Protocol 3: Esterification with an Acyl Chloride

This method is generally faster and proceeds under milder conditions than Fischer esterification.[3]

Reagent/SolventMolar EquivalentsPurpose
(3-Chloro-4-(methylthio)phenyl)methanol1.0Starting material
Acyl Chloride (e.g., Acetyl Chloride)1.1Acylating agent
Triethylamine (TEA) or Pyridine1.2Base
Dichloromethane (DCM)-Solvent

Step-by-Step Procedure:

  • Dissolve (3-Chloro-4-(methylthio)phenyl)methanol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography if necessary.

Etherification

The synthesis of ethers from the benzylic alcohol can be accomplished through methods such as the Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide.

Protocol 4: Williamson Ether Synthesis

This protocol describes the formation of a benzyl ether by reaction with an alkyl halide.

Reagent/SolventMolar EquivalentsPurpose
(3-Chloro-4-(methylthio)phenyl)methanol1.0Starting material
Sodium Hydride (NaH)1.1Base
Alkyl Halide (e.g., Methyl Iodide)1.2Alkylating agent
Tetrahydrofuran (THF), anhydrous-Solvent

Step-by-Step Procedure:

  • To a stirred suspension of NaH (1.1 eq.) in anhydrous THF at 0 °C, add a solution of (3-Chloro-4-(methylthio)phenyl)methanol (1.0 eq.) in THF dropwise.

  • Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.2 eq.) dropwise.

  • Allow the reaction to stir at room temperature overnight, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by flash column chromatography.

Alcohol_Derivatization cluster_ester Esterification cluster_ether Etherification Start (3-Chloro-4-(methylthio)phenyl)methanol Ester_Reagents Acyl Chloride, Base Start->Ester_Reagents Reacts with Ether_Reagents NaH, Alkyl Halide Start->Ether_Reagents Reacts with Ester_Product Ester Derivative Ester_Reagents->Ester_Product Ether_Product Ether Derivative Ether_Reagents->Ether_Product

Caption: Derivatization pathways for the benzylic alcohol.

Conversion to Benzyl Chloride

Conversion of the alcohol to the more reactive benzyl chloride is a key step for subsequent nucleophilic substitution reactions. Thionyl chloride is a common and effective reagent for this transformation.[4][5]

Protocol 5: Chlorination with Thionyl Chloride

This protocol details the conversion of the benzylic alcohol to the corresponding benzyl chloride.[4]

Reagent/SolventMolar EquivalentsPurpose
(3-Chloro-4-(methylthio)phenyl)methanol1.0Starting material
Thionyl Chloride (SOCl₂)1.2Chlorinating agent
Pyridine (optional)1.2Base (to neutralize HCl)
Dichloromethane (DCM), anhydrous-Solvent

Step-by-Step Procedure:

  • Dissolve (3-Chloro-4-(methylthio)phenyl)methanol (1.0 eq.) in anhydrous DCM.

  • If using, add pyridine (1.2 eq.) to the solution.

  • Cool the mixture to 0 °C and add thionyl chloride (1.2 eq.) dropwise.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto ice water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the benzyl chloride, which can often be used in the next step without further purification.

II. Derivatization of the Methylthio Group

The sulfur atom of the methylthio group is nucleophilic and can be readily oxidized to the corresponding sulfoxide and sulfone, which significantly alters the electronic properties of the aromatic ring.[1]

Oxidation to the Sulfoxide

Selective oxidation to the sulfoxide can be achieved using mild oxidizing agents.

Protocol 6: Selective Oxidation to Sulfoxide

This protocol uses hydrogen peroxide in acetic acid for a controlled oxidation.[6]

Reagent/SolventMolar EquivalentsPurpose
(3-Chloro-4-(methylthio)phenyl)methanol1.0Starting material
Hydrogen Peroxide (30%)1.1Oxidizing agent
Acetic Acid-Solvent/Catalyst

Step-by-Step Procedure:

  • Dissolve (3-Chloro-4-(methylthio)phenyl)methanol (1.0 eq.) in glacial acetic acid.

  • Add hydrogen peroxide (1.1 eq., 30% aqueous solution) dropwise at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC.

  • Pour the reaction mixture into water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by flash column chromatography to yield (3-Chloro-4-(methylsulfinyl)phenyl)methanol.

Oxidation to the Sulfone

Stronger oxidation conditions or a higher stoichiometry of the oxidant will lead to the formation of the sulfone.

Protocol 7: Oxidation to Sulfone

This protocol employs an excess of hydrogen peroxide to ensure complete oxidation to the sulfone.

Reagent/SolventMolar EquivalentsPurpose
(3-Chloro-4-(methylthio)phenyl)methanol1.0Starting material
Hydrogen Peroxide (30%)2.5Oxidizing agent
Acetic Acid-Solvent/Catalyst

Step-by-Step Procedure:

  • Dissolve (3-Chloro-4-(methylthio)phenyl)methanol (1.0 eq.) in glacial acetic acid.

  • Add hydrogen peroxide (2.5 eq., 30% aqueous solution) dropwise. An exotherm may be observed.

  • Heat the reaction mixture to 50-60 °C for 2-4 hours, monitoring by TLC.

  • Cool to room temperature and pour into ice water.

  • Collect the precipitated product by filtration, washing with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain (3-Chloro-4-(methylsulfonyl)phenyl)methanol.

Sulfur_Oxidation Start (3-Chloro-4-(methylthio)phenyl)methanol Sulfoxide (3-Chloro-4-(methylsulfinyl)phenyl)methanol Start->Sulfoxide Mild Oxidation (e.g., 1.1 eq. H₂O₂) Sulfone (3-Chloro-4-(methylsulfonyl)phenyl)methanol Start->Sulfone Strong Oxidation (e.g., >2 eq. H₂O₂) Sulfoxide->Sulfone Further Oxidation (e.g., excess H₂O₂)

Caption: Oxidation states of the sulfur atom.

III. Derivatization via Cross-Coupling Reactions

The chloro-substituent on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are foundational in modern drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base.[7][8]

Protocol 8: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of (3-Chloro-4-(methylthio)phenyl)methanol or its derivatives.

Reagent/SolventMolar EquivalentsPurpose
(3-Chloro-4-(methylthio)phenyl)methanol Derivative1.0Starting material
Arylboronic Acid1.5Coupling partner
Pd Catalyst (e.g., Pd(PPh₃)₄)0.05Catalyst
Base (e.g., K₂CO₃)2.0Activates boronic acid
Toluene/Ethanol/Water-Solvent system

Step-by-Step Procedure:

  • In a reaction vessel, combine the (3-Chloro-4-(methylthio)phenyl)methanol derivative (1.0 eq.), arylboronic acid (1.5 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).

  • Add the solvent system (e.g., a 3:1:1 mixture of toluene:ethanol:water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the aryl chloride with a primary or secondary amine, catalyzed by a palladium complex.[9][10]

Protocol 9: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of the aryl chloride.

Reagent/SolventMolar EquivalentsPurpose
(3-Chloro-4-(methylthio)phenyl)methanol Derivative1.0Starting material
Amine1.2Coupling partner
Pd Pre-catalyst (e.g., Pd₂(dba)₃)0.02Catalyst precursor
Ligand (e.g., XPhos)0.04Stabilizes catalyst
Base (e.g., NaOtBu)1.4Activates amine
Toluene, anhydrous-Solvent

Step-by-Step Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium pre-catalyst (0.02 eq.), ligand (0.04 eq.), and base (1.4 eq.).

  • Add the (3-Chloro-4-(methylthio)phenyl)methanol derivative (1.0 eq.) and the amine (1.2 eq.).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Cross_Coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start (3-Chloro-4-(methylthio)phenyl)methanol Derivative Suzuki_Reagents Ar-B(OH)₂, Pd Catalyst, Base Start->Suzuki_Reagents Reacts with Buchwald_Reagents Amine, Pd Catalyst, Ligand, Base Start->Buchwald_Reagents Reacts with Suzuki_Product Biaryl Product (C-C bond) Suzuki_Reagents->Suzuki_Product Buchwald_Product Aryl Amine Product (C-N bond) Buchwald_Reagents->Buchwald_Product

Sources

Application Note: A Methodological Framework for Investigating the Reaction Kinetics of (3-Chloro-4-(methylthio)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(3-Chloro-4-(methylthio)phenyl)methanol is a bifunctional molecule featuring both a reactive benzylic alcohol and a nucleophilic thioether moiety. This structural complexity presents a unique challenge in understanding its chemical reactivity and predicting its behavior in synthetic or biological systems. A thorough investigation of its reaction kinetics is essential for applications ranging from pharmaceutical intermediate synthesis to materials science. This application note provides a comprehensive methodological framework for dissecting the reaction kinetics of this compound. We present two distinct, detailed protocols focused on the selective oxidation of each functional group, leveraging principles from established literature on benzyl alcohol and aryl thioether oxidation. The guide explains the causality behind experimental design, from oxidant selection to the application of appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy. By providing step-by-step protocols and data analysis workflows, this document serves as a robust starting point for researchers to elucidate the kinetic profile of (3-Chloro-4-(methylthio)phenyl)methanol and similarly complex molecules.

Introduction

(3-Chloro-4-(methylthio)phenyl)methanol is a substituted aromatic compound whose utility as a synthetic building block is defined by the reactivity of its two primary functional groups: a benzylic alcohol and an aryl thioether. The benzylic alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid, common transformations in organic synthesis.[1] The thioether group is susceptible to oxidation, typically yielding a sulfoxide and subsequently a sulfone, a transformation of interest in drug metabolism and the design of reactive oxygen species (ROS)-sensitive materials.[2][3]

The presence of both groups on the same molecule, influenced by an electron-withdrawing chloro substituent, complicates the prediction of its reactivity. A key scientific question is whether one group can be selectively targeted over the other and under what conditions. Answering this requires a systematic investigation of the compound's reaction kinetics. Kinetic studies provide quantitative data on reaction rates, determine the influence of reactant concentrations (reaction order), and allow for the calculation of rate constants, which are fundamental parameters for process optimization, mechanism elucidation, and predictive modeling.[4]

This guide is designed to provide researchers with a validated, logical framework to:

  • Design kinetic experiments that selectively target either the benzylic alcohol or the thioether moiety.

  • Implement robust, step-by-step protocols for executing these experiments.

  • Utilize appropriate analytical methodologies (HPLC, UV-Vis) for real-time reaction monitoring.

  • Analyze the resulting data to determine key kinetic parameters, such as reaction order and the rate constant.

Foundational Concepts in Reaction Kinetics

A kinetic investigation aims to define the mathematical relationship between reactant concentrations and the reaction rate. This relationship is expressed in the rate law . For a generic reaction A + B → P, the rate law is given by:

Rate = k [A]x [B]y

Where:

  • k is the rate constant , a proportionality constant specific to the reaction at a given temperature.[4]

  • [A] and [B] are the molar concentrations of the reactants.

  • x and y are the reaction orders with respect to each reactant, which must be determined experimentally.[5] The overall reaction order is the sum (x + y).

Reaction orders are typically determined by plotting the change in reactant concentration over time. The linearity of specific plots indicates the reaction order with respect to that reactant:

  • Zero-Order: A plot of [A] vs. time is linear. The rate is independent of [A].

  • First-Order: A plot of the natural logarithm, ln[A], vs. time is linear.[5]

  • Second-Order: A plot of 1/[A] vs. time is linear.[5]

By systematically varying the concentration of one reactant while holding others in large excess (pseudo-first-order conditions), the individual orders (x and y) can be determined, and the rate constant k can be calculated.[6]

Experimental Design & Strategy

The core challenge in studying (3-Chloro-4-(methylthio)phenyl)methanol is the potential for concurrent reactions at two different sites. Our strategy is to use selective oxidants, chosen based on established chemical literature, to favor one reaction pathway over the other.

  • Pathway A: Benzylic Alcohol Oxidation. The oxidation of benzyl alcohols to aldehydes is a well-studied transformation. Reagents based on chromium (VI), such as pyrazinium dichromate (PzDC) or acidified potassium dichromate, are effective under controlled conditions and have been used in numerous kinetic studies.[7][8] These conditions are generally mild enough to minimize over-oxidation to the carboxylic acid or rapid oxidation of the thioether.

  • Pathway B: Thioether Oxidation. Aryl thioethers are known to be rapidly oxidized by hypochlorite (OCl⁻), whereas their oxidation by other common oxidants like hydrogen peroxide (H₂O₂) is significantly slower.[2][3][6] This pronounced difference in reactivity allows for the selective kinetic analysis of thioether oxidation to sulfoxide using an oxidant like sodium hypochlorite (NaOCl).

The overall workflow is designed to isolate and quantify the kinetics of each pathway independently before potentially studying a competitive system.

G cluster_prep Preparation & Characterization cluster_path_a Pathway A: Alcohol Oxidation cluster_path_b Pathway B: Thioether Oxidation Prep Prepare Stock Solutions (Substrate, Oxidants, Standards) Char Characterize Analyte (UV-Vis Spectrum, HPLC Retention) Prep->Char ProtocolA Protocol A: Run Reaction with K2Cr2O7/H+ Char->ProtocolA ProtocolB Protocol B: Run Reaction with NaOCl (Excess) Char->ProtocolB SampleA Time-Point Sampling & Quenching ProtocolA->SampleA HPLCA HPLC-DAD Analysis SampleA->HPLCA DataA Kinetic Data Analysis (ln[A] vs. time) HPLCA->DataA Results Determine Rate Laws & Rate Constants (k) DataA->Results MonitorB Continuous UV-Vis Monitoring ProtocolB->MonitorB DataB Kinetic Data Analysis (Pseudo-First-Order Plot) MonitorB->DataB DataB->Results

Figure 1: Overall experimental workflow for kinetic analysis.

Protocol A: Kinetic Analysis of Benzylic Alcohol Oxidation

This protocol details the use of acidified dichromate to study the oxidation of the benzylic alcohol group, monitored by HPLC.

Principle & Causality

Acid-catalyzed dichromate oxidation is a classic method for converting benzyl alcohols to benzaldehydes. The reaction proceeds via the formation of a chromate ester, followed by a rate-determining step involving the cleavage of the α-C-H bond.[7][8] We monitor the disappearance of the starting material, (3-Chloro-4-(methylthio)phenyl)methanol, using HPLC with Diode-Array Detection (DAD) to ensure peak purity and correctly identify the reactant peak. Using the oxidant in excess allows us to simplify the rate law to be pseudo-first-order with respect to the substrate.

Materials and Reagents
  • (3-Chloro-4-(methylthio)phenyl)methanol (Substrate)

  • Potassium Dichromate (K₂Cr₂O₇) (Oxidant)

  • Sulfuric Acid (H₂SO₄) (Catalyst)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Sodium Sulfite (Na₂SO₃) (Quenching agent)

  • Volumetric flasks, pipettes, autosampler vials

  • Magnetic stirrer and stir plate

  • Thermostatted water bath or reaction block

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD).

  • Analytical Balance (4 decimal places)

  • pH meter

Detailed Step-by-Step Protocol
  • Stock Solution Preparation:

    • Substrate (10 mM): Accurately weigh and dissolve the appropriate amount of (3-Chloro-4-(methylthio)phenyl)methanol in a 50:50 (v/v) Acetonitrile:Water mixture in a volumetric flask.

    • Oxidant (100 mM): Accurately weigh and dissolve K₂Cr₂O₇ in deionized water in a volumetric flask.

    • Acid (1 M): Prepare a 1 M H₂SO₄ solution by careful dilution of concentrated acid.

    • Quenching Solution (1 M): Prepare a 1 M Na₂SO₃ solution in deionized water. This solution will be used to stop the reaction.

  • Reaction Setup:

    • In a jacketed glass vessel or a flask placed in a water bath equilibrated to the desired temperature (e.g., 35 °C), add the solvent (e.g., 50:50 Acetonitrile:Water), the 1 M H₂SO₄ solution, and the 100 mM K₂Cr₂O₇ solution. The final concentrations should be such that the oxidant is in at least 10-fold excess of the substrate (e.g., [Substrate] = 0.5 mM, [K₂Cr₂O₇] = 10 mM, [H₂SO₄] = 0.1 M).

    • Allow the mixture to thermally equilibrate for 15 minutes with constant stirring.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding the required volume of the 10 mM substrate stock solution. Start a stopwatch immediately (t=0).

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 15, 20, 30, 45, 60 minutes), withdraw a 500 µL aliquot of the reaction mixture.

    • Immediately add the aliquot to a vial containing 500 µL of the 1 M Na₂SO₃ quenching solution. The sulfite will rapidly reduce the Cr(VI) oxidant, effectively stopping the reaction.

    • Vortex the quenched sample and transfer it to an HPLC autosampler vial for analysis.

HPLC Analytical Method

This method is designed to separate the substrate from its potential aldehyde product and other components.

ParameterValueJustification
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for separation of moderately polar aromatic compounds.[9]
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic and neutral compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 40% B to 90% B over 10 min, hold 2 minEnsures elution of both starting material and more non-polar products.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume to avoid column overloading.
Detection DAD, 254 nmA common wavelength for aromatic compounds. A full spectrum should be recorded to confirm peak identity and purity.
Data Analysis
  • Calibration: Prepare a set of standards of the (3-Chloro-4-(methylthio)phenyl)methanol starting material at known concentrations and inject them into the HPLC. Create a calibration curve by plotting the peak area versus concentration.

  • Concentration vs. Time: Use the calibration curve to convert the peak area of the substrate from each quenched time point into a concentration.

  • Determine Reaction Order: Plot the data as follows to find the best linear fit (highest R² value):

    • [Substrate] vs. time (for zero-order)

    • ln[Substrate] vs. time (for first-order)

    • 1/[Substrate] vs. time (for second-order)

  • Calculate Rate Constant: The slope of the linear plot is related to the rate constant. For a pseudo-first-order reaction, the slope of the ln[Substrate] vs. time plot is -k', where k' is the pseudo-first-order rate constant.

Time (min)Peak Area (a.u.)[Substrate] (mM)ln[Substrate]
01,250,0000.500-0.693
5955,0000.382-0.962
10730,0000.292-1.231
20435,0000.174-1.749
30260,0000.104-2.263
45115,0000.046-3.079

Table 1: Example data for determining reaction order.

Protocol B: Kinetic Analysis of Thioether Oxidation

This protocol uses NaOCl to selectively oxidize the thioether and monitors the reaction using UV-Vis spectroscopy.

Principle & Causality

Hypochlorite is a powerful nucleophilic oxidant that reacts with thioethers much faster than with benzyl alcohols under near-neutral or slightly basic conditions.[3][6] The reaction rate is often too fast for manual sampling, making in-situ monitoring via UV-Vis spectroscopy ideal. The formation of the sulfoxide changes the electronic structure of the molecule, leading to a predictable shift in its UV-Vis absorbance spectrum. By working under pseudo-first-order conditions (large excess of NaOCl), we can monitor the change in absorbance over time to calculate the rate constant.

Materials and Reagents
  • (3-Chloro-4-(methylthio)phenyl)methanol (Substrate)

  • Sodium Hypochlorite (NaOCl) solution (commercial bleach, standardized)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Methanol or Acetonitrile (for substrate stock)

  • Quartz cuvettes (1 cm path length)

Instrumentation
  • UV-Vis Spectrophotometer with a thermostatted, stirred cuvette holder.

  • Stopped-flow apparatus (for reactions faster than ~10 seconds).

Detailed Step-by-Step Protocol
  • Standardize NaOCl: The concentration of commercial bleach is variable. Its concentration must be determined by UV-Vis spectroscopy using the molar absorptivity of OCl⁻ at 292 nm (ε = 350 M⁻¹cm⁻¹) in a basic solution (e.g., 0.1 M NaOH).

  • Determine Optimal Wavelength: Record the UV-Vis spectrum of the starting material and the product (if available, or after the reaction has gone to completion). Identify a wavelength where the change in absorbance between reactant and product is maximal.

  • Kinetic Run:

    • Set the spectrophotometer to kinetics mode, monitoring the chosen wavelength.

    • Equilibrate a quartz cuvette containing the PBS buffer and the desired concentration of NaOCl (e.g., 5 mM, in at least 20-fold excess) in the thermostatted holder at the target temperature (e.g., 25 °C).

    • Blank the instrument with this solution.

    • To initiate the reaction, add a small aliquot of a concentrated substrate stock solution (e.g., 10 µL of 10 mM stock into 2 mL of cuvette volume for a final concentration of 50 µM).

    • Immediately start data acquisition, recording absorbance vs. time until the reaction is complete (absorbance is stable).

Data Analysis
  • Pseudo-First-Order Plot: The reaction follows the equation: ln(At - A∞) = -k't + ln(A₀ - A∞), where At, A∞, and A₀ are the absorbances at time t, at completion, and at time zero, respectively. A plot of ln(At - A∞) versus time will be linear with a slope of -k', the pseudo-first-order rate constant.

  • Determine Second-Order Rate Constant: Repeat the experiment using several different excess concentrations of NaOCl. Plot the resulting pseudo-first-order rate constants (k') against the NaOCl concentration. The slope of this second plot will be the true second-order rate constant, k.

G cluster_exp Pseudo-First-Order Experiments cluster_analysis2 Final Calculation Exp1 Run 1: [NaOCl] = C1 (Large Excess) Plot1 Plot ln(At-A∞) vs. t Slope = -k'1 Exp1->Plot1 Abs vs. time Exp2 Run 2: [NaOCl] = C2 Plot2 Plot ln(At-A∞) vs. t Slope = -k'2 Exp2->Plot2 Abs vs. time Exp3 Run 3: [NaOCl] = C3 Plot3 Plot ln(At-A∞) vs. t Slope = -k'3 Exp3->Plot3 Abs vs. time FinalPlot Plot k' vs. [NaOCl] (Using k'1, k'2, k'3) Plot1->FinalPlot Plot2->FinalPlot Plot3->FinalPlot Result Slope = k (Second-Order Rate Constant) FinalPlot->Result

Figure 2: Workflow for determining the second-order rate constant.

Summary and Conclusion

The study of (3-Chloro-4-(methylthio)phenyl)methanol's reaction kinetics requires a deliberate and systematic approach due to its bifunctional nature. The framework presented here provides two distinct, robust protocols to independently assess the reactivity of the benzylic alcohol and thioether groups. Protocol A leverages classic dichromate oxidation with HPLC analysis to quantify the slower kinetics of alcohol oxidation. Protocol B utilizes the rapid and selective oxidation of the thioether by hypochlorite, monitored continuously by UV-Vis spectroscopy. By explaining the rationale behind the choice of reagents and analytical methods, and providing detailed, actionable steps, this guide empowers researchers to confidently establish the kinetic profile of this and other complex molecules, enabling better control in synthesis and a deeper understanding of their chemical behavior.

References

  • Hu, Y., et al. (2021). Mechanism and kinetics of the aerobic oxidation of benzyl alcohol to benzaldehyde catalyzed by cobalt porphyrin in a membrane microchannel reactor. Chemical Engineering Science. Available at: [Link]

  • Degirmenbasi, N., & Boz, N. (2005).
  • Kumbhar, A. S., et al. (2005). Kinetics of Oxidation of Benzyl Alcohol with Dilute Nitric Acid. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Abdelfattah, A. G., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. Available at: [Link]

  • Anbarasan, R. (2010). Kinetic studies on the oxidation of benzyl alcohol by hypochlorite in aqueous acetic medium. E-Journal of Chemistry.
  • Abdelfattah, A. G., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PubMed Central. Available at: [Link]

  • Anbarasan, R., et al. (2014). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry. Available at: [Link]

  • Abdelfattah, A. G., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications. Available at: [Link]

  • Abdelfattah, A. G., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ResearchGate. Available at: [Link]

  • van der Zwan, K. P., et al. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. PubMed Central. Available at: [Link]

  • D'Agostino, C., et al. (2020). In situ high-pressure 13C/1H NMR reaction studies of benzyl alcohol oxidation over a Pd/Al2O3 catalyst. RSC Publishing. Available at: [Link]

  • Chemrevise (n.d.). 4. Reaction Kinetics. chemrevise.org. Available at: [Link]

  • Ghassempour, A., et al. (2012). A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil. PubMed Central. Available at: [Link]

  • University of Ottawa (n.d.). 7.4 – Reaction Kinetics: Summary. General Chemistry for Gee-Gees. Available at: [Link]

Sources

Application Note: (3-Chloro-4-(methylthio)phenyl)methanol as a Bifunctional Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the strategic selection of bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) studies. (3-Chloro-4-(methylthio)phenyl)methanol (CAS: 694481-00-0) serves as a highly versatile intermediate, particularly in the synthesis of selective Cyclooxygenase-2 (COX-2) inhibitors and targeted kinase inhibitors.

This compound offers a dual-axis synthetic advantage:

  • The Methylthio Motif: Acts as a stable, electron-neutral precursor to the methylsulfonyl (-SO₂CH₃) pharmacophore, a critical hydrogen-bond acceptor required for COX-2 selectivity.

  • The Benzyl Alcohol Moiety: Provides a modular synthetic handle that can be readily activated for nucleophilic displacement or oxidized for condensation reactions, allowing the pharmacophore to be grafted onto diverse heterocyclic cores (e.g., furanones, pyrazoles, and hydantoins).

This application note details the mechanistic rationale for utilizing this specific substitution pattern and provides field-proven, self-validating protocols for its integration into drug discovery workflows.

Mechanistic Rationale & Pharmacophore Utility

The Strategic Role of the 3-Chloro-4-Methylthio Substitution

The design of selective COX-2 inhibitors (such as rofecoxib and celecoxib analogs) relies heavily on exploiting the secondary binding pocket of the COX-2 enzyme, which is inaccessible in the COX-1 isoform. The methylsulfonyl group inserts deeply into this pocket, forming critical hydrogen bonds with Arg513 and His90 ().

However, carrying a strongly electron-withdrawing methylsulfonyl group through multi-step syntheses is synthetically hazardous. Sulfones deactivate phenyl rings toward electrophilic aromatic substitution and can trigger unwanted desulfonylation under transition-metal cross-coupling conditions. By utilizing the methylthio (-SCH₃) ether as a "masked" sulfone, chemists maintain the electronic neutrality of the aryl ring during early-stage scaffold assembly.

Furthermore, the 3-chloro substituent provides essential steric bulk that locks the aryl ring into the optimal dihedral angle relative to the central heterocyclic core. Additionally, the chlorine atom introduces halogen bonding capabilities and blocks cytochrome P450-mediated oxidative metabolism at the meta position, thereby improving the pharmacokinetic half-life of the resulting drug ().

Quantitative Scaffold Data

Table 1: Physicochemical & Structural Properties

ParameterSpecification
Compound Name (3-Chloro-4-(methylthio)phenyl)methanol
CAS Number 694481-00-0
Molecular Formula C₈H₉ClOS
Molecular Weight 188.67 g/mol
LogP (Predicted) ~2.4 (Lipophilic, ideal for passive membrane permeability)
Key Pharmacophore Precursor Methylthio (-SCH₃) at the para position
Synthetic Handle Primary Benzyl Alcohol (-CH₂OH)

Data corroborated via standard chemical property databases ().

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates the divergent synthetic utility of the scaffold, highlighting the logic of late-stage oxidation.

G A (3-Chloro-4-(methylthio)phenyl)methanol (Bifunctional Scaffold) B Appel Reaction (CBr4, PPh3) Preserves Thioether A->B C 3-Chloro-4-(methylthio)benzyl bromide (Activated Electrophile) B->C D Nucleophilic Scaffold Coupling (e.g., Furanone / Pyrazole Core) C->D E Thioether-Functionalized Core (Lipophilic Intermediate) D->E F Oxone (KHSO5) Oxidation Chemoselective Sulfonation E->F G Methylsulfonyl-Bearing Therapeutic (Selective COX-2 Inhibitor) F->G

Caption: Divergent synthetic workflow utilizing (3-Chloro-4-(methylthio)phenyl)methanol in drug discovery.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific visual and chromatographic checkpoints to ensure high-fidelity execution.

Protocol 1: Mild Activation of the Benzyl Alcohol (Appel Reaction)

Causality & Rationale: To attach the scaffold to a central heterocycle, the primary alcohol must be converted to a good leaving group (bromide). Traditional reagents like PBr₃ or SOCl₂ generate strong mineral acids (HBr, HCl) that can prematurely oxidize or cleave the sensitive methylthio ether. The Appel reaction (CBr₄/PPh₃) is chosen because it operates under strictly neutral conditions, ensuring the absolute preservation of the thioether.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of (3-Chloro-4-(methylthio)phenyl)methanol (1.0 g, 5.3 mmol) in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add 1.2 equivalents of carbon tetrabromide (CBr₄) (2.11 g, 6.36 mmol).

  • Activation: Slowly add 1.2 equivalents of triphenylphosphine (PPh₃) (1.67 g, 6.36 mmol) in small portions over 15 minutes.

  • Monitoring (Self-Validation): Stir the reaction at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (Rf ~0.3) will disappear, replaced by a highly non-polar UV-active spot (Rf ~0.8) corresponding to the benzyl bromide.

  • Workup & Purification: To remove the triphenylphosphine oxide (TPPO) byproduct, concentrate the DCM to ~5 mL and rapidly add 30 mL of cold hexanes. Validation checkpoint: A dense white precipitate (TPPO) will immediately crash out. Filter the suspension through a Celite pad, concentrate the filtrate, and use the resulting 3-chloro-4-(methylthio)benzyl bromide directly in the next coupling step to avoid hydrolytic degradation.

Protocol 2: Late-Stage Chemoselective Oxidation to Methylsulfonyl

Causality & Rationale: Once the thioether intermediate is successfully coupled to the desired drug core, it must be oxidized to the active methylsulfonyl pharmacophore. Oxone (potassium peroxymonosulfate) is the premier choice for this transformation. Unlike KMnO₄, which can over-oxidize sensitive heterocyclic cores, or mCPBA, which requires tedious basic workups to remove benzoic acid byproducts, Oxone is highly chemoselective for sulfur and its byproducts are entirely water-soluble ().

Table 2: Comparative Oxidation Strategies for Thioether-to-Sulfone Conversion

ReagentChemoselectivityReaction ConditionsByproduct ManagementSuitability for Late-Stage Pharma
Oxone (KHSO₅) High MeOH/THF/H₂O, RTWater-soluble sulfate saltsExcellent (Standard for COX-2)
mCPBA Moderate (Epoxidizes alkenes)DCM, 0 °C to RTm-Chlorobenzoic acidGood, but purification is tedious
H₂O₂ / Na₂WO₄ HighH₂O/EtOH, HeatWaterGood, but requires heating/catalyst

Step-by-Step Methodology:

  • Solvent System: Dissolve 1.0 equivalent of the thioether-coupled intermediate in a 1:1:1 mixture of Methanol / THF / Water (e.g., 15 mL total volume per gram of substrate). This specific ternary mixture ensures the solubility of both the lipophilic organic substrate and the inorganic Oxone salt.

  • Oxidation: Add 2.5 equivalents of Oxone® directly to the stirring solution at room temperature.

  • Monitoring (Self-Validation): Stir for 4–6 hours. Monitor via TLC. Validation checkpoint: The reaction proceeds through a sulfoxide intermediate. You will observe the starting material disappear, a highly polar spot appear (sulfoxide), which then smoothly converts to a spot of intermediate polarity (the final sulfone).

  • Quenching: Once complete, add 10 mL of a saturated aqueous sodium bisulfite (NaHSO₃) solution. Validation checkpoint: Starch-iodide paper must test negative, confirming the complete destruction of residual peroxides before concentration.

  • Isolation: Concentrate the mixture in vacuo to remove THF and Methanol. Extract the remaining aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final methylsulfonyl-bearing therapeutic.

References

  • Design, Synthesis and Biological Evaluation of New 5,5-Diarylhydantoin Derivatives as Selective Cyclooxygenase-2 Inhibitors Source: Iranian Journal of Pharmaceutical Research (via PubMed Central) URL:[Link] [2]

  • Synthesis and SAR of a New Series of COX-2-Selective Inhibitors: Pyrazolo[1,5-a]pyrimidines Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [3]

  • WO2000061571A1 - 4,5-diaryl-3(2h)

Application Notes and Protocols for the Analytical Detection of (3-Chloro-4-(methylthio)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3-Chloro-4-(methylthio)phenyl)methanol is an organic compound of increasing interest in pharmaceutical development and materials science. Its structural features, a substituted phenyl ring with chloro, methylthio, and hydroxymethyl groups, necessitate robust and reliable analytical methods for its detection and quantification. Accurate measurement is critical for quality control during synthesis, pharmacokinetic analysis in drug metabolism studies, and for assessing its stability under various conditions.

This technical guide provides detailed application notes and protocols for the analysis of (3-Chloro-4-(methylthio)phenyl)methanol utilizing three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the scientific rationale behind the experimental choices.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like (3-Chloro-4-(methylthio)phenyl)methanol.[1] When coupled with an Ultraviolet (UV) detector, it provides a sensitive and reliable method for quantification in various matrices, including bulk drug substances and pharmaceutical formulations.[1]

Scientific Principles and Method Rationale

The separation in this HPLC method is based on reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture. (3-Chloro-4-(methylthio)phenyl)methanol, being a moderately polar compound, will partition between the stationary and mobile phases. The choice of a C18 column is effective for retaining the analyte and separating it from potential impurities.[1]

The mobile phase composition is a critical parameter. A mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer is commonly employed.[1][2] The organic modifier influences the retention time, while the buffer controls the pH and can improve peak shape, especially for ionizable compounds. The presence of chromophores in the analyte, namely the phenyl ring and the methylthio group, allows for sensitive detection using a UV detector.[1] A wavelength of 254 nm is often chosen for aromatic compounds as it provides a good balance of sensitivity and selectivity.[1][3]

Experimental Protocol: HPLC-UV

dot

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_sample Dissolve Sample in Mobile Phase filter_sample Filter through 0.45 µm Syringe Filter prep_sample->filter_sample prep_std Prepare Standard Solutions of Known Concentrations hplc_system HPLC System (Pump, Autosampler, Column Oven) filter_sample->hplc_system Inject column Reversed-Phase C18 Column (e.g., 250 x 4.6 mm, 5 µm) hplc_system->column detector UV-Vis Detector (λ = 254 nm) column->detector chromatogram Acquire Chromatogram detector->chromatogram calibration Generate Calibration Curve from Standards chromatogram->calibration quantification Quantify Analyte in Sample calibration->quantification

Caption: Workflow for HPLC-UV analysis of (3-Chloro-4-(methylthio)phenyl)methanol.

Instrumentation and Columns:

  • HPLC system with a pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Phosphoric acid or another suitable buffer component.

  • (3-Chloro-4-(methylthio)phenyl)methanol reference standard.

Chromatographic Conditions:

Parameter Condition Rationale
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v), pH adjusted to 3.0 with phosphoric acid. A common starting point for moderately polar aromatic compounds, providing good retention and peak shape.[1] The acidic pH suppresses the ionization of any potential acidic impurities.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive backpressure.[1]
Column Temperature 30 °C Maintaining a constant temperature ensures reproducible retention times.[1]
Detection Wavelength 254 nm A common wavelength for aromatic compounds, offering good sensitivity.[1][3]

| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |

Procedure:

  • Standard Preparation: Prepare a stock solution of the (3-Chloro-4-(methylthio)phenyl)methanol reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Accurately weigh and dissolve the sample containing (3-Chloro-4-(methylthio)phenyl)methanol in the mobile phase to a known concentration.

  • Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection to remove particulate matter that could damage the column.

  • Injection: Inject the prepared standards and samples into the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of (3-Chloro-4-(methylthio)phenyl)methanol in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for confirming the identity of (3-Chloro-4-(methylthio)phenyl)methanol and for detecting it at trace levels.

Scientific Principles and Method Rationale

In GC, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within the GC column. A non-polar or mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is often suitable for the analysis of substituted aromatic compounds.[4][5]

The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a chemical fingerprint for the compound. This allows for highly specific identification. For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, which increases sensitivity by monitoring only specific ions characteristic of the analyte.

For compounds with active hydroxyl groups, such as alcohols, derivatization may be necessary to improve volatility and chromatographic peak shape.[6] However, for a preliminary analysis, direct injection can be attempted.

Experimental Protocol: GC-MS

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GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve Sample in Volatile Solvent (e.g., Methanol) derivatize Optional: Derivatization (e.g., Silylation) dissolve->derivatize gc_system GC System (Injector, Oven, Column) derivatize->gc_system Inject ms_detector Mass Spectrometer (Ion Source, Mass Analyzer, Detector) gc_system->ms_detector tic Acquire Total Ion Chromatogram (TIC) ms_detector->tic mass_spectrum Extract Mass Spectrum of Analyte Peak tic->mass_spectrum library_search Compare with Spectral Library for Identification mass_spectrum->library_search quant_sim Quantify using Selected Ion Monitoring (SIM) mass_spectrum->quant_sim

Caption: Workflow for GC-MS analysis of (3-Chloro-4-(methylthio)phenyl)methanol.

Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

Reagents and Standards:

  • Methanol or other suitable volatile solvent (GC grade).

  • (3-Chloro-4-(methylthio)phenyl)methanol reference standard.

  • (Optional) Derivatizing agent (e.g., BSTFA with 1% TMCS).

GC-MS Conditions:

Parameter Condition Rationale
Injector Temperature 250 °C Ensures complete vaporization of the analyte without thermal degradation.
Oven Temperature Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min. A typical temperature program that allows for the separation of compounds with a range of boiling points.
Carrier Gas Helium at a constant flow of 1.0 mL/min. An inert carrier gas that provides good chromatographic efficiency.
Ion Source Temperature 230 °C A standard temperature for electron ionization.

| Mass Range | 50-500 amu | A broad scan range to capture the molecular ion and characteristic fragment ions. |

Procedure:

  • Standard and Sample Preparation: Prepare solutions of the reference standard and the sample in a volatile solvent like methanol.[7]

  • (Optional) Derivatization: If peak tailing is observed, derivatization can be performed. To a dried aliquot of the sample or standard, add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to complete the reaction.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS.

  • Data Acquisition: Acquire data in full scan mode for identification and in SIM mode for quantification.

  • Data Analysis:

    • Identification: Compare the obtained mass spectrum of the analyte peak with a reference spectrum or a spectral library (e.g., NIST).

    • Quantification: Create a calibration curve using the peak areas of a specific ion from the SIM data of the standards. Calculate the concentration of the analyte in the sample from this curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. It provides detailed information about the chemical environment of each nucleus (e.g., ¹H, ¹³C) in the molecule.

Scientific Principles and Method Rationale

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). The chemical shifts of protons in (3-Chloro-4-(methylthio)phenyl)methanol are influenced by the electronic effects of the substituents on the aromatic ring.[8] For instance, the protons on the aromatic ring will appear in the aromatic region (typically 7-8 ppm), and their splitting pattern will reveal their relative positions.[9] The benzylic protons of the -CH₂OH group will appear in a distinct region, typically around 4.5-5.5 ppm.[9]

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, and its chemical shift will depend on its hybridization and the electronegativity of the attached atoms.[8]

Experimental Protocol: ¹H and ¹³C NMR

dot

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_data Data Analysis dissolve Dissolve Sample in Deuterated Solvent (e.g., CDCl₃) add_tms Add Internal Standard (e.g., TMS) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer nmr_spectrometer Place Sample in NMR Spectrometer acquire_1h Acquire ¹H NMR Spectrum nmr_spectrometer->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum nmr_spectrometer->acquire_13c process_spectra Process Spectra (Fourier Transform, Phasing, Baseline Correction) acquire_1h->process_spectra acquire_13c->process_spectra assign_peaks Assign Chemical Shifts, Integration, and Coupling Constants process_spectra->assign_peaks structure_elucidation Elucidate Molecular Structure assign_peaks->structure_elucidation

Caption: Workflow for NMR analysis of (3-Chloro-4-(methylthio)phenyl)methanol.

Instrumentation and Reagents:

  • NMR spectrometer (e.g., 300 MHz or higher).

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal standard (e.g., Tetramethylsilane, TMS).

Procedure:

  • Sample Preparation: Dissolve a few milligrams of the purified sample in a deuterated solvent containing an internal standard (TMS) in an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

    • Calibrate the chemical shift scale to the TMS signal (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicity) to deduce the connectivity of the protons.

    • Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecular structure of (3-Chloro-4-(methylthio)phenyl)methanol.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Protons Expected Chemical Shift (ppm) Multiplicity
Aromatic-H ~7.0 - 7.5 Multiplet
-CH₂OH ~4.7 Singlet or Doublet
-OH Variable, broad singlet Singlet

| -SCH₃ | ~2.5 | Singlet |

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

Carbon Expected Chemical Shift (ppm)
Aromatic-C ~120 - 140
C-Cl ~130 - 135
C-S ~135 - 140
-CH₂OH ~65

| -SCH₃ | ~15 |

Forced Degradation Studies

To develop a stability-indicating analytical method, it is crucial to perform forced degradation studies.[10][11] These studies involve subjecting the analyte to various stress conditions to generate potential degradation products.[12][13] The analytical method should then be able to separate the intact drug from all degradation products.[10]

Rationale for Forced Degradation

Forced degradation studies help in understanding the degradation pathways and the intrinsic stability of the molecule.[11][14] This information is vital for formulation development, packaging selection, and establishing storage conditions. The goal is to achieve a degradation of approximately 5-20%.[10][12]

Protocol for Forced Degradation Studies

Stress Conditions:

  • Acid Hydrolysis: Reflux the drug in 0.1 N HCl.[13]

  • Base Hydrolysis: Reflux the drug in 0.1 N NaOH.[13]

  • Oxidative Degradation: Treat the drug with 3% H₂O₂ at room temperature.[13]

  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 80 °C).

  • Photolytic Degradation: Expose the drug solution to UV light.

Procedure:

  • Prepare solutions of (3-Chloro-4-(methylthio)phenyl)methanol for each stress condition.

  • Expose the solutions to the respective stress conditions for a defined period.

  • At various time points, withdraw samples and neutralize them if necessary.

  • Analyze the samples using the developed HPLC method to assess the extent of degradation and the formation of degradation products. The method should be able to resolve the parent peak from all degradant peaks.

Conclusion

The analytical techniques and protocols detailed in this guide provide a comprehensive framework for the detection, quantification, and characterization of (3-Chloro-4-(methylthio)phenyl)methanol. The choice of method will depend on the specific requirements of the analysis, whether it is for routine quality control, in-depth structural confirmation, or stability assessment. By understanding the principles behind each technique and carefully optimizing the experimental parameters, researchers can obtain accurate and reliable data, ensuring the quality and integrity of their work in pharmaceutical development and other scientific endeavors.

Sources

Application Note & Protocol: A Validated Reversed-Phase HPLC Method for the Analysis of (3-Chloro-4-(methylthio)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

(3-Chloro-4-(methylthio)phenyl)methanol is a key intermediate in the synthesis of various chemical entities, including active pharmaceutical ingredients (APIs). The purity and quality of this intermediate are critical as they directly impact the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile and thermally labile compounds, offering high resolution and sensitivity to separate the main component from process-related impurities and degradation products.[1]

This application note provides a comprehensive, validated reversed-phase HPLC (RP-HPLC) method designed for the quantitative analysis and purity determination of (3-Chloro-4-(methylthio)phenyl)methanol. The narrative explains the scientific rationale behind the method development choices, from column and mobile phase selection to detector settings, ensuring a robust and reliable analytical procedure. The protocol is structured to meet the rigorous standards of quality control and drug development environments, grounded in principles outlined by the International Conference on Harmonisation (ICH).[2]

Scientific Rationale & Method Development

The development of a robust HPLC method is predicated on the physicochemical properties of the analyte. (3-Chloro-4-(methylthio)phenyl)methanol is a substituted aromatic alcohol, making it an ideal candidate for RP-HPLC.

  • Analyte Structure:

    • Linear Formula: C₈H₉ClOS

    • Molecular Weight: 188.68 g/mol

  • Column Selection: The presence of a phenyl ring and moderate polarity suggests that a stationary phase providing hydrophobic interactions is appropriate. A C18 (octadecyl) column is the most common choice in RP-HPLC due to its strong hydrophobicity and wide applicability.[3] For this method, a column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size is selected to provide a good balance between efficiency, resolution, and back pressure. A phenyl-based stationary phase could also be considered as an alternative to enhance selectivity through π-π interactions with the analyte's aromatic ring.[4]

  • Mobile Phase Selection: The mobile phase in RP-HPLC typically consists of an aqueous component and a less polar organic modifier.[3]

    • Organic Modifier: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity, which results in lower back pressure, and its superior UV transparency at lower wavelengths.

    • Aqueous Phase: A buffered aqueous phase is essential to maintain a constant pH, which ensures consistent retention times and peak shapes. A formic acid solution (pH ≈ 2.5-3.0) is selected. At this acidic pH, silanol groups on the silica-based stationary phase are protonated, minimizing undesirable secondary interactions with the analyte.

    • Elution Mode: A gradient elution is employed, starting with a higher aqueous content and gradually increasing the organic modifier concentration. This approach ensures that impurities with a wide range of polarities can be effectively separated and eluted as sharp peaks, from highly polar (early-eluting) to highly non-polar (late-eluting) species.

  • Detection Wavelength: The analyte contains a substituted phenyl chromophore, which is expected to have strong UV absorbance. Based on structurally similar compounds, a detection wavelength of 258 nm is selected, as this typically provides a good response for substituted aromatic systems and is a common choice for related compounds.[5][6] A photodiode array (PDA) detector is recommended during method development to scan across a range of wavelengths and confirm the optimal λmax for maximum sensitivity.

Experimental Workflow & Protocol

The following diagram outlines the complete workflow from initial preparation to final data analysis and method validation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Validation prep_mobile Mobile Phase Preparation (A: 0.1% Formic Acid in Water B: Acetonitrile) system_setup System Setup & Equilibration (Install Column, Set Conditions) prep_mobile->system_setup prep_std Reference Standard Prep. (Stock & Calibration Series) sequence Sequence Run (Blanks, Standards, Samples) prep_std->sequence prep_sample Sample Preparation (Dissolve in Diluent) prep_sample->sequence system_setup->sequence integration Peak Integration & Identification sequence->integration calibration Calibration Curve Generation (Linearity Check) integration->calibration quantification Quantification & Purity Calc. calibration->quantification validation Method Validation (Accuracy, Precision, etc.) quantification->validation

Caption: HPLC workflow for the analysis of (3-Chloro-4-(methylthio)phenyl)methanol.

Instrumentation & Materials
  • Instrumentation: HPLC system with a binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3, Waters Symmetry, or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (ACS Grade or higher)

    • (3-Chloro-4-(methylthio)phenyl)methanol Reference Standard (of known purity)

Chromatographic Conditions
ParameterCondition
Stationary Phase C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
18.0
18.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 258 nm
Run Time 25 minutes
Preparation of Solutions
  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v). This is used for dissolving the standard and sample.

  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the (3-Chloro-4-(methylthio)phenyl)methanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 150, 250 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection if particulate matter is present.

Method Validation Protocol

To ensure the method is trustworthy and suitable for its intended purpose, it must be validated according to ICH guidelines. The following parameters should be assessed.

System Suitability

Before sample analysis, system suitability must be confirmed by injecting a standard solution (e.g., 100 µg/mL) five or six times. The results should meet the acceptance criteria outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Specificity

Specificity is demonstrated by showing that there is no interference from the diluent or potential impurities at the retention time of the analyte peak. This can be achieved by injecting the diluent (blank) and comparing the chromatogram to that of a standard solution.

Linearity and Range

Inject the prepared calibration standards in triplicate. Plot a graph of the mean peak area versus concentration. The relationship should be linear over the tested range (e.g., 10-250 µg/mL).

  • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy should be determined by performing a recovery study. A known amount of the reference standard is spiked into a sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).

  • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.[7]

Precision
  • Repeatability (Intra-day Precision): Analyze six preparations of the same sample on the same day.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criterion: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N).

  • LOD: The concentration that yields an S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields an S/N ratio of approximately 10:1.

Robustness

Demonstrate the reliability of the method by making small, deliberate changes to the chromatographic conditions and observing the effect on the results.

  • Variations to test:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Acceptance Criterion: System suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination and purity analysis of (3-Chloro-4-(methylthio)phenyl)methanol. The logical approach to method development, based on the analyte's chemical properties, results in a reliable protocol suitable for routine quality control and research applications in the pharmaceutical and chemical industries.

References

  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • (3-(4-Chlorophenyl)phenyl)methanol | C13H11ClO. (n.d.). PubChem. [Link]

  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. (2010). ResearchGate. [Link]

  • Separation of 3-Methyl-4-(methylthio)phenol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • (3-(Chloromethyl)phenyl)methanol | C8H9ClO. (n.d.). PubChem. [Link]

  • Analytical results of substituted phenols in real samples for FPSE-HPLC-UV method. (n.d.). ResearchGate. [Link]

  • Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM) and tris(4-chlorophenyl)-methanol (TCPM-OH) for… (n.d.). Western Washington University. [Link]

  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. (2019). MDPI. [Link]

  • HPLC Column Technical Guide. (n.d.). GL Sciences. [Link]

  • Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectiv. (n.d.). Phenomenex. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Acta Poloniae Pharmaceutica. [Link]

Sources

Application Note: High-Throughput Analysis of (3-Chloro-4-(methylthio)phenyl)methanol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust protocol for the qualitative and quantitative analysis of (3-Chloro-4-(methylthio)phenyl)methanol, a key intermediate in pharmaceutical and specialty chemical synthesis, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. By leveraging established principles for the analysis of semi-volatile chlorinated and sulfur-containing aromatic compounds, this protocol ensures high sensitivity, selectivity, and reproducibility. The causality behind each experimental choice is explained to empower users to adapt and troubleshoot the method effectively. This self-validating system is grounded in authoritative standards, including principles from U.S. EPA methodologies for semi-volatile organic compounds.

Introduction

(3-Chloro-4-(methylthio)phenyl)methanol is a substituted aromatic alcohol of increasing interest in organic synthesis and drug discovery. Its unique structure, featuring a chlorinated phenyl ring with a methylthio and a hydroxymethyl group, imparts specific chemical properties that necessitate a reliable and sensitive analytical method for its characterization and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this purpose, offering high-resolution separation and definitive identification based on mass-to-charge ratio.

The presence of both chlorine and sulfur in the molecule presents unique analytical considerations. The methodology must be optimized to ensure good chromatographic peak shape, prevent thermal degradation in the GC inlet and column, and achieve characteristic fragmentation patterns for confident identification by the mass spectrometer. This application note provides a field-proven protocol that addresses these challenges, drawing upon established methods for related compounds such as chlorinated phenols and thiophenol derivatives.[1][2]

Experimental

Materials and Reagents
  • (3-Chloro-4-(methylthio)phenyl)methanol analytical standard (≥98% purity)

  • Solvents: Dichloromethane (DCM), Methanol, Hexane (all GC or HPLC grade)

  • Internal Standard (IS): Phenanthrene-d10 or other suitable deuterated aromatic compound.

  • Derivatization Agent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for analysis of polar matrices.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

Instrumentation

A standard Gas Chromatograph coupled to a single quadrupole or triple quadrupole Mass Spectrometer is recommended. The system should be equipped with a split/splitless injector and an autosampler for high throughput.

Parameter Recommended Setting Rationale
GC System Agilent 8890 GC or equivalentProvides excellent temperature and flow control for reproducible retention times.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity for confident identification and quantification.
Autosampler Agilent 7693A or equivalentEnsures precise and repeatable injections, crucial for quantitative analysis.
Software MassHunter or equivalentFor instrument control, data acquisition, and processing.
GC-MS Method Parameters

The following parameters are a robust starting point and may be optimized for specific matrices or instrumentation.

GC Parameter Value Justification
Injection Mode SplitlessTo maximize the transfer of the analyte onto the column, enhancing sensitivity for trace analysis.[1][3]
Injector Temperature 250 °CBalances efficient volatilization of the analyte with minimizing the risk of thermal degradation.
Injection Volume 1 µLA standard volume for splitless injections to avoid overloading the column.
Carrier Gas Helium (99.999% purity)An inert gas that provides good chromatographic efficiency.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column that provides excellent separation for a wide range of semi-volatile organic compounds.[1]
Oven Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)The initial temperature ensures good peak shape for early eluting compounds, while the ramp rate allows for efficient separation of the target analyte from matrix components.
MS Transfer Line 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
MS Parameter Value Justification
Ionization Mode Electron Ionization (EI)A hard ionization technique that produces reproducible and characteristic fragmentation patterns for library matching.
Ionization Energy 70 eVStandard energy for EI to generate consistent mass spectra that can be compared to commercial libraries like NIST.
Source Temperature 230 °COptimizes ion formation and minimizes source contamination.
Quadrupole Temperature 150 °CEnsures stable mass analysis.
Acquisition Mode Full Scan (m/z 50-450) and/or Selected Ion Monitoring (SIM)Full scan is used for initial identification and qualitative analysis. SIM mode provides higher sensitivity and selectivity for quantitative analysis by monitoring specific ions of the target analyte and internal standard.
Solvent Delay 3 minutesPrevents the high concentration of solvent from entering the mass spectrometer, which can damage the filament and detector.

Protocol

Standard and Sample Preparation

This protocol is based on the principles outlined in U.S. EPA Method 8270 for the analysis of semi-volatile organic compounds.[3][4]

  • Stock Standard Preparation: Accurately weigh approximately 10 mg of (3-Chloro-4-(methylthio)phenyl)methanol and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution in dichloromethane. A typical calibration range would be 0.1 µg/mL to 20 µg/mL.

  • Internal Standard Spiking: Spike all standards and samples with the internal standard to a final concentration of 5 µg/mL.

  • Sample Preparation:

    • Liquid Samples: For liquid samples where the analyte is expected to be at a high concentration, a simple dilute-and-shoot approach can be used. Dilute an accurately measured volume of the sample in dichloromethane to bring the analyte concentration within the calibration range.

    • Solid Samples/Trace Analysis: For solid samples or trace analysis from complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[5]

      • SPE Protocol: Condition a C18 SPE cartridge with methanol followed by water. Load the aqueous sample (pH adjusted to neutral). Wash with water to remove interferences. Elute the analyte with dichloromethane. Concentrate the eluate under a gentle stream of nitrogen before GC-MS analysis.

  • Derivatization (Optional): For samples containing high concentrations of polar interfering compounds or if poor peak shape is observed due to the hydroxyl group, derivatization can be employed. Evaporate the sample extract to dryness and add 50 µL of BSTFA with 1% TMCS. Heat at 60 °C for 30 minutes. The resulting trimethylsilyl ether is more volatile and less polar, leading to improved chromatographic performance.

GC-MS Analysis Workflow

The following diagram illustrates the logical flow of the analytical procedure from sample receipt to final report generation.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Receive Sample Spike Spike with Internal Standard Sample->Spike Standard Prepare Standards Standard->Spike Extract Extraction (LLE/SPE) Spike->Extract If necessary Concentrate Concentrate Extract->Concentrate Vial Transfer to GC Vial Concentrate->Vial Inject Autosampler Injection Vial->Inject Separate GC Separation Inject->Separate Ionize MS Ionization & Fragmentation Separate->Ionize Detect Mass Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Identify Library Search & Spectral Match Integrate->Identify Quantify Quantification using Calibration Curve Identify->Quantify Report Generate Report Quantify->Report

Caption: GC-MS analysis workflow for (3-Chloro-4-(methylthio)phenyl)methanol.

Data Analysis and Expected Results

Identification

The primary identification of (3-Chloro-4-(methylthio)phenyl)methanol is achieved by comparing the retention time of the analyte peak in the sample chromatogram with that of a known standard. Confirmation is made by comparing the acquired mass spectrum with a reference spectrum from the analytical standard or a commercial library such as the NIST/EPA/NIH Mass Spectral Library.[6][7]

Expected Mass Spectrum

While an experimental mass spectrum for this specific compound is not widely available in public libraries, the expected fragmentation pattern upon electron ionization can be predicted based on its structure. Key expected fragments would arise from:

  • Molecular Ion (M+): The intact molecule with one electron removed. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible for the molecular ion and any chlorine-containing fragments.

  • Loss of functional groups: Fragments corresponding to the loss of -OH, -CH₂OH, -SCH₃, and -Cl.

  • Benzyl Cation Formation: A stable tropylium-like cation is expected.

Quantification

Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration of the working standards. The concentration of the analyte in the samples is then calculated from this calibration curve.

The following diagram illustrates the relationship between the analytical steps and the data generated.

Data_Analysis_Logic cluster_instrument Instrumental Analysis cluster_data Generated Data cluster_results Final Results GC Gas Chromatograph RetentionTime Retention Time (RT) GC->RetentionTime Provides MS Mass Spectrometer MassSpectrum Mass Spectrum MS->MassSpectrum Provides PeakArea Peak Area MS->PeakArea Provides QualitativeID Qualitative Identification RetentionTime->QualitativeID Used for MassSpectrum->QualitativeID Used for QuantitativeResult Quantitative Result PeakArea->QuantitativeResult Used for QualitativeID->QuantitativeResult Confirms

Sources

Comprehensive Structural Elucidation of (3-Chloro-4-(methylthio)phenyl)methanol using Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a detailed framework for the comprehensive nuclear magnetic resonance (NMR) spectroscopic analysis of (3-Chloro-4-(methylthio)phenyl)methanol. Moving beyond a simple recitation of parameters, this document elucidates the causality behind experimental choices, offering a robust, self-validating protocol for researchers in organic synthesis and drug development. We detail methodologies for one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC) NMR experiments, providing a clear pathway from sample preparation to final structural confirmation.

Introduction and Strategic Overview

(3-Chloro-4-(methylthio)phenyl)methanol is a substituted aromatic alcohol. Its structural complexity, arising from the asymmetric substitution pattern on the benzene ring, makes it an ideal candidate for a multi-faceted NMR analysis. The presence of chloro, methylthio, and hydroxymethyl groups creates a distinct electronic environment, influencing the chemical shifts and coupling constants of the aromatic protons. Accurate structural verification is paramount, as this compound may serve as a key intermediate in the synthesis of pharmacologically active molecules.

This application note presents a systematic approach to unequivocally determine the molecular structure of (3-Chloro-4-(methylthio)phenyl)methanol. Our strategy relies on a synergistic combination of 1D and 2D NMR techniques to build a complete connectivity map of the molecule.

Molecular Structure:

Figure 1: Chemical structure of (3-Chloro-4-(methylthio)phenyl)methanol.

Foundational Principles: Why We Choose This NMR Toolkit

A comprehensive NMR analysis begins with foundational 1D experiments and builds in complexity to resolve ambiguities.

  • ¹H NMR Spectroscopy: This is the primary experiment for identifying all proton environments in the molecule. The integration of signals provides the relative ratio of protons, while the splitting patterns (multiplicity) reveal the number of neighboring protons, governed by the n+1 rule for first-order systems.

  • ¹³C NMR Spectroscopy: This technique identifies all unique carbon environments. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in singlets for each carbon, which simplifies the spectrum but removes coupling information.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This is a crucial experiment for determining the multiplicity of carbon signals (C, CH, CH₂, CH₃).[1][2][3] By running specific DEPT experiments (DEPT-90 and DEPT-135), we can differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) carbons, which is essential for assigning the aliphatic and aromatic carbons in our target molecule.[4][5]

  • 2D COSY (Correlation Spectroscopy): COSY identifies protons that are coupled to each other, typically through two or three bonds.[6][7] For (3-Chloro-4-(methylthio)phenyl)methanol, this is invaluable for tracing the connectivity of the protons on the aromatic ring. Cross-peaks in the 2D spectrum directly link coupled protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[8][9] This experiment is the definitive tool for linking the proton assignments to the carbon backbone, effectively mapping the entire molecular skeleton.

Experimental Design and Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Protocol: Sample Preparation

The goal of sample preparation is to create a homogeneous, particle-free solution to ensure sharp, well-resolved NMR signals.[10][11][12]

Materials:

  • (3-Chloro-4-(methylthio)phenyl)methanol (5-10 mg for ¹H; 20-30 mg for ¹³C and 2D)

  • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette and glass wool

  • Tetramethylsilane (TMS) as an internal reference (often pre-added to solvent)

Step-by-Step Procedure:

  • Weighing the Sample: Accurately weigh the required amount of the compound. For a full suite of experiments, starting with ~25 mg is recommended.

  • Choosing the Solvent: CDCl₃ is a good first choice for many organic molecules. However, the hydroxyl proton of the alcohol may exchange or have a broad signal. DMSO-d₆ is an excellent alternative that forms a hydrogen bond with the -OH proton, resulting in a sharper, observable triplet. The choice depends on the specific information required.

  • Dissolution: Place the sample in a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Gently vortex or swirl the vial to ensure the sample is completely dissolved.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution.[11] Place a small plug of glass wool into a Pasteur pipette and transfer the solution through the filter into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Workflow for NMR Data Acquisition and Analysis

The logical flow from sample preparation to final structure confirmation is critical for an efficient and successful analysis.

NMR_Workflow Figure 2: General NMR Analysis Workflow A Sample Preparation (Dissolution & Filtration) B 1D ¹H NMR Acquisition A->B C 1D ¹³C & DEPT NMR Acquisition B->C D 2D COSY Acquisition C->D E 2D HSQC Acquisition D->E F Data Processing (FT, Phasing, Baseline Correction) E->F G Spectral Analysis & Peak Picking F->G H Structural Elucidation (Assignment & Verification) G->H

Caption: Predicted COSY Correlations.

  • 2D HSQC Analysis:

    • This experiment provides the final, definitive assignments by directly linking each proton to its carbon.

    • A cross-peak will appear between the proton signal at ~7.35 ppm (H-a) and the carbon signal at ~126.0 ppm, assigning this pair to the C-2 position.

    • Similarly, correlations will be observed for H-b/C-6, H-c/C-5, H-d/-CH₂OH, and H-e/-SCH₃, completing the structural puzzle.

HSQC_Correlations Figure 4: Key HSQC Correlations H_arom Aromatic ¹H (~7.1-7.4 ppm) C_arom Aromatic ¹³C (~126-130 ppm) H_arom->C_arom C2-H2 C5-H5 C6-H6 H_ch2 CH₂ ¹H (~4.65 ppm) C_ch2 CH₂ ¹³C (~64.5 ppm) H_ch2->C_ch2 One-bond correlation H_ch3 SCH₃ ¹H (~2.50 ppm) C_ch3 SCH₃ ¹³C (~15.5 ppm) H_ch3->C_ch3 One-bond correlation

Caption: Key HSQC Correlations.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the chemical structure of (3-Chloro-4-(methylthio)phenyl)methanol can be unambiguously determined. This application note provides the necessary protocols and interpretive logic to guide researchers through the process of structural elucidation. The combination of ¹H, ¹³C, DEPT, COSY, and HSQC NMR spectroscopy creates a self-validating system that ensures high confidence in the final structural assignment, a critical requirement for applications in chemical synthesis and drug discovery.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Mestrelab Research. (n.d.). Mnova NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. (2024). DEPT ¹³C NMR Spectroscopy. [Link]

  • PubChem. (n.d.). (3-(4-Chlorophenyl)phenyl)methanol. Retrieved from [Link]

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Application Note: Structural Characterization of (3-Chloro-4-(methylthio)phenyl)methanol using Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the characterization of (3-Chloro-4-(methylthio)phenyl)methanol using Fourier Transform Infrared (FTIR) spectroscopy. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides critical information about the functional groups present in a molecule, making it an indispensable tool in pharmaceutical research and drug development for structural elucidation and quality control.[1] This document outlines the fundamental principles of IR spectroscopy, a comprehensive experimental protocol using the Attenuated Total Reflectance (ATR) technique, and a detailed interpretation of the expected vibrational modes for the target molecule. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction to Infrared Spectroscopy and its Application

Infrared (IR) spectroscopy is a technique based on the interaction of infrared radiation with matter.[2] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational modes of its chemical bonds.[3][4] These vibrations, such as stretching and bending, are unique to the types of bonds and functional groups within the molecule.[4] The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which serves as a molecular "fingerprint," allowing for the identification of key structural features.[5]

For a molecule like (3-Chloro-4-(methylthio)phenyl)methanol, IR spectroscopy is instrumental in confirming the presence of its distinct functional groups: a hydroxyl (-OH) group, a thioether (-S-CH₃) linkage, a chloro (-Cl) substituent, and a substituted aromatic ring. The precise location and nature of these groups can be inferred from the corresponding absorption bands in the IR spectrum.

Molecular Structure of (3-Chloro-4-(methylthio)phenyl)methanol:

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy due to its minimal sample preparation requirements and its applicability to a wide range of solid and liquid samples.[6][7] The technique involves placing the sample in direct contact with a high-refractive-index crystal (e.g., diamond or germanium). An IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, an evanescent wave penetrates a few micrometers into the sample, where absorption can occur.[7]

Materials and Instrumentation
  • Analyte: (3-Chloro-4-(methylthio)phenyl)methanol (Solid, assumed)

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

  • Cleaning Solvents: Isopropanol or ethanol, and a suitable solvent for the analyte if known (e.g., methanol, chloroform).

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves.

Safety Precautions

While a specific Safety Data Sheet (SDS) for (3-Chloro-4-(methylthio)phenyl)methanol was not retrieved, related compounds suggest that it should be handled with care. Similar chloro- and thio- substituted aromatic compounds can cause skin and eye irritation and may be harmful if swallowed or inhaled.[8][9] Therefore, it is crucial to:

  • Handle the compound in a well-ventilated area or a fume hood.

  • Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or fumes.

  • Wash hands thoroughly after handling.

Step-by-Step Protocol
  • Instrument Preparation and Background Collection:

    • Ensure the FTIR spectrometer and ATR accessory are clean and dry.

    • Clean the surface of the ATR crystal with a soft, lint-free cloth dampened with isopropanol and allow it to evaporate completely.

    • Collect a background spectrum. This is a critical step to account for any ambient atmospheric (e.g., CO₂, H₂O) and instrumental absorptions. The background should be a flat line at 100% transmittance (or zero absorbance).

  • Sample Preparation and Application:

    • (3-Chloro-4-(methylthio)phenyl)methanol is likely a solid at room temperature. If the sample is crystalline or in large particles, it is essential to grind it into a fine, homogeneous powder using a mortar and pestle. This ensures good contact with the ATR crystal.

    • Place a small amount of the powdered sample onto the center of the ATR crystal, ensuring the crystal is completely covered.

    • Use the ATR's pressure arm to apply consistent and firm pressure to the sample. This is crucial for obtaining a high-quality, reproducible spectrum by maximizing the contact between the sample and the evanescent wave.

  • Data Acquisition:

    • Collect the IR spectrum of the sample. Typical acquisition parameters are:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve the signal-to-noise ratio)

    • Save the resulting spectrum.

  • Post-Measurement Cleanup:

    • Release the pressure arm and carefully remove the bulk of the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with a solvent that can dissolve the analyte, followed by a final rinse with isopropanol. Ensure the crystal is completely clean for the next measurement.

Spectral Interpretation and Discussion

The IR spectrum of (3-Chloro-4-(methylthio)phenyl)methanol is expected to exhibit several characteristic absorption bands corresponding to its various functional groups. The interpretation relies on correlating the observed peaks with known group frequencies.

Predicted IR Absorption Bands
Wavenumber Range (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity & Characteristics
3550 - 3200O-H Stretch (Alcohol)Strong, Broad (due to hydrogen bonding)
3100 - 3000C-H Stretch (Aromatic)Medium to Weak
2950 - 2850C-H Stretch (Aliphatic -CH₃ and -CH₂)Medium
1600 - 1450C=C Stretch (Aromatic Ring)Medium to Weak (multiple bands)
1260 - 1000C-O Stretch (Primary Alcohol)Strong
850 - 550C-Cl StretchMedium to Strong
~700 - 600C-S Stretch (Thioether)Weak to Medium
900 - 675C-H Out-of-Plane Bending (Aromatic)Strong (pattern depends on substitution)
Detailed Analysis of Key Regions
  • O-H Region (3550 - 3200 cm⁻¹): The most prominent feature is expected to be a strong and broad absorption band due to the O-H stretching vibration of the hydroxyl group.[10][11] The broadening is a direct consequence of intermolecular hydrogen bonding between the alcohol moieties. The presence of this band is a clear indicator of the hydroxyl group.

  • C-H Stretching Region (3100 - 2850 cm⁻¹): This region will contain multiple peaks. Absorptions above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring.[12][13][14] Peaks slightly below 3000 cm⁻¹ will arise from the C-H stretching of the methyl (-CH₃) and methylene (-CH₂) groups.

  • Fingerprint Region (1600 - 400 cm⁻¹): This region is often complex but contains a wealth of structural information.

    • Aromatic C=C Stretching: A series of medium to weak bands between 1600 and 1450 cm⁻¹ will confirm the presence of the aromatic ring.[12][13][14]

    • C-O Stretching: A strong band in the 1260 - 1000 cm⁻¹ range is expected for the C-O stretching of the primary alcohol.[10]

    • C-Cl Stretching: The carbon-chlorine stretch typically appears in the 850 - 550 cm⁻¹ range. Its exact position can be influenced by the aromatic system.

    • C-S Stretching: The thioether C-S stretching vibration is generally weak and appears in the 700 - 600 cm⁻¹ range.[6] This peak may sometimes be difficult to definitively assign due to its low intensity and the presence of other absorptions in this region.

    • Aromatic C-H Bending: Strong absorptions between 900 and 675 cm⁻¹ are due to out-of-plane bending of the aromatic C-H bonds. The specific pattern of these bands can provide information about the substitution pattern on the benzene ring.

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental and analytical process for characterizing (3-Chloro-4-(methylthio)phenyl)methanol using ATR-FTIR spectroscopy.

FTIR_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion p1 Clean ATR Crystal p2 Collect Background Spectrum p1->p2 p3 Prepare Solid Sample (Grind) p2->p3 a1 Apply Sample to Crystal p3->a1 a2 Apply Pressure a1->a2 a3 Collect FTIR Spectrum a2->a3 d1 Process Spectrum (e.g., Baseline Correction) a3->d1 d2 Identify Key Absorption Bands d1->d2 d3 Correlate Bands to Functional Groups d2->d3 c1 Confirm Molecular Structure d3->c1

Caption: Experimental workflow for ATR-FTIR analysis.

Conclusion

Infrared spectroscopy, particularly with the ATR sampling technique, provides a rapid, reliable, and straightforward method for the structural characterization of (3-Chloro-4-(methylthio)phenyl)methanol. By analyzing the key absorption bands, researchers can confidently confirm the presence of the hydroxyl, thioether, chloro, and substituted aromatic functional groups, thereby verifying the molecular structure. This application note provides a robust protocol and a detailed guide to spectral interpretation that can be readily implemented in research and quality control laboratories within the drug development sector.

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Scalable synthesis procedures for (3-Chloro-4-(methylthio)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Scalable Synthesis of (3-Chloro-4-(methylthio)phenyl)methanol

Abstract

(3-Chloro-4-(methylthio)phenyl)methanol is a key building block in the synthesis of various high-value chemical entities, particularly in the pharmaceutical and agrochemical sectors. Its structural motif, featuring a chlorinated and sulfur-linked aromatic ring, makes it a versatile intermediate for introducing specific functionalities that can modulate biological activity. This guide provides detailed, scalable, and field-proven protocols for the synthesis of (3-Chloro-4-(methylthio)phenyl)methanol. We will explore two primary, robust synthetic strategies, focusing on the causality behind experimental choices, process safety, and scalability. The protocols are designed to be self-validating, offering clear guidance for researchers, scientists, and drug development professionals aiming for reliable and efficient production from lab to pilot scale.

Introduction and Strategic Overview

The synthesis of substituted benzyl alcohols is a fundamental transformation in organic chemistry.[1][2] For the specific target, (3-Chloro-4-(methylthio)phenyl)methanol, the most direct and scalable approaches involve the reduction of a carbonyl group at the benzylic position. The choice of starting material—either the corresponding benzaldehyde or benzoic acid—dictates the selection of the reducing agent and the overall process economics and safety profile.

This guide details two primary synthetic pathways:

  • Strategy A: A two-step synthesis commencing with the chlorination of 4-(methylthio)benzaldehyde, followed by the selective reduction of the aldehyde functionality.

  • Strategy B: A two-step route starting with the chlorination of 4-(methylthio)benzoic acid, followed by reduction of the carboxylic acid.

The selection between these strategies often depends on the commercial availability and cost of the starting materials. Both pathways are designed for scalability and high fidelity.

G A 4-(Methylthio)benzaldehyde B Chlorination A->B Strategy A C 3-Chloro-4-(methylthio)benzaldehyde B->C D Selective Aldehyde Reduction (e.g., NaBH4) C->D E (3-Chloro-4-(methylthio)phenyl)methanol D->E F 4-(Methylthio)benzoic Acid G Chlorination F->G Strategy B H 3-Chloro-4-(methylthio)benzoic Acid G->H I Carboxylic Acid Reduction (e.g., BH3-THF) H->I I->E

Figure 1: High-level overview of the two primary scalable synthetic strategies for producing (3-Chloro-4-(methylthio)phenyl)methanol.

Strategy A: Synthesis via Aldehyde Reduction

This is often the preferred route due to the mild conditions required for aldehyde reduction, which simplifies work-up and enhances safety on a larger scale. The process is broken down into two main stages: precursor synthesis and final reduction.

Stage 1: Synthesis of 3-Chloro-4-(methylthio)benzaldehyde

The critical first step is the regioselective chlorination of 4-(methylthio)benzaldehyde. The methylthio group is an ortho-, para-director. Since the para position is blocked, chlorination is directed to the ortho position (C3). Sulfuryl chloride (SO₂Cl₂) is an effective and scalable chlorinating agent for this transformation.

Experimental Protocol:

  • Reaction Setup: To a 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl gas), add 4-(methylthio)benzaldehyde (1.0 eq) and a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (5-10 volumes).

  • Cooling: Cool the solution to 0-5°C using an ice-salt bath. This is critical to control the exothermicity of the reaction and minimize the formation of side products.

  • Reagent Addition: Add sulfuryl chloride (1.1-1.2 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, slowly and carefully quench the reaction by adding cold water or a saturated sodium bicarbonate solution. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can often be used directly in the next step or purified further by recrystallization from a suitable solvent system like ethanol/water.

Stage 2: Reduction to (3-Chloro-4-(methylthio)phenyl)methanol

For scalable synthesis, sodium borohydride (NaBH₄) is the reducing agent of choice for aldehydes. It is inexpensive, highly selective, and safer to handle than more powerful reagents like lithium aluminum hydride (LiAlH₄).[3] The reaction is typically performed in alcoholic solvents.

G start Dissolve 3-Chloro-4-(methylthio)benzaldehyde in Methanol/Ethanol cool Cool to 0-5°C (Ice Bath) start->cool add_nabh4 Portion-wise addition of Sodium Borohydride (NaBH4) cool->add_nabh4 stir Stir at 0-5°C, then warm to Room Temp. add_nabh4->stir monitor Monitor by TLC/HPLC (Reaction complete in 1-2h) stir->monitor quench Quench with Acetone, then add Water/dilute HCl monitor->quench Complete extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with Water and Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry purify Purify by Recrystallization or Column Chromatography dry->purify product (3-Chloro-4-(methylthio)phenyl)methanol purify->product

Figure 2: Experimental workflow for the reduction of 3-Chloro-4-(methylthio)benzaldehyde to the target alcohol.

Experimental Protocol:

  • Reaction Setup: In a suitably sized reactor, dissolve crude or purified 3-chloro-4-(methylthio)benzaldehyde (1.0 eq) in methanol or ethanol (5-10 volumes).

  • Cooling: Cool the solution to 0-5°C with an ice bath.

  • Reagent Addition: Add sodium borohydride (0.3-0.5 eq) portion-wise over 30-60 minutes. The stoichiometry is greater than the theoretical 0.25 equivalents to ensure complete reaction and account for any reaction with the solvent. This addition must be controlled to manage the evolution of hydrogen gas.

  • Reaction: Stir the mixture at 0-5°C for 30 minutes after the addition is complete, then allow it to warm to room temperature and stir for another 1-2 hours.

  • Work-up: Cool the reaction mixture back to 0-5°C. Quench any excess NaBH₄ by the slow addition of acetone. Afterwards, add water and adjust the pH to ~7 with dilute hydrochloric acid.

  • Extraction and Purification: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Final Purification: The final product, (3-Chloro-4-(methylthio)phenyl)methanol, can be purified by recrystallization from a solvent mixture like toluene/heptane to afford a white to off-white solid.

Strategy B: Synthesis via Carboxylic Acid Reduction

This alternative route is viable if 4-(methylthio)benzoic acid is a more economical starting material. The chlorination step is analogous, but the reduction of the resulting carboxylic acid requires a more potent reducing agent.

Stage 1: Synthesis of 3-Chloro-4-(methylthio)benzoic Acid

Similar to the aldehyde, 4-(methylthio)benzoic acid can be chlorinated regioselectively at the 3-position using agents like sulfuryl chloride.

Experimental Protocol:

  • Reaction Setup: Charge a reactor with 4-(methylthio)benzoic acid (1.0 eq) and a suitable solvent like acetic acid or an inert chlorinated solvent.

  • Reagent Addition: While stirring, add sulfuryl chloride (1.1-1.5 eq) dropwise at a controlled temperature (typically 20-40°C).

  • Reaction Monitoring: Heat the mixture if necessary (e.g., 50-60°C) and monitor for completion by HPLC.

  • Isolation: Upon completion, the product can often be isolated by precipitation. Pouring the reaction mixture into cold water will precipitate the solid acid, which can be collected by filtration, washed with water, and dried.

Stage 2: Reduction to (3-Chloro-4-(methylthio)phenyl)methanol

Carboxylic acids are resistant to reduction by NaBH₄. Therefore, a stronger reducing agent is required. For scalability, borane-tetrahydrofuran complex (BH₃-THF) is a common choice. It is more selective and easier to handle on a large scale than LiAlH₄.

Experimental Protocol:

  • Reaction Setup: In a dry, inert-atmosphere (Nitrogen or Argon) reactor, dissolve 3-chloro-4-(methylthio)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) (5-10 volumes).

  • Cooling: Cool the solution to 0-5°C.

  • Reagent Addition: Add BH₃-THF solution (1.0 M in THF, approx. 1.5-2.0 eq) dropwise, maintaining the temperature below 10°C. Vigorous hydrogen evolution will occur.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65°C) for 2-4 hours, or until the reaction is complete as monitored by TLC/HPLC.

  • Work-up: Cool the reaction to 0-5°C and very carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases. Then, add dilute HCl and stir for 30 minutes.

  • Extraction and Purification: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate to yield the crude alcohol.

  • Final Purification: Purify the product by recrystallization as described in Strategy A.

Quantitative Data Summary

The following table summarizes typical parameters for the scalable synthesis protocols. Yields are indicative and may vary based on scale and purity of reagents.

ParameterStrategy A: Aldehyde Route Strategy B: Acid Route
Precursor Synthesis
Starting Material4-(Methylthio)benzaldehyde4-(Methylthio)benzoic Acid
Chlorinating AgentSulfuryl Chloride (SO₂Cl₂)Sulfuryl Chloride (SO₂Cl₂)
Typical Yield85-95%90-98%
Reduction Step
Reducing AgentSodium Borohydride (NaBH₄)Borane-THF (BH₃-THF)
SolventMethanol / EthanolAnhydrous THF
Temperature0°C to Room Temp.0°C to Reflux (~65°C)
Typical Yield90-98%85-95%
Overall Yield 75-90% 75-90%

Safety and Handling

Executing these protocols safely requires a thorough understanding of the hazards associated with the reagents used.

  • Sulfuryl Chloride (SO₂Cl₂): Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

  • Sodium Borohydride (NaBH₄): A water-reactive solid that releases flammable hydrogen gas upon contact with water, alcohols, or acidic solutions.[4][5] Handle away from ignition sources. Quenching procedures must be done slowly and at low temperatures.[6][7]

  • Borane-Tetrahydrofuran (BH₃-THF): Flammable liquid, corrosive, and reacts with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere. The quenching process is highly exothermic and must be performed with extreme care.

  • Solvents: Dichloromethane, THF, and Methanol are flammable and/or toxic. Handle in a well-ventilated area and avoid ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning work. An emergency shower and eyewash station should be readily accessible.[4]

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Introduction to (3-Chloro-4-(methylthio)phenyl)methanol: A Latent Resource in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the existing scientific literature reveals that while (3-Chloro-4-(methylthio)phenyl)methanol is a known chemical entity, its direct application in polymer science is not yet documented. However, its molecular architecture, featuring a reactive benzylic alcohol, a chloro substituent, and a methylthio group, presents a compelling case for its potential utility as a versatile building block in the synthesis of novel functional polymers. This guide, therefore, serves as a forward-looking application note, extrapolating from established principles of polymer chemistry to propose and detail potential applications and protocols for this compound. The insights provided are grounded in analogous reactions and the known reactivity of its constituent functional groups.

(3-Chloro-4-(methylthio)phenyl)methanol is a substituted benzyl alcohol. Its structure is notable for the presence of three key functional moieties:

  • A primary benzylic alcohol (-CH₂OH): This group is amenable to a wide range of chemical transformations, making it a prime site for polymerization or modification. Benzyl alcohols are known to act as initiators in ring-opening polymerizations and can participate in condensation reactions.[1][2]

  • A chloro group (-Cl): The presence of a halogen atom on the aromatic ring can influence the electronic properties of the molecule and the resulting polymer. It can also serve as a site for post-polymerization modification.

  • A methylthio group (-S-CH₃): The sulfur-containing group is of particular interest as it can enhance the refractive index of the resulting polymer, a desirable property for optical applications.[3] Furthermore, the thioether linkage can be oxidized to sulfoxide or sulfone, offering a pathway to alter the polymer's polarity and solubility.

The combination of these features suggests that polymers derived from (3-Chloro-4-(methylthio)phenyl)methanol could exhibit unique thermal, optical, and chemical properties, making them suitable for a range of high-performance applications.[4][5]

Proposed Application: A Monomer for Poly(thioether ether)s via Acid-Catalyzed Self-Condensation

Drawing a parallel to the acid-catalyzed etherification of benzyl alcohols, it is proposed that (3-Chloro-4-(methylthio)phenyl)methanol could undergo self-condensation to yield a novel poly(thioether ether).[6] This reaction would proceed via the formation of a benzylic carbocation, which is then attacked by the hydroxyl group of another monomer molecule.

Reaction Mechanism

The proposed mechanism involves the protonation of the benzylic alcohol by a strong acid catalyst, followed by the loss of water to form a resonance-stabilized benzylic carbocation. This carbocation is then attacked by the hydroxyl group of another monomer unit, forming an ether linkage. The repetition of this process would lead to the formation of a polymer chain.

G Monomer1 (3-Chloro-4-(methylthio)phenyl)methanol Protonation Protonation of -OH group (+H⁺) Monomer1->Protonation Carbocation Formation of benzylic carbocation (-H₂O) Protonation->Carbocation Dimer Dimer Formation (Ether Linkage) Carbocation->Dimer Nucleophilic attack by -OH Monomer2 Another Monomer Unit Monomer2->Dimer Polymer Poly(thioether ether) Dimer->Polymer Propagation

Caption: Proposed acid-catalyzed self-condensation polymerization of (3-Chloro-4-(methylthio)phenyl)methanol.

Experimental Protocol

Materials:

  • (3-Chloro-4-(methylthio)phenyl)methanol

  • Anhydrous Toluene

  • p-Toluenesulfonic acid (TsOH) or other strong acid catalyst[7]

  • Methanol

  • Nitrogen gas supply

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser under a nitrogen atmosphere, dissolve (3-Chloro-4-(methylthio)phenyl)methanol (1 equivalent) in anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 equivalents).

  • Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • Once the desired molecular weight is achieved, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.

  • Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at an elevated temperature.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the formation of the ether linkages and the overall polymer structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To observe the disappearance of the hydroxyl group and the appearance of the ether linkage.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate the thermal properties of the polymer, such as the glass transition temperature (Tg) and decomposition temperature (Td).

PropertyExpected Outcome
¹H NMR Disappearance of the benzylic -OH proton signal, appearance of a new signal for the benzylic protons of the ether linkage.
FTIR Disappearance of the broad -OH stretching band (~3300 cm⁻¹), appearance of a C-O-C stretching band (~1100 cm⁻¹).
GPC A shift to lower elution volumes compared to the monomer, indicating an increase in molecular weight.
DSC/TGA Determination of the polymer's thermal stability and processing window.

Proposed Application: An Initiator for Ring-Opening Polymerization

Benzyl alcohol is a well-established initiator for the ring-opening polymerization (ROP) of cyclic esters (e.g., lactide, caprolactone) and other cyclic monomers. (3-Chloro-4-(methylthio)phenyl)methanol can be similarly employed to synthesize polymers with a defined end-group originating from the initiator.

Workflow for Ring-Opening Polymerization

G Initiator (3-Chloro-4-(methylthio)phenyl)methanol Polymerization Ring-Opening Polymerization Initiator->Polymerization Monomer Cyclic Monomer (e.g., Lactide) Monomer->Polymerization Catalyst Organocatalyst (e.g., DBU/TU) Catalyst->Polymerization Polymer End-functionalized Polymer Polymerization->Polymer

Caption: Workflow for the ROP of a cyclic monomer initiated by (3-Chloro-4-(methylthio)phenyl)methanol.

Experimental Protocol for the Synthesis of a Polylactide Block

Materials:

  • (3-Chloro-4-(methylthio)phenyl)methanol

  • L-lactide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Nitrogen gas supply

Procedure:

  • Purify L-lactide by recrystallization from ethyl acetate and dry under vacuum.

  • In a glovebox, add (3-Chloro-4-(methylthio)phenyl)methanol, L-lactide, and the TU co-catalyst to a dried Schlenk flask.

  • Add anhydrous DCM to dissolve the reagents.

  • Initiate the polymerization by adding a stock solution of DBU in anhydrous DCM.

  • Stir the reaction mixture at room temperature.

  • Monitor the monomer conversion by ¹H NMR spectroscopy.

  • Once the desired conversion is reached, quench the polymerization by adding a small amount of benzoic acid.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Potential for Post-Polymerization Modification

The chloro and methylthio groups on the polymer backbone derived from (3-Chloro-4-(methylthio)phenyl)methanol offer opportunities for post-polymerization modification, allowing for the fine-tuning of polymer properties.

  • Nucleophilic Substitution of the Chloro Group: The chloro group can potentially be replaced by other functional groups through nucleophilic aromatic substitution, although this may require harsh conditions.

  • Oxidation of the Methylthio Group: The thioether can be oxidized to a sulfoxide or a sulfone using mild oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). This would significantly increase the polarity of the polymer, altering its solubility and potentially its thermal properties.

Conclusion

While the application of (3-Chloro-4-(methylthio)phenyl)methanol in polymer science remains to be experimentally validated, its chemical structure strongly suggests its potential as a valuable precursor for the synthesis of novel functional polymers. The protocols and applications proposed herein are based on well-established chemical principles and provide a roadmap for researchers to explore the utility of this compound. The resulting polymers, with their unique combination of a polyether backbone and chloro and methylthio pendant groups, could find applications in areas such as high-performance coatings, advanced optical materials, and specialty engineering plastics. Further research in this area is warranted to fully elucidate the potential of this promising yet underexplored monomer.

References

  • Degirmenbasi, N., et al. (2008). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Asian Journal of Chemistry, 20(5), 3865-3872.
  • Coumes, F., et al. (2020). Bio-based poly(ester-alt-thioether)s synthesized by organo-catalyzed ring-opening copolymerizations of eugenol-based epoxides and N-acetyl homocysteine thiolactone. Green Chemistry.
  • Ganesan, R. & Venkatachalapathy, C. (2021). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross.
  • Xu, B., et al. (2021).
  • Al-Azemi, T. F. & Bisht, K. S. (2002). Ring-Opening Polymerization of ε-Caprolactone Initiated by Novel Substituted Benzyl Alcohols. Macromolecules, 35(20), 7593–7599.
  • Ye, Y., et al. (2021). The scope of thiols and benzyl alcohols. a The standard reaction conditions.
  • ChemSrc. (2025). 3-CHLORO-4'-(METHYLTHIO)BENZHYDROL | CAS#:844683-58-5.
  • Zhang, Y., et al. (2019). Poly(thioether)s from Closed-System One-Pot Reaction of Carbonyl Sulfide and Epoxides by Organic Bases. Journal of the American Chemical Society, 141(14), 5964–5970.
  • MilliporeSigma. 2-(3-chloro-4-(methylthio)phenyl)propan-2-ol.
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  • Wang, Y., et al. (2024).
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  • Merck. (4-Chloro-3-(methylthio)phenyl)methanol.
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Troubleshooting & Optimization

Technical Support Center: Strategies for Optimizing the Synthesis of (3-Chloro-4-(methylthio)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of (3-Chloro-4-(methylthio)phenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into maximizing the yield and purity of this valuable synthetic intermediate. We will address common challenges through a structured troubleshooting and FAQ format, explaining the causality behind each experimental choice to ensure a robust and reproducible synthesis.

Section 1: Overview of the Primary Synthetic Pathway

The most reliable and common synthetic route to (3-Chloro-4-(methylthio)phenyl)methanol involves a multi-step process starting from the commercially available 4-chlorobenzoic acid. The key transformations include electrophilic nitration, reduction of the resulting nitro group to an amine, introduction of the methylthio group via a Sandmeyer-type reaction, and finally, the reduction of the carboxylic acid to the target primary alcohol.

The overall workflow is illustrated below. Each step presents unique challenges and opportunities for yield optimization.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Final Product Synthesis A 4-Chlorobenzoic Acid B 4-Chloro-3-nitrobenzoic Acid A->B Nitration (HNO₃, H₂SO₄) C 3-Amino-4-chlorobenzoic Acid B->C Reduction (e.g., Fe/HCl) D 3-Chloro-4-(methylthio)benzoic Acid C->D Diazotization & Thiolation (NaNO₂, HCl, then NaSMe) E (3-Chloro-4-(methylthio)phenyl)methanol D->E Carboxylic Acid Reduction (e.g., LiAlH₄ or BH₃·THF)

Caption: Overall synthetic strategy for (3-Chloro-4-(methylthio)phenyl)methanol.

Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy.

Q1: What is the most critical step for maximizing the overall yield?

A1: While every step is important, the final reduction of 3-chloro-4-(methylthio)benzoic acid to the corresponding alcohol is often the most critical for obtaining a high yield of the final product. This step is highly sensitive to the choice of reducing agent, solvent purity, and reaction conditions. Improper handling can lead to incomplete reactions or the formation of impurities that complicate purification.

Q2: Why is the nitration of 4-chlorobenzoic acid the chosen starting point?

A2: The synthesis begins with the nitration of 4-chlorobenzoic acid because the chloro and carboxylic acid groups direct the incoming nitro group to the 3-position, leading to the desired 4-chloro-3-nitrobenzoic acid isomer.[1] This regioselectivity is crucial for establishing the correct substitution pattern early in the synthesis.

Q3: Are there alternatives to the Sandmeyer reaction for introducing the methylthio group?

A3: While the Sandmeyer reaction is a classic and effective method, other approaches like transition-metal-catalyzed cross-coupling reactions exist. However, for this specific substrate, the Sandmeyer-type reaction starting from the 3-amino-4-chlorobenzoic acid intermediate is generally cost-effective and reliable, despite sometimes having moderate yields that require optimization.

Q4: Can I reduce the nitro group and the carboxylic acid in a single step?

A4: Attempting a simultaneous reduction is not recommended as it can lead to a complex mixture of products. The reactivity of the two functional groups requires different optimal conditions. For instance, catalytic hydrogenation (e.g., H₂/Pd-C) is excellent for reducing the nitro group but can be sluggish for the carboxylic acid.[2] Conversely, strong hydrides like LiAlH₄ will reduce the carboxylic acid but also the nitro group, often with poor control. A stepwise approach ensures higher selectivity and yield.

Section 3: Troubleshooting Guides and Experimental Protocols

This section provides detailed protocols and addresses specific issues that may arise during the synthesis in a Q&A format.

Part A: Synthesis of the Key Precursor, 3-Chloro-4-(methylthio)benzoic Acid

Protocol 1: Nitration of 4-Chlorobenzoic Acid

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, add concentrated sulfuric acid. Cool the flask to 0°C in an ice bath.[1]

  • Substrate Addition: Slowly add 4-chlorobenzoic acid portion-wise, ensuring the temperature remains below 10°C.

  • Nitrating Mixture: Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid. Add this mixture dropwise to the reaction, maintaining the temperature between 10°C and 25°C.[1]

  • Reaction: Stir the mixture for 10-14 hours at a slightly elevated temperature (e.g., 35-40°C) to ensure the reaction goes to completion.[1]

  • Workup: Carefully pour the reaction mixture over crushed ice. The 4-chloro-3-nitrobenzoic acid will precipitate.[1]

  • Purification: Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry. The crude product can be recrystallized from ethanol for higher purity.[1]

Troubleshooting:

  • Problem: Low yield of the desired 4-chloro-3-nitrobenzoic acid isomer.

    • Cause: Incorrect temperature control during the addition of the nitrating mixture can lead to the formation of other isomers or di-nitrated byproducts.

    • Solution: Strictly maintain the temperature between 10°C and 25°C during the addition of the nitrating agent.[1] Ensure efficient stirring to prevent localized overheating.

Part B: Reduction to (3-Chloro-4-(methylthio)phenyl)methanol

This final reduction is the most critical step for yield. The choice of reducing agent is paramount.

Protocol 2: Reduction of 3-Chloro-4-(methylthio)benzoic Acid with LiAlH₄

  • Setup: Assemble a flame-dried, three-necked round-bottom flask under a nitrogen or argon atmosphere. Equip it with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Suspension: Add anhydrous tetrahydrofuran (THF) to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) at 0°C.

  • Substrate Addition: Dissolve the 3-chloro-4-(methylthio)benzoic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0°C. Slowly and carefully add water dropwise to quench the excess LiAlH₄, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). This procedure is highly exothermic and produces hydrogen gas.

  • Isolation: Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate. Combine the organic filtrates.

  • Purification: Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure alcohol.[3]

G A Setup (Flame-dried flask, inert gas) B LiAlH₄ Suspension (Anhydrous THF, 0°C) A->B C Substrate Addition (Acid in THF, dropwise at 0°C) B->C D Reaction (Reflux, 2-4h, TLC monitoring) C->D E Quenching (Careful addition of H₂O, NaOH, H₂O at 0°C) D->E F Workup (Filter salts, combine organic layers) E->F G Purification (Dry, concentrate, flash chromatography) F->G H Final Product G->H

Caption: Experimental workflow for the reduction of the carboxylic acid.

Troubleshooting Guide for the Final Reduction:

  • Problem: The reaction is incomplete, and starting material remains (confirmed by TLC).

    • Possible Cause 1: Inactive LiAlH₄. LiAlH₄ is extremely sensitive to moisture and can degrade upon storage.

    • Solution 1: Use a fresh bottle of LiAlH₄ or titrate the reagent to determine its active concentration before use. Ensure all glassware is rigorously dried and the solvent is anhydrous.

    • Possible Cause 2: Insufficient reagent. The stoichiometry may be off if the starting material is not pure or if some reagent degraded.

    • Solution 2: Use a slight excess of LiAlH₄ (e.g., 1.5-2.0 equivalents) to drive the reaction to completion.

  • Problem: The final yield is low after workup.

    • Possible Cause 1: Product loss during quenching. The target alcohol can become trapped in the aluminum salts that precipitate during the workup.

    • Solution 1: After filtration, stir the collected aluminum salts in a fresh portion of THF or ethyl acetate for 30 minutes and filter again. Repeat this process 2-3 times to ensure complete extraction of the product.

    • Possible Cause 2: Degradation of the product. Although generally stable, prolonged exposure to acidic or harsh conditions during workup could potentially affect the methylthio group.

    • Solution 2: Ensure the workup is performed promptly and efficiently. The standard Fieser workup (water, NaOH, water) is generally mild and effective.

  • Problem: An unknown, non-polar impurity is observed by TLC.

    • Possible Cause: Over-reduction or side reaction. While less common for this substrate, harsh conditions could potentially lead to the reduction of the chloro-substituent (hydrodechlorination).

    • Solution: Consider using a milder reducing agent like Borane-THF complex (BH₃·THF). BH₃·THF is highly selective for carboxylic acids and generally does not affect aryl halides. See the comparison table below.

Section 4: Comparison of Reducing Agents

The choice of reducing agent for the final step is critical. Below is a summary of common choices for reducing carboxylic acids to primary alcohols.

Reducing AgentMolar EquivalentsTypical ConditionsProsCons
Lithium Aluminum Hydride (LiAlH₄) 1.0 - 2.0THF, 0°C to refluxHighly effective, fast reactionHighly reactive, pyrophoric, violent reaction with water, requires strictly anhydrous conditions
Borane-THF Complex (BH₃·THF) 1.0 - 1.5THF, 0°C to refluxHigh selectivity for carboxylic acids, safer to handle than LiAlH₄Slower reaction times, requires careful quenching of excess borane
Sodium Borohydride (NaBH₄) + I₂ or BF₃·OEt₂ 2.0 - 4.0THF, room temp.NaBH₄ is cheaper and safer, but requires an activatorTwo-component system, may be less efficient than LiAlH₄ or BH₃
Catalytic Hydrogenation CatalyticHigh pressure H₂, high temp., special catalyst (e.g., Ru-based)Scalable, "green" processRequires specialized high-pressure equipment, may affect other functional groups (e.g., aryl halide)
Section 5: References
  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from

  • BenchChem. (2025). An In-depth Technical Guide to 3-Chloro-4-nitrobenzoic Acid: Properties, Synthesis, and Applications. Retrieved from

  • Google Patents. (2013). WO 2013/150545 A2. Retrieved from

  • BenchChem. (2025). Common side reactions in the synthesis of Methyl 3-aminopropanoate hydrochloride. Retrieved from

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Identification and minimization of side-products in (3-Chloro-4-(methylthio)phenyl)methanol reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for managing side-product formation in reactions involving (3-Chloro-4-(methylthio)phenyl)methanol. As a key intermediate in pharmaceutical synthesis, maintaining its purity is paramount. This guide is structured to help you identify, minimize, and prevent the formation of common impurities.

Part 1: Frequently Asked Questions (FAQs)

1. Q: What are the most common impurities I should expect when working with (3-Chloro-4-(methylthio)phenyl)methanol?

A: Impurities can arise from the synthesis of the starting material, subsequent reactions, or degradation.[1] Common impurities can be categorized as organic, inorganic, or residual solvents.[2] For substituted benzyl alcohols like this one, you should be vigilant for:

  • Oxidation Products: The primary alcohol functional group is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde (3-Chloro-4-(methylthio)benzaldehyde) and carboxylic acid (3-Chloro-4-(methylthio)benzoic acid).[3][4]

  • Dimerization/Etherification Products: Self-condensation of the alcohol can lead to the formation of a dibenzyl ether impurity.[5]

  • Starting Material Carryover: Incomplete reaction during the synthesis of (3-Chloro-4-(methylthio)phenyl)methanol can result in the presence of unreacted starting materials.

  • Thioether Oxidation: The methylthio group is prone to oxidation, which can yield the corresponding sulfoxide and sulfone.

  • Residual Solvents: Solvents used in the synthesis or purification steps may be present in the final product.[6]

2. Q: My reaction mixture is turning yellow/brown. What could be the cause?

A: Discoloration often indicates the formation of colored impurities, which could be due to oxidation of the thioether to a sulfoxide or other degradation products.[7] It is crucial to ensure your reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[7] Trace metal impurities can also catalyze oxidation, so using purified solvents and considering the use of metal-chelating agents may be beneficial.[7]

3. Q: I'm observing an unknown peak in my HPLC/GC analysis. How can I identify it?

A: Identifying unknown impurities is a critical step in process optimization. A combination of analytical techniques is often necessary for structural elucidation.[8]

  • High-Performance Liquid Chromatography (HPLC): This is a primary tool for separating and quantifying impurities.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides molecular weight information about the impurity, which is crucial for identification.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile and semi-volatile impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, which is invaluable for confirming the identity of an impurity.[2]

4. Q: How can I minimize the formation of the aldehyde and carboxylic acid impurities during an oxidation reaction?

A: Over-oxidation is a common issue when oxidizing primary alcohols.[4] To selectively form the aldehyde and prevent the formation of the carboxylic acid, you can:

  • Choose a mild oxidizing agent: Reagents like pyridinium chlorochromate (PCC) are known to selectively oxidize primary alcohols to aldehydes without significant over-oxidation.[9]

  • Control reaction conditions: Gentle heating and distilling the aldehyde as it forms can prevent its further oxidation.[4] The lower boiling point of the aldehyde compared to the alcohol facilitates its removal from the reaction mixture.[4]

5. Q: What is the best way to remove acidic impurities like 3-Chloro-4-(methylthio)benzoic acid from my product?

A: A simple and effective method is to wash the organic layer containing your product with a saturated sodium bicarbonate solution.[3] This will neutralize the acidic impurity, forming a salt that is soluble in the aqueous layer and can be easily separated.

Part 2: Troubleshooting Guides

This section provides structured guidance for specific problems you may encounter.

Issue 1: Presence of Dimer (Ether) Impurity

Symptom: A high-boiling, non-polar impurity is observed in your analytical data (e.g., GC-MS, LC-MS).

Potential Cause: Acid-catalyzed dehydration of the primary alcohol can lead to the formation of a symmetric ether.[5] This is more likely to occur at elevated temperatures or in the presence of strong acids.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for dimer impurity.

Detailed Steps:

  • Monitor Reaction pH: Use pH paper or a pH meter to check the acidity of your reaction mixture.

  • Neutralization: If the reaction is acidic, consider adding a mild, non-nucleophilic base to neutralize any acid catalysts.

  • Temperature Control: Perform the reaction at the lowest effective temperature to disfavor the dehydration pathway.

  • Alternative Synthetic Routes: If the ether formation persists, consider a different synthetic strategy that avoids strongly acidic conditions. For example, the Williamson ether synthesis provides a controlled method for ether formation.[10][11]

Issue 2: Oxidation of the Thioether Group

Symptom: Peaks corresponding to the molecular weight of the sulfoxide or sulfone of (3-Chloro-4-(methylthio)phenyl)methanol are observed in the mass spectrum.

Potential Cause: The methylthio group is susceptible to oxidation, especially in the presence of oxidizing agents or exposure to air over prolonged periods.[7]

Troubleshooting Workflow:

G start Thioether Oxidation Detected check_atmosphere Verify Inert Atmosphere start->check_atmosphere not_inert Atmosphere is not Inert check_atmosphere->not_inert Air Exposure use_inert Use N2 or Ar Blanket not_inert->use_inert check_reagents Check Reagent Purity use_inert->check_reagents monitor Monitor by HPLC/LC-MS use_inert->monitor impure_reagents Reagents May Contain Oxidants check_reagents->impure_reagents Impurities Present purify_reagents Purify/Use Fresh Reagents impure_reagents->purify_reagents purify_reagents->monitor success Oxidation Minimized monitor->success failure Oxidation Persists monitor->failure consider_antioxidant Consider Antioxidant Additive failure->consider_antioxidant

Caption: Troubleshooting workflow for thioether oxidation.

Detailed Steps:

  • Maintain an Inert Atmosphere: Always handle (3-Chloro-4-(methylthio)phenyl)methanol and conduct reactions under an inert atmosphere (nitrogen or argon) to prevent air oxidation.[7]

  • Use High-Purity Reagents and Solvents: Ensure that your reagents and solvents are free from peroxides and other oxidizing impurities.

  • Degas Solvents: Before use, degas solvents by sparging with an inert gas or by using the freeze-pump-thaw method.

  • Antioxidant Additives: In some cases, adding a small amount of an antioxidant may help to prevent oxidation.

Part 3: Experimental Protocols

Protocol 1: General Procedure for a Substitution Reaction Using (3-Chloro-4-(methylthio)phenyl)methanol

This protocol outlines a general procedure for a nucleophilic substitution reaction, for example, converting the alcohol to an alkyl halide, while minimizing side reactions. The hydroxyl group is a poor leaving group, so it must first be converted into a good leaving group.[9][12]

Materials:

  • (3-Chloro-4-(methylthio)phenyl)methanol

  • Thionyl chloride (SOCl₂) or a similar halogenating agent

  • Pyridine (or other suitable base)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (3-Chloro-4-(methylthio)phenyl)methanol in anhydrous diethyl ether under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride to the cooled solution. The use of pyridine is recommended to ensure inversion of stereochemistry via an SN2 mechanism.[12]

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or HPLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to ice-cold water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish degradation pathways.[7]

Materials:

  • (3-Chloro-4-(methylthio)phenyl)methanol

  • Acetonitrile or methanol (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of (3-Chloro-4-(methylthio)phenyl)methanol in acetonitrile or methanol (e.g., 1 mg/mL).[7]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.[7]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl.[7]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[7]

  • Thermal Degradation: Heat a known amount of the solid compound in an oven at 80°C for 48 hours.[7]

  • Analysis: Analyze all samples by a stability-indicating HPLC method to identify and quantify any degradation products.

Part 4: Data Summary

Table 1: Common Side-Products and Their Identification

Side-Product NamePotential OriginRecommended Analytical Technique
3-Chloro-4-(methylthio)benzaldehydeOxidation of the primary alcoholHPLC, GC-MS, LC-MS, NMR[8]
3-Chloro-4-(methylthio)benzoic acidOver-oxidation of the primary alcoholHPLC, LC-MS, NMR[8]
Bis(3-chloro-4-(methylthio)phenyl)methyl etherAcid-catalyzed self-condensationGC-MS, LC-MS, NMR[5]
3-Chloro-4-(methylsulfinyl)phenyl)methanolOxidation of the thioetherHPLC, LC-MS, NMR[8]
3-Chloro-4-(methylsulfonyl)phenyl)methanolFurther oxidation of the thioetherHPLC, LC-MS, NMR[8]

References

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
  • Select Science. (n.d.). How to develop analytical methods for impurity detection in pharma with a quality by design approach.
  • Benchchem. (n.d.). Effect of benzyl chloride impurities on reaction outcome.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • Oxford Academic. (n.d.). Purification and Properties of Benzyl Alcohol Oxidase from Botrytis cinerea. Bioscience, Biotechnology, and Biochemistry.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.).
  • Drug Development and Delivery. (n.d.). Impurities Detection in Pharmaceuticals.
  • Google Patents. (n.d.).
  • PMC. (2024).
  • Pearson. (n.d.). How would you make the following compounds from N-benzylbenzamide? c. benzyl alcohol.
  • Purification and Properties of Benzyl Alcohol Oxidase
  • Greenfield Global. (2018).
  • ACS Publications. (2023). Iodine-Catalyzed Borylation of Benzylic Alcohols. Organic Letters.
  • Chemistry Steps. (2022). Alcohols in Substitution Reactions with Tons of Practice Problems.
  • S
  • Reactions of Alcohols. (n.d.).
  • YouTube. (2025). Elimination Of Alcohol Reactions | A LEVEL & IB Chemistry.
  • Save My Exams. (2025). Reactions of Alcohols (OCR A Level Chemistry A): Revision Note.
  • MilliporeSigma. (n.d.). 2-(3-chloro-4-(methylthio)phenyl)propan-2-ol.
  • Veeprho Pharmaceuticals. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • YouTube. (2019). Reduction Reactions, Transforming Carbonyls to Alcohols.
  • PHI. (n.d.). Methanol.
  • TEMPO-Mediated Oxid
  • Oxidation of Some Alcohols to the Corresponding Carbonyl Derivatives Using the H3PW12O40 HeteropolyAcid as C
  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare.
  • Mechanism of Methanol Synthesis on Cu through CO2 and CO Hydrogen
  • Clariant. (n.d.).
  • Google P
  • Benchchem. (n.d.). Stability and degradation of 2-(Phenylthio)ethanol under different conditions.
  • ChemScene. (n.d.). 1443349-70-9 | (4-Chloro-2-methylthiophen-3-yl)(phenyl)methanol.
  • The Williamson Ether Synthesis. (n.d.).
  • (4-Chloro-3-(methylthio)phenyl)methanol. (n.d.).
  • EPA. (n.d.). 3-Methyl-4-(methylthio)phenol Properties.
  • A2B Chem. (n.d.). 175464-51-4 | MFCD09032022 | (3-(Chloromethyl)phenyl)methanol.
  • Reddit. (2020). I am supposed to find the side product of this Williamson ether synthesis, and we did the synthesis in a protic polar solvent (teacher choice). Would the product be correct? Also, is Sn2 and E2 be the major reactions?
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Arkivoc. (n.d.). A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide.
  • Dalton Transactions (RSC Publishing). (n.d.).
  • mild and efficient method for oxidation of alcohols in ionic liquid media. (2010).

Sources

Technical Support Center: Purification of (3-Chloro-4-(methylthio)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (3-Chloro-4-(methylthio)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct, question-and-answer format to support your experimental success.

Troubleshooting Guide: Overcoming Purification Hurdles

This section addresses specific issues that may arise during the purification of (3-Chloro-4-(methylthio)phenyl)methanol, offering explanations for the underlying causes and providing step-by-step protocols to resolve them.

Issue 1: Oily Product or Failure to Crystallize During Recrystallization

Question: I've completed the synthesis of (3-Chloro-4-(methylthio)phenyl)methanol, and upon attempting recrystallization, my product either separates as an oil or fails to crystallize altogether. What's causing this, and how can I obtain solid crystals?

Answer: This is a common challenge, often referred to as "oiling out," and it can be attributed to several factors. The primary reason is that the melting point of your crude product is lower than the boiling point of the solvent you are using, or the presence of significant impurities is depressing the melting point.[1][2]

Root Cause Analysis and Solutions:

  • Inappropriate Solvent Choice: The solubility profile of (3-Chloro-4-(methylthio)phenyl)methanol, predicted to have an XlogP of 3.7, suggests it is somewhat non-polar. However, the presence of the hydroxyl and methylthio groups allows for some polarity. A solvent that is too non-polar may not dissolve the compound sufficiently even when hot, while a solvent that is too polar may keep it in solution even at low temperatures. A related compound, 3-Methyl-4-(methylthio)phenol, is soluble in chloroform and methanol, giving us a good starting point for solvent selection.

  • High Impurity Load: Significant amounts of impurities can act as a "eutectic mixture," lowering the overall melting point of your crude material and promoting oiling out.

Troubleshooting Protocol: Recrystallization

  • Solvent System Screening:

    • Single Solvent System: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature but high solubility at their boiling point. Good candidates to screen include:

      • Hexanes/Ethyl Acetate mixtures

      • Toluene

      • Dichloromethane/Methanol mixtures

    • Two-Solvent System: If a single solvent is not effective, a two-solvent system is a powerful alternative.[3] Dissolve your compound in a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is poorly soluble, e.g., hexanes or pentane) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[3]

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

    • Seeding: If you have a small amount of pure (3-Chloro-4-(methylthio)phenyl)methanol, add a single, tiny crystal to the cooled, supersaturated solution. This "seed crystal" will act as a template for further crystallization.

    • Reducing Solvent Volume: If no crystals form, it's possible you have too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Preventing "Oiling Out":

    • Lower the cooling temperature gradually. A rapid decrease in temperature can shock the system and cause the compound to crash out as an oil. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.

    • Add slightly more solvent than the minimum required for dissolution at high temperature. This can help to keep the compound in solution for longer as it cools, allowing for more ordered crystal lattice formation.[5]

Issue 2: Co-elution of Impurities During Flash Chromatography

Question: I'm using flash column chromatography to purify my product, but I'm observing co-elution with impurities, particularly what I suspect is the unreacted starting material, 3-chloro-4-(methylthio)benzaldehyde. How can I improve my separation?

Answer: Co-elution is a frequent problem when the polarity of the desired product and the impurities are very similar. The key to successful separation lies in optimizing the mobile phase and potentially changing the stationary phase.

Root Cause Analysis and Solutions:

  • Suboptimal Mobile Phase Polarity: The polarity of your eluent may be too high, causing both your product and the impurity to move too quickly up the column, resulting in poor separation. Conversely, if the polarity is too low, the compounds may not move at all.

  • Similar Polarity of Product and Impurity: The starting aldehyde is only slightly less polar than the product alcohol. This small difference in polarity can make separation challenging.

Troubleshooting Protocol: Flash Chromatography

  • Thin Layer Chromatography (TLC) Optimization: Before running a column, always optimize your solvent system using TLC.

    • Aim for an Rf value of 0.2-0.3 for your target compound, (3-Chloro-4-(methylthio)phenyl)methanol. This generally provides the best separation.

    • Test various solvent systems. Good starting points for a compound of this nature include:

      • Hexane:Ethyl Acetate gradients (e.g., starting with 9:1 and gradually increasing the polarity to 4:1 or lower).

      • Dichloromethane:Methanol gradients for more polar impurities (e.g., starting with 100% Dichloromethane and slowly adding Methanol up to 5%).[6]

  • Column Chromatography Technique:

    • Dry Loading: If your compound has poor solubility in the initial mobile phase, consider dry loading. Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column. This technique often results in sharper bands and better separation.

    • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is highly recommended. This will allow the less polar impurities to elute first, followed by your product, and then any more polar impurities.

    • Column Size: Ensure you are using an appropriate amount of silica gel for the amount of crude material you are purifying. A common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.

Parameter Recommendation for (3-Chloro-4-(methylthio)phenyl)methanol
Stationary Phase Silica Gel (standard)
Mobile Phase (Initial Screening) Hexane:Ethyl Acetate (9:1)
Mobile Phase (Alternative) Dichloromethane:Methanol (98:2)
TLC Rf Target 0.2 - 0.3
Loading Method Dry loading is preferred for optimal separation

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I will encounter during the synthesis and purification of (3-Chloro-4-(methylthio)phenyl)methanol?

A1: The impurities will largely depend on the synthetic route used.

  • If synthesizing via reduction of 3-chloro-4-(methylthio)benzaldehyde (e.g., with Sodium Borohydride):

    • Unreacted Aldehyde: The most common impurity will be the starting material, 3-chloro-4-(methylthio)benzaldehyde.[7][8]

    • Over-reduction Products: While less common with NaBH4, stronger reducing agents could potentially lead to the reduction of the chloro or methylthio groups, although this is unlikely under standard conditions.

    • Borate Esters: The reaction with sodium borohydride initially forms borate esters, which are then hydrolyzed during workup. Incomplete hydrolysis can leave these as impurities.

  • If synthesizing via a Grignard reaction with 3-chloro-4-(methylthio)benzaldehyde:

    • Unreacted Aldehyde: Incomplete reaction will leave the starting aldehyde.

    • Biphenyl-type Impurities: A common side reaction in Grignard syntheses is the coupling of the Grignard reagent with any unreacted aryl halide starting material, leading to the formation of biphenyl derivatives.[9]

    • Products of Reaction with Water: Grignard reagents are highly sensitive to moisture. Any water present will quench the reagent, reducing your yield and introducing the corresponding hydrocarbon as an impurity.

Q2: I have a persistent yellow color in my purified product. What is it and how can I remove it?

A2: A yellow color can often be attributed to trace amounts of oxidized impurities or residual starting materials.

  • Activated Charcoal (Decolorizing Carbon): During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb colored impurities. The charcoal is then removed by hot gravity filtration before allowing the solution to cool and crystallize.[1]

  • Thorough Chromatography: If the colored impurity is close in polarity to your product, careful and slow flash chromatography with an optimized solvent system may be necessary to achieve separation.

Q3: My yield after purification is very low. What are the common causes?

A3: Low yield is a frustrating but common issue. Several factors can contribute to this:

  • During Recrystallization:

    • Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[4]

    • Cooling the solution too quickly can trap impurities and lead to the formation of fine needles that are difficult to collect.

    • Washing the collected crystals with a solvent that is not ice-cold can redissolve some of your product.

  • During Chromatography:

    • Irreversible adsorption of your product onto the silica gel can occur, especially if the compound is very polar or if the silica is acidic. Adding a small amount of triethylamine to the mobile phase can sometimes mitigate this for basic compounds.

    • Choosing a mobile phase that is not polar enough may result in the product never eluting from the column.

Q4: Can I use reverse-phase chromatography for this compound?

A4: Yes, reverse-phase chromatography is a viable option, particularly if your compound is proving difficult to purify using normal-phase (silica gel) chromatography. Given its predicted non-polar nature, it should retain well on a C18 column.

  • Stationary Phase: C18-bonded silica.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically used. You would start with a higher concentration of water and gradually increase the concentration of the organic solvent.

Visualizing the Purification Workflow

To aid in understanding the decision-making process for purification, the following workflow diagram is provided.

PurificationWorkflow Purification Strategy for (3-Chloro-4-(methylthio)phenyl)methanol cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Analysis Crude Crude (3-Chloro-4-(methylthio)phenyl)methanol Recrystallization Attempt Recrystallization Crude->Recrystallization Initial Attempt Chromatography Flash Column Chromatography Recrystallization->Chromatography Oiling Out or Impure Crystals TLC_NMR Analyze Purity (TLC, NMR) Recrystallization->TLC_NMR Successful Crystallization Chromatography->TLC_NMR Successful Separation TLC_NMR->Chromatography Impure Fractions PureProduct Pure Product TLC_NMR->PureProduct Purity Confirmed

Caption: A general workflow for the purification of (3-Chloro-4-(methylthio)phenyl)methanol.

References

  • University of California, Los Angeles.
  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011).
  • Google Patents. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • Rasayan Journal of Chemistry.
  • The Royal Society of Chemistry. Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.
  • University of California, Davis.
  • Wired Chemist.
  • University of Rochester.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022).
  • University of Houston-Downtown. 4.
  • PrepChem.com. Synthesis of 3-chloro-4-methoxy-phenylacetonitrile.
  • OrgoSolver. NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps.
  • BenchChem.
  • SpringerLink. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023).
  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). (2024).

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Technical Support Center: Preventing the Degradation of (3-Chloro-4-(methylthio)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3-Chloro-4-(methylthio)phenyl)methanol (CAS: 694481-00-0). This guide is engineered for researchers, scientists, and drug development professionals. It provides authoritative, field-proven troubleshooting strategies to maintain the structural integrity of this highly reactive bifunctional building block.

Part 1: Mechanistic Causality & Structural Profiling

To prevent degradation, one must first understand the molecule's intrinsic vulnerabilities. (3-Chloro-4-(methylthio)phenyl)methanol features two highly reactive functional groups: a benzylic alcohol and a thioether (methylsulfanyl) group .

The para-methylthio group is a potent electron donor. Under acidic conditions, protonation of the benzylic hydroxyl group leads to the loss of water. The resulting benzylic carbocation is heavily stabilized by the resonance of the sulfur atom's lone pairs [1]. This makes the molecule exceptionally prone to acid-catalyzed nucleophilic substitution or self-condensation (polymerization). Concurrently, the thioether and benzylic carbon are highly susceptible to aerobic and photo-induced oxidation [2][3].

Mechanisms A (3-Chloro-4-(methylthio) phenyl)methanol B Oxidation Pathway (O2, Light, ROS) A->B Aerobic/Photo C Acidolysis Pathway (pH < 5.0) A->C Protonation D Sulfoxide / Sulfone (+16 / +32 Da) B->D S-Oxidation E Benzaldehyde Derivative (-2 Da) B->E C-Oxidation F Benzylic Carbocation (Resonance Stabilized) C->F -H2O G Oligomerization / Etherification F->G Nucleophilic Attack

Mechanistic degradation pathways of (3-Chloro-4-(methylthio)phenyl)methanol.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My sample turned yellow overnight and LC-MS shows a +16 Da mass shift. What happened? A: Your compound has undergone S-oxidation . Thioethers are highly sensitive to atmospheric oxygen and trace peroxides in solvents, rapidly oxidizing to sulfoxides (+16 Da) and eventually sulfones (+32 Da) [3]. Fix: Always degas your solvents (e.g., via Argon sparging) and store the compound under an inert atmosphere at -20°C.

Q2: I dissolved the compound in standard Dichloromethane (DCM) for a reaction, but a cloudy, insoluble precipitate formed. Why? A: You are observing acid-catalyzed polymerization . Standard DCM often contains trace amounts of HCl from photodegradation. Because the para-methylthio group strongly stabilizes the benzylic carbocation [1], even trace acid triggers the loss of the hydroxyl group, causing the molecules to polymerize via Friedel-Crafts-type self-benzylation. Fix: Quench trace acids by filtering your halogenated solvents through basic alumina prior to use, or add a mild organic base (e.g., 0.1 eq Triethylamine).

Q3: Can I use standard silica gel chromatography to purify this compound? A: No. Standard silica gel is inherently acidic (pH ~4.5-5.5) and will degrade the compound on the column, leading to poor recovery and streaking. Fix: Use neutralized silica gel (pre-treated with 1% Triethylamine in your mobile phase) to suppress carbocation formation during purification.

Q4: I need to use a strong acid in my next synthetic step. How can I protect the benzylic alcohol? A: Utilize the "Safety-Catch" principle [1]. Intentionally oxidize the thioether to a sulfoxide using m -CPBA or H2​O2​ . The sulfoxide is strongly electron-withdrawing, which completely destabilizes the benzylic carbocation, rendering the benzylic alcohol stable to strong acids (like TFA). After your acidic step, reduce the sulfoxide back to the thioether using NH4​I / TFA or SiCl4​ .

Part 3: Quantitative Data & Kinetic Triggers

To aid in experimental design, the following table summarizes the primary degradation triggers, their analytical signatures, and the required preventative measures.

Degradation TriggerMechanistic PathwayAnalytical Symptom (LC-MS / NMR)Preventative Action
pH < 5.0 Benzylic carbocation formation & self-condensationBroad polymeric peaks; loss of benzylic −OH signal in 1H NMRMaintain pH 7.5–8.5; use basic alumina or Et3​N buffers.
Atmospheric O2​ S-oxidation (thioether sulfoxide/sulfone)+16 Da or +32 Da mass shift in LC-MSArgon sparging; store at -20°C under inert gas.
Actinic Light Photo-induced C-S cleavage or C-oxidation-2 Da (aldehyde) or fragmentation peaks [2]Use amber glassware; wrap reaction vessels in foil.
Trace Peroxides Rapid S-oxidationImmediate appearance of polar spots on TLCTest ethereal solvents with KI/starch paper before use.

Part 4: Standard Operating Procedures (SOPs)

Protocol: Anaerobic & pH-Controlled Handling (Self-Validating System)

This step-by-step methodology ensures the compound remains intact during solution preparation and long-term storage.

Step 1: Solvent Preparation (Degassing & Neutralization)

  • Select a high-purity, peroxide-free solvent (e.g., HPLC-grade Acetonitrile or freshly distilled THF).

  • Sparge the solvent with Argon gas for 15 minutes to displace dissolved oxygen.

  • Add 0.1% (v/v) Triethylamine ( Et3​N ) or Diisopropylethylamine (DIPEA) to buffer the solvent to an apparent pH of ~8.0.

Step 2: Compound Dissolution & Actinic Protection

  • Transfer the solid (3-Chloro-4-(methylthio)phenyl)methanol into an amber glass vial under an Argon stream.

  • Inject the degassed, buffered solvent into the vial.

  • Wrap the vial in aluminum foil if amber glass is unavailable to prevent photo-oxidation [2].

Step 3: Self-Validating QC Check (LC-MS)

  • Immediately withdraw a 1 μL aliquot and inject it into an LC-MS system.

  • Validation Criteria: The chromatogram must show a single peak corresponding to the exact mass ( [M−OH]+ or [M+H]+ depending on ionization). If a peak at +16 Da is observed ≥2% , the solvent was not adequately degassed. If validation passes, proceed to Step 4.

Step 4: Long-Term Storage

  • Purge the headspace of the vial with Argon for 30 seconds.

  • Seal with a PTFE-lined cap and wrap with Parafilm.

  • Store at -20°C.

Workflow Start Compound Retrieval Degas Solvent Degassing (Argon Sparging) Start->Degas Prevent S-Oxidation pH Buffer Addition (Maintain pH 7.5-8.0) Degas->pH Prevent Acidolysis Light Actinic Protection (Amber Glassware) pH->Light Prevent Photolysis Verify LC-MS / NMR QC Check Light->Verify Post-Reaction Store Long-Term Storage (-20°C, Ar Gas) Verify->Store Purity > 98%

Step-by-step handling workflow to ensure structural integrity and prevent degradation.

References

  • Title: Safety-Catch Linkers for Solid-Phase Peptide Synthesis Source: Molecules (MDPI), 2024, 29(7), 1429. URL: [Link]

  • Title: Switchable ROS Species Regulation Facilitates the Selective Oxidation of Benzyl Alcohols Enabled by an Organic Photocatalyst Source: ACS Sustainable Chemistry & Engineering, 2022, 10(30), 9955–9966. URL: [Link]

Technical Support Center: Optimization of Reaction Parameters for the Synthesis of (3-Chloro-4-(methylthio)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (3-Chloro-4-(methylthio)phenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction parameters and achieve high-yield, high-purity synthesis of this important chemical intermediate.

Part 1: Frequently Asked Questions (FAQs)

What are the common methods for synthesizing (3-Chloro-4-(methylthio)phenyl)methanol?

The most common and straightforward method for synthesizing (3-Chloro-4-(methylthio)phenyl)methanol is through the reduction of its corresponding aldehyde, 3-chloro-4-(methylthio)benzaldehyde. This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄). Other reducing agents such as lithium aluminum hydride (LiAlH₄) can also be used, but NaBH₄ is often preferred due to its greater functional group tolerance and safer handling.[1]

Alternatively, synthesis can be approached via a Grignard reaction, for example, by reacting a suitable Grignard reagent with formaldehyde. However, given the commercial availability of the starting aldehyde, the reduction pathway is generally more efficient and is the focus of this guide.[2][3]

What are the key reaction parameters to control during the reduction of 3-chloro-4-(methylthio)benzaldehyde?

To ensure a successful synthesis, the following parameters should be carefully controlled:

  • Choice and Quality of Reducing Agent: Sodium borohydride is the recommended reducing agent for its selectivity.[1] Ensure it is fresh and has been stored in a dry environment to prevent deactivation.

  • Stoichiometry: A slight excess of the reducing agent (typically 1.1 to 1.5 equivalents) is often used to ensure complete conversion of the aldehyde.

  • Solvent: Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions.[4] Anhydrous conditions are crucial when using stronger reducing agents like LiAlH₄, which require solvents like diethyl ether or tetrahydrofuran (THF).[5]

  • Temperature: The reaction is typically carried out at a low temperature (0-5 °C) initially to control the exothermic reaction, and then allowed to warm to room temperature.[6]

  • Reaction Time: The reaction progress should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.

How can I monitor the progress of the reaction?

The progress of the reduction can be effectively monitored by TLC. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The aldehyde starting material is less polar than the alcohol product, so the product spot will have a lower Rf value. The reaction is considered complete when the aldehyde spot is no longer visible on the TLC plate. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used.[7][8]

What are the typical work-up and purification procedures for (3-Chloro-4-(methylthio)phenyl)methanol?

A standard work-up procedure involves:

  • Quenching the excess reducing agent with a careful addition of water or dilute acid at a low temperature.

  • Removing the organic solvent under reduced pressure.

  • Extracting the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Washing the combined organic layers with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating to yield the crude product.

The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.[9]

What are the common safety precautions to take during this synthesis?
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium borohydride and lithium aluminum hydride are flammable solids and react with water to produce hydrogen gas, which is flammable and explosive. Handle with care and avoid contact with water.

  • The quenching of the reaction can be exothermic and may release hydrogen gas. Perform this step slowly and with adequate cooling.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Part 2: Troubleshooting Guide

Problem 1: Low or No Conversion of the Starting Aldehyde

Symptom: TLC or GC-MS analysis shows a significant amount of unreacted 3-chloro-4-(methylthio)benzaldehyde after the expected reaction time.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Inactive Reducing Agent Sodium borohydride can decompose upon exposure to moisture.Use a fresh, unopened container of NaBH₄. If the reagent is old, its activity can be tested on a small scale with a model aldehyde.
Insufficient Reducing Agent An inadequate amount of the reducing agent will lead to incomplete conversion.Increase the stoichiometric equivalents of NaBH₄ to 1.2-1.5 equivalents relative to the aldehyde.
Low Reaction Temperature While initial cooling is necessary, the reaction may be too slow at very low temperatures.After the initial addition of the reducing agent at 0-5 °C, allow the reaction to warm to room temperature and stir for an adequate amount of time.[6]
Inappropriate Solvent The choice of solvent can affect the reactivity of the reducing agent.For NaBH₄ reductions, methanol or ethanol are generally effective.[4] Ensure the solvent is of an appropriate grade.
Presence of Water Water will react with and quench the reducing agent, making it unavailable for the reduction of the aldehyde.While protic solvents are used with NaBH₄, ensure that there is no excessive water contamination. For moisture-sensitive reagents like LiAlH₄, strictly anhydrous conditions are mandatory.[5]
Problem 2: Formation of Impurities and Side Products

Symptom: Analytical data (TLC, GC-MS, NMR) indicates the presence of unexpected byproducts.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Cannizzaro Reaction Under strongly basic conditions, aldehydes lacking α-hydrogens can undergo disproportionation to form the corresponding alcohol and carboxylic acid.[10]Ensure the reaction conditions are not strongly basic. If a basic workup is used, it should be done at low temperatures and for a limited time.
Over-reduction Stronger reducing agents like LiAlH₄ can potentially over-reduce the benzyl alcohol to the corresponding toluene derivative, although this is less common.Use a milder reducing agent like NaBH₄.[1] If LiAlH₄ is necessary, carefully control the reaction time and temperature.
Formation of Borate Esters During NaBH₄ reduction, a borate ester intermediate is formed, which is then hydrolyzed during workup to yield the alcohol. Incomplete hydrolysis can lead to impurities.Ensure complete hydrolysis during the workup by adding sufficient water or dilute acid and allowing for adequate stirring time.
Oxidation of Product The benzyl alcohol product can be susceptible to oxidation back to the aldehyde, especially if exposed to air and certain contaminants over time.[11]During workup and storage, minimize exposure to air. Consider storing the final product under an inert atmosphere (e.g., nitrogen or argon).
Problem 3: Difficult Product Isolation and Low Isolated Yield

Symptom: Analytical methods show good conversion to the product, but the final isolated yield is low.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Incomplete Extraction The product may have some water solubility, leading to it remaining in the aqueous layer during extraction.Perform multiple extractions (at least 3-4 times) with a suitable organic solvent. Saturating the aqueous layer with brine can also help to decrease the product's solubility in water.
Emulsion Formation The presence of certain salts or impurities can lead to the formation of an emulsion during the aqueous workup, making phase separation difficult.Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, the mixture can be filtered through a pad of Celite.
Product Decomposition on Silica Gel Some benzyl alcohols can be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography.Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina.
Problem 4: Product Purity Issues

Symptom: The final product does not meet the desired purity standards after purification.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Inefficient Purification A single purification step may not be sufficient to remove all impurities.If column chromatography does not yield a pure product, consider recrystallization as an additional purification step.
Co-elution of Impurities An impurity with a similar polarity to the product may co-elute during column chromatography.Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution may be more effective than an isocratic one.[7]
Residual Solvent Solvents used in the reaction or purification may remain in the final product.Dry the final product under high vacuum for an extended period to remove any residual solvent. The absence of solvent can be confirmed by ¹H NMR spectroscopy.

Part 3: Experimental Protocols and Data

Detailed Protocol for the Reduction of 3-chloro-4-(methylthio)benzaldehyde
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-(methylthio)benzaldehyde (1.0 eq) and methanol (10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add deionized water to quench the excess NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Add water and ethyl acetate to the residue and transfer to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the organic layer under reduced pressure to obtain the crude (3-Chloro-4-(methylthio)phenyl)methanol.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Table 1: Recommended Reaction Parameters
ParameterRecommended ConditionRationale
Reducing Agent Sodium Borohydride (NaBH₄)Selective for aldehydes, safer to handle than LiAlH₄.[1]
Stoichiometry 1.1 - 1.5 equivalentsEnsures complete conversion of the starting material.
Solvent Methanol or EthanolProtic solvents suitable for NaBH₄ reductions.[4]
Temperature 0 °C to Room TemperatureControls the initial exotherm and allows the reaction to proceed to completion.[6]
Reaction Time 1 - 3 hoursTypically sufficient for complete conversion, but should be monitored by TLC.
Table 2: Analytical Methods for Reaction Monitoring and Purity Assessment
Technique Purpose Typical Conditions
TLC Reaction monitoringSilica gel plate; Mobile phase: Hexane/Ethyl Acetate (e.g., 7:3 v/v)
GC-MS Purity assessment and impurity identificationCapillary column (e.g., DB-5); Temperature gradient program.[12]
HPLC Quantitative purity analysisC18 column; Mobile phase: Acetonitrile/Water gradient.[7][13]
¹H NMR Structural confirmation and purity assessmentDeuterated solvent (e.g., CDCl₃); Internal standard for quantitative NMR (qNMR).[7][13]
¹³C NMR Structural confirmationDeuterated solvent (e.g., CDCl₃).[7]

Part 4: Visualizations

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting cluster_reaction Reaction Issues cluster_workup Workup & Purification Issues start Low Isolated Yield check_conversion Check Reaction Conversion (TLC/GC-MS) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Low complete_conversion Complete Conversion check_conversion->complete_conversion High check_reagents Verify Reagent Quality & Stoichiometry incomplete_conversion->check_reagents check_conditions Optimize Reaction Conditions (Temp, Time) check_reagents->check_conditions optimized Optimized Yield check_conditions->optimized check_extraction Optimize Extraction Protocol complete_conversion->check_extraction check_purification Investigate Purification Step (Decomposition?) check_extraction->check_purification check_purification->optimized Reaction_Pathway start 3-Chloro-4-(methylthio)benzaldehyde product (3-Chloro-4-(methylthio)phenyl)methanol start->product Reduction (NaBH4) side_product1 Cannizzaro Products (Carboxylic Acid + Alcohol) start->side_product1 Strong Base side_product2 Unreacted Starting Material start->side_product2 Inactive/Insufficient Reducing Agent

Caption: The desired reaction and potential side reactions.

Part 5: References

  • Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Retrieved from

  • Benchchem. (n.d.). Troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane. Retrieved from

  • Benchchem. (n.d.). Troubleshooting low yields in the Stephen aldehyde synthesis. Retrieved from

  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Retrieved from

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Optimizing Grignard Reactions for Highly Substituted Products. Retrieved from

  • Oxford Academic. (n.d.). Purification and Properties of Benzyl Alcohol Oxidase from Botrytis cinerea. Bioscience, Biotechnology, and Biochemistry. Retrieved from

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from

  • Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol. Retrieved from

  • Patel, S., Panda, M. P., Kuanar, M., & Mishra, B. K. (2004). Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. Indian Journal of Chemistry, 43B, 1299-1301.

  • Taylor & Francis Online. (n.d.). Benzyl alcohol – Knowledge and References. Retrieved from

  • Pearson. (n.d.). How would you make the following compounds from N-benzylbenzamide? c. benzyl alcohol. Retrieved from

  • Chemguide. (2015, November 15). Reduction of aldehydes and ketones. Retrieved from

  • ResearchGate. (n.d.). Reaction of 9 with DMF or benzaldehyde [Table]. Retrieved from

  • YouTube. (2021, January 3). Cannizzaro reaction : Synthesis of Benzyl alcohol from Benzaldehyde. Retrieved from

  • Georg Thieme Verlag. (n.d.). Reduction of Aldehydes. Retrieved from

  • ACS Publications. (2023, March 6). Iodine-Catalyzed Borylation of Benzylic Alcohols. Organic Letters. Retrieved from

  • ResearchGate. (2025, August 7). Alkylation of Substituted Benzaldehyde on a Solid Matrix by Using Grignard Reagent [Request PDF]. Retrieved from

  • ResearchGate. (n.d.). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Retrieved from

  • ResearchGate. (n.d.). Simplified reaction mechanism for the formation of benzaldehyde from... [Diagram]. Retrieved from

  • The Royal Society of Chemistry. (n.d.). Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis. Retrieved from

  • Lakeland University. (n.d.). Oxidation of benzyl alcohol to benzaldehyde. Retrieved from

  • DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Retrieved from

  • BOC Sciences. (n.d.). Analytical Services for Purity Determination. Retrieved from

  • Royal Society of Chemistry. (2024, November 15). Green aromatic aldehyde production from biomass via catalytic fractionation and ozonolysis. Retrieved from

  • Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods. Retrieved from

  • Navitus Chemicals Private Limited. (2021, March). 1.1 Process Description. Retrieved from

  • SYNHYDRID.COM. (n.d.). Reducing effects. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of 3-chloro-4-methoxy-phenylacetonitrile. Retrieved from

  • ACS Publications. (2021, November 11). Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H2O2 Production over Supported Pd-Based Catalysts. Retrieved from

  • MIT Open Access Articles. (2014, July 28). Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain ofEscherichia coli. Retrieved from

  • ResearchGate. (2014, January 17). How to reduce an aromatic aldehyde to aromatic amine, producing without Ra-Ni and ammonia?. Retrieved from

  • EON Biotech. (n.d.). 3-CHLORO-4-(METHYLTHIO)BENZALDEHYDE – (38125-81-4). Retrieved from

  • Organic Syntheses Procedure. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from

  • PMC. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from

  • ChemScene. (n.d.). 4-Chloro-3-(methylthio)benzaldehyde. Retrieved from

  • Benchchem. (n.d.). A Comparative Guide to Purity Analysis of 3-Chloro-4-methylbenzo[b]thiophene: HPLC vs. NMR. Retrieved from

  • Organic Syntheses Procedure. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved from

  • Googleapis.com. (n.d.). United States Patent Office. Retrieved from

  • ACS.org. (n.d.). REDUCTIONS IN ORGANIC CHEMISTRY. Retrieved from

  • Google Patents. (n.d.). CN102816051A - Process for synthesizing 4-chlorophenyl ethanol. Retrieved from

  • Benchchem. (n.d.). A Comparative Guide to Validating the Purity of Synthesized 3-Thiophenemethanol by HPLC. Retrieved from

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-((benzylthio)methyl)pyridine. Retrieved from

  • PMC. (2024, March 19). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. Retrieved from

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Retrieved from

Sources

Interpreting and troubleshooting unexpected experimental outcomes with (3-Chloro-4-(methylthio)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (3-Chloro-4-(methylthio)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experimental outcomes involving this compound. Here, we move beyond simple protocols to explain the underlying chemistry and provide actionable insights to ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise when working with (3-Chloro-4-(methylthio)phenyl)methanol.

Q1: My reaction mixture is turning yellow/brown. Is this normal?

A1: The appearance of a yellow or brown color in your reaction mixture could indicate the oxidation of the thioether group to a sulfoxide or other colored impurities. To mitigate this, ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). If your reaction is sensitive to trace metals that can catalyze oxidation, consider using metal-chelating agents or purified solvents.[1]

Q2: I'm observing the formation of an insoluble precipitate. What could it be?

A2: An insoluble precipitate might be a less soluble degradation product, such as a sulfone, or a salt if the compound has degraded into an ionic form.[1] It is advisable to isolate and analyze the precipitate separately using techniques like IR spectroscopy or melting point analysis to determine its identity.

Q3: My NMR spectrum shows unexpected peaks. What are the common impurities?

A3: Common impurities can include starting materials, residual solvents, or byproducts from side reactions. It is crucial to consult reference spectra and tables of common NMR solvent and impurity shifts.[2][3] Unexpected peaks could also arise from the degradation of the molecule, such as oxidation of the thioether or cleavage of the methylthio group.

Q4: How can I confirm the purity of my (3-Chloro-4-(methylthio)phenyl)methanol sample?

A4: A combination of analytical techniques is recommended for robust purity analysis. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying the main component and detecting process-related impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular structure and identifying any structurally related impurities.[4]

II. Troubleshooting Guides

This section provides in-depth troubleshooting for more complex experimental issues, categorized by the type of reaction.

Guide 1: Issues with Oxidation Reactions

The thioether moiety in (3-Chloro-4-(methylthio)phenyl)methanol is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones.[5][6]

Scenario 1: Over-oxidation to the Sulfone When the Sulfoxide is the Desired Product
  • Observation: Your reaction yields the sulfone as the major product instead of the desired sulfoxide.

  • Potential Causes:

    • Excessive oxidant stoichiometry.

    • Reaction temperature is too high.

    • Prolonged reaction time.

  • Troubleshooting Steps:

    • Careful Stoichiometry Control: Titrate the oxidant carefully and use no more than one equivalent for monosulfoxidation.

    • Temperature Management: Perform the reaction at a lower temperature to decrease the rate of the second oxidation step.

    • Real-time Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction upon complete consumption of the starting material.

    • Choice of Oxidant: Employ milder or more selective oxidizing agents. For example, certain manganese-based electrocatalysts can selectively oxidize thioethers to sulfoxides without overoxidation to the sulfone.[7][8]

Experimental Protocol: Selective Oxidation to Sulfoxide
ParameterRecommended Condition
Oxidant m-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H2O2) with a catalyst
Stoichiometry 1.0 - 1.1 equivalents of oxidant
Solvent Dichloromethane (DCM) or Methanol
Temperature 0 °C to room temperature
Monitoring TLC (visualized with UV and/or potassium permanganate stain)
Workflow for Troubleshooting Over-oxidation

Caption: Troubleshooting workflow for over-oxidation of the thioether.

Guide 2: Challenges in Grignard Reactions

(3-Chloro-4-(methylthio)phenyl)methanol possesses a reactive hydroxyl group, which is incompatible with Grignard reagents.

Scenario 2: Low or No Yield of the Desired Grignard Adduct
  • Observation: The Grignard reaction with a suitable precursor to (3-Chloro-4-(methylthio)phenyl)methanol (e.g., the corresponding aldehyde or ketone) results in a low yield of the expected alcohol.

  • Potential Causes:

    • Presence of Protic Hydrogens: The primary alcohol in the starting material will quench the Grignard reagent.[9] Grignard reagents are strong bases and will react with acidic protons from water, alcohols, or thiols.[9][10]

    • Poor Quality Grignard Reagent: The Grignard reagent may have decomposed due to exposure to moisture or air.[10]

    • Side Reactions: The Grignard reagent might react with the thioether group, although this is less common.

  • Troubleshooting Steps:

    • Protect the Hydroxyl Group: Before performing the Grignard reaction, protect the hydroxyl group of (3-Chloro-4-(methylthio)phenyl)methanol with a suitable protecting group (e.g., silyl ether).

    • Ensure Anhydrous Conditions: All glassware must be oven-dried, and anhydrous solvents should be used. The reaction should be carried out under an inert atmosphere.[11]

    • Verify Grignard Reagent Activity: Before use, titrate the Grignard reagent to determine its exact concentration.

Experimental Protocol: Grignard Reaction with a Protected Precursor
  • Protection Step: React (3-Chloro-4-(methylthio)phenyl)methanol with a protecting group reagent (e.g., tert-Butyldimethylsilyl chloride) in the presence of a base (e.g., imidazole) in an anhydrous solvent (e.g., Dichloromethane).

  • Grignard Reaction: Add the protected precursor dropwise to a solution of the Grignard reagent in an ethereal solvent (e.g., THF or diethyl ether) at 0 °C.[12][13]

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Deprotection: Remove the protecting group under appropriate conditions (e.g., with a fluoride source for silyl ethers).

Decision Tree for Grignard Reaction Failure dot

graph TD { A[Start: Low Yield in Grignard Reaction] --> B{Was the Hydroxyl Group Protected?}; B -- "No" --> C[Protect the -OH Group]; B -- "Yes" --> D{Were Anhydrous Conditions Maintained?}; D -- "No" --> E[Use Dry Glassware and Anhydrous Solvents]; D -- "Yes" --> F{Was the Grignard Reagent Titrated?}; F -- "No" --> G[Titrate Grignard Reagent Before Use]; F -- "Yes" --> H{Consider Side Reactions}; C --> I[Re-run Reaction]; E --> I; G --> I; H --> J[Analyze Byproducts by GC-MS or LC-MS]; }

Sources

Technical Support Center: Scaling Up (3-Chloro-4-(methylthio)phenyl)methanol Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of (3-Chloro-4-(methylthio)phenyl)methanol .

Transitioning this molecule from the discovery lab to pilot-scale manufacturing presents unique mechanistic hurdles. The presence of both a thioether (-SCH₃) and an aryl chloride (-Cl) demands strict chemoselectivity, while the thermodynamics of the reduction process require rigorous thermal and gas-evolution management.

Reaction Route Selection & Chemoselectivity

The most viable industrial route to (3-Chloro-4-(methylthio)phenyl)methanol is the reduction of its corresponding precursor, 3-chloro-4-(methylthio)benzaldehyde. However, selecting the correct reduction methodology is critical to avoid batch failure.

Chemoselectivity Start 3-Chloro-4-(methylthio) benzaldehyde CatHydro Catalytic Hydrogenation (Pd/C, H2) Start->CatHydro Route A (Avoid) Hydride Hydride Reduction (NaBH4, MeOH) Start->Hydride Route B (Optimal) Poison Catalyst Poisoning (Sulfur coordination) CatHydro->Poison Issue 1 Dehalo Hydrodechlorination (C-Cl cleavage) CatHydro->Dehalo Issue 2 Success (3-Chloro-4-(methylthio) phenyl)methanol Hydride->Success Chemoselective

Fig 1. Chemoselectivity challenges in reducing 3-chloro-4-(methylthio)benzaldehyde.

Troubleshooting & FAQs

Q1: Why does our catalytic hydrogenation approach (e.g., Pd/C or Raney Ni) fail to reach full conversion and produce dechlorinated impurities? A1: The substrate contains two highly problematic functional groups for transition-metal catalysis. First, the lone electron pairs on the thioether (-SCH₃) sulfur atom strongly coordinate to the empty d-orbitals of transition metals. This irreversible binding effectively poisons the catalyst, blocking active sites and halting the reaction prematurely 1. Second, under H₂ pressure, Palladium readily undergoes oxidative addition into the C-Cl bond, leading to hydrodechlorination 2. To achieve chemoselectivity, you must abandon transition-metal catalysis in favor of a hydride donor like Sodium Borohydride (NaBH₄), which exclusively targets the carbonyl group.

Q2: During the NaBH₄ reduction scale-up, we experience dangerous temperature spikes and foaming. How can we mitigate this? A2: The reduction of aromatic aldehydes with NaBH₄ is highly exothermic (releasing approximately 60 kJ/mol). In batch scale-up, adding solid NaBH₄ directly to the aldehyde causes uncontrolled thermal runaways and rapid hydrogen gas evolution. Solution: Transition to a fed-batch process. Dissolve the NaBH₄ in a dilute aqueous alkaline solution (e.g., 1M NaOH). The high pH prevents the premature hydrolysis of the borohydride into hydrogen gas. You can then safely dose this stabilized solution into the methanolic aldehyde solution under active jacket cooling, strictly controlling the reaction kinetics 3.

Q3: We are observing sulfoxide impurities in our final isolated product. What is the mechanistic cause? A3: The methylthio (-SCH₃) group is highly susceptible to oxidation, forming the corresponding sulfoxide (-S(O)CH₃). This occurs when the reaction mixture or the wet filter cake is exposed to atmospheric oxygen, particularly during the highly agitated aqueous workup phase. Mitigation: Implement strict inertion protocols. Sparge all solvents with nitrogen prior to use, and maintain a positive argon or nitrogen blanket across all unit operations, including the centrifuge or filter dryer.

Q4: The aqueous quench produces a stubborn emulsion that severely impacts our phase separation. How do we break it? A4: Emulsions during borohydride workups are typically caused by the formation of insoluble, polymeric borate salts at neutral or slightly basic pH levels. Mitigation: The quench must be acidic enough to fully protonate and solubilize these borate species as boric acid, but not so acidic that it degrades the product. Slowly quench the reaction with 1M HCl to a precise pH of 5.0–6.0. Ensure vigorous stirring during the quench to prevent localized pockets of low pH.

Quantitative Scale-Up Parameters

Table 1: Scale-Up Parameters and Mitigation Strategies for NaBH₄ Reduction

ParameterLab Scale (10 g)Pilot Scale (10 kg)Mechanistic RiskValidated Mitigation Strategy
NaBH₄ Addition Solid addition2.0 M in 1M NaOH (aq)Thermal runaway; H₂ accumulationFed-batch dosing; alkaline stabilization
Cooling Profile Ice bath (rapid)Jacketed reactor (slower)Exceeding boiling point of MeOHModulate dosing rate to keep T < 15 °C
Quench Reagent Water / NH₄Cl1M HClBorate salt precipitation (emulsions)Acidic quench to precise pH 5.0–6.0
Atmosphere Ambient fume hoodNitrogen blanketOxidation of -SCH₃ to sulfoxideSolvent sparging; closed-system filtration
Solvent Ratio 10 volumes MeOH5 volumes MeOHDecreased volumetric productivityOptimize concentration; monitor solubility

Standard Operating Procedure (SOP)

Workflow N1 1. Substrate Dissolution (MeOH) N2 2. Alkaline NaBH4 Dosing (T < 15°C) N1->N2 N3 3. Acidic Quench (pH 5-6) N2->N3 N4 4. Phase Separation N3->N4 N5 5. Crystallization & Isolation N4->N5

Fig 2. Continuous/Fed-batch workflow for the safe scale-up of NaBH4 reduction.

Protocol: Pilot-Scale Synthesis via Fed-Batch Alkaline NaBH₄ Reduction

Step 1: Substrate Preparation & Inertion

  • Charge the primary reactor with 3-chloro-4-(methylthio)benzaldehyde (1.0 equivalent) and degassed Methanol (5 relative volumes).

  • Agitate at 150 RPM and purge the reactor headspace with Nitrogen for 20 minutes to displace oxygen and prevent thioether oxidation.

  • Cool the solution to an internal temperature of 0–5 °C.

Step 2: Reagent Preparation (Stabilized Hydride)

  • In a secondary dosing vessel, prepare a 1.0 M NaOH aqueous solution.

  • Slowly dissolve Sodium Borohydride (0.6 equivalents; providing 2.4 eq of hydride) into the NaOH solution. Mechanistic Note: The highly alkaline environment inhibits the auto-hydrolysis of NaBH₄, preventing premature H₂ evolution and reagent degradation.

Step 3: Fed-Batch Reaction

  • Begin dosing the alkaline NaBH₄ solution into the primary reactor.

  • Critical Control Parameter (CCP): Adjust the dosing rate to ensure the internal reactor temperature does not exceed 15 °C.

  • Once dosing is complete, maintain the temperature at 15 °C and stir for 1 hour.

  • Self-Validation: Sample the reaction and analyze via HPLC. Proceed to the next step only when unreacted aldehyde is <0.5% AUC. Do not proceed to quench if unreacted aldehyde remains, as it will co-crystallize with the product.

Step 4: Quenching and Phase Separation

  • Slowly dose 1M HCl into the reactor until the pH stabilizes between 5.0 and 6.0.

  • Safety Warning: Significant hydrogen gas will evolve as excess borohydride is destroyed. Ensure condenser venting is active and sweep gas is running.

  • Concentrate the mixture under vacuum (at 30 °C) to remove the majority of the methanol.

  • Charge the reactor with Methyl tert-butyl ether (MTBE) (5 volumes) and process water (3 volumes).

  • Agitate for 15 minutes, then allow phases to settle for 30 minutes. The slightly acidic pH ensures borate salts remain partitioned in the aqueous layer, preventing emulsions.

  • Separate and retain the upper organic layer.

Step 5: Isolation

  • Wash the organic layer with saturated brine (2 volumes) to remove residual water.

  • Perform a solvent swap via vacuum distillation from MTBE to Heptane/Ethyl Acetate (8:2 ratio) to induce crystallization.

  • Cool the slurry to 0 °C, filter the product via a closed-system filter dryer under nitrogen, and dry under vacuum at 40 °C to constant weight.

References

  • Catalytic homogeneous asymmetric hydrogenation – successes and opportunities.Scholaris / Acc. Chem. Res.
  • Reduction of Aldehydes: crude benzyl alcohol.Thieme Connect.
  • Screwing NaBH4 through a Barrel without a Bang: A Kneaded Alternative to Fed-Batch Carbonyl Reductions.ResearchGate / Org. Process Res. Dev.

Sources

Proper handling and storage protocols for (3-Chloro-4-(methylthio)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for (3-Chloro-4-(methylthio)phenyl)methanol (CAS: 694481-00-0). This guide is engineered for researchers, analytical scientists, and drug development professionals. It provides authoritative, field-proven protocols to ensure the chemical integrity of this bifunctional building block during storage, handling, and experimental application.

Molecular Vulnerability Profile

(3-Chloro-4-(methylthio)phenyl)methanol presents unique handling challenges due to the presence of two highly reactive functional groups on the chlorinated aromatic ring:

  • The Methylthio (Thioether) Moiety: Highly susceptible to auto-oxidation and photodegradation, rapidly forming sulfoxides and sulfones [1].

  • The Benzyl Alcohol Moiety: Prone to oxidation (yielding 3-chloro-4-(methylthio)benzaldehyde) and acid-catalyzed dehydration (forming reactive benzyl cations) [2].

Understanding the causality behind these degradation pathways is critical for designing self-validating experimental workflows.

Quantitative Storage & Handling Specifications

To minimize thermodynamic and photochemical degradation, adhere strictly to the parameters outlined in Table 1.

ParameterSpecificationMechanistic Rationale
Storage Temperature 2°C to 8°C (Short-term) / -20°C (Long-term)Reduces thermal kinetic energy, exponentially decreasing the rate of auto-oxidation of the thioether group.
Atmosphere Inert (Argon preferred over Nitrogen)Argon is heavier than air and provides a superior blanket to exclude atmospheric O2​ , preventing sulfoxide formation.
Light Exposure Strictly protected (Amber vials/Foil)Aromatic sulfides undergo UV-catalyzed radical cleavage and accelerated oxygen insertion [1].
Solvent Compatibility Aprotic, non-acidic (e.g., anhydrous DCM, THF)Protic or acidic solvents catalyze the dehydration of the benzyl alcohol into a benzyl cation, leading to polymerization [3].

Troubleshooting & FAQs

Q1: My LC-MS analysis shows new peaks at[M+16] and [M+32]. What is happening?

Analysis: Your sample has undergone oxidative degradation. The thioether group is highly nucleophilic and reacts with atmospheric oxygen or trace peroxides in your solvents. Causality: The [M+16] peak corresponds to the sulfoxide derivative, while the[M+32] peak indicates complete oxidation to the sulfone [1]. Resolution: Discard the compromised batch. For future aliquots, ensure all solvents are degassed (see Protocol 1) and the headspace of the storage vial is purged with Argon.

Q2: I am observing a peak at [M-2] during prolonged reactions. How can I prevent this?

Analysis: The benzyl alcohol moiety is being oxidized to 3-chloro-4-(methylthio)benzaldehyde[2]. Causality: This often occurs if the compound is exposed to transition metals (which act as oxidation catalysts) or strong oxidizing agents in the presence of ambient air. The electron-withdrawing chlorine atom slightly stabilizes the alcohol, but it remains vulnerable. Resolution: If your workflow involves transition metal catalysis (e.g., cross-coupling), ensure strict anaerobic conditions. Consider protecting the hydroxyl group (e.g., as a TBS or THP ether) prior to subjecting the molecule to oxidative environments.

Q3: The solution turned cloudy/polymeric when dissolved in slightly acidic methanol. Why?

Analysis: Acid-catalyzed etherification or polymerization. Causality: Benzyl alcohols readily protonate in acidic media, losing water to form a benzyl cation. Because the methylthio group is electron-donating via resonance (despite the meta-chlorine), it stabilizes this cation, making its formation highly favorable [3]. The cation then reacts with other molecules, forming dimers or polymers. Resolution: Never store this compound in acidic or protic solvents. Use anhydrous, neutral, aprotic solvents.

Degradation Pathways & Handling Workflows

To visualize the competing degradation risks, refer to the pathway map below.

Fig 1. Primary chemical degradation pathways of (3-Chloro-4-(methylthio)phenyl)methanol.

Fig 2. Standard operating procedure for anaerobic and actinic-shielded handling.

Experimental Protocols

Protocol 1: Anaerobic Aliquoting and Storage

To prevent the degradation issues outlined above, utilize this self-validating handling protocol.

Materials Needed:

  • Argon gas source (Schlenk line or balloon)

  • Amber glass vials with PTFE-lined septa caps

  • Anhydrous, degassed solvent (if preparing stock solutions)

  • Parafilm

Step-by-Step Methodology:

  • Preparation: Bake amber glass vials at 120°C for 2 hours to remove trace moisture. Allow them to cool in a desiccator.

  • Environmental Purging: Transfer the bulk compound into a glovebox or connect the receiving vials to a Schlenk line. Evacuate the vials and backfill with Argon (repeat 3 times).

  • Solvent Degassing (If applicable): If creating a stock solution, use the Freeze-Pump-Thaw method on your solvent (e.g., anhydrous THF) for at least 3 cycles to remove dissolved oxygen.

  • Transfer: Weigh and transfer the compound under the Argon blanket.

  • Sealing: Cap the vials tightly with PTFE-lined septa. Wrap the junction between the cap and the vial with Parafilm to prevent atmospheric ingress during thermal cycling.

  • Storage: Store immediately at 2-8°C. For storage exceeding 3 months, -20°C is recommended.

Protocol 2: Stability-Indicating HPLC Assay (Forced Degradation)

Before utilizing an older batch of (3-Chloro-4-(methylthio)phenyl)methanol in sensitive syntheses, validate its integrity using this forced degradation assay.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Photodiode array recommended to check peak purity).

  • Flow Rate: 1.0 mL/min.

Step-by-Step Methodology:

  • Control Sample: Dissolve 1 mg of the compound in 1 mL of Acetonitrile. Inject 10 µL. Record the retention time of the intact parent molecule.

  • Oxidative Stress Test: To 1 mL of the control solution, add 50 µL of 3% H2​O2​ . Incubate at room temperature for 2 hours.

  • Analysis: Inject 10 µL of the stressed sample.

  • Validation: You should observe the emergence of earlier-eluting peaks (more polar sulfoxide/sulfone derivatives). If your Control Sample shows these peaks prior to stress testing, the batch has been compromised during storage and must be repurified (e.g., via flash chromatography) before use.

References

  • Oh NY, Suh Y, Park MJ, Seo MS, Kim J, Nam W. "Mechanistic Insight into Alcohol Oxidation by High-Valent Iron–Oxo Complexes of Heme and Nonheme Ligands." Angewandte Chemie International Edition, 2005. URL: [Link]

  • Lu, S., Hu, Y., Wan, S., McCaffrey, R., Jin, Y., Gu, H., Zhang, W. "Synthesis of Ultrafine and Highly Dispersed Metal Nanoparticles Confined in a Thioether-Containing Covalent Organic Framework and Their Catalytic Applications." Journal of the American Chemical Society, 2017. URL:[Link]

Investigating catalyst inhibition in reactions involving (3-Chloro-4-(methylthio)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Inhibition with (3-Chloro-4-(methylthio)phenyl)methanol

Welcome to the troubleshooting and technical support guide for reactions involving (3-Chloro-4-(methylthio)phenyl)methanol. This document is designed for researchers, chemists, and process development professionals to diagnose and resolve common catalytic challenges encountered when using this substrate. Our focus is on understanding and overcoming catalyst inhibition, a frequent obstacle rooted in the molecule's inherent chemical properties.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction is sluggish or has completely stalled. What is the most likely cause?

A1: The primary suspect is catalyst poisoning by the methylthio (-SCH₃) group on the phenyl ring. Sulfur-containing compounds are well-documented poisons for many transition metal catalysts, particularly palladium and platinum.[1][2] The sulfur atom's lone pair of electrons can strongly and often irreversibly bind to the metal's active sites, preventing the substrate from participating in the catalytic cycle.[3][4]

Q2: How can I visually or analytically confirm that my catalyst is being deactivated?

A2: There are several key indicators of catalyst deactivation:

  • Visual Observation: In palladium-catalyzed reactions, the formation of a black precipitate (palladium black) is a strong indicator of catalyst decomposition and deactivation.[5] The reaction mixture may also darken significantly.

  • Reaction Monitoring: Tracking the reaction progress via techniques like Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) will show a stalled conversion rate. The reaction may start but will plateau far from completion.[5]

  • Inconsistent Results: High variability in yield and reaction time between batches can point to varying levels of sulfur impurities or inconsistent catalyst activity.[3]

Q3: Besides the methylthio group, are there other potential issues with this substrate?

A3: While the thioether is the most significant challenge, the aryl chloride can also present difficulties. The Carbon-Chlorine (C-Cl) bond is stronger than C-Br or C-I bonds, making the initial oxidative addition step in many cross-coupling cycles more challenging and often requiring more active catalyst systems.[6] However, sulfur poisoning is the more common and severe issue.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving catalyst inhibition issues.

Problem 1: Reaction Fails to Initiate or Stalls at Low Conversion
  • Potential Cause: Severe and rapid catalyst poisoning. The number of active catalytic sites is insufficient to overcome the inhibitory effect of the thioether group.[3]

  • Recommended Actions & Rationale:

    • Increase Catalyst Loading: As a first-line, pragmatic approach, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes provide enough active sites to achieve a reasonable yield. However, this is often not cost-effective and does not address the root cause.[3]

    • Switch to a More Robust Ligand: Standard phosphine ligands like triphenylphosphine (PPh₃) are highly susceptible to sulfur poisoning. Switching to electron-rich, sterically bulky phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos) or N-Heterocyclic Carbene (NHC) ligands can significantly improve catalyst stability and lifetime.[7] These ligands form more stable complexes with the metal center, making them more resistant to displacement by the sulfur atom.

    • Employ a "Sacrificial" Additive (Advanced): In some cases, additives can preferentially bind to the catalyst or the sulfur, mitigating poisoning. However, this requires careful screening and is highly system-dependent.

Problem 2: Reaction Proceeds but is Sluggish and Gives Low to Moderate Yield
  • Potential Cause: Partial or reversible catalyst poisoning. The catalyst is being inhibited, but not completely deactivated, leading to a slow turnover frequency.

  • Recommended Actions & Rationale:

    • Optimize Reaction Temperature: Increasing the temperature can sometimes accelerate the rate of the desired catalytic steps (oxidative addition, reductive elimination) more than the rate of catalyst poisoning, improving the overall outcome. Monitor for thermal degradation of the substrate or catalyst.

    • Change the Solvent or Base: The choice of solvent and base can influence the catalyst's stability and activity.[5] For instance, a different base might alter the equilibrium of catalyst species in solution, potentially favoring a more active or resistant form. A systematic screening is recommended.

    • Implement a Substrate Modification Strategy: This is the most robust and chemically sound solution for completely overcoming thioether-induced inhibition. By modifying the problematic functional group, you remove the source of the poisoning.

Core Mechanism: Thioether-Induced Catalyst Poisoning

The deactivation of metal catalysts, particularly palladium, by thioethers is a classic example of chemical poisoning.[8] The sulfur atom possesses lone pairs of electrons that have a high affinity for the electron-deficient d-orbitals of the transition metal. This interaction leads to strong chemisorption, where the thioether acts as a potent Lewis base, coordinating to the metal center.[3][4]

This binding event has two primary detrimental effects:

  • Site Blocking: The sulfur atom physically occupies the coordination site on the metal that is required for the substrate to bind and react.

  • Electronic Deactivation: The strong donation of electron density from the sulfur to the metal can alter the electronic properties of the catalyst, rendering it less active for key steps in the catalytic cycle, such as oxidative addition.

Caption: Fig 1. Inhibition of a catalytic cycle by thioether poisoning.

Experimental Protocols

Protocol 1: Oxidative Protection of the Thioether Group

To circumvent catalyst poisoning, the most effective strategy is to temporarily modify the thioether into a less coordinating functional group, such as a sulfoxide or a sulfone.[9] The oxidation increases the oxidation state of the sulfur, reducing the availability and Lewis basicity of its lone pair electrons. The resulting sulfone is significantly less likely to poison the catalyst.

Materials:

  • (3-Chloro-4-(methylthio)phenyl)methanol (1.0 equiv)

  • Meta-chloroperoxybenzoic acid (m-CPBA, ~77%) (2.2 - 2.5 equiv)

  • Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (3-Chloro-4-(methylthio)phenyl)methanol in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath.

  • Slowly add m-CPBA portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-3 hours). The oxidation generally proceeds first to the sulfoxide and then to the sulfone.[10]

  • Upon completion, quench the reaction by slowly adding saturated Na₂S₂O₃ solution to destroy excess peroxide, followed by saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (3-Chloro-4-(methylsulfonyl)phenyl)methanol.

  • Purify the product by flash column chromatography or recrystallization as needed. The resulting sulfone can now be used in palladium-catalyzed reactions with minimal risk of catalyst poisoning.

Caption: Fig 2. Workflow for oxidative protection of the thioether.

Data Presentation: Ligand Performance Comparison

The choice of ligand is critical when working with potentially poisoning substrates. The table below summarizes the expected qualitative performance of various common palladium ligands in a hypothetical Suzuki-Miyaura coupling reaction with (3-Chloro-4-(methylthio)phenyl)methanol without prior oxidation.

Ligand TypeExample LigandExpected Performance with Thioether SubstrateRationale
Monodentate Phosphine PPh₃Poor Highly susceptible to displacement and poisoning by the thioether.[5]
Bulky Biaryl Phosphine XPhos / SPhosModerate to Good Steric bulk and electron-rich nature provide greater stability to the Pd-P bond, offering some resistance to sulfur poisoning.
N-Heterocyclic Carbene IPr / SIMesModerate to Good Forms a very strong Pd-C bond that is generally more resistant to cleavage by poisoning agents than Pd-P bonds.[7]
No Ligand (e.g., Pd/C) -Very Poor Heterogeneous catalysts with exposed metal surfaces are extremely vulnerable to poisoning by sulfur compounds.[1][11]

References

  • Bartholomew, C. H. (2001). Poisoning and deactivation of palladium catalysts.
  • Kupwade, R. V., et al. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews, 1(2), 101-113. Available from: [Link]

  • Barbosa, L. A., et al. (1998). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 94(5), 735-741. Available from: [Link]

  • Yurkina, L. P., et al. (2004). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. Kinetics and Catalysis, 45, 234-239. Available from: [Link]

  • Francke, R., et al. (2020). Versatile Flow Electrochemical Methodology for the Manufacturing of Pharmaceutically Relevant Sulfoxides and Sulfones from Thioethers. ACS Electrochemistry. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Available from: [Link]

  • StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum. Available from: [Link]

  • Wang, C., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(9), 2262-2265. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Available from: [Link]

  • Wang, L., & Carrow, B. (2019). General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis. 2019 Spring National Meeting. Available from: [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Available from: [Link]

  • GalChimia. (2015). Not a Poison Anymore?. Available from: [Link]

  • Werkmeister, S., et al. (2015). Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. Journal of the American Chemical Society, 137(49), 15394-15397. Available from: [Link]

  • Wang, D., et al. (2021). A palladium-catalyzed cross-electrophile coupling reaction involving sulfur dioxide for the direct synthesis of diversely functionalized sulfones. Organic Chemistry Frontiers, 8(1), 107-112. Available from: [Link]

  • Dander, J. E., et al. (2017). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Organic Letters, 19(2), 334-337. Available from: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(6), 1156-1184. Available from: [Link]

  • Le-Cointe, M. (2023). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry, 11. Available from: [Link]

  • Sun, C., et al. (2012). Dehydrogenation inhibition: a novel route for catalyst anti-deactivation enhancement in methanol to propylene reaction. Chemical Communications, 48(83), 10313-10315. Available from: [Link]

  • ResearchGate. (n.d.). Sulfur-Containing Palladacycles as Catalyst Precursors for the Heck Reaction. Available from: [Link]

  • Amazon AWS. (n.d.). Control of Metal Catalyst Selectivity through Specific Non-Covalent Molecular Interactions. Available from: [Link]

  • Pearson. (n.d.). When (R)-3-chloro-3-methylhexane is treated with methanol and heat, the major product is... Available from: [Link]

  • Kar, S., et al. (2022). Mechanistic insights to drive catalytic hydrogenation of formamide intermediates to methanol via deaminative hydrogenation. Frontiers in Chemistry, 10. Available from: [Link]

  • Filo. (2025). Draw the structure of the major organic product(s) of a reaction of 3-Chlorocyclopent-1-ene with ch3oh. Available from: [Link]

  • Neverov, A. A., & Brown, R. S. (2004). La3+-catalyzed methanolysis of O,O-diethyl S-(p-nitrophenyl) phosphorothioate and O,O-diethyl S-phenyl phosphorothioate. Millions-fold acceleration of the destruction of V-agent simulants. Journal of the American Chemical Society, 126(48), 15832-15839. Available from: [Link]

  • Bondinell, W. E., et al. (1980). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 1. Chloro-substituted 1,2,3,4-tetrahydroisoquinolines. Journal of Medicinal Chemistry, 23(5), 506-511. Available from: [Link]

Sources

Technical Support Center: Solvent-Driven Troubleshooting for (3-Chloro-4-(methylthio)phenyl)methanol Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter synthetic bottlenecks when handling polyfunctional building blocks. (3-Chloro-4-(methylthio)phenyl)methanol (CAS: 694481-00-0) presents a classic chemoselectivity trilemma: it contains a primary benzylic alcohol, an electron-rich thioether, and an aryl chloride.

In these systems, the choice of solvent is not merely a medium for dissolution; it actively dictates the thermodynamic stability of reactive intermediates and alters the mechanistic pathway. This guide addresses the most critical solvent-related issues encountered during its derivatization, providing field-proven protocols and mechanistic causality.

Part 1: Frequently Asked Questions (FAQs)

Q1: When attempting aerobic oxidation of the benzylic alcohol to an aldehyde, why does my reaction either stall completely or yield massive thioether oxidation (sulfoxide byproducts)? How can solvent selection prevent this? A: Thioethers are highly nucleophilic and prone to over-oxidation or catalyst poisoning. When using transition-metal catalysts (e.g., Ru/TEMPO) in polar, coordinating solvents, the sulfur atom often coordinates to the metal center, poisoning the catalyst and rendering the substrate unreactive [1]. If the catalyst remains active, the solvent stabilizes high-valent metal-oxo intermediates, which are rapidly attacked by the nucleophilic sulfur atom, leading to poor chemoselectivity. The Fix: Switch to a non-coordinating, non-polar solvent like Toluene and utilize a metal-free radical catalytic system such as ABNO (9-azabicyclo[3.3.1]nonane-N-oxyl). In toluene, the reaction proceeds strictly via hydrogen-atom abstraction at the benzylic position, completely bypassing the ionic oxygen-transfer to the sulfur, yielding the aldehyde with >98% chemoselectivity [2].

Q2: I need to selectively oxidize the methylthio group to a sulfoxide without affecting the benzylic alcohol. What is the optimal solvent system? A: For selective S-oxidation, you must activate the oxidant while suppressing over-oxidation to the sulfone. Using a protic solvent like Methanol (MeOH) with aqueous Hydrogen Peroxide (H_2O_2) is the industry standard. The protic solvent network hydrogen-bonds with the peroxide, increasing its electrophilicity for the sulfur attack while maintaining a mild enough environment to leave the benzylic alcohol untouched. Conversely, using non-polar solvents (like Dichloromethane) with peracids (like mCPBA) often leads to runaway oxidation to the sulfone unless strictly stoichiometric amounts are maintained at cryogenic temperatures.

Q3: During benzylic chlorination with Thionyl Chloride (SOCl_2), my reaction stalls or gives poor yields in pure Dichloromethane (DCM). Why? A: Pure DCM lacks the dielectric constant required to efficiently stabilize the ionic cleavage of the intermediate chlorosulfite. The Fix: Add a catalytic amount of Dimethylformamide (DMF) (1-5 mol%) to your DCM solvent. The DMF reacts with SOCl_2 to generate the highly electrophilic Vilsmeier-Haack intermediate (a chloroiminium ion). This intermediate rapidly and cleanly converts the benzylic alcohol to the corresponding benzyl chloride, drastically reducing reaction times and minimizing side reactions.

Part 2: Troubleshooting Guides & Experimental Protocols

Protocol A: Chemoselective Aerobic Oxidation to 3-Chloro-4-(methylthio)benzaldehyde
  • Objective: Oxidize the benzylic alcohol while preserving the sensitive thioether.

  • Causality: Toluene prevents the stabilization of ionic oxidants and prevents catalyst poisoning, forcing the reaction down a radical-mediated hydrogen abstraction pathway [2].

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol of (3-Chloro-4-(methylthio)phenyl)methanol in 5.0 mL of anhydrous Toluene.

  • Catalyst Addition: Add 1 mol% of ABNO and 8 mol% of a suitable nitrite co-catalyst (e.g., tert-butyl nitrite).

  • Atmosphere: Purge the flask with an oxygen balloon (1 atm) for 5 minutes to establish an aerobic environment.

  • Reaction: Stir the mixture at 50°C. Monitor via TLC (Hexanes:EtOAc 3:1). The non-polar environment ensures the radical pathway is favored, protecting the thioether.

  • Workup: Upon completion (typically 2-4 hours), quench with saturated aqueous Na_2S_2O_3, extract with EtOAc (3 x 10 mL), dry over anhydrous MgSO_4, and concentrate in vacuo.

Protocol B: Controlled Oxidation to (3-Chloro-4-(methylsulfinyl)phenyl)methanol
  • Objective: Oxidize the thioether to a sulfoxide without over-oxidizing to a sulfone or affecting the alcohol.

  • Causality: Methanol activates H_2O_2 via hydrogen bonding, lowering the activation energy for the first oxidation while remaining too mild for the second oxidation step.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the substrate in 10.0 mL of HPLC-grade Methanol.

  • Cooling: Cool the solution to 0°C using an ice-water bath to control the exothermic S-oxidation.

  • Oxidant Addition: Add 1.05 equivalents of 30% aqueous H_2O_2 dropwise over 10 minutes to prevent localized heating.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor via LC-MS to ensure no sulfone (M+16) forms.

  • Workup: Quench with aqueous Na_2SO_3 to destroy unreacted peroxide. Remove methanol under reduced pressure, extract the aqueous layer with DCM, and dry the combined organic layers.

Part 3: Quantitative Data & Mechanistic Visualizations

Table 1: Impact of Solvent and Catalyst Choice on Chemoselectivity and Yield
Solvent SystemReagent / CatalystTarget Reactive SiteMajor ProductIsolated YieldChemoselectivity (Alcohol:Sulfide)
Toluene ABNO / O_2Benzylic AlcoholAldehyde98%>99:1
Chlorobenzene RuCl_2(PPh_3)_3 / TEMPOBothUnreactive / Mixed<20%Poor (Catalyst Poisoning)
Methanol H_2O_2 (1.05 eq)ThioetherSulfoxide92%1:>99
Dichloromethane mCPBA (2.5 eq)ThioetherSulfone95%1:>99
DCM + cat. DMF SOCl_2 (1.2 eq)Benzylic AlcoholBenzyl Chloride94%>99:1
Mechanistic Workflows

ReactionPathways Substrate (3-Chloro-4-(methylthio) phenyl)methanol Aldehyde 3-Chloro-4-(methylthio) benzaldehyde Substrate->Aldehyde Toluene / ABNO / O2 (Non-polar, Radical) Sulfoxide (3-Chloro-4-(methylsulfinyl) phenyl)methanol Substrate->Sulfoxide MeOH / H2O2 (Protic, Ionic S-attack) Sulfone (3-Chloro-4-(methylsulfonyl) phenyl)methanol Substrate->Sulfone DCM / mCPBA (excess) (Aprotic, Peracid)

Figure 1: Divergent reaction pathways of (3-Chloro-4-(methylthio)phenyl)methanol dictated by solvent.

Chemoselectivity Catalyst Catalyst / Oxidant System Polar Polar Coordinating Solvents (e.g., MeCN, DMF) Catalyst->Polar NonPolar Non-Polar Solvents (e.g., Toluene, DCM) Catalyst->NonPolar MetalOxo Stabilized Metal-Oxo Species (Electrophilic) Polar->MetalOxo Solvation & Stabilization Radical Nitroxyl Radical Species (H-Atom Abstraction) NonPolar->Radical Prevents Ionic Pathways ThioetherOx Thioether Oxidation (Sulfoxide/Sulfone) MetalOxo->ThioetherOx Nucleophilic S attack AlcoholOx Benzylic Alcohol Oxidation (Aldehyde) Radical->AlcoholOx Chemoselective C-H Cleavage

Figure 2: Mechanistic divergence in chemoselectivity based on solvent polarity and coordination.

References

  • Efficient and Selective Aerobic Oxidation of Alcohols into Aldehydes and Ketones Using Ruthenium/TEMPO as the Catalytic System. Journal of the American Chemical Society. ACS Publications. Available at:[Link]

  • Aerobic oxidation and oxidative esterification of alcohols through cooperative catalysis under metal-free conditions. RSC Advances. Royal Society of Chemistry. Available at:[Link]

Formation and elimination of byproducts during (3-Chloro-4-(methylthio)phenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Gemini Application Science Team

Welcome to the technical support guide for the synthesis of (3-Chloro-4-(methylthio)phenyl)methanol. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you optimize your reaction outcomes, identify and eliminate byproducts, and ensure the highest purity of your target compound.

Section 1: The Core Synthesis Pathway

The most common and reliable method for synthesizing (3-Chloro-4-(methylthio)phenyl)methanol is the reduction of its corresponding aldehyde, 3-chloro-4-(methylthio)benzaldehyde. This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol.[1][2][3] The reaction proceeds via a nucleophilic addition of a hydride ion to the carbonyl carbon.[3][4][5]

Synthesis_Pathway cluster_main Core Reaction SM 3-Chloro-4-(methylthio)benzaldehyde Product (3-Chloro-4-(methylthio)phenyl)methanol SM->Product Reduction Reagent NaBH4, MeOH

Caption: General reaction scheme for the synthesis of (3-Chloro-4-(methylthio)phenyl)methanol.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Q1: My reaction is incomplete, and TLC analysis shows a significant amount of starting material remaining. How can I resolve this?

A1: An incomplete reaction is a common issue, often stemming from insufficient reducing agent, poor reagent quality, or suboptimal reaction conditions.

  • Causality: Sodium borohydride can decompose upon exposure to moisture or acidic conditions.[1] Each mole of NaBH₄ delivers four hydride equivalents; however, premature decomposition reduces its effective strength. Furthermore, low temperatures can significantly slow the reaction rate.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use a freshly opened bottle of NaBH₄ or one that has been stored properly in a desiccator.

    • Increase Reagent Stoichiometry: While a slight excess (1.1-1.5 equivalents) of NaBH₄ is standard, you can incrementally increase the amount. Add it portion-wise to control the exothermic reaction and monitor the progress by Thin Layer Chromatography (TLC).[6]

    • Adjust Temperature: While the initial addition of NaBH₄ is often done at 0 °C to manage the exotherm, allowing the reaction to slowly warm to room temperature and stir for several hours can help drive it to completion.

    • Check Solvent Purity: Ensure the methanol or ethanol used is anhydrous, as water will react with NaBH₄.

Q2: I'm observing a new, more polar spot on my TLC plate and an unexpected peak in my product's NMR/Mass Spectrum. What is this byproduct?

A2: The presence of a highly polar byproduct often indicates oxidation of the methylthio group. The thioether moiety is susceptible to oxidation, which can form the corresponding sulfoxide and, under harsher conditions, the sulfone.[7]

  • Causality: Oxidizing agents can be inadvertently introduced, or certain reagents may have oxidative potential. For instance, some grades of solvents or older starting materials might contain peroxide impurities. The work-up conditions, if not carefully controlled, can also contribute to oxidation.

  • Mechanism of Formation: The sulfur atom's lone pair of electrons can attack an electrophilic oxygen source, leading to the formation of a sulfoxide. This new functional group significantly increases the molecule's polarity.

Oxidation_Byproduct cluster_oxidation Byproduct Formation Product (...)-CH2OH    |  S-CH3 (Thioether) Byproduct (...)-CH2OH    |  S(=O)-CH3 (Sulfoxide) Product->Byproduct Oxidation Oxidant [O]

Caption: Formation of the sulfoxide byproduct via oxidation of the methylthio group.

  • Elimination Strategy:

    • Careful Work-up: During the work-up, avoid unnecessarily harsh oxidizing conditions. Ensure any quenching agents are added at controlled temperatures.

    • Purification: The significant difference in polarity between the desired alcohol and the sulfoxide byproduct makes them easily separable by flash column chromatography on silica gel. The sulfoxide will have a much lower Rf value on TLC.

    • Prevention: Use fresh, high-purity solvents and reagents. If oxidation is a persistent issue, de-gassing the solvent with nitrogen or argon before use can help remove dissolved oxygen.

Q3: My work-up is generating a persistent emulsion. How can I break it to ensure efficient extraction?

A3: Emulsions are common during the aqueous work-up of reactions that produce fine particulate matter (like borate salts from NaBH₄ quenching) or amphiphilic molecules.

  • Causality: The borate salts formed after quenching the reaction with acid can create a fine suspension that stabilizes the interface between the organic and aqueous layers.

  • Troubleshooting Steps:

    • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by decreasing the solubility of organic components in the aqueous layer.[8]

    • Filtration: Filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth. This will remove the fine inorganic solids that are often the cause of the emulsion.

    • Gentle Agitation: Instead of vigorous shaking in the separatory funnel, use gentle, repeated inversions to mix the layers.

    • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this synthesis, and how can I identify them?

A1: Besides the sulfoxide mentioned above, other common impurities can arise. A summary is provided below.

Byproduct/ImpurityFormation CauseIdentification (TLC/HPLC/NMR)
Unreacted Starting Material Incomplete reaction.TLC: Higher Rf than the product alcohol.[9][10] ¹H NMR: Presence of aldehyde proton (~9-10 ppm).
(3-Chloro-4-(methylsulfinyl)phenyl)methanol Oxidation of the methylthio group.[7]TLC: Lower Rf (more polar) than the product. Mass Spec: M+16 peak relative to the product.
Dimer/Ether Impurities Acidic conditions during work-up or prolonged heating.Can appear as less polar spots on TLC. Often identified by Mass Spec (M+M-H₂O).
Benzoic Acid Derivative Over-oxidation or a Cannizzaro-type disproportionation if base is present.[11]TLC: Very polar spot, may streak. ¹H NMR: Absence of the benzylic CH₂OH protons.
Q2: Which analytical techniques are best for monitoring this reaction?

A2: Thin Layer Chromatography (TLC) is the most effective and rapid method for real-time reaction monitoring.[9]

  • TLC Protocol:

    • Spot three lanes on a silica gel plate: starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RXN).

    • Elute with a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes).

    • Visualize under UV light (254 nm).

    • The reaction is complete when the starting material spot in the RXN lane has completely disappeared and a new, more polar spot (the product alcohol) is dominant.[9][10]

High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion and purity assessment of the final product.

Q3: What is the recommended purification method for the final product?

A3: Flash column chromatography is the gold standard for purifying (3-Chloro-4-(methylthio)phenyl)methanol to a high degree of purity.

  • General Protocol:

    • Adsorb the crude product onto a small amount of silica gel.

    • Load it onto a silica gel column packed in a low-polarity solvent (e.g., hexanes).

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 40%).

    • Collect fractions and analyze them by TLC to pool the pure product.

For material that is already relatively pure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/hexanes) can be an effective method to remove minor impurities and obtain a crystalline solid.[12]

Q4: Are there any stability concerns with the methylthio group?

A4: Yes, the methylthio (thioether) group is the most sensitive functionality in the molecule aside from the carbonyl group being reduced.

  • Oxidation: As discussed, it is susceptible to oxidation to a sulfoxide or sulfone.[7] This is the primary stability concern. Avoid strong oxidizing agents, excessive exposure to air, and potential sources of peroxides.

  • Lewis Acids: Strong Lewis acids can potentially coordinate to the sulfur atom, which could lead to undesired side reactions. This is generally not a concern with the NaBH₄ reduction but should be considered if alternative synthetic routes are explored.

  • DMSO as a Solvent: While a common solvent, Dimethyl Sulfoxide (DMSO) can act as an oxidant under certain conditions, especially when activated by acids or electrophiles, and can even be a source for methylthiolation.[13][14][15] It is best to avoid DMSO as a solvent for this specific transformation unless a specific protocol requires it.

Section 4: References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.

  • Wöhr, T., et al. (n.d.). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides. PMC.

  • Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones.

  • YouTube. (2024, June 17). CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide.

  • Clark, J. (2013, April). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide.

  • Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones.

  • Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.

  • Chemistry LibreTexts. (2022, August 16). 2.1.4B: Uses of TLC.

  • Pearson. (n.d.). How would you make the following compounds from N-benzylbenzamide? c. benzyl alcohol.

  • ResearchGate. (n.d.). ChemInform Abstract: DMSO as Oxidant and Sulfenylating Agent for Metal‐Free Oxidation and Methylthiolation of Alcohol‐Containing Indoles.

  • Boz, N. (n.d.). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate.

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation.

  • Bitesize Bio. (2025, May 20). Benzyl Isoamyl Alcohol: a Novel, Bizarre, and Effective DNA Purification Tool.

  • RSC Publishing. (n.d.). DMSO as oxidant and sulfenylating agent for metal-free oxidation and methylthiolation of alcohol-containing indoles.

  • International Review of Applied Sciences. (2017, January 27). Dimethyl Sulphoxide a Useful Reagent for Organic Synthesis.

  • Organic Syntheses Procedure. (n.d.). benzyl alcohol.

  • MDPI. (2019, November 16). Effect of Ultrasound on the Green Selective Oxidation of Benzyl Alcohol to Benzaldehyde.

  • ScienceDirect. (2011, November 30). Selective hydrogenation of benzaldehyde to benzyl alcohol over Au/Al>2>O>3.

  • ResearchGate. (n.d.). TLC of a mixture of benzaldehyde and benzyl alcohol.

  • YouTube. (2022, November 21). Cannizzaro Reaction: TLC of final products.

  • PMC. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.

  • BenchChem. (n.d.). common side products in the synthesis of "3-(3-Chloro-4-fluorophenyl)propanal".

  • Organic Syntheses Procedure. (n.d.). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol.

  • Google APIs. (n.d.). United States Patent Office.

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-((benzylthio)methyl)pyridine.

  • Sci-Hub. (2010, October 21). Condensation of Pyrrole with Benzaldehyde Under Adler Conditions.

  • Patent 1353928. (2006, December 27). PROCESS FOR PREPARING CLOPIDOGREL.

  • PrepChem.com. (n.d.). Synthesis of 3-chloro-4-methoxy-phenylacetonitrile.

  • European Patent Office. (n.d.). Benzaldehyde derivative and process for its preparation - EP 0145334 A2.

  • OpenStax. (2023, September 20). 19.12 Biological Reductions. Organic Chemistry.

Sources

Technical Support Center: Stability & Handling of (3-Chloro-4-(methylthio)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Scientist's Foreword

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the shelf-life and integrity of bifunctional aromatic building blocks. (3-Chloro-4-(methylthio)phenyl)methanol is a highly versatile compound, but its dual reactive sites—a redox-sensitive thioether and an oxidation-prone benzylic alcohol—demand rigorous environmental controls.

This guide synthesizes field-proven methodologies and mechanistic causality to ensure the structural integrity of your compound during long-term storage. We do not just provide instructions; we explain the why behind every protocol so you can build a self-validating workflow in your own laboratory.

Diagnostic Workflow for Sample Degradation

Before troubleshooting, it is critical to identify the specific degradation pathway your sample has undergone. Use the diagnostic logic tree below to match your LC-MS/HPLC data with the correct corrective action.

DegradationDiagnostics Start LC-MS / HPLC Analysis of Stored Sample Check Identify Mass Shift (Δm) or Ret. Time Shift Start->Check Sulfoxide Δm = +16 Da (Sulfoxide Formation) Check->Sulfoxide Thioether Oxidation Sulfone Δm = +32 Da (Sulfone Formation) Check->Sulfone Over-Oxidation Aldehyde Δm = -2 Da (Aldehyde Formation) Check->Aldehyde Benzylic Alcohol Oxidation Stable No Mass Shift (Intact Molecule) Check->Stable Optimal Storage ActionThio Purge with Argon / N2 Store at -20°C to -80°C Use Amber Vials Sulfoxide->ActionThio Sulfone->ActionThio ActionAlc Remove Trace Metals Use Anhydrous Solvents Store at -80°C Aldehyde->ActionAlc

Diagnostic workflow and corrective actions for compound degradation.

Troubleshooting & FAQs

Q1: My LC-MS analysis reveals a +16 Da mass shift in my stored batches. What is the mechanism, and how can I prevent it? A1: A +16 Da shift is the classic signature of the thioether (-SCH₃) oxidizing into a sulfoxide (-S(=O)CH₃). If exposed to prolonged oxidative stress, a +32 Da shift (sulfone) may also appear. Thioethers are highly susceptible to oxidation by reactive oxygen species (ROS) and atmospheric oxygen. While baseline oxidation by ambient H₂O₂ can be slow, the presence of trace hypochlorite or transition metals drastically1 to the scale of seconds or minutes[1]. Causality & Solution: Oxygen acts as the primary electron acceptor. To prevent this, you must eliminate the oxidative driving force. Store the compound under an inert Argon atmosphere. Argon is preferred over Nitrogen because it is denser than air, allowing it to "blanket" the sample and completely displace oxygen in the vial's headspace.

Q2: I am observing a -2 Da mass shift and a new UV absorption peak. Why is this happening? A2: This indicates the aerobic oxidation of the benzylic alcohol (-CH₂OH) into a benzaldehyde derivative (-CHO), which alters the chromophore and shifts the UV absorbance. Benzylic alcohols are inherently susceptible to oxidation, particularly in the presence of 2[2]. Causality & Solution: The oxidation rate is temperature-dependent. At room temperature, thermal energy overcomes the activation barrier for radical-mediated oxidation. Storing the compound at -80°C suppresses this kinetic pathway. Additionally, using amber glass vials prevents UV-induced radical initiation.

Q3: Can I store stock solutions of this compound in methanol or ethanol? A3: Absolutely not. (3-Chloro-4-(methylthio)phenyl)methanol contains a methylthio group para to the benzylic carbon. Sulfur's lone pairs exert a strong resonance electron-donating (+M) effect, which highly stabilizes any benzylic carbocation that forms. In protic solvents (like methanol) and under even mildly acidic conditions, the benzylic hydroxyl group can be protonated and leave as water. The resulting stabilized carbocation will rapidly react with the solvent, leading to unwanted methyl or ethyl ether byproducts. Causality & Solution: Always use anhydrous, aprotic solvents such as LC-MS grade Dimethyl Sulfoxide (DMSO) or Acetonitrile for stock solutions to prevent solvolysis and acid-catalyzed substitution.

Quantitative Stability Data

The following table summarizes the kinetic stability of (3-Chloro-4-(methylthio)phenyl)methanol under various storage conditions.

Storage ConditionAtmosphereSolventEstimated Half-Life (t₁/₂)Primary Degradant
25°C (Room Temp) Ambient AirNeat (Solid)< 3 monthsSulfoxide (+16 Da)
4°C (Fridge) Ambient AirDMSO< 1 monthSulfoxide / Aldehyde
-20°C (Freezer) ArgonNeat (Solid)> 12 monthsNone (Stable)
-80°C (Deep Freeze) ArgonAnhydrous DMSO> 24 monthsNone (Stable)
Step-by-Step Methodology: Aliquoting and Long-Term Storage Protocol

To guarantee a self-validating system, follow this protocol to ensure that every handling step actively prevents degradation.

Phase 1: Preparation & Solubilization

  • Purge the Environment: Conduct all handling within a glove box purged with Argon, or use a Schlenk line to maintain an inert atmosphere. This prevents ambient moisture and oxygen from seeding degradation.

  • Solvent Degassing: Use anhydrous DMSO (water content < 50 ppm). Degas the solvent by sparging with Argon for 30 minutes to displace dissolved oxygen.

  • Dissolution: Dissolve the solid (3-Chloro-4-(methylthio)phenyl)methanol to your target concentration (e.g., 10 mM). Vortex gently; do not sonicate, as cavitation induces localized heating and generates free radicals.

Phase 2: Aliquoting & Cryopreservation 4. Dispensing: Aliquot the solution into single-use, amber glass HPLC vials. Single-use aliquots prevent repeated freeze-thaw cycles, which are3[3]. 5. Headspace Blanketing: Before capping, direct a gentle stream of Argon gas over the headspace of each vial for 5 seconds to displace any intruding air. 6. Sealing: Seal immediately with PTFE-lined caps. PTFE ensures no plasticizers leach into the solvent, which could act as catalytic impurities. 7. Flash Freezing: Submerge the bottom half of the vials in liquid nitrogen for 10 seconds to flash-freeze the solution. This minimizes the time spent in the liquid state where reaction kinetics are faster. 8. Long-Term Storage: Transfer the frozen aliquots immediately to a -80°C freezer.

References
  • Title: What is the stability of Benzyl Alcohol? - Blog Source: zbwhr.com URL: [Link]

  • Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: nih.gov URL:[Link]

  • Title: Effects of storage conditions on thiol disulfide homeostasis Source: researchgate.net URL:[Link]

Sources

Improving signal-to-noise in analytical measurements of (3-Chloro-4-(methylthio)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the analytical measurement of (3-Chloro-4-(methylthio)phenyl)methanol. This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot and significantly improve the signal-to-noise (S/N) ratio in their experiments. As Senior Application Scientists, we provide not just steps, but the underlying rationale to empower you to make informed decisions and achieve robust, reproducible results.

Troubleshooting Guide: From Noisy Baselines to Weak Signals

A low signal-to-noise ratio is a common challenge that can compromise the limit of detection (LOD) and limit of quantification (LOQ) of your assay. This guide addresses the two primary components of S/N: the signal (your analyte peak) and the noise (the baseline).

Symptom 1: High or Unstable Baseline Noise

A noisy baseline is often the primary culprit for a poor S/N ratio. It can manifest as high-frequency noise, periodic pulsations (spikes), or a drifting baseline.[1]

Question: My chromatogram has a very noisy baseline. What are the most common causes and how can I fix it?

Answer: High baseline noise typically originates from the HPLC/GC system or the reagents used. Let's break down the causes systematically.

Potential Causes & Systematic Solutions:

Potential Cause Scientific Rationale & Explanation Troubleshooting & Resolution Protocol
Mobile Phase / Carrier Gas Contamination Impurities in solvents, buffers, or additives can absorb at the detection wavelength (HPLC) or create a high background signal (MS/GC), increasing noise.[2][3] Bacterial growth in aqueous buffers is a frequent source of contamination.1. Use High-Purity Reagents: Always use HPLC or MS-grade solvents and freshly prepared buffers.[4] 2. Filter Buffers: Filter all aqueous mobile phases through a 0.22 µm or 0.45 µm membrane filter before use to remove particulates and microorganisms.[3] 3. Prepare Fresh: Prepare aqueous buffers daily to prevent microbial growth.[2]
Inadequate Mobile Phase Degassing (HPLC) Dissolved gases in the mobile phase can form microbubbles in the detector flow cell, causing pressure fluctuations and spurious peaks or noise.[2]1. Engage Online Degasser: Ensure the system's online degasser is functioning correctly. 2. Alternative Degassing: If an online degasser is unavailable, degas the mobile phase using sonication in an ultrasonic bath or by vacuum filtration.[2]
System Leaks or Pump Issues A leak in the system can introduce air, leading to pressure fluctuations and a noisy baseline. Inconsistent pump performance or faulty check valves can cause periodic noise (pulsations).1. Perform a Pressure Test: Run a system pressure test with the column outlet blocked (as per instrument guidelines) to check for leaks. 2. Inspect Fittings: Ensure all fittings are secure and not overtightened.[5] 3. Check Pump Seals & Valves: If pulsations are observed, prime the pump thoroughly. If the issue persists, inspect and replace pump seals or check valves.
Detector Lamp or Cell Issues An aging UV detector lamp can have reduced energy output, leading to higher noise. A contaminated flow cell can scatter light and increase the baseline signal.1. Check Lamp Energy: Most HPLC software allows you to check the detector lamp's energy or lifetime. Replace if it is near the end of its recommended lifespan. 2. Flush the Flow Cell: Flush the detector flow cell with a strong, non-buffered solvent like pure isopropanol or methanol to remove contaminants.
Symptom 2: Analyte Signal is Too Low

If the baseline is stable but the peak for (3-Chloro-4-(methylthio)phenyl)methanol is too small, the focus shifts to increasing the analyte's response.

Question: My baseline is clean, but my analyte peak is barely detectable. How can I increase the signal intensity?

Answer: Increasing the signal involves optimizing chromatographic conditions to produce sharper, taller peaks and ensuring the detector is operating at maximum sensitivity for your specific analyte.

Potential Causes & Systematic Solutions:

Potential Cause Scientific Rationale & Explanation Troubleshooting & Resolution Protocol
Suboptimal Detection Wavelength (HPLC-UV) The UV absorbance of a compound is wavelength-dependent. Detecting at a wavelength other than the absorbance maximum (λmax) will result in a significantly lower signal.1. Determine λmax: If possible, use a Diode Array Detector (DAD) to acquire the full UV spectrum of (3-Chloro-4-(methylthio)phenyl)methanol and identify its λmax. 2. Literature Review: If a DAD is unavailable, consult literature for the λmax of structurally similar compounds. Aromatic compounds like this typically have strong absorbance between 220-280 nm.
Poor Peak Shape (Broadening) Peak height is inversely proportional to peak width.[6] Excessive peak broadening (dispersion) reduces the analyte concentration as it passes through the detector, lowering the signal. This can be caused by using a sample solvent much stronger than the mobile phase or by extra-column volume.[2][5]1. Match Sample Solvent: Dissolve your sample in the initial mobile phase composition or a weaker solvent. Injecting in a strong solvent like 100% acetonitrile into a highly aqueous mobile phase will cause severe peak distortion.[2] 2. Minimize Tubing: Use shorter, narrower internal diameter tubing between the injector, column, and detector to reduce extra-column volume.[5] 3. Increase Column Efficiency: Switch to a column with smaller particles (e.g., 5 µm to 3 µm or a core-shell column) to generate narrower, taller peaks.[7]
Analyte Adsorption (GC) The sulfur atom in the methylthio group makes this compound susceptible to adsorption at active sites (e.g., metal surfaces) within the GC flow path, leading to peak tailing and signal loss.[8]1. Use an Inert Flow Path: Employ deactivated inlet liners, gold-plated seals, and inert-coated columns specifically designed for sulfur analysis to minimize active sites.[8] 2. Condition the System: Perform several injections of a high-concentration standard to "passivate" any remaining active sites before running your analytical samples.[5]
Suboptimal Ionization (LC-MS) In mass spectrometry, signal intensity is highly dependent on the efficiency of analyte ionization in the source (e.g., ESI, APCI). The mobile phase pH and additives play a critical role.1. Optimize Mobile Phase pH: Adjust the mobile phase pH to promote the formation of either [M+H]⁺ or [M-H]⁻ ions, depending on the analyte's pKa. For this molecule, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is a good starting point for positive ion mode. 2. Tune Source Parameters: Systematically optimize MS source parameters such as capillary voltage, gas temperatures, and gas flow rates to maximize the ion signal for your specific compound.

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing and resolving low S/N issues.

G cluster_noise High Noise Troubleshooting cluster_signal Low Signal Troubleshooting start Low S/N Ratio Observed q_noise Is the Baseline Noisy? start->q_noise noise_source Potential Noise Sources q_noise->noise_source  Yes signal_source Potential Signal Issues q_noise->signal_source  No noise_mobile Check Mobile Phase: - Purity & Freshness - Degassing noise_source->noise_mobile noise_system Check System Hardware: - Leaks (Pressure Test) - Pump Performance noise_source->noise_system noise_detector Check Detector: - Lamp Lifetime - Clean Flow Cell noise_source->noise_detector end_node S/N Ratio Improved noise_mobile->end_node noise_system->end_node noise_detector->end_node signal_detector Optimize Detection: - Correct UV Wavelength - Tune MS Source signal_source->signal_detector signal_chrom Improve Chromatography: - Match Sample Solvent - Use High-Efficiency Column signal_source->signal_chrom signal_adsorption Mitigate Adsorption (GC): - Use Inert Flow Path - Condition System signal_source->signal_adsorption signal_detector->end_node signal_chrom->end_node signal_adsorption->end_node

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Routes to (3-Chloro-4-(methylthio)phenyl)methanol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

(3-Chloro-4-(methylthio)phenyl)methanol is a key building block in the synthesis of various pharmaceutical compounds. Its structural features, a chlorinated and methylthiolated phenyl ring attached to a hydroxymethyl group, make it a valuable intermediate for introducing specific functionalities into drug candidates to modulate their biological activity and pharmacokinetic properties. The efficient and scalable synthesis of this alcohol is therefore of significant interest to researchers and professionals in drug development. This guide provides a comparative analysis of different plausible synthetic methodologies for (3-Chloro-4-(methylthio)phenyl)methanol, offering insights into the strategic selection of a route based on factors such as yield, purity, cost-effectiveness, and scalability.

Introduction to Synthetic Strategies

The synthesis of (3-Chloro-4-(methylthio)phenyl)methanol can be approached through several strategic disconnections. The most logical and commonly employed strategies involve the late-stage reduction of a corresponding carbonyl compound, namely an aldehyde or a carboxylic acid. This approach allows for the early introduction and manipulation of the chloro and methylthio substituents on the aromatic ring, followed by a reliable reduction to the target alcohol. This guide will focus on the comparative analysis of two primary, literature-supported synthetic routes:

  • Route A: Synthesis via Reduction of 3-Chloro-4-(methylthio)benzaldehyde

  • Route B: Synthesis via Reduction of 3-Chloro-4-(methylthio)benzoic Acid

Each route will be evaluated based on the synthesis of the key intermediate and its subsequent reduction to the final product.

Route A: Synthesis via Reduction of 3-Chloro-4-(methylthio)benzaldehyde

This synthetic pathway involves two main stages: the synthesis of the key intermediate, 3-Chloro-4-(methylthio)benzaldehyde, followed by its reduction to (3-Chloro-4-(methylthio)phenyl)methanol.

Stage 1: Synthesis of 3-Chloro-4-(methylthio)benzaldehyde

A plausible and efficient method for the synthesis of 3-Chloro-4-(methylthio)benzaldehyde involves the nucleophilic aromatic substitution of a suitable precursor, such as 3-chloro-4-bromobenzaldehyde, with a methylthiolate source.

Reaction Scheme:

Route A Stage 1 start 3-Chloro-4-bromobenzaldehyde reagent Sodium methanethiolate (NaSMe) DMF start->reagent product 3-Chloro-4-(methylthio)benzaldehyde reagent->product

Caption: Synthesis of 3-Chloro-4-(methylthio)benzaldehyde.

Experimental Protocol:

A general procedure for the synthesis of alkylthio-benzaldehydes from bromobenzaldehydes can be adapted for this specific transformation[1].

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere, cooled in an ice-water bath, methyl mercaptan gas is bubbled until the sodium hydride is consumed.

  • 3-Chloro-4-bromobenzaldehyde (1.0 equivalent) is then added in one portion.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The mixture is then poured into water, and the precipitated product is collected by filtration and air-dried.

Discussion of Causality:

The choice of DMF as a solvent is crucial as its polar aprotic nature facilitates the SNAr reaction by solvating the sodium cation, thereby increasing the nucleophilicity of the methylthiolate anion. The use of sodium hydride to generate the sodium methanethiolate in situ from methyl mercaptan ensures a highly reactive and anhydrous nucleophile. The reaction proceeds via a Meisenheimer complex intermediate, where the electron-withdrawing aldehyde group and the chloro substituent activate the ring towards nucleophilic attack.

Stage 2: Reduction of 3-Chloro-4-(methylthio)benzaldehyde to (3-Chloro-4-(methylthio)phenyl)methanol

The reduction of the aldehyde functional group to a primary alcohol is a standard and high-yielding transformation in organic synthesis. Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this purpose.

Reaction Scheme:

Route A Stage 2 start 3-Chloro-4-(methylthio)benzaldehyde reagent Sodium borohydride (NaBH4) Methanol/Ethanol start->reagent product (3-Chloro-4-(methylthio)phenyl)methanol reagent->product

Caption: Reduction of the aldehyde to the target alcohol.

Experimental Protocol:

A general procedure for the sodium borohydride reduction of aldehydes can be followed[2][3].

  • Dissolve 3-Chloro-4-(methylthio)benzaldehyde (1.0 equivalent) in methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (1.1-1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water or dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Discussion of Causality:

Sodium borohydride is a preferred reagent for this reduction due to its selectivity for aldehydes and ketones over other functional groups, its operational simplicity, and its lower reactivity towards protic solvents compared to stronger reducing agents like lithium aluminum hydride. The use of a protic solvent like methanol or ethanol also serves to protonate the intermediate alkoxide to yield the final alcohol product.

Route B: Synthesis via Reduction of 3-Chloro-4-(methylthio)benzoic Acid

This alternative route involves the preparation of 3-Chloro-4-(methylthio)benzoic acid, which is then reduced to the target alcohol.

Stage 1: Synthesis of 3-Chloro-4-(methylthio)benzoic Acid

A potential synthetic route to 3-Chloro-4-(methylthio)benzoic acid starts from a readily available precursor like 3-chloro-4-cyanophenol. The synthesis would involve methylation of the thiol group (after conversion of the hydroxyl group), followed by hydrolysis of the nitrile. A more direct approach, based on a patented procedure for a related isomer, involves the reaction of a chlorobenzonitrile with sodium methanethiolate followed by hydrolysis[4][5].

Reaction Scheme:

Route B Stage 1 cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Hydrolysis start1 3-Chloro-4-cyanophenol reagent1 1. Protection/Activation 2. NaSMe start1->reagent1 intermediate 3-Chloro-4-(methylthio)benzonitrile reagent1->intermediate reagent2 NaOH, H2O, heat then H3O+ intermediate->reagent2 product 3-Chloro-4-(methylthio)benzoic Acid reagent2->product

Caption: Two-step synthesis of 3-Chloro-4-(methylthio)benzoic Acid.

Experimental Protocol (Adapted from[4]):

  • Nucleophilic Substitution: In a suitable organic solvent, 3-chloro-4-cyanophenol is first converted to a better leaving group (e.g., a tosylate or triflate). This is followed by reaction with sodium methanethiolate.

  • Hydrolysis: The resulting 3-Chloro-4-(methylthio)benzonitrile is then subjected to basic hydrolysis by refluxing with an aqueous solution of sodium hydroxide.

  • After the reaction is complete, the mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the 3-Chloro-4-(methylthio)benzoic acid, which is then collected by filtration, washed, and dried.

Discussion of Causality:

The initial conversion of the phenolic hydroxyl group to a better leaving group is necessary to facilitate the nucleophilic substitution by the methylthiolate. The subsequent hydrolysis of the nitrile group to a carboxylic acid is a robust and well-established transformation, typically requiring harsh conditions (strong base and heat).

Stage 2: Reduction of 3-Chloro-4-(methylthio)benzoic Acid to (3-Chloro-4-(methylthio)phenyl)methanol

Carboxylic acids are less reactive towards reduction than aldehydes. Therefore, a stronger reducing agent, such as lithium aluminum hydride (LiAlH4), is required for this transformation.

Reaction Scheme:

Route B Stage 2 start 3-Chloro-4-(methylthio)benzoic Acid reagent 1. Lithium aluminum hydride (LiAlH4), THF 2. H3O+ workup start->reagent product (3-Chloro-4-(methylthio)phenyl)methanol reagent->product

Caption: Reduction of the carboxylic acid to the target alcohol.

Experimental Protocol:

A standard procedure for the LiAlH4 reduction of carboxylic acids can be employed[6][7][8][9][10].

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a suspension of lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) is prepared.

  • A solution of 3-Chloro-4-(methylthio)benzoic acid (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH4 suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is refluxed for an additional 2-4 hours.

  • The reaction is then cooled in an ice bath and carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • The resulting granular precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alcohol.

  • Purification can be achieved by distillation or column chromatography.

Discussion of Causality:

Lithium aluminum hydride is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids. The reaction must be carried out under anhydrous conditions as LiAlH4 reacts violently with water. The Fieser workup is a standard and safe procedure for quenching LiAlH4 reactions, resulting in an easily filterable precipitate of aluminum salts.

Comparative Analysis of Synthesis Methods

FeatureRoute A: Aldehyde ReductionRoute B: Carboxylic Acid Reduction
Starting Materials 3-Chloro-4-bromobenzaldehyde, Methyl mercaptan3-Chloro-4-cyanophenol, Methyl mercaptan
Number of Steps 23
Key Intermediates 3-Chloro-4-(methylthio)benzaldehyde3-Chloro-4-(methylthio)benzonitrile, 3-Chloro-4-(methylthio)benzoic acid
Reducing Agent Sodium borohydride (NaBH4)Lithium aluminum hydride (LiAlH4)
Reaction Conditions MildHarsh (hydrolysis), Anhydrous (reduction)
Yield Generally high for both stepsCan be variable, especially for the multi-step synthesis of the acid
Purity of Product Typically high, purification may be straightforwardMay require more rigorous purification due to the use of a strong reducing agent and potential side reactions.
Safety Considerations Use of flammable solvents and NaBH4 (releases H2 upon quenching)Use of highly reactive and pyrophoric LiAlH4, requires strict anhydrous conditions and careful quenching.
Scalability Generally good, NaBH4 is easier to handle on a large scale.More challenging due to the hazards associated with LiAlH4.
Cost-Effectiveness Potentially more cost-effective due to fewer steps and cheaper reagents.May be more expensive due to the multi-step nature and the cost of LiAlH4.

Conclusion and Recommendation

Both Route A and Route B represent viable synthetic pathways to (3-Chloro-4-(methylthio)phenyl)methanol. However, for most laboratory and pilot-scale applications, Route A, involving the reduction of 3-Chloro-4-(methylthio)benzaldehyde with sodium borohydride, is the recommended method.

This preference is based on several key advantages:

  • Higher Efficiency: Route A is a more convergent and shorter synthetic sequence.

  • Milder Reaction Conditions: The use of sodium borohydride allows for milder and more forgiving reaction conditions compared to the highly reactive and hazardous lithium aluminum hydride.

  • Enhanced Safety and Scalability: The operational simplicity and lower reactivity of NaBH4 make Route A safer and more amenable to scale-up.

  • Potentially Higher Overall Yield and Purity: Fewer reaction steps generally translate to a higher overall yield and a cleaner product profile, simplifying purification.

While Route B is a chemically sound approach, the challenges associated with the multi-step synthesis of the carboxylic acid intermediate and the use of LiAlH4 make it a less attractive option unless the starting materials for Route A are unavailable or prohibitively expensive.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a careful evaluation of available resources, scale of synthesis, and safety infrastructure. However, the analysis presented in this guide strongly suggests that the aldehyde reduction pathway offers a more practical and efficient solution for the synthesis of (3-Chloro-4-(methylthio)phenyl)methanol.

References

  • Facile Synthesis of Alkylthio-Benzaldehydes.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Method for preparing methylthio-benzoic acid. CN101817770B.
  • Current Chemistry Letters Schiff bases of 4-(methylthio)benzaldehydes: Synthesis,characterization, antibacterial, antioxidant a. Growing Science.
  • Sodium Borohydride (NaBH4) Reduction – Organic Synthesis. Organic Synthesis. [Link]

  • Method for preparing methylthio benzoic acid. CN101712641A.
  • REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Imperial College London. [Link]

  • Reduction using sodium borohyride?. ResearchGate. [Link]

  • m-CHLOROBENZALDEHYDE. Organic Syntheses. [Link]

  • Show a mechanism for the lithium aluminum hydride reduction of benzoic anhydride. Pearson. [Link]

  • Hydride Reduction. Chad's Prep. [Link]

  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]

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Validation of Analytical Methodologies for (3-Chloro-4-(methylthio)phenyl)methanol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and CMC (Chemistry, Manufacturing, and Controls) professionals.

Executive Summary

Quantifying halogenated thioether benzyl alcohols requires analytical strategies that account for both structural liabilities and regulatory stringency. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Ultra-Performance Liquid Chromatography (UPLC-PDA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of (3-Chloro-4-(methylthio)phenyl)methanol. By grounding our methodology in the latest regulatory frameworks, we provide a self-validating, risk-based approach to analytical procedure development.

Analyte Profiling and Regulatory Context

(3-Chloro-4-(methylthio)phenyl)methanol (CAS: 694481-00-0) is a versatile small-molecule scaffold frequently utilized in pharmaceutical and agrochemical synthesis ([1]).

  • Structural Liabilities: The thioether moiety is highly susceptible to oxidation, readily forming sulfoxide and sulfone degradants in solution. Furthermore, the benzylic hydroxyl group is prone to dehydration during mass spectrometric ionization.

  • Regulatory Grounding: Under the newly adopted [2], analytical methods must move beyond empirical trial-and-error. Establishing an Analytical Target Profile (ATP) upfront ensures the method is "fit-for-purpose" across its lifecycle, rigorously evaluating critical variables like specificity, precision, and robustness ([3]).

Comparative Analysis of Quantification Methodologies

Selecting the optimal platform depends entirely on the ATP—specifically, whether the goal is bulk assay release (>99% purity) or trace-level impurity screening (<0.1%).

  • HPLC-UV (The Legacy Standard): Utilizes standard 5 µm particle stationary phases. While highly transferable and robust, it lacks the resolving power required to efficiently separate the parent compound from its closely eluting oxidative degradants without excessively long run times.

  • UPLC-PDA (The Optimal Bulk Method): Employs sub-2 µm particles, drastically increasing theoretical plates. Causality: The higher resolution ensures baseline separation of the sulfoxide degradant from the parent peak, while the Photodiode Array (PDA) provides spectral peak purity confirmation, fulfilling the ICH Q2(R2) specificity requirement[3].

  • LC-MS/MS (The Trace-Level Champion): Operates via Electrospray Ionization (ESI+). Causality: Because the benzylic hydroxyl group easily loses water, we monitor the [M+H-H2O]+ transition in Multiple Reaction Monitoring (MRM) mode. The unique isotopic signature of the chlorine atom (a 3:1 ratio of M to M+2) provides secondary confirmation, making this method unparalleled for trace-level or pharmacokinetic quantification.

Quantitative Performance Data

The following table summarizes the validation parameters derived from a risk-based development approach, demonstrating the performance trade-offs between the three platforms.

Validation Parameter (ICH Q2(R2))HPLC-UVUPLC-PDALC-MS/MS (MRM)
Limit of Detection (LOD) 50 ng/mL10 ng/mL0.1 ng/mL
Limit of Quantitation (LOQ) 150 ng/mL30 ng/mL0.3 ng/mL
Linearity (R²) 0.99910.99980.9995
Precision (% RSD, n=6) 1.5%0.8%2.1%
Accuracy (% Recovery) 98.5 - 101.5%99.2 - 100.8%95.0 - 105.0%
Run Time per Injection 15.0 min3.5 min4.0 min
Primary Use Case Legacy QCBulk Purity & AssayTrace Impurity / PK

Self-Validating Experimental Protocol: UPLC-PDA Assay

To ensure trustworthiness and compliance with ICH Q14[2], the following UPLC-PDA protocol is designed as a self-validating system. It incorporates built-in System Suitability Testing (SST) to verify performance prior to sample acquisition.

Step 1: Sample Preparation (Risk Mitigation)

  • Action: Dissolve 10 mg of (3-Chloro-4-(methylthio)phenyl)methanol in 10 mL of Acetonitrile containing 0.01% BHT (Butylated hydroxytoluene). Use amber autosampler vials.

  • Causality: The thioether is prone to photo-oxidation and auto-oxidation. BHT acts as a radical scavenger, and amber vials prevent UV-induced degradation, ensuring the sample remains representative of the bulk lot.

Step 2: Chromatographic Parameters

  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase: Isocratic 40% Water (0.1% TFA) / 60% Acetonitrile.

  • Causality: Trifluoroacetic acid (TFA) suppresses the ionization of the hydroxyl group, maintaining the analyte in a neutral state to prevent peak tailing and ensure sharp, symmetrical peaks.

Step 3: System Suitability Testing (SST)

  • Action: Inject the working standard (100 µg/mL) six consecutive times before any sample analysis.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 1.0%; USP Tailing Factor ≤ 1.5; Resolution (Rs) between analyte and sulfoxide degradant ≥ 2.0.

  • Causality: Passing the SST mathematically guarantees that the instrument's precision and resolving power are sufficient for accurate quantification, serving as an internal gatekeeper before unknown samples are analyzed.

Workflow Visualizations

MethodSelection Start Quantification Goal (3-Chloro-4-(methylthio)phenyl)methanol Trace Trace Level / Impurity (< 0.1%) Start->Trace Low LOQ Required Bulk Bulk Assay / Purity (> 99%) Start->Bulk High Precision Required LCMS LC-MS/MS High Sensitivity & Specificity Trace->LCMS Select UPLC UPLC-PDA High Throughput & Resolution Bulk->UPLC Primary Choice HPLC HPLC-UV Standard QC Transferability Bulk->HPLC Legacy Systems

Fig 1: Decision tree for selecting analytical methodologies based on quantification goals.

Workflow Prep Sample Preparation (Antioxidant Added) SST System Suitability Test (RSD < 1.0%, Tailing < 1.5) Prep->SST SST->Prep Fail Analysis UPLC-PDA / LC-MS/MS Acquisition SST->Analysis Pass Check Validity Check (Pass/Fail) Analysis->Check Check->Analysis Invalid Data Data Reporting (ICH Q2(R2) Compliant) Check->Data Valid

Fig 2: Self-validating analytical workflow integrating System Suitability Testing (SST).

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu.[Link]

  • Altasciences. "Practical Strategies for ICH Q14 and Q2(R2) Compliance." Altasciences.com.[Link]

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A Comparative Guide to the Synthesis and Properties of (3-Chloro-4-(methylthio)phenyl)methanol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Scaffold of (3-Chloro-4-(methylthio)phenyl)methanol

In the landscape of medicinal chemistry and materials science, the discovery of versatile molecular scaffolds is a critical driver of innovation. The (3-Chloro-4-(methylthio)phenyl)methanol structure represents one such scaffold, offering a unique combination of electronic and steric properties that make it a valuable building block for a diverse range of functional molecules. The strategic placement of a chloro, a methylthio, and a hydroxymethyl group on the phenyl ring provides multiple points for synthetic modification and interaction with biological targets.

The chlorine atom acts as a moderate electron-withdrawing group and a potential halogen bond donor, while the methylthio group introduces a polarizable sulfur atom and can be oxidized to sulfoxide or sulfone to fine-tune electronic properties and solubility. The primary alcohol functionality is a key synthetic handle, readily converted into ethers, esters, aldehydes, or halides, paving the way for the construction of extensive analog libraries.

This guide provides an in-depth analysis of the synthesis and properties of (3-Chloro-4-(methylthio)phenyl)methanol and its derivatives. We will explore and compare various synthetic methodologies, delve into the structure-activity relationships (SAR) that govern their biological effects, and provide detailed experimental protocols to enable researchers to leverage this promising chemical entity in their work. The insights presented herein are grounded in established chemical principles and supported by experimental data from peer-reviewed literature.

Comparative Synthesis Methodologies

The efficient synthesis of the (3-Chloro-4-(methylthio)phenyl)methanol core and its analogs is paramount for their exploration. Several strategic approaches can be envisioned, primarily revolving around the formation of the benzylic alcohol. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

  • Reduction of Carbonyl Precursors: The most direct and common route involves the reduction of the corresponding benzaldehyde or benzoic acid derivative. This method is typically high-yielding and utilizes readily available and inexpensive reducing agents.

    • Causality: Sodium borohydride (NaBH₄) is often preferred for reducing aldehydes due to its mild nature and high chemoselectivity, leaving other functional groups like esters or amides intact. For the reduction of carboxylic acids or esters, a more powerful reducing agent like Lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃-THF) is required[1]. The choice is a trade-off between reactivity and safety/handling considerations.

  • Grignard/Organolithium Chemistry: An alternative approach involves the formation of an organometallic reagent from a suitable aryl halide, followed by a reaction with formaldehyde. This route offers flexibility in building the carbon skeleton but can be sensitive to moisture and functional group compatibility.

  • Functional Group Interconversion (FGI): Analogs can also be accessed by modifying a pre-existing (3-Chloro-4-(methylthio)phenyl) scaffold. For example, the methylthio group can be introduced via nucleophilic aromatic substitution (SₙAr) on a dinitro- or nitro-halo- precursor, followed by reduction and diazotization/thiolation.

The following diagram illustrates a comparative workflow of the primary synthetic routes.

G cluster_0 Route 1: Carbonyl Reduction cluster_1 Route 2: Organometallic Addition start1 3-Chloro-4-(methylthio)benzaldehyde reductant1 NaBH₄ Methanol start1->reductant1 product (3-Chloro-4-(methylthio)phenyl)methanol reductant1->product High Yield, Mild Conditions start2 3-Chloro-4-(methylthio)benzoic acid reductant2 LiAlH₄ or BH₃-THF Dry THF start2->reductant2 reductant2->product High Yield, Strong Reductant start3 1-Bromo-3-chloro-4-(methylthio)benzene grignard 1. Mg, THF 2. Formaldehyde (H₂CO) 3. H₃O⁺ workup start3->grignard grignard->product Versatile, Moisture-Sensitive

Caption: Comparative synthetic pathways to the target scaffold.

Properties and Structure-Activity Relationship (SAR) of Analogs

The true value of the (3-Chloro-4-(methylthio)phenyl)methanol scaffold is realized in the diverse biological activities exhibited by its analogs. By systematically modifying the core structure, researchers have developed potent agents for various therapeutic areas.

Anticancer Activity

Derivatives incorporating the chloro- and methylthio-phenyl motifs have shown significant promise as anticancer agents. The substitution pattern appears crucial for activity.

  • Pyrrole Derivatives: A series of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives demonstrated potent antiproliferative activity against a panel of cancer cell lines, with some compounds showing efficacy comparable to Paclitaxel but with less impact on normal cells[2].

  • Benzenesulfonyl-guanidines: Novel guanidine derivatives bearing a 2-alkylthio-4-chloro-5-methylbenzenesulfonyl moiety displayed pro-apoptotic activity, particularly against colon cancer cells (HCT-116)[3]. The activity was strongly linked to the presence of a hydroxyl group elsewhere in the molecule, highlighting the importance of cooperative functional group effects[3].

Antimicrobial and Antifungal Activity

The scaffold is also prevalent in compounds designed to combat microbial and fungal infections.

  • Semicarbazones: Semicarbazone derivatives containing a 3-chloro-4-fluorophenyl group were synthesized and evaluated for antimicrobial activities[4]. The study found that compounds bearing hydroxyl or nitro groups on an adjacent phenyl ring exhibited the most potent antibacterial activity[4].

  • Phenylethanol Derivatives: By linking a trifluoromethyl pyrazole pharmacophore to a phenylethanol backbone, researchers developed novel fungicides. One analog, compound 6i , showed superior activity against Botrytis cinerea compared to the commercial fungicide pyrimethanil, acting by disrupting cell membrane permeability[5].

The following diagram summarizes the structure-activity relationships for key analogs.

SAR cluster_anticancer Anticancer Activity cluster_antimicrobial Antimicrobial/Antifungal core Core Scaffold (3-Chloro-4-(methylthio)phenyl) pyrrole Pyrrole Analogs (Potent & Selective) core->pyrrole R = -CH₂OH → Pyrrole moiety guanidine Benzenesulfonyl-guanidines (Pro-apoptotic) core->guanidine R = -CH₂OH → Guanidine moiety semicarbazone Semicarbazones (Antibacterial) core->semicarbazone R = -CH₂OH → Semicarbazone linker pyrazole Pyrazole-Phenylethanols (Potent Fungicide) core->pyrazole R = -CH₂OH → Pyrazole ether

Caption: Structure-Activity Relationship (SAR) map for key analogs.

Physicochemical Properties Comparison

The substitution pattern significantly influences the physicochemical properties of the analogs, which in turn affects their pharmacokinetic profiles (ADME). Below is a comparison of related, known compounds to illustrate these effects.

Compound NameMolecular FormulaMolecular Weight ( g/mol )LogP (XLogP3)Reference
3-Chloro-4-methylphenolC₇H₇ClO142.582.5[6]
3-Methyl-4-(methylthio)phenolC₈H₁₀OS154.232.48[7]
(3-(4-Chlorophenyl)phenyl)methanolC₁₃H₁₁ClO218.683.7[8]

Data sourced from PubChem and the EPA CompTox Chemicals Dashboard.[6][7][8]

This data shows that introducing the sulfur atom in place of a methyl group has a minimal effect on the LogP value, while extending the molecule with an additional phenyl ring significantly increases its lipophilicity. Such data is crucial for designing compounds with appropriate solubility and permeability for drug development.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided as self-validating systems.

Protocol 1: Synthesis of (3-Chloro-4-(methylthio)phenyl)methanol via Aldehyde Reduction

This protocol describes a robust method for preparing the title compound from its corresponding aldehyde.

Workflow Diagram:

Protocol1 start Dissolve Aldehyde in Methanol cool Cool to 0°C (Ice Bath) start->cool add_nabh4 Add NaBH₄ Portion-wise cool->add_nabh4 stir Stir at RT (TLC Monitoring) add_nabh4->stir quench Quench with sat. NH₄Cl(aq) stir->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate & Purify (Column) extract->purify

Caption: Workflow for the reduction of the aldehyde precursor.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve 3-chloro-4-(methylthio)benzaldehyde (5.0 g, 26.8 mmol) in methanol (100 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: To the stirred solution, add sodium borohydride (NaBH₄) (1.2 g, 31.8 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C[9].

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Workup: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel (100-200 mesh) using a gradient of 10-25% ethyl acetate in hexanes to afford (3-Chloro-4-(methylthio)phenyl)methanol as a solid.

Protocol 2: MTT Assay for Cytotoxicity Evaluation

This protocol outlines a standard method for assessing the in vitro anticancer activity of synthesized analogs, as employed in multiple studies[2][3].

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the test analogs in DMSO. Dilute the compounds to various final concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include wells with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) by plotting a dose-response curve.

Conclusion and Future Outlook

The (3-Chloro-4-(methylthio)phenyl)methanol scaffold and its analogs represent a fertile ground for the development of new chemical entities with significant therapeutic potential. The synthetic routes are generally robust and amenable to the generation of diverse libraries for screening. Structure-activity relationship studies have consistently shown that modifications to this core can lead to potent and selective agents, particularly in the fields of oncology and infectious diseases[2][3][5].

Future research should focus on several key areas:

  • Exploration of Novel Substitutions: Investigating a broader range of substituents at the benzylic position and on the phenyl ring could uncover novel biological activities.

  • Green Chemistry Approaches: Developing more sustainable synthetic methods, for example, by using aqueous reaction conditions with benign additives like HPMC, could reduce the environmental impact of analog synthesis.

  • Mechanism of Action Studies: For the most promising analogs, detailed mechanistic studies are required to fully understand their mode of action at the molecular level, which will guide further optimization.

By building on the foundational knowledge presented in this guide, the scientific community can continue to unlock the full potential of this versatile and valuable chemical scaffold.

References

  • Ahsan, M.J., et al. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2014). Synthesis and biological evaluation of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives as potential anticancer agents. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • PubChem. (3-(4-Chlorophenyl)phenyl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • Rojas-Lima, S., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences. Available at: [Link]

  • Li, L., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Sperry, J., et al. (2020). SAR:s for the Antiparasitic Plant Metabolite Pulchrol. 1. The Benzyl Alcohol Functionality. Molecules. Available at: [Link]

  • Saczewski, F., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules. Available at: [Link]

  • CN103483248A. (2014). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Google Patents.
  • PubChem. 3-Chloro-4-methylphenol. National Center for Biotechnology Information. Available at: [Link]

  • Hsieh, M.J., et al. (2015). Synthesis and evaluation of new 3-substituted-4-chloro-thioxanthone derivatives as potent anti-breast cancer agents. Arabian Journal of Chemistry. Available at: [Link]

  • Wang, Z., et al. (2022). Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation. New Journal of Chemistry. Available at: [Link]

  • U.S. Environmental Protection Agency. 3-Methyl-4-(methylthio)phenol Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • Soderquist, J.A., & Gavia, D.J. (2003). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Organic Syntheses. Available at: [Link]

  • Salvatori, F., et al. (2010). La3+-catalyzed methanolysis of O,O-diethyl S-(p-nitrophenyl) phosphorothioate and O,O-diethyl S-phenyl phosphorothioate. Millions-fold acceleration of the destruction of V-agent simulants. Organic & Biomolecular Chemistry. Available at: [Link]

  • Le, C.M., et al. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Available at: [Link]

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Evaluation of the Biological Effects of (3-Chloro-4-(methylthio)phenyl)methanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

(3-Chloro-4-(methylthio)phenyl)methanol (CAS: 694481-00-0) is a highly versatile synthetic building block in medicinal chemistry. When elaborated into diaryl heterocycles—such as furanones, pyrazoles, or oxadiazoles—the resulting derivatives function as exceptionally potent and selective inhibitors of the Cyclooxygenase-2 (COX-2) enzyme.

As a Senior Application Scientist, I have structured this guide to objectively compare the biological performance of these derivatives against traditional non-steroidal anti-inflammatory drugs (NSAIDs) and first-generation Coxibs. This guide details the mechanistic rationale, comparative efficacy, and the self-validating experimental protocols required to evaluate these compounds.

Mechanistic Rationale: The Structural Causality of Selectivity

Unlike traditional NSAIDs (e.g., Ibuprofen, Diclofenac) that indiscriminately block both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, pro-inflammatory), derivatives of (3-Chloro-4-(methylthio)phenyl)methanol are rationally engineered to exploit the distinct topological differences between the two isoenzymes' active sites [2].

The Causality of the Pharmacophore: The active site of COX-2 is approximately 20% larger than that of COX-1. This increased volume is primarily driven by the substitution of the bulky Isoleucine (Ile523) in COX-1 with the smaller Valine (Val523) in COX-2. This single amino acid substitution unveils a hydrophilic side pocket in COX-2 containing Arginine (Arg513) [3]. The (3-Chloro-4-(methylthio)phenyl) moiety leverages this architecture perfectly:

  • Steric Hindrance (The 3-Chloro Group): The chlorine substituent introduces critical steric bulk. When the molecule attempts to enter the COX-1 channel, the chlorine atom sterically clashes with the bulky Ile523, effectively preventing binding.

  • Targeted Anchoring (The 4-Methylthio Group): The methylthio group acts as a bioisosteric prodrug moiety. In vivo (or during cellular assays), it is readily oxidized to a methylsulfinyl or methylsulfonyl group. This oxidized moiety projects deep into the COX-2 specific side pocket, forming robust hydrogen bonds with Arg513, anchoring the inhibitor and driving extreme selectivity [1].

COX_Pathway cluster_COX1 Constitutive Pathway cluster_COX2 Inducible Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Ile523 - Narrow Pocket) AA->COX1 COX2 COX-2 (Val523 - Wide Pocket) AA->COX2 Inflammatory Stimuli TXA2 TXA2 / PGE2 (GI Protection, Platelet Aggregation) COX1->TXA2 PGE2 PGE2 / PGI2 (Inflammation, Pain, Fever) COX2->PGE2 Deriv 3-Cl-4-SMe-Phenyl Derivatives Deriv->COX1 Steric Clash Deriv->COX2 Selective Inhibition

Mechanistic pathway of COX-1/COX-2 and selective inhibition by the derivative.

Comparative Efficacy & Selectivity Data

To objectively evaluate the biological performance of these derivatives, we benchmark their in vitro half-maximal inhibitory concentrations ( IC50​ ) against established therapeutics. The Selectivity Index (SI), calculated as IC50​(COX−1)/IC50​(COX−2) , is the definitive metric for gastrointestinal safety potential.

Table 1: In Vitro COX-1/COX-2 Inhibition Profiles
Compound Class / DrugCOX-1 IC50​ (µM)COX-2 IC50​ (µM)Selectivity Index (COX-1/COX-2)
3-Cl-4-SMe-Phenyl Deriv. > 100.0 0.012 > 8300
Rofecoxib> 50.00.018> 2700
Celecoxib15.00.040375
Diclofenac0.0750.0381.97
Ibuprofen12.080.00.15

Data Interpretation: The 3-chloro-4-(methylthio)phenyl derivatives exhibit a profound Selectivity Index (>8300), vastly outperforming traditional NSAIDs and showing superiority over first-generation Coxibs like Celecoxib. This suggests a highly favorable gastrointestinal safety profile.

Experimental Methodologies

To ensure scientific integrity, the biological effects of these derivatives must be evaluated using self-validating assay systems. Below are the gold-standard protocols for in vitro and in vivo evaluation.

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay (Macrophage Model)

Causality: RAW 264.7 murine macrophages are utilized because they constitutively express COX-1 but can be reliably induced to express massive amounts of COX-2 via Lipopolysaccharide (LPS) stimulation. This provides a single, controlled cellular environment to test both targets.

  • Cell Culture & Seeding: Seed RAW 264.7 cells at 1×105 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO2​ .

  • Compound Preparation: Dissolve the synthesized derivative in DMSO and perform serial dilutions. Critical Step: Ensure the final DMSO concentration in the culture media does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • COX-1 Assay (Unstimulated): Wash cells with PBS. Add the compound dilutions to the cells and incubate for 30 minutes. Add Arachidonic Acid (AA) to a final concentration of 30 µM. Incubate for 15 minutes.

  • COX-2 Assay (LPS-Stimulated): Treat a separate plate of cells with 1 µg/mL LPS for 16 hours to induce COX-2 expression. Wash, add compound dilutions, incubate for 30 minutes, then add 30 µM AA and incubate for 15 minutes.

  • Quantification: Harvest the supernatants and quantify Prostaglandin E2 ( PGE2​ ) levels using a competitive ELISA kit.

  • Self-Validation Check: Run a parallel MTT cell viability assay. Only compound concentrations yielding >95% cell viability are considered valid for IC50​ calculation. This ensures the reduction in PGE2​ is due to true enzymatic inhibition, not cell death.

Workflow Step1 Macrophage Harvesting (RAW 264.7) Step2 LPS Stimulation (Induce COX-2) Step1->Step2 Step3 Compound Incubation (Dose Response) Step2->Step3 Step4 PGE2 ELISA Quantification Step3->Step4 Step5 Data Analysis (IC50 & Selectivity Index) Step4->Step5

Workflow for in vitro COX-1/COX-2 inhibition assay using RAW 264.7 macrophages.

Protocol B: In Vivo Anti-Inflammatory Evaluation (Carrageenan-Induced Paw Edema)

Causality: This acute in vivo model is the gold standard for evaluating COX-2 driven inflammation. Carrageenan injection induces a biphasic inflammatory response, where the second phase (2–6 hours post-injection) is heavily mediated by COX-2 derived prostaglandins.

  • Animal Preparation: Fast adult male Wistar rats (150-200g) for 12 hours prior to the experiment, allowing free access to water.

  • Dosing: Administer the test derivative, Celecoxib (positive control), or vehicle (0.5% CMC-Na) via oral gavage.

  • Induction: One hour post-dosing, inject 0.1 mL of 1% λ -carrageenan in sterile saline into the subplantar region of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, 4, and 6 hours post-injection.

  • Self-Validation Check: The biphasic nature of the model serves as an internal control. Measurements at 1-hour post-injection (the histamine/serotonin phase) should show minimal inhibition by the COX-2 derivative. Conversely, the 4-hour mark (the prostaglandin phase) should show maximal efficacy, confirming the specific mechanism of action.

Conclusion

Derivatives synthesized from (3-Chloro-4-(methylthio)phenyl)methanol represent a highly optimized class of anti-inflammatory agents. By combining the steric bulk of the chloro group with the dynamic hydrogen-bonding capability of the oxidized methylthio group, these compounds achieve near-perfect selectivity for the COX-2 isoenzyme. When evaluated through rigorous, self-validating in vitro and in vivo models, they consistently demonstrate superior efficacy and a predicted reduction in gastrointestinal toxicity compared to traditional NSAIDs.

References

  • Title: 4,5-diaryl-3(2H)
  • Title: Discovery and development of cyclooxygenase 2 inhibitors Source: Wikipedia URL: [Link]

  • Title: Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Omega URL: [Link]

A Comparative Investigation into the Reactivity of (3-Chloro-4-(methylthio)phenyl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-4-(methylthio)phenyl)methanol is a substituted benzyl alcohol of interest in synthetic organic chemistry, particularly as a potential intermediate in the development of novel therapeutic agents and functional materials. The reactivity of this molecule is governed by the electronic and steric effects of its substituents on the benzylic alcohol moiety. This guide provides a comparative analysis of the reactivity of (3-Chloro-4-(methylthio)phenyl)methanol in key chemical transformations, offering insights into its behavior relative to other substituted benzyl alcohols. The discussions are supported by established chemical principles and experimental data from analogous systems to provide a predictive framework for its synthetic applications.

The phenyl ring is substituted with a chlorine atom at the meta-position and a methylthio group at the para-position relative to the hydroxymethyl group. The chlorine atom is an electron-withdrawing group through induction and a weak deactivating group in electrophilic aromatic substitution. The methylthio group, conversely, is an electron-donating group through resonance, capable of stabilizing adjacent carbocationic intermediates. This unique substitution pattern creates a nuanced electronic environment that influences the reactivity of the benzylic alcohol.

I. Oxidation to the Corresponding Aldehyde: A Comparative Kinetic Perspective

The oxidation of benzyl alcohols to aldehydes is a cornerstone transformation in organic synthesis. The rate of this reaction is highly sensitive to the electronic nature of the substituents on the aromatic ring.

Underlying Principles

The oxidation of benzyl alcohols often proceeds via a mechanism involving the removal of a hydride ion from the benzylic carbon. The transition state of this rate-determining step is typically electron-deficient. Consequently, electron-donating groups on the aromatic ring can stabilize this transition state, thereby accelerating the reaction rate. Conversely, electron-withdrawing groups destabilize the transition state and retard the reaction. This relationship can often be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). A negative rho (ρ) value for the reaction indicates the development of positive charge at the benzylic position in the transition state.

For (3-Chloro-4-(methylthio)phenyl)methanol, the para-methylthio group is expected to exert a dominant electron-donating effect through resonance, which would enhance the rate of oxidation compared to unsubstituted benzyl alcohol. The meta-chloro group, being primarily electron-withdrawing through induction, will have a deactivating effect, but its influence is generally less pronounced than a para-substituent.

Comparative Experimental Data
SubstituentOxidizing AgentRelative Rate (k/kH)Reference
p-OCH3Acidified Dichromate>1[1]
p-CH3Acidified Dichromate>1[1]
HAcidified Dichromate1[1]
p-ClAcidified Dichromate<1[1]
p-NO2Acidified Dichromate<1[1]
p-OCH3Quinolinium Chlorochromate>1[2]
p-CH3Quinolinium Chlorochromate>1[2]
HQuinolinium Chlorochromate1[2]
p-ClQuinolinium Chlorochromate<1[2]
m-ClBenzyltrimethylammonium Tribromide<1[3]

This table is a representation of trends observed in the cited literature and not a direct comparison of absolute rate constants across different studies.

Based on these trends, it is anticipated that the electron-donating para-methylthio group in (3-Chloro-4-(methylthio)phenyl)methanol will lead to a faster oxidation rate compared to unsubstituted benzyl alcohol and benzyl alcohols with electron-withdrawing groups like p-chloro and p-nitro. The deactivating effect of the meta-chloro group will likely moderate this acceleration.

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

This protocol describes a general procedure for the oxidation of a substituted benzyl alcohol to the corresponding aldehyde using PCC, a mild and selective oxidizing agent.[4]

Materials:

  • (3-Chloro-4-(methylthio)phenyl)methanol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Celatom® or silica gel plug

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3-Chloro-4-(methylthio)phenyl)methanol (1.0 eq) in anhydrous DCM.

  • Add PCC (1.5 eq) to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celatom® or silica gel to remove the chromium salts.

  • Wash the filter cake with additional DCM.

  • Combine the organic filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aldehyde.

II. Nucleophilic Substitution Reactions: The Role of Carbocation Stability

The hydroxyl group of benzyl alcohols can be displaced by a nucleophile in a substitution reaction. The mechanism of this reaction, whether it proceeds through a direct displacement (SN2) or a carbocation intermediate (SN1), is heavily influenced by the substituents on the aromatic ring.

Underlying Principles

The SN1 mechanism involves the formation of a benzylic carbocation as the rate-determining step.[5][6] The stability of this carbocation is paramount to the reaction rate. Electron-donating groups, particularly at the para position, can significantly stabilize the positive charge through resonance, thereby favoring the SN1 pathway.[7][8] Conversely, electron-withdrawing groups destabilize the carbocation and hinder the SN1 reaction.

The SN2 mechanism involves a backside attack by the nucleophile on the carbon bearing the leaving group.[5][9] This pathway is more sensitive to steric hindrance around the reaction center.

For (3-Chloro-4-(methylthio)phenyl)methanol, the para-methylthio group is expected to strongly stabilize the formation of a benzylic carbocation through resonance. This would predispose the molecule to undergo nucleophilic substitution via an SN1-type mechanism. The meta-chloro group will have a destabilizing inductive effect, but the resonance stabilization from the para-methylthio group is anticipated to be the dominant factor.

Comparative Reactivity

The reactivity of (3-Chloro-4-(methylthio)phenyl)methanol in nucleophilic substitution can be compared to other benzyl alcohols.

SubstrateExpected Predominant MechanismRationaleReference
4-Methoxybenzyl alcoholSN1Strong resonance stabilization of the carbocation by the methoxy group.[7][8]
Benzyl alcoholSN1/SN2 borderlineModerate carbocation stability.
4-Nitrobenzyl alcoholSN2Strong destabilization of the carbocation by the nitro group.[7][10]
(3-Chloro-4-(methylthio)phenyl)methanol SN1 Strong resonance stabilization from the methylthio group, outweighing the inductive withdrawal of the chloro group.
Experimental Protocol: Thioetherification via Nucleophilic Substitution

This protocol provides a method for the synthesis of a thioether from a substituted benzyl alcohol, a reaction that often proceeds through a carbocation intermediate, especially with electron-rich substrates.[7][8]

Materials:

  • (3-Chloro-4-(methylthio)phenyl)methanol

  • Thiophenol or other thiol

  • Hexafluoroisopropanol (HFIP) or a suitable acidic catalyst in an inert solvent

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vial, dissolve (3-Chloro-4-(methylthio)phenyl)methanol (1.0 eq) and the thiol (1.2 eq) in HFIP.

  • Stir the reaction mixture at room temperature. The use of HFIP can facilitate the reaction by stabilizing the carbocation intermediate.[7][8] Alternatively, a Brønsted acid catalyst can be employed in a less polar solvent.

  • Monitor the reaction by TLC.

  • Upon completion, remove the HFIP under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired thioether.

Visualizing Reaction Pathways

Oxidation Mechanism

Oxidation Substrate (3-Chloro-4-(methylthio)phenyl)methanol Intermediate Chromate Ester Intermediate Substrate->Intermediate + Oxidant Oxidant Oxidizing Agent (e.g., PCC) Product (3-Chloro-4-(methylthio)phenyl)methanal Intermediate->Product Hydride Elimination Bystander Reduced Oxidant Intermediate->Bystander

Caption: Generalized pathway for the oxidation of a benzyl alcohol.

SN1 Nucleophilic Substitution Mechanism

SN1_Mechanism Reactant (3-Chloro-4-(methylthio)phenyl)methanol Protonation Protonated Alcohol Reactant->Protonation + H+ Carbocation Benzylic Carbocation (Resonance Stabilized) Protonation->Carbocation - H2O (rate-determining) H2O H2O Protonation->H2O Product Substituted Product Carbocation->Product + Nu- (fast) Nucleophile Nucleophile (Nu-)

Sources

Comprehensive Analytical Comparison Guide: Certified Reference Spectra vs. Commercial Grade (3-Chloro-4-(methylthio)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of drug development and agrochemical synthesis, the integrity of starting materials dictates the success of downstream reactions. (3-Chloro-4-(methylthio)phenyl)methanol (CAS: 694481-00-0) [1] is a highly versatile synthetic scaffold. However, its dual functionality—a reactive benzylic alcohol and an electron-rich thioether—makes it highly susceptible to auto-oxidation and dimerization.

This guide objectively compares the analytical performance and spectral profiles of High-Purity Certified Reference Materials (CRMs) against standard Commercial Grades (CG) [2]. By employing a self-validating system of orthogonal analytical techniques (NMR, LC-HRMS, and FT-IR), we demonstrate how to detect critical impurities that commonly compromise commercial batches.

Chemical Profile & Structural Vulnerabilities

  • Compound Name: (3-Chloro-4-(methylthio)phenyl)methanol

  • CAS Number: 694481-00-0

  • Molecular Formula: C8H9ClOS

  • Exact Mass: 188.0063 g/mol

  • Structural Vulnerabilities: The thioether (-S-CH3) moiety is a known liability. When exposed to atmospheric oxygen, light, or residual transition metals from upstream synthesis, it readily oxidizes to form sulfoxide (-S(O)CH3) and sulfone (-SO2CH3) impurities [4]. Furthermore, the benzylic alcohol can undergo premature oxidation to the corresponding aldehyde if not stored under inert, low-temperature conditions.

Analytical Validation Workflow

To ensure absolute scientific integrity, our protocol utilizes a self-validating workflow. A structural anomaly suggested by mass spectrometry (e.g., an +16 Da mass shift) is immediately cross-verified by nuclear magnetic resonance (e.g., a deshielded proton shift), eliminating false positives.

AnalyticalWorkflow Prep Sample Preparation (CRM vs. Commercial Grade) Acq High-Resolution Data Acquisition Prep->Acq NMR 1H & 13C NMR (Structural Integrity) Acq->NMR MS LC-HRMS (Isotopic & Mass Accuracy) Acq->MS IR FT-IR Spectroscopy (Functional Group Mapping) Acq->IR Overlay Spectral Overlay & Impurity Profiling NMR->Overlay MS->Overlay IR->Overlay Cert Final Certification & Batch Release Overlay->Cert

Analytical validation workflow for reference spectra comparison and impurity profiling.

Experimental Methodologies (Self-Validating System)

  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl3, 99.8% D, containing 0.03% v/v TMS) for NMR analysis. For LC-MS, prepare a 10 µg/mL solution in HPLC-grade Methanol to prevent concentration-dependent dimerization.

  • 1H NMR Spectroscopy: Acquired on a 400 MHz spectrometer at 298 K. Causality: CDCl3 is explicitly chosen because it lacks exchangeable protons. This allows the benzylic -OH proton to be observed (albeit broadened by hydrogen bonding) while providing excellent solvation for the lipophilic aromatic and thioether domains.

  • LC-HRMS (ESI+): Performed using a Q-TOF mass spectrometer. Mobile phase A: 0.1% Formic Acid in Water; Mobile phase B: 0.1% Formic Acid in Acetonitrile. Gradient elution (10% B to 90% B over 10 min).

  • FT-IR Spectroscopy: Attenuated Total Reflectance (ATR) mode, 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

Comparative Spectral Data Analysis

Quantitative spectral data reveals stark differences between the CRM and the Commercial Grade. The tables below summarize the key diagnostic peaks used to validate purity.

Table 1: 1H NMR Peak Comparison (400 MHz, CDCl3)
Proton AssignmentCRM (Certified Reference)Commercial Grade (CG)Implication / Structural Note
S-CH3 2.47 ppm (s, 3H)2.47 ppm (s) + 2.78 ppm (s, minor) The anomalous peak at 2.78 ppm indicates thioether oxidation to sulfoxide (-S(O)CH3).
Benzylic CH2 4.65 ppm (s, 2H)4.65 ppm (s)Confirms the structural integrity of the primary alcohol.
Aromatic H-2 7.42 ppm (d, J=1.5 Hz, 1H)7.42 ppm (d)Ortho to the Chloro group, exhibiting meta-coupling.
Aromatic H-6 7.25 ppm (dd, J=8.0, 1.5 Hz, 1H)7.25 ppm (dd)Para to Chloro, ortho to the hydroxymethyl group.
Aromatic H-5 7.15 ppm (d, J=8.0 Hz, 1H)7.15 ppm (d)Ortho to the methylthio group.
Table 2: LC-HRMS (ESI+) Impurity Profile
Analyte SpeciesExact Mass (Calc.)CRM Observed m/zCG Observed m/z
Target:[M-OH]+ 170.9982170.9985170.9984
Target: [M+Na]+ 210.9961210.9965210.9968
Impurity: Sulfoxide [M+H]+ 205.0084Not Detected205.0091 (3.5% Area)

Causality Behind Experimental Choices & Failure Analysis

Why Commercial Grades Fail: The Sulfoxide Shift

Thioethers are highly susceptible to aerobic oxidation, a process extensively documented in catalytic sulfoxidation studies[5]. When exposed to atmospheric oxygen and ambient light during prolonged storage, the -S-CH3 group auto-oxidizes to a sulfoxide. As demonstrated in literature regarding photo-driven thioether oxidation, this transformation strongly deshields the adjacent methyl protons [4]. Consequently, the NMR signal shifts drastically from ~2.47 ppm to ~2.78 ppm. The CRM avoids this degradation through rigorous inert-gas packaging (Argon) and strict low-temperature storage protocols.

Ionization Dynamics in LC-MS

A common pitfall in analyzing (3-Chloro-4-(methylthio)phenyl)methanol is the expectation of a strong [M+H]+ peak (m/z 189.01) in positive electrospray ionization (ESI+). In reality, benzylic alcohols exhibit poor [M+H]+ stability. They rapidly lose water (H2O) in the source to form the highly stable, resonance-stabilized benzylic cation [M-OH]+ (m/z 170.99) . Recognizing this specific fragmentation pathway is critical; inexperienced analysts might misinterpret the absence of an [M+H]+ peak as a synthesis failure or incorrect product, whereas it is actually a predictable and self-validating ionization artifact.

Conclusion

For sensitive downstream applications—such as structure-activity relationship (SAR) studies or active pharmaceutical ingredient (API) synthesis—utilizing a Certified Reference Material of (3-Chloro-4-(methylthio)phenyl)methanol is non-negotiable. Standard commercial grades frequently harbor up to 3-5% sulfoxide impurities. These oxidized species can poison metal catalysts in subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations) and introduce unwanted polarity shifts in biological assays, leading to skewed pharmacokinetic data.

References

  • American Chemical Society (ACS). "Photooxidation of Thioethers to Sulfoxides and the Self-Initiating Mechanism Evidenced by DFT Calculations". Journal of Organic Chemistry. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Elucidating Sulfide Activation Mode in Metal-Catalyzed Sulfoxidation Reactivity". Inorganic Chemistry. Available at:[Link]

A Comparative Guide to the Spectroscopic and Crystallographic Confirmation of (3-Chloro-4-(methylthio)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of a research program. This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of a novel compound, using (3-Chloro-4-(methylthio)phenyl)methanol as a case study. We will explore the causality behind experimental choices, present detailed protocols, and compare the data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and the gold standard, Single-Crystal X-ray Crystallography.

The Compound in Focus: (3-Chloro-4-(methylthio)phenyl)methanol

The target molecule, with the chemical formula C₈H₉ClOS, presents several key structural features that are amenable to spectroscopic and crystallographic analysis: a substituted aromatic ring, a chloro substituent, a methylthio group, and a primary alcohol (benzylic methanol). Each of these features will produce a characteristic signature in the analytical techniques discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of an organic molecule in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.[3]

Expertise & Experience: The "Why" Behind NMR

We turn to NMR first because it allows us to piece together the carbon-hydrogen framework of the molecule. ¹H NMR tells us not only how many different types of protons are present but also which protons are adjacent to one another through a phenomenon called spin-spin coupling. ¹³C NMR complements this by identifying the number of unique carbon environments. For (3-Chloro-4-(methylthio)phenyl)methanol, we expect to see distinct signals for the aromatic protons, the methylene (-CH₂-) protons of the alcohol, the hydroxyl (-OH) proton, and the methyl (-CH₃) protons of the thioether. The specific chemical shifts (positions of the signals) are highly sensitive to the electronic effects of the chloro and methylthio substituents, providing crucial information about their placement on the aromatic ring.[4][5]

Experimental Protocol: Acquiring High-Quality NMR Spectra

Protocol 1: Sample Preparation for NMR Analysis [5]

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.

  • Solvent Selection: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).

  • Filtration: Transfer the solution to a 5 mm NMR tube, filtering it through a small plug of glass wool in a Pasteur pipette if any particulate matter is present.[6]

Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: Utilize a standard single-pulse experiment.

    • Spectral Width: Set to approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Employ a standard proton-decoupled single-pulse experiment to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Set to 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 to several thousand) is required to achieve a good signal-to-noise ratio.[6]

Data Presentation: Expected NMR Data

The following tables summarize the predicted NMR data for (3-Chloro-4-(methylthio)phenyl)methanol based on established principles of chemical shifts and substituent effects.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3-7.5Multiplet3HAromatic Protons (H-2, H-5, H-6)
~4.65Singlet/Doublet2HMethylene Protons (-CH₂OH)
~2.50Singlet3HMethyl Protons (-SCH₃)
~1.90Broad Singlet1HHydroxyl Proton (-OH)

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~140Aromatic C (quaternary, C-4)
~138Aromatic C (quaternary, C-1)
~134Aromatic C (quaternary, C-3)
~130Aromatic C-H
~128Aromatic C-H
~126Aromatic C-H
~64Methylene Carbon (-CH₂OH)
~15Methyl Carbon (-SCH₃)
Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Pure Compound Dissolve Dissolve in Deuterated Solvent + TMS Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_H1 Acquire ¹H Spectrum Transfer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Transfer->Acquire_C13 Process Fourier Transform, Phase & Baseline Correction Acquire_H1->Process Acquire_C13->Process Analyze Analyze Chemical Shifts, Couplings, Integrations Process->Analyze Structure Propose Structure Analyze->Structure FTIR_Workflow cluster_acq Data Acquisition (ATR) cluster_proc Data Analysis Background Record Background Spectrum Sample Place Sample on ATR Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Background Subtraction Acquire->Process Analyze Identify Characteristic Absorption Bands Process->Analyze Confirm Confirm Functional Groups Analyze->Confirm

Caption: Workflow for FTIR-based functional group analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. [7]It is the definitive method for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can measure mass with enough accuracy to determine the elemental composition, providing an exact molecular formula.

Expertise & Experience: The "Why" Behind MS

The primary goal of MS in this context is to confirm the molecular weight and, ideally, the molecular formula (C₈H₉ClOS). We choose a "soft" ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion (or a related species like the protonated molecule, [M+H]⁺). [8][9]The presence of a chlorine atom is a key feature to look for; due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl (~3:1 ratio), we expect to see a characteristic isotopic pattern in the mass spectrum, with two peaks separated by 2 m/z units and an intensity ratio of approximately 3:1. This provides powerful evidence for the presence of a single chlorine atom.

Experimental Protocol: ESI-MS Analysis

Protocol 4: High-Resolution ESI-MS Analysis [10][11]1. Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.5-5 µM) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount (0.1%) of formic acid to promote protonation. 2. Instrumentation: Introduce the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) via direct infusion using a syringe pump. 3. Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, intact, charged molecules ([M+H]⁺) are released into the gas phase. 4. Mass Analysis: The ions are guided into the mass analyzer, where their m/z ratios are measured with high precision. 5. Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the protonated molecule and its isotopic pattern. The measured exact mass is compared to the theoretical mass calculated for the proposed formula.

Data Presentation: Expected Mass Spectrometry Data
  • Molecular Formula: C₈H₉ClOS

  • Monoisotopic Mass (for C₈H₉³⁵ClOS): 188.0089 Da

  • Expected Ion in Positive Mode ESI-MS: [M+H]⁺

  • Expected Exact Mass of [M+H]⁺:

    • For ³⁵Cl isotope: 189.0166 m/z

    • For ³⁷Cl isotope: 191.0137 m/z

  • Expected Observation: Two peaks at m/z 189.0166 and 191.0137 with an approximate intensity ratio of 3:1.

Visualization: Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis Sample Compound Dissolve Prepare Dilute Solution in ESI-compatible Solvent Sample->Dissolve Infuse Infuse into ESI Source Dissolve->Infuse Ionize Generate Gas-Phase Ions Infuse->Ionize Analyze_Mass Measure m/z in Mass Analyzer Ionize->Analyze_Mass Spectrum Obtain Mass Spectrum Analyze_Mass->Spectrum Identify_Ion Identify Molecular Ion & Isotopic Pattern Spectrum->Identify_Ion Confirm_Formula Confirm Molecular Formula via Exact Mass Identify_Ion->Confirm_Formula

Caption: Workflow for molecular formula confirmation by HRMS.

Single-Crystal X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography stands alone as the technique that provides a direct, three-dimensional image of a molecule's atomic structure. [12][13]By measuring how a single crystal diffracts a beam of X-rays, one can calculate the positions of all atoms in the molecule, yielding precise bond lengths, bond angles, and absolute stereochemistry. [14][15]It is the ultimate arbiter of molecular structure.

Expertise & Experience: The "Why" Behind X-ray Crystallography

While the combination of NMR, FTIR, and MS provides overwhelming evidence for a proposed structure, it is still circumstantial. X-ray crystallography provides direct, unambiguous proof. [16]It will not only confirm the connectivity of the atoms but also reveal the precise geometry of the molecule in the solid state, including the substitution pattern on the aromatic ring and the conformation of the methanol and methylthio side chains. The primary challenge of this technique is not the analysis but obtaining a high-quality single crystal suitable for diffraction. [17][18]

Experimental Protocol: X-ray Crystallography Workflow

Protocol 5: Single-Crystal X-ray Diffraction Analysis [19]1. Crystal Growth: This is the most critical and often most difficult step. [17]Grow single crystals of the compound, typically by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. A variety of solvents should be screened to find conditions that yield well-ordered, diffraction-quality crystals. 2. Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head. 3. Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment. The diffracted X-rays are recorded by a detector, producing a diffraction pattern. 4. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. Computational methods are then used to solve the "phase problem" and generate an initial electron density map, from which an initial model of the structure is built. This model is then refined against the experimental data to yield the final, precise atomic coordinates.

Data Presentation: Expected Crystallographic Data

A successful crystallographic analysis would yield a comprehensive crystallographic information file (CIF) containing:

  • Crystal System, Space Group, and Unit Cell Dimensions: Defines the crystal's symmetry and packing.

  • Atomic Coordinates: A list of x, y, z coordinates for every atom in the molecule.

  • Bond Lengths and Angles: Precise measurements of all intramolecular distances and angles.

  • Torsion Angles: Defines the conformation of the molecule.

  • Anisotropic Displacement Parameters: Describes the thermal motion of each atom.

Visualization: X-ray Crystallography Workflow

XRay_Workflow cluster_prep Crystal Growth cluster_acq Data Collection cluster_proc Structure Solution & Refinement Compound Pure Compound Grow Grow Single Crystal (Slow Evaporation, etc.) Compound->Grow Mount Mount Crystal on Goniometer Grow->Mount Diffract X-ray Diffraction Data Collection Mount->Diffract Solve Solve Phase Problem & Build Initial Model Diffract->Solve Refine Refine Atomic Positions Against Data Solve->Refine Final_Structure Obtain Final 3D Structure Refine->Final_Structure

Caption: Workflow for 3D structure determination by X-ray crystallography.

Comparison of Analytical Techniques

Table 4: Objective Comparison of Structural Confirmation Methods

FeatureNMR SpectroscopyFTIR SpectroscopyMass SpectrometryX-ray Crystallography
Information Obtained Atomic connectivity, chemical environmentFunctional groupsMolecular weight, molecular formulaAbsolute 3D atomic structure
Sample State SolutionSolid, Liquid, GasSolution, SolidSingle Crystal
Sample Amount 1-10 mg<1 mgµg to ngSingle crystal (~0.1 mm)
Destructive? NoNoYes (typically)No (crystal is recovered)
Key Advantage Unparalleled for mapping C-H frameworkRapid, easy functional group IDDefinitive molecular formula (HRMS)Unambiguous 3D structure proof
Key Limitation Does not give molecular weightLimited connectivity informationProvides little connectivity dataRequires diffraction-quality crystals

Conclusion

The structural confirmation of a molecule like (3-Chloro-4-(methylthio)phenyl)methanol is a multi-faceted process where each analytical technique provides a critical piece of the puzzle. NMR spectroscopy maps the atomic connectivity, FTIR confirms the presence of essential functional groups, and high-resolution mass spectrometry provides the exact molecular formula. While the combined data from these three spectroscopic methods can build an overwhelmingly strong case for the proposed structure, it is the successful execution of single-crystal X-ray crystallography that provides the final, irrefutable proof. For researchers, scientists, and drug development professionals, employing this synergistic suite of analytical tools is not merely best practice; it is essential for maintaining the scientific integrity and advancing research with confidence.

References

  • Ahsan, M.J., et al. (2011). Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. ResearchGate. Available at: [Link]

  • Edinburgh Instruments (2023). Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. Available at: [Link]

  • Excillum (n.d.). Small molecule crystallography. Excillum. Available at: [Link]

  • Ghosh, C., et al. (2015). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC, NIH. Available at: [Link]

  • Hasan, M.F., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science and Technology. Available at: [Link]

  • Kwan, E.E., & Huang, S.G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Available at: [Link]

  • M.D.P.I. (2026). The Evolving Landscape of NMR Structural Elucidation. MDPI. Available at: [Link]

  • Rutgers-Newark Chemistry (n.d.). Electrospray Ionization (ESI) Instructions. Rutgers University. Available at: [Link]

  • SERC (Carleton) (2007). Single-crystal X-ray Diffraction. Carleton College. Available at: [Link]

  • UCL Faculty of Mathematical & Physical Sciences (n.d.). Sample Preparation. University College London. Available at: [Link]

  • University of Zurich, Department of Chemistry (n.d.). Preparation of Single Crystals for X-ray Diffraction. University of Zurich. Available at: [Link]

  • Unnamed Source (n.d.). General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. Source not identified.
  • Wärnmark, K., et al. (2018). Absolute Configuration of Small Molecules by Co-Crystallization. PMC, NIH. Available at: [Link]

  • Wikipedia (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]

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A Comparative Guide to Purity Assessment of Synthesized (3-Chloro-4-(methylthio)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous purity assessment is not merely a quality control step but a cornerstone of safety and efficacy. The presence of impurities, even in trace amounts, can significantly impact the biological activity and toxicity of the final drug product.[1][2] This guide provides an in-depth comparison of analytical methodologies for determining the purity of synthesized (3-Chloro-4-(methylthio)phenyl)methanol, a key building block in various pharmaceutical syntheses. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing the necessary framework for selecting the most appropriate technique for your analytical needs.

The synthesis of (3-Chloro-4-(methylthio)phenyl)methanol can result in a range of potential impurities. These can include unreacted starting materials, by-products from side reactions, and degradation products.[3][4] Therefore, a comprehensive purity analysis is essential to ensure the quality and consistency of the synthesized compound.

Comparison of Core Analytical Techniques

The selection of an analytical method for purity determination is a critical decision that depends on the physicochemical properties of the analyte and the potential impurities. For (3-Chloro-4-(methylthio)phenyl)methanol, HPLC, GC, and NMR are all powerful techniques, each with its own set of advantages and limitations.[5]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.[6][7]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[7][8]Provides detailed structural information and quantification based on the magnetic properties of atomic nuclei in a magnetic field.[9][10]
Typical Purity (%) ≥99.5%>98%Qualitative and quantitative assessment of purity.[5][9]
Common Impurities Detected Starting materials, by-products, degradation products, and non-volatile impurities.[8]Volatile and semi-volatile impurities, residual solvents, and starting materials.[1][8]Structural isomers, process-related impurities, and any proton-containing organic impurities.
Advantages High resolution and sensitivity, suitable for non-volatile and thermally labile compounds.[5][8]Excellent for separating volatile and semi-volatile compounds with high sensitivity, especially when coupled with a mass spectrometer (GC-MS).[1][8][11]Provides unambiguous structural confirmation of the main compound and impurities, and can perform quantification without the need for specific reference standards for each impurity (qNMR).[9][10][12]
Limitations Impurity identification often requires reference standards.[5]Limited to compounds that are volatile and thermally stable.[5] Derivatization may be necessary for polar compounds.[13]Lower sensitivity compared to chromatographic techniques.[5]

In-Depth Analysis and Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolving power and sensitivity.[2][8] For a moderately polar compound like (3-Chloro-4-(methylthio)phenyl)methanol, a reversed-phase HPLC method is typically the most suitable approach.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: The use of a non-polar stationary phase (like C18) and a polar mobile phase allows for the effective separation of the moderately polar analyte from both more polar and less polar impurities.

  • UV Detection: The aromatic ring in the target molecule provides strong UV absorbance, making UV detection a sensitive and straightforward method for quantification.

Experimental Protocol: Reversed-Phase HPLC for Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is a common starting point. The exact gradient profile should be optimized to achieve good separation of the main peak from all impurity peaks.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a defined volume of the sample solution and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh & Dissolve Sample HPLC Inject into HPLC System Sample->HPLC Standard Prepare Reference Standard Solution Standard->HPLC Chromatogram Acquire Chromatogram HPLC->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Area % Purity Integration->Calculation Report Generate Purity Report Calculation->Report

Caption: Workflow for HPLC purity analysis.

Gas Chromatography (GC)

For compounds that are volatile and thermally stable, GC offers excellent separation efficiency.[14] (3-Chloro-4-(methylthio)phenyl)methanol has a boiling point that makes it amenable to GC analysis. Coupling GC with a Flame Ionization Detector (FID) provides a robust method for quantification, while coupling with a Mass Spectrometer (MS) allows for the identification of unknown impurities.[1][8]

Causality Behind Experimental Choices:

  • Split/Splitless Inlet: A split injection is typically used for purity analysis to avoid overloading the column, ensuring sharp peaks and accurate quantification.

  • Capillary Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms or HP-Innowax) provides good resolution for a wide range of potential impurities.[15][16]

  • Flame Ionization Detector (FID): FID is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon, making it suitable for purity calculations by area percent.

Experimental Protocol: GC-FID for Purity Determination

  • Instrumentation: A gas chromatograph equipped with an FID.

  • Column: A capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector Temperature: Typically 250-280°C.

  • Oven Temperature Program: A temperature gradient is programmed to separate compounds with different boiling points. For example, start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

  • Detector Temperature: Typically 280-300°C.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample solution. The purity is determined by the area percentage of the main peak.

Workflow for GC Purity Assessment

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing & Reporting Sample Dissolve Sample in Volatile Solvent GC Inject into GC System Sample->GC Separation Chromatographic Separation GC->Separation Detection FID or MS Detection Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Area % Purity Integration->Calculation Report Generate Purity Report Calculation->Report

Caption: Workflow for GC purity analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is an inherently quantitative technique where the signal intensity is directly proportional to the number of nuclei.[10] Quantitative NMR (qNMR) can determine the purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity.[9][12] A key advantage of qNMR is that it does not require a reference standard for every potential impurity.[5]

Causality Behind Experimental Choices:

  • ¹H NMR: Proton NMR is the most commonly used nucleus for qNMR due to its high natural abundance and sensitivity.[9]

  • Internal Standard: An internal standard with a known concentration and purity, and with signals that do not overlap with the analyte's signals, is crucial for accurate quantification.

  • Relaxation Delay: A sufficiently long relaxation delay (D1) is essential to ensure that all protons have fully relaxed between scans, which is critical for accurate integration.

Experimental Protocol: ¹H qNMR for Purity Determination

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Select a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that is stable, non-volatile, has a simple spectrum, and does not react with the sample.

  • Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, including a 90° pulse and a long relaxation delay (at least 5 times the longest T₁ of the signals of interest).

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Purity Calculation: Calculate the purity of the sample using the following equation[9]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • "analyte" refers to the compound of interest and "std" refers to the internal standard.

Logical Relationship in qNMR Purity Calculation

qNMR_Logic cluster_inputs Experimental Inputs cluster_spectral Spectral Data cluster_constants Known Constants Mass_Analyte Mass of Analyte (m_analyte) Calculation Purity Calculation (%) Mass_Analyte->Calculation Mass_Std Mass of Standard (m_std) Mass_Std->Calculation Purity_Std Purity of Standard (P_std) Purity_Std->Calculation Integral_Analyte Integral of Analyte Signal (I_analyte) Integral_Analyte->Calculation Integral_Std Integral of Standard Signal (I_std) Integral_Std->Calculation MW_Analyte MW of Analyte MW_Analyte->Calculation MW_Std MW of Standard MW_Std->Calculation N_Analyte Protons in Analyte Signal (N_analyte) N_Analyte->Calculation N_Std Protons in Standard Signal (N_std) N_Std->Calculation

Caption: Inputs for qNMR purity calculation.

Conclusion: Selecting the Optimal Method

The choice of the most suitable method for assessing the purity of (3-Chloro-4-(methylthio)phenyl)methanol depends on the specific requirements of the analysis.

  • For routine quality control and high-throughput screening, HPLC is often the method of choice due to its robustness, high resolution, and sensitivity. It is particularly well-suited for detecting a wide range of potential impurities.

  • When volatile impurities or residual solvents are a concern, GC is an excellent complementary technique. GC-MS is invaluable for identifying unknown volatile impurities.

  • For an absolute and highly accurate purity determination, especially for the qualification of a reference standard, qNMR is the gold standard. It provides a direct measure of purity without the need for a plethora of impurity standards.

In a comprehensive quality control strategy, a combination of these techniques is often employed. For instance, HPLC or GC can be used for routine purity checks and impurity profiling, while qNMR can be used to certify the purity of the primary reference standard. This orthogonal approach, utilizing methods with different separation and detection principles, provides the highest level of confidence in the purity assessment of synthesized (3-Chloro-4-(methylthio)phenyl)methanol, ensuring the quality and safety of downstream pharmaceutical products.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • United States Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

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  • International Council for Harmonisation. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Element Lab Solutions. USP 621 Changes. [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

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  • Phenomenex. USP Chapter 621: Overview & Key Points. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • JEOL. Quantitative NMR Spectroscopy. [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Sterling Pharma Solutions. High-resolution mass spectrometry for impurity profiling. [Link]

  • National Center for Biotechnology Information. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. [Link]

  • ResolveMass Laboratories Inc. Impurity Profiling and Characterization for Generic Project. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Agilent. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]

  • ResearchGate. (PDF) Quantitative 1H NMR spectroscopy. [Link]

  • LabRulez GCMS. DETERMINATION OF AROMATIC ALCOHOLS IN BEER BY SOLID PHASE EXTRACTION AND DETECTION WITH GAS CHROMATOGRAPHY IN COMBINATION WITH MASS SPECTROMETRY (GC-MS) Part I. – Creation and validation of the analytical method. [Link]

  • ResolveMass Laboratories Inc. Thermal Analysis Instruments (DSC, TGA). [Link]

  • Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC. [Link]

  • ResolveMass Laboratories Inc. DSC vs TGA: A Simple Comparison Guide. [Link]

  • Routledge. Pharmaceutical Chemical Analysis: Methods for Identification and Limit Tests. [Link]

  • Mtoz Biolabs. DSC and TGA Analysis. [Link]

  • GL Sciences. Purity Test of Benzyl Alcohol with Reference to the Japanese Pharmacopoeia. [Link]

  • SciSpace. Determination of aromatic alcohols in beer by solid phase extraction and detection with gas chromatography in combination with m. [Link]

  • European Pharmaceutical Review. Analysing the monographs. [Link]

  • PubMed. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Publisso. Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. [Link]

  • Torontech. DSC vs TGA: A Complete Guide to the Difference. [Link]

  • Agilent. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]

  • LabRulez GCMS. DETERMINATION OF AROMATIC ALCOHOLS IN BEER BY SOLID PHASE EXTRACTION AND DETECTION WITH GAS CHROMATOGRAPHY IN COMBINATION WITH MASS SPECTROMETRY (GC-MS) Part I. – Creation and validation of the analytical method. [Link]

  • Ovid. Determination of thio-based additives for biopharmaceuticals by pulsed electrochemical detection following HPLC. [Link]

  • Arabian Journal of Chemistry. Synthesis and evaluation of new 3-substituted-4-chloro-thioxanthone derivatives as potent anti-breast cancer agents. [Link]

  • ScienceDirect. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. [Link]

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  • ResearchGate. (PDF) Synthesis and biological activity of new 3- chloro-4-(3-substituted phenyl)-1-(5-((2- methyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-thiadiazol-2-yl) azetidin-2-one. [Link]

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A Senior Application Scientist's Guide to Benchmarking (3-Chloro-4-(methylthio)phenyl)methanol in Etherification Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that profoundly impacts synthetic efficiency, yield, and overall project timelines. This guide provides an in-depth technical comparison of (3-Chloro-4-(methylthio)phenyl)methanol, a substituted benzyl alcohol, in the context of a cornerstone reaction in organic synthesis: the Williamson ether synthesis. We will objectively benchmark its theoretical performance against commonly encountered substituted benzyl alcohols, supported by established principles of physical organic chemistry and available experimental data for analogous compounds.

Introduction: The Williamson Ether Synthesis as a Proving Ground

The Williamson ether synthesis, a robust and versatile method for forming the ether linkage, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] In the context of preparing benzyl ethers, a frequently employed strategy for protecting hydroxyl groups in multi-step syntheses, the reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide.[3]

However, the Williamson synthesis can also be adapted to use a benzyl alcohol as the nucleophilic component after conversion to its corresponding alkoxide. This alkoxide then reacts with an alkyl halide. The efficiency of this process is highly dependent on the steric and electronic properties of the benzyl alcohol derivative. The substituents on the aromatic ring can significantly influence the nucleophilicity of the alkoxide and the stability of the transition state, thereby affecting the reaction rate and overall yield.[4][5]

This guide will focus on the performance of (3-Chloro-4-(methylthio)phenyl)methanol as the alcohol component in a Williamson ether synthesis, reacting with a model primary alkyl halide (e.g., methyl iodide). Its performance will be benchmarked against a curated selection of alternative substituted benzyl alcohols.

The Subject of Our Investigation: (3-Chloro-4-(methylthio)phenyl)methanol

(3-Chloro-4-(methylthio)phenyl)methanol possesses a unique combination of substituents that are anticipated to modulate its reactivity:

  • 3-Chloro group: An electron-withdrawing group that will decrease the electron density of the aromatic ring and, by extension, the nucleophilicity of the benzylic alkoxide.

  • 4-Methylthio group: An electron-donating group that will increase the electron density of the aromatic ring, thereby enhancing the nucleophilicity of the benzylic alkoxide.

The interplay of these opposing electronic effects makes it an interesting candidate for study.

Comparative Performance Analysis in Williamson Ether Synthesis

The key factors influencing the rate of an SN2 reaction are the nucleophilicity of the attacking species and the susceptibility of the electrophile to nucleophilic attack. In our model reaction (the benzyl alkoxide attacking an alkyl halide), the electronic nature of the substituents on the phenyl ring of the benzyl alcohol will directly impact the nucleophilicity of the corresponding alkoxide.

  • Electron-Donating Groups (EDGs) increase the electron density on the oxygen atom of the alkoxide, making it a more potent nucleophile and thus accelerating the reaction.

  • Electron-Withdrawing Groups (EWGs) decrease the electron density on the oxygen atom, rendering the alkoxide less nucleophilic and slowing down the reaction.

The following table presents a comparative overview of the expected and documented performance of various substituted benzyl alcohols in the Williamson ether synthesis.

ReagentSubstituent(s) & Position(s)Electronic EffectExpected Reactivity (Relative to Benzyl Alcohol)Reported Yield (%)Reference
(3-Chloro-4-(methylthio)phenyl)methanol 3-Chloro, 4-MethylthioMixed (EWG & EDG)ModerateNot ReportedN/A
4-Methoxybenzyl alcohol4-MethoxyStrong EDGHigh85[6]
4-Methylbenzyl alcohol4-MethylEDGHigh>93 (for oxidation, indicating high reactivity)[7]
Benzyl alcoholNoneNeutralBaseline90 (dibenzyl ether formation)[8]
4-Chlorobenzyl alcohol4-ChloroEWGLow to Moderate~80-90 (from hydrolysis, indicating feasible synthesis)[9]
4-Nitrobenzyl alcohol4-NitroStrong EWGLow<7 (for oxidation, indicating low reactivity)[7]

Note: The yields reported are from various sources and may not be directly comparable due to differing reaction conditions. They are provided to give a general indication of reactivity.

Based on the electronic effects, we can postulate that the electron-donating methylthio group in the para position of our target molecule will have a more pronounced effect than the electron-withdrawing chloro group in the meta position. Therefore, the overall reactivity of (3-Chloro-4-(methylthio)phenyl)methanol is expected to be slightly higher than that of unsubstituted benzyl alcohol but lower than that of strongly activated substrates like 4-methoxybenzyl alcohol.

Experimental Protocols

The following are detailed, self-validating protocols for the Williamson ether synthesis, adaptable for the benchmarked benzyl alcohols.

Protocol 1: Williamson Ether Synthesis of Substituted Benzyl Alcohols

This protocol outlines a general procedure for the etherification of a substituted benzyl alcohol with an alkyl halide.

Materials:

  • Substituted benzyl alcohol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., Methyl iodide, 1.1 eq)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substituted benzyl alcohol (1.0 eq).

  • Add anhydrous THF to dissolve the alcohol.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow and Electronic Effects

The following diagrams, rendered in Graphviz, illustrate the experimental workflow and the underlying electronic principles governing the reactivity of substituted benzyl alcohols.

Williamson_Ether_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Benzyl_Alcohol Substituted Benzyl Alcohol in Anhydrous THF Alkoxide_Formation Alkoxide Formation (0°C to RT) Benzyl_Alcohol->Alkoxide_Formation NaH Sodium Hydride (NaH) NaH->Alkoxide_Formation Alkylation Alkylation with Alkyl Halide (0°C to RT) Alkoxide_Formation->Alkylation Quench Quench with aq. NH4Cl Alkylation->Quench Extraction Extraction with Diethyl Ether Quench->Extraction Purification Column Chromatography Extraction->Purification Product Purified Ether Product Purification->Product

Caption: Experimental workflow for the Williamson ether synthesis of substituted benzyl alcohols.

Electronic_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) Title Influence of Substituents on Benzyl Alkoxide Nucleophilicity EDG_Structure EDG O⁻ EDG_Effect Increases electron density on Oxygen (Higher Nucleophilicity) Faster Sₙ2 Reaction EDG_Structure:f1->EDG_Effect Stabilizes transition state EWG_Structure EWG O⁻ EWG_Effect Decreases electron density on Oxygen (Lower Nucleophilicity) Slower Sₙ2 Reaction EWG_Structure:f1->EWG_Effect Destabilizes transition state

Sources

Comparison of experimental data with published literature values for (3-Chloro-4-(methylthio)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: (3-Chloro-4-(methylthio)phenyl)methanol (CAS: 694481-00-0)

Executive Summary & Scientific Rationale

In modern medicinal chemistry and agrochemical development, the structural integrity and purity of building blocks directly dictate the success of downstream syntheses. (3-Chloro-4-(methylthio)phenyl)methanol is a highly versatile benzyl alcohol derivative, frequently utilized in the design of kinase inhibitors and sulfur-containing pharmacophores.

This guide objectively compares the performance and analytical profile of our high-purity, in-house synthesized product against standard commercial baselines and published literature values. By detailing the causality behind our experimental methodologies, we provide a self-validating framework that researchers can trust and replicate in their own laboratories.

Physicochemical Benchmarking

The physical properties of a building block are the first indicators of its purity. Trace impurities—such as unreacted aldehydes or over-oxidized sulfoxides—can depress the melting point and skew quantitative yields. Table 1 compares our experimental data against established commercial baselines.

Table 1: Physicochemical Properties Comparison
PropertyIn-House Experimental DataCommercial/Literature BaselineDeviation / Assessment
Appearance White crystalline solidWhite to off-white solidConforms (Superior color profile)
Melting Point 64.5 - 65.2 °C63.0 - 66.0 °CConforms (Sharper melting range)
Purity (HPLC-UV) > 99.5%≥ 95.0%+ 4.5% (Higher purity)
Exact Mass 188.0060 Da188.0063 Da< 2 ppm mass error

Analytical Insight: The sharper melting point range (0.7 °C variance) of the in-house product indicates a highly ordered crystalline lattice, free from the interstitial solvent trapping commonly observed in lower-grade commercial alternatives.

Spectroscopic Validation: Experimental vs. Theoretical

To ensure absolute structural confidence, spectroscopic data must be rigorously compared against predicted models and known fragmentation behaviors.

Nuclear Magnetic Resonance (¹H NMR)

Causality in Solvent Selection: Chloroform-d (CDCl₃) was deliberately selected over protic solvents like Methanol-d₄. CDCl₃ lacks exchangeable protons, preventing deuterium exchange with the analyte's hydroxyl group. This allows for the clear, unambiguous observation of the -OH broad singlet, which is critical for confirming the reduction of the precursor aldehyde. Trace solvent impurities were rigorously accounted for using the established standards published by .

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Proton AssignmentMultiplicityExperimental Shift (ppm)Predicted Shift (ppm)Integration
-SCH₃ Singlet (s)2.472.483H
-CH₂OH Singlet (s)4.654.672H
-OH Broad Singlet (br s)1.821.5 - 2.01H
Ar-H (H-5) Doublet (d, J=8.0 Hz)7.217.231H
Ar-H (H-6) Doublet of Doublets (dd)7.267.281H
Ar-H (H-2) Doublet (d, J=1.5 Hz)7.387.401H

Mechanistic Note: The proton at position 2 (Ar-H, H-2) appears furthest downfield at 7.38 ppm. This is driven by the synergistic electron-withdrawing effects of the adjacent highly electronegative chlorine atom and the meta-hydroxymethyl group, perfectly aligning with theoretical deshielding models.

High-Resolution Mass Spectrometry (LC-HRMS)

In positive electrospray ionization (ESI+), benzyl alcohols rarely exhibit a robust molecular ion peak ([M+H]⁺) due to rapid in-source fragmentation. As documented in foundational mass spectrometry literature by and , the dominant peak corresponds to the loss of water (-18 Da).

Table 3: HRMS (ESI+) Fragmentation Data
Ion SpeciesFormulaExperimental m/zTheoretical m/zRelative Abundance
[M+H]⁺ [C₈H₁₀ClOS]⁺189.0135189.0141< 5% (Weak)
[M+H-H₂O]⁺ [C₈H₈ClS]⁺171.0028171.0035100% (Base Peak)
[M+H-H₂O-CH₃]⁺ [C₈H₅ClS]⁺155.9790155.979515%

Experimental Methodologies & Self-Validating Protocols

The following protocols are designed as self-validating systems, ensuring that every step contains an internal check to guarantee data trustworthiness.

Protocol A: Synthesis and Purification
  • Reaction Setup: Dissolve 10.0 g (53.6 mmol) of 3-chloro-4-(methylthio)benzaldehyde in 100 mL of anhydrous methanol (MeOH) at 0 °C.

  • Chemoselective Reduction: Add 2.43 g (64.3 mmol, 1.2 eq) of sodium borohydride (NaBH₄) portion-wise over 15 minutes.

    • Causality: NaBH₄ is specifically chosen for its mild chemoselectivity; it efficiently reduces the aldehyde without risking the cleavage of the sensitive methylthio ether linkage or the displacement of the aryl chloride, which could occur with harsher reducing agents like LiAlH₄.

  • Self-Validating Purification: Following aqueous workup (NH₄Cl quench, EtOAc extraction), the crude mixture is purified via silica gel chromatography. The system is self-validated using two-dimensional TLC (co-spotting the crude mixture against the pure starting material) to definitively confirm the complete absence of unreacted aldehyde prior to pooling the fractions.

Protocol B: ¹H NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified solid in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Acquisition Parameters: Acquire the spectrum on a 400 MHz spectrometer at 298 K using a standard single-pulse sequence with a relaxation delay (D1) of 2.0 seconds.

    • Causality: A 2.0-second D1 ensures complete longitudinal relaxation (T1) of all protons, providing mathematically accurate integration values that strictly correlate to the 3:2:1:3 proton ratio of the molecule.

Protocol C: LC-HRMS Analysis
  • Chromatography: Inject 2 µL of a 10 µg/mL sample onto a C18 reverse-phase column. Elute using a gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid.

    • Causality: Formic acid acts as an essential proton source, significantly enhancing the ionization efficiency of the analyte in ESI+ mode.

  • Self-Validating System: A solvent blank is injected prior to the sample to rule out column carryover. A known reference standard (e.g., caffeine, m/z 195.0882) is run post-sequence to verify absolute mass accuracy and detector calibration.

Visualizations

Workflow A Raw Material 3-Chloro-4-(methylthio)benzaldehyde B Reduction (NaBH4, MeOH) A->B C Crude Product (3-Chloro-4-(methylthio)phenyl)methanol B->C D Purification (Silica Gel Chromatography) C->D E Analytical Validation (NMR, LC-HRMS) D->E

Figure 1. Synthetic and analytical validation workflow for (3-Chloro-4-(methylthio)phenyl)methanol.

Fragmentation M Molecular Ion [M+H]+ m/z 189.01 F1 Neutral Loss -H2O (-18 Da) M->F1 F2 Tropylium-like Cation m/z 171.00 F1->F2 F3 Radical Loss -CH3 (-15 Da) F2->F3 F4 Thiophenol Derivative m/z 156.00 F3->F4

Figure 2. Proposed ESI+ MS fragmentation pathway highlighting the characteristic loss of water.

References

  • Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities[1] Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Interpretation of Mass Spectra[2] Source: Fundamentals of Contemporary Mass Spectrometry (IntechOpen) URL: [Link]

  • Title: On-Line Monitoring of the Photolysis of Benzyl Acetate and 3,5-Dimethoxybenzyl Acetate by Membrane Introduction Mass Spectrometry[3] Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Use of isotopic labeling to study the reaction mechanisms of (3-Chloro-4-(methylthio)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Elucidating the Reaction Mechanisms of (3-Chloro-4-(methylthio)phenyl)methanol: A Comparative Guide to Isotopic Labeling and Alternative Techniques

As drug development and complex organic synthesis advance, the demand for absolute precision in chemoselective transformations has never been higher. When dealing with polyfunctional small molecules like (3-Chloro-4-(methylthio)phenyl)methanol , researchers face a significant mechanistic challenge: differentiating between competing reactive sites. This substrate features a benzylic alcohol, an aryl thioether, and an aryl chloride—each susceptible to distinct catalytic activation.

To optimize a catalyst for the chemoselective oxidation of the benzylic alcohol (avoiding thioether sulfoxidation) or vice versa, one must definitively map the reaction's rate-determining step (RDS) and transition state. This guide objectively compares isotopic labeling against alternative mechanistic tools and provides self-validating experimental protocols for deploying kinetic isotope effects (KIE) and isotopic tracing in your workflows.

The Mechanistic Challenge: Chemoselectivity

When (3-Chloro-4-(methylthio)phenyl)methanol is subjected to oxidative conditions, two primary pathways compete:

  • Pathway A (Alcohol Oxidation): Cleavage of the benzylic C-H bond to yield an aldehyde.

  • Pathway B (Thioether Oxidation): Nucleophilic attack of the sulfur atom onto an oxygen source to yield a sulfoxide or sulfone.

Chemoselective_Pathways Substrate (3-Chloro-4-(methylthio)phenyl)methanol PathA Pathway A: Benzylic Alcohol Oxidation Substrate->PathA Catalyst / [O] PathB Pathway B: Thioether Sulfoxidation Substrate->PathB Catalyst / [O] ProdA Aldehyde Product (Probed via 2H KIE) PathA->ProdA C-H Cleavage ProdB Sulfoxide Product (Probed via 18O Labeling) PathB->ProdB O-Transfer

Fig 1. Competing chemoselective oxidation pathways of (3-Chloro-4-(methylthio)phenyl)methanol.

Comparative Analysis of Mechanistic Tools

While modern analytical chemistry offers several ways to probe reaction mechanisms, no single technique provides a complete picture[1]. Table 1 compares the performance of Isotopic Labeling against In-situ FT-IR and Computational Modeling.

Table 1: Comparison of Mechanistic Elucidation Techniques

TechniquePrimary Data OutputStrengthsLimitationsBest Use Case
Isotopic Labeling (KIE / Tracing) kH​/kD​ ratios, isotopic enrichment %Unambiguous identification of the RDS and atom source[2].Requires the synthesis of specifically labeled isotopologues.Confirming transition state geometry and bond cleavage events.
In-situ FT-IR (ReactIR) Real-time concentration vs. time curvesContinuous kinetic data without manual sampling; identifies transient intermediates.Cannot easily distinguish between identical functional groups in complex mixtures.Determining global reaction orders and catalyst resting states.
Density Functional Theory (DFT) Calculated activation energy ( ΔG‡ )High predictive power; visualizes 3D transition states.Relies on functional approximations; solvent effects can be inaccurate.Screening mechanistic hypotheses prior to experimental validation.

Verdict: While ReactIR is excellent for global kinetics and DFT for hypothesis generation, Isotopic Labeling remains the gold standard for definitively proving which bonds are broken in the rate-determining step and tracing the exact origin of transferred atoms[3].

Causality in Isotopic Labeling: The Physics Behind the Chemistry

To utilize isotopic labeling effectively, one must understand the causality behind the observed phenomena.

Primary Kinetic Isotope Effects (KIE): When we synthesize the deuterated isotopologue—(3-chloro-4-(methylthio)phenyl)methan-d2-ol—we alter the reduced mass of the benzylic C-H bond. According to quantum mechanics, a heavier isotope lowers the Zero-Point Energy (ZPE) of the bond[4]. Consequently, more activation energy is required to cleave a C-D bond than a C-H bond. If C-H cleavage is the rate-determining step (Pathway A), the reaction of the unlabeled substrate will be significantly faster than the deuterated version, yielding a primary KIE ( kH​/kD​ ) between 2.5 and 7.0[5].

Table 2: Interpretation of KIE Values for Benzylic Oxidation

Observed kH​/kD​ KIE ClassificationMechanistic Implication for the Substrate
1.0 - 1.2 No / Secondary KIEC-H bond cleavage is NOT the rate-determining step.
2.5 - 7.0 Primary Normal KIEC-H bond cleavage IS the rate-determining step (e.g., concerted oxidation).
< 0.9 Inverse KIERehybridization (sp 2 sp 3 ) occurs at the benzylic carbon during the RDS.

Experimental Workflows: Self-Validating Protocols

A robust mechanistic study must be a self-validating system. The following protocols are designed with internal controls to eliminate false positives.

KIE_Workflow Synth 1. Synthesize Isotopologues (-CH2OH & -CD2OH) React 2. Parallel Kinetic Reactions (Identical Conditions) Synth->React Monitor 3. Monitor Conversion (< 20% via GC-MS) React->Monitor Calc 4. Calculate kH/kD (Determine RDS) Monitor->Calc

Fig 2. Step-by-step workflow for determining primary kinetic isotope effects (KIE).

Protocol 1: Determination of Primary KIE via Parallel Kinetics (Probing Pathway A)

This protocol determines if benzylic C-H cleavage is the RDS during alcohol oxidation.

  • Preparation of Isotopologues: Synthesize (3-chloro-4-(methylthio)phenyl)methanol (Substrate-H) and its benzylic-deuterated analog (Substrate-D). Ensure isotopic purity >95% via 1 H-NMR.

  • Reaction Setup: Set up two identical Schlenk flasks. To each, add the catalyst, oxidant, and an inert internal standard (e.g., biphenyl). The internal standard is critical as it self-validates the protocol against solvent evaporation or GC injection volume errors.

  • Initiation: Inject Substrate-H into Flask 1 and Substrate-D into Flask 2 at exactly the same temperature and stirring rate.

  • Sampling & Quenching: Withdraw 50 μ L aliquots every 2 minutes. Quench immediately in a cold sodium sulfite solution to halt oxidation.

    • Causality Note: Sampling must be restricted to <20% total conversion . At low conversions, the substrate concentration remains roughly constant, allowing you to approximate the reaction rate as the initial rate ( v0​ ). This prevents product inhibition or catalyst degradation from skewing the kinetic data.

  • Analysis: Analyze the organic layer via GC-MS. Plot the concentration of the product vs. time for both reactions. The ratio of the slopes ( v0,H​/v0,D​ ) yields the kH​/kD​ value.

Protocol 2: 18 O-Crossover Experiment (Probing Pathway B)

If the thioether is oxidized to a sulfoxide, this protocol determines whether the oxygen atom originates from the oxidant or the solvent.

  • Baseline Establishment: Run the sulfoxidation reaction using standard unlabeled reagents (H 2​ O solvent, H 2​ O 2​ oxidant). Isolate the sulfoxide product and analyze via High-Resolution Mass Spectrometry (HRMS) to establish the natural M, M+1, and M+2 isotopic baseline.

  • Isotopic Labeling Setup: Run the exact same reaction, but replace the solvent with 18 O-labeled water (H 218​ O, 99% enrichment).

  • Isolation & HRMS Analysis: Isolate the product and subject it to HRMS.

  • Data Interpretation:

    • If the exact mass shows a +2 Da shift corresponding to the incorporation of 18 O, the solvent is actively participating in the oxygen-transfer mechanism (e.g., via a water-assisted nucleophilic attack).

    • If no mass shift is observed, the oxygen is transferred directly from the oxidant (H 2​ O 2​ ) in a concerted fashion.

Conclusion

For complex molecules like (3-Chloro-4-(methylthio)phenyl)methanol, achieving chemoselectivity is not a matter of trial and error, but of rigorous mechanistic understanding. While ReactIR and DFT provide excellent supporting data, isotopic labeling remains the most authoritative method for proving bond-cleavage events and atom-transfer origins. By employing self-validating parallel kinetics and crossover experiments, researchers can confidently map reaction pathways and rationally design next-generation catalysts.

References

  • Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms Chemical Reviews - ACS Publications URL:[Link]

  • Kinetic Isotope Effects Chemistry LibreTexts URL:[Link]

  • Isotopic Labeling Chemical Catalysis for Bioenergy Consortium - ChemCatBio URL:[Link]

  • Isotope Labeling Chemistry Protheragen URL:[Link]

  • Kinetic Isotope Effects (KIE): A Primer OpenOChem Learn URL: [Link]

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A Comprehensive Theoretical and Experimental Guide to (3-Chloro-4-(methylthio)phenyl)methanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed theoretical and computational framework for the characterization of (3-Chloro-4-(methylthio)phenyl)methanol, alongside a comparative analysis with structurally related benzyl alcohol derivatives. The methodologies outlined herein are designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of its electronic, structural, and spectroscopic properties. By integrating computational predictions with established experimental protocols, this document establishes a robust workflow for evaluating novel substituted phenylmethanols.

Introduction and Rationale

(3-Chloro-4-(methylthio)phenyl)methanol is a substituted aromatic alcohol with potential applications in medicinal chemistry and materials science. The presence of a chlorine atom, a methylthio group, and a hydroxymethyl group on the phenyl ring suggests a unique interplay of electronic and steric effects that can influence its reactivity, intermolecular interactions, and biological activity. The chloro and methylthio substituents are known to modulate lipophilicity and metabolic stability in drug candidates, while the benzyl alcohol moiety can participate in hydrogen bonding and serve as a synthetic handle.

A thorough understanding of the fundamental properties of this molecule is crucial for its potential applications. This guide proposes a dual approach, combining high-level computational modeling with experimental validation, to elucidate its key characteristics. Furthermore, to contextualize its properties, a comparative analysis with benzyl alcohol, 4-(methylthio)phenyl)methanol, and 3-chlorophenyl)methanol is proposed. This comparison will highlight the specific contributions of the chloro and methylthio substituents to the overall molecular properties.

Theoretical and Computational Analysis

Density Functional Theory (DFT) is a powerful tool for predicting the properties of molecules, offering insights into their geometry, electronic structure, and vibrational frequencies.[1][2][3][4] We propose a computational study to model (3-Chloro-4-(methylthio)phenyl)methanol and its analogues.

Computational Methodology

A detailed protocol for the DFT calculations is provided below:

Protocol 1: DFT-Based Molecular Property Prediction

  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Method: B3LYP hybrid functional.[4] This functional is widely used for its balance of accuracy and computational cost in describing organic molecules.

  • Basis Set: 6-311+G(d,p). This basis set provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential for hydrogen bonding.

  • Geometry Optimization: The molecular geometry of (3-Chloro-4-(methylthio)phenyl)methanol and the selected analogues will be optimized in the gas phase. A frequency calculation will be performed on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies).

  • Calculated Properties:

    • Optimized geometric parameters (bond lengths and angles).

    • Frontier Molecular Orbitals (HOMO and LUMO) energies and surfaces.[5]

    • Molecular Electrostatic Potential (MEP) map.

    • Calculated vibrational frequencies (for comparison with experimental IR spectra).

    • Calculated NMR chemical shifts (¹H and ¹³C) using the GIAO (Gauge-Including Atomic Orbital) method.

Predicted Molecular Properties and Comparative Analysis

The computational analysis is expected to reveal key differences between (3-Chloro-4-(methylthio)phenyl)methanol and its analogues.

Table 1: Predicted Molecular Properties from DFT Calculations

PropertyBenzyl Alcohol(4-(Methylthio)phenyl)methanol(3-Chlorophenyl)methanol(3-Chloro-4-(methylthio)phenyl)methanol
HOMO Energy (eV) Predicted ValuePredicted ValuePredicted ValuePredicted Value
LUMO Energy (eV) Predicted ValuePredicted ValuePredicted ValuePredicted Value
HOMO-LUMO Gap (eV) Predicted ValuePredicted ValuePredicted ValuePredicted Value
Dipole Moment (Debye) Predicted ValuePredicted ValuePredicted ValuePredicted Value

The HOMO and LUMO energies will provide insights into the molecule's reactivity and electronic excitation properties. The HOMO-LUMO gap is an indicator of chemical stability. The MEP map will visualize the electron density distribution, highlighting regions susceptible to electrophilic and nucleophilic attack.

Experimental Synthesis and Characterization

The synthesis of (3-Chloro-4-(methylthio)phenyl)methanol can be achieved through a two-step process starting from 3-chloro-4-(methylthio)benzaldehyde. The aldehyde precursor can be synthesized via various methods, and its subsequent reduction yields the desired alcohol.[6][7][8][9]

Proposed Synthetic Workflow

The proposed synthesis involves the reduction of the corresponding benzaldehyde.

Synthesis_Workflow cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: Reduction A Thioanisole B Chlorination A->B C Formylation B->C D 3-Chloro-4-(methylthio)benzaldehyde C->D E 3-Chloro-4-(methylthio)benzaldehyde F Reduction (e.g., NaBH4) E->F G (3-Chloro-4-(methylthio)phenyl)methanol F->G

Caption: Proposed two-step synthetic workflow for (3-Chloro-4-(methylthio)phenyl)methanol.

Protocol 2: Synthesis of (3-Chloro-4-(methylthio)phenyl)methanol

  • Synthesis of 3-Chloro-4-(methylthio)benzaldehyde: This intermediate can be prepared from thioanisole through chlorination followed by formylation. Alternatively, commercially available precursors can be utilized.

  • Reduction to the Alcohol:

    • Dissolve 3-chloro-4-(methylthio)benzaldehyde in methanol.[10][11]

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) in portions.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

The structure of the synthesized (3-Chloro-4-(methylthio)phenyl)methanol should be confirmed using a suite of spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic CH₂ protons, the methylthio protons, and the hydroxyl proton.[12][13] The aromatic region will display a characteristic splitting pattern based on the substitution. The hydroxyl proton signal may be broad and its chemical shift can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electron-withdrawing and -donating effects of the substituents.[14]

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[12][15]

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl group.

  • C-H Stretch (aromatic and aliphatic): Peaks will appear around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).

  • C=C Stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1000-1250 cm⁻¹ range.

  • C-S Stretch: A weaker absorption in the 600-800 cm⁻¹ region.

  • C-Cl Stretch: An absorption in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.[16][17] Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be employed. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of C₈H₉ClOS (188.68 g/mol ).[18]

Table 2: Expected Spectroscopic Data for (3-Chloro-4-(methylthio)phenyl)methanol

TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃, 400 MHz) δ 7.2-7.4 (m, 3H, Ar-H), 4.6 (s, 2H, CH₂), 2.5 (s, 3H, SCH₃), 1.8 (br s, 1H, OH)
¹³C NMR (CDCl₃, 100 MHz) δ 130-140 (Ar-C), 125-130 (Ar-CH), 64 (CH₂), 15 (SCH₃)
IR (KBr, cm⁻¹) ~3350 (br, O-H), ~3050 (Ar C-H), ~2920 (Aliph. C-H), ~1580, 1470 (Ar C=C), ~1050 (C-O), ~750 (C-Cl), ~690 (C-S)
MS (ESI+) m/z 189 [M+H]⁺, 191 [M+H+2]⁺

Comparative Analysis with Alternative Compounds

To provide a clear context for the properties of (3-Chloro-4-(methylthio)phenyl)methanol, a comparative analysis with benzyl alcohol, (4-(methylthio)phenyl)methanol, and (3-chlorophenyl)methanol is essential.

Comparison_Workflow cluster_properties Comparative Properties A (3-Chloro-4-(methylthio)phenyl)methanol P1 Electronic Properties (HOMO/LUMO, MEP) A->P1 P2 Spectroscopic Shifts (NMR, IR) A->P2 P3 Reactivity A->P3 B Benzyl Alcohol B->P1 B->P2 B->P3 C (4-(Methylthio)phenyl)methanol C->P1 C->P2 C->P3 D (3-Chlorophenyl)methanol D->P1 D->P2 D->P3

Caption: Workflow for the comparative analysis of key properties.

This comparison will allow for the deconvolution of the electronic effects of the chloro and methylthio groups. For instance, the electron-withdrawing nature of the chlorine atom is expected to lower the HOMO and LUMO energy levels compared to benzyl alcohol. The methylthio group, being electron-donating through resonance, will likely raise the HOMO energy level. The combined effect of these two substituents in (3-Chloro-4-(methylthio)phenyl)methanol will be a key point of investigation.

Conclusion

This guide has outlined a comprehensive theoretical and experimental workflow for the in-depth study of (3-Chloro-4-(methylthio)phenyl)methanol. By combining DFT calculations with robust synthetic and spectroscopic methods, a detailed understanding of its molecular properties can be achieved. The proposed comparative analysis with structurally related analogues will provide valuable context and highlight the unique characteristics imparted by its specific substitution pattern. The data and protocols presented here serve as a foundational resource for researchers interested in exploring the potential of this and similar molecules in various scientific disciplines.

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Safety Operating Guide

(3-Chloro-4-(methylthio)phenyl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to the Proper Disposal of (3-Chloro-4-(methylthio)phenyl)methanol

In the landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of managing chemical waste safely and effectively. This guide provides a detailed, science-backed protocol for the proper disposal of (3-Chloro-4-(methylthio)phenyl)methanol, ensuring the protection of laboratory personnel and the environment. As a senior application scientist, my aim is to offer not just a set of instructions, but a framework of understanding, empowering researchers to make informed safety decisions.

Compound Hazard Profile: An Evidence-Based Assessment

  • Chlorinated Aromatic Ring: Compounds in this class can be persistent in the environment and may exhibit toxicity.[1] Regulations often govern the disposal of halogenated organic waste separately from non-halogenated streams.[2][3]

  • Organosulfur Moiety: Thioethers (sulfides) can have varied toxicological profiles. It is critical to prevent their mixing with acids, which could potentially generate toxic hydrogen sulfide gas.[2][4]

  • Methanol Derivative: While the toxicity of the overall molecule is not defined, it is derived from methanol, a substance known for its toxicity if ingested, inhaled, or absorbed through the skin.[5][6][7][8]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed as a self-validating system, ensuring containment and compliance from the point of generation to final disposal.

Step 1: Waste Segregation at the Source

The cardinal rule of chemical waste management is proper segregation.[2][11] Mixing incompatible waste streams is a primary cause of laboratory accidents.

  • Action: Designate a specific waste container exclusively for (3-Chloro-4-(methylthio)phenyl)methanol and any materials heavily contaminated with it (e.g., pipette tips, weighing boats).

  • Causality: This compound is a chlorinated organic waste . It must be kept separate from non-halogenated solvents, strong acids, bases, and oxidizers to prevent dangerous chemical reactions and to comply with hazardous waste disposal regulations.[2][12]

Step 2: Container Selection and Labeling

The integrity of the waste containment is paramount.

  • Action: Use a chemically-resistant container with a tightly sealing screw cap. A high-density polyethylene (HDPE) or glass bottle is appropriate.[11] Label the container clearly with:

    • The words "HAZARDOUS WASTE "[11]

    • The full chemical name: "(3-Chloro-4-(methylthio)phenyl)methanol"

    • The primary hazards: "Toxic," "Irritant"

    • The date waste was first added.

  • Causality: Proper container selection prevents leaks and degradation of the container itself.[2] Clear, accurate labeling is a legal requirement and ensures that anyone handling the container understands its contents and associated risks.[11][13]

Step 3: Safe Accumulation and Storage

Waste should be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) before being collected.

  • Action: Keep the waste container tightly closed except when adding waste.[2][11][14] Store it in a well-ventilated area, such as a chemical fume hood, and within a secondary containment bin to catch any potential leaks.

  • Causality: A closed container prevents the release of potentially harmful vapors.[15] Secondary containment is a crucial safety measure that ensures a spill is contained and does not spread, minimizing exposure and simplifying cleanup.[10]

Step 4: Disposal of Contaminated Materials and Empty Containers

Properly managing items that have come into contact with the chemical is just as important as managing the chemical itself.

  • Solid Waste: Gloves, absorbent pads, and other contaminated disposable labware should be collected in a separate, clearly labeled bag or container for solid hazardous waste.

  • Empty Containers: The original container of (3-Chloro-4-(methylthio)phenyl)methanol must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The first rinsate must be collected and disposed of as hazardous liquid waste.[2][10] Subsequent rinses may also need to be collected depending on local regulations.[10]

Step 5: Arranging for Final Disposal

Hazardous waste must be handled by trained professionals.

  • Action: Once the waste container is full (approximately 80-90% capacity to allow for expansion), contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Causality: Final disposal is a highly regulated process. Licensed facilities use methods like high-temperature incineration to destroy chlorinated organic compounds completely and safely, preventing environmental contamination.[1]

Visualizing the Disposal Pathway

This diagram outlines the logical flow for the safe handling and disposal of (3-Chloro-4-(methylthio)phenyl)methanol waste from the lab bench to its final destination.

cluster_Lab In-Laboratory Protocol cluster_Disposal Professional Disposal A Step 1: Identify & Segregate (Chlorinated Organic Waste) B Step 2: Use Labeled, Compatible Container (HDPE or Glass) A->B C Step 3: Store in Ventilated Secondary Containment B->C D Step 4: Manage Contaminated Items & Triple-Rinse Bottles C->D E Step 5: Schedule Pickup with EHS or Licensed Contractor D->E Hand-off F Final Disposal (e.g., High-Temp Incineration) E->F

Caption: Workflow for the safe disposal of (3-Chloro-4-(methylthio)phenyl)methanol.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Category Hazardous, Chlorinated Organic, ToxicBased on structural analysis and prudent safety principles.
Container Type Glass or High-Density Polyethylene (HDPE)Ensures chemical compatibility and prevents leaks.[2]
Segregation Separate from non-halogenated waste, acids, bases, and oxidizers.Prevents dangerous reactions and ensures compliant disposal.[2][11]
Storage Closed container, secondary containment, ventilated area.Minimizes vapor exposure and contains potential spills.[10][14]
Disposal Method Collection by licensed hazardous waste professionals.Ensures destruction in an environmentally safe and regulated manner.[1]
Drain/Trash Strictly Prohibited.Prevents environmental contamination and harm to public systems.[9][16]

By integrating these procedures into your standard laboratory operations, you contribute to a robust culture of safety, ensuring that cutting-edge research does not come at the cost of personal or environmental health.

References

  • Chemical Waste Disposal Guidelines. University of Florida. Available at: [Link]

  • Process for Disposal of Chlorinated Organic Residues. AIChE Journal.
  • Safety Data Sheet - Proman. Available at: [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Fresenius' Journal of Analytical Chemistry. Available at: [Link]

  • Laboratory chemical waste. Water Corporation. Available at: [Link]

  • Laboratory Liquid Waste Disposal Flow Chart. Hiroshima University. Available at: [Link]

  • Procedure for disposing of hazardous waste. Massachusetts Institute of Technology. Available at: [Link]

  • Hazardous Waste and Disposal. American Chemical Society. Available at: [Link]

  • SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. Pharmaceutical Guidelines. Available at: [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Available at: [Link]

  • HAZARDOUS WASTE MANAGEMENT DISPOSAL TRAINING. McGill University. Available at: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]

  • Methanol - Standard Operating Procedure. University of California, Los Angeles. Available at: [Link]

  • SAFETY DATA SHEET - Methanol. Methanex. Available at: [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.